2-butoxyquinoline-4-carboxylic Acid
Description
Properties
IUPAC Name |
2-butoxyquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-2-3-8-18-13-9-11(14(16)17)10-6-4-5-7-12(10)15-13/h4-7,9H,2-3,8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISCTCXYESUBGA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10222-61-4 | |
| Record name | 2-Butoxy-4-quinolinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010222614 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTOXY-4-QUINOLINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WW4AV6ZX47 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
synthesis of 2-butoxyquinoline-4-carboxylic acid
An In-depth Technical Guide to the Synthesis of 2-Butoxyquinoline-4-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the principal synthetic strategies for obtaining this compound, a valuable heterocyclic compound. As a member of the quinoline-4-carboxylic acid class, this molecule serves as a significant scaffold in medicinal chemistry and drug development.[1][2][3] This document details three primary synthetic routes: the Pfitzinger condensation, the Doebner reaction, and a two-step approach involving nucleophilic aromatic substitution on a quinoline precursor. Each methodology is presented with an in-depth mechanistic rationale, a detailed experimental protocol, and a comparative analysis of its strategic advantages and limitations. This guide is intended for researchers, chemists, and drug development professionals seeking to synthesize or modify this class of compounds.
Introduction: The Significance of the Quinoline Scaffold
Quinoline and its derivatives are cornerstone heterocyclic structures in pharmaceutical science, exhibiting a wide spectrum of biological activities including antimalarial, antibacterial, antitumor, and anti-inflammatory properties.[4][5] Specifically, the quinoline-4-carboxylic acid moiety is a critical pharmacophore found in numerous therapeutic agents, where the carboxylic acid group often plays a crucial role in binding to biological targets, such as forming salt bridges or hydrogen bonds with receptor residues.[3]
This compound, the subject of this guide, combines this essential pharmacophore with a flexible butoxy chain at the 2-position. This alkyl ether group can modulate the compound's lipophilicity, membrane permeability, and metabolic stability, making it a key point for structural modification in drug design. The synthesis of this specific analogue, therefore, requires robust and versatile chemical strategies.
Overview of Synthetic Strategies
The can be approached from two fundamentally different retrosynthetic perspectives.
-
Approach A: Direct Ring Construction. This strategy involves building the substituted quinoline core in a single, often multicomponent, reaction. Classic named reactions such as the Pfitzinger and Doebner syntheses fall into this category, offering convergent and efficient pathways.
-
Approach B: Post-Modification of a Pre-formed Quinoline Core. This approach involves the initial synthesis of a functionalized quinoline precursor, such as a 2-hydroxy or 2-chloro derivative, followed by the introduction of the butoxy group in a subsequent step. This offers a more linear but often more flexible route for analogue synthesis.
The choice between these strategies depends on factors such as starting material availability, desired scale, and the need for analogue library generation.
Caption: High-level overview of the primary synthetic routes to this compound.
Method 1: The Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for producing substituted quinoline-4-carboxylic acids from the condensation of isatin with a carbonyl compound containing an α-methylene group, under basic conditions.[6][7] To synthesize the target molecule, the carbonyl component must introduce the butoxy group at the correct position. The use of 1-butoxyacetone is a logical choice for this transformation.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism.[6][8] First, the base (e.g., potassium hydroxide) catalyzes the hydrolytic ring-opening of the isatin amide bond to form a keto-acid salt (an isatinate). This intermediate then undergoes condensation with the carbonyl compound (1-butoxyacetone) to form an imine, which exists in equilibrium with its enamine tautomer. The enamine then undergoes an intramolecular cyclization, akin to a Claisen condensation, followed by dehydration to yield the final aromatic quinoline ring.
Caption: Simplified workflow of the Pfitzinger reaction for this compound.
Experimental Protocol: Pfitzinger Synthesis
This protocol is adapted from established procedures for the Pfitzinger condensation.[7][9]
-
Preparation of Base Solution: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve potassium hydroxide (10 g) in 95% ethanol (30 mL). Caution: This dissolution is highly exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add isatin (5.0 g, 34.0 mmol). Stir the mixture at room temperature until the initial orange color fades to a pale yellow, indicating the formation of the potassium isatinate.
-
Addition of Carbonyl: Add 1-butoxyacetone (5.9 g, 50.8 mmol) to the reaction mixture.
-
Reaction: Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold water. Acidify the aqueous solution slowly with glacial acetic acid or dilute HCl to a pH of 3-4, which will precipitate the crude product.
-
Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.
Data and Considerations
| Parameter | Typical Value | Reference |
| Yield | 50-75% | [5],[9] |
| Reaction Time | 12-24 hours | [7] |
| Key Reagents | Isatin, α-methylene ketone, Strong Base (KOH) | [6] |
| Advantages | Convergent, reliable for many substrates. | |
| Limitations | Requires specific α-methylene ketones; strongly basic conditions may not be suitable for sensitive substrates. | [2] |
Method 2: Synthesis via Nucleophilic Aromatic Substitution
This strategy provides significant flexibility, particularly for creating a library of 2-alkoxy analogues. It involves the synthesis of an activated quinoline precursor, 2-chloroquinoline-4-carboxylic acid, followed by a nucleophilic aromatic substitution (SNAr) with a butoxide nucleophile.
Mechanistic Rationale
The synthesis is a two-step process:
-
Chlorination: 2-Hydroxyquinoline-4-carboxylic acid is first synthesized (e.g., via the Pfitzinger-Halberkann variant or other methods) and then converted to the 2-chloro derivative.[6] This is typically achieved using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The reaction proceeds by activation of the hydroxyl group (in its tautomeric amide form) followed by nucleophilic attack by chloride.
-
Etherification (SNAr): The 2-position of the quinoline ring is electron-deficient due to the inductive effect of the ring nitrogen, making it susceptible to nucleophilic attack. This is further activated by the electron-withdrawing carboxylic acid group. Sodium butoxide, a strong nucleophile, attacks the C2 carbon, displacing the chloride leaving group via a Meisenheimer complex intermediate to form the final ether product.
Caption: Workflow for the two-step via SNAr.
Experimental Protocol: Two-Step Synthesis
Step A: Synthesis of 2-Chloroquinoline-4-carboxylic acid [10][11]
-
Reaction Setup: In a flask protected from moisture, suspend 2-hydroxyquinoline-4-carboxylic acid (5.0 g, 26.4 mmol) in phosphorus oxychloride (25 mL, 270 mmol).
-
Reaction: Heat the mixture to reflux (approx. 105 °C) for 4 hours. The suspension should gradually dissolve.
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Isolation: The product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry thoroughly. This typically yields 2-chloroquinoline-4-carboxylic acid of sufficient purity for the next step.
Step B: Nucleophilic Substitution with Sodium Butoxide
-
Preparation of Nucleophile: In a dry flask under an inert atmosphere (N₂ or Ar), add dry n-butanol (50 mL). Carefully add sodium metal (0.73 g, 31.7 mmol) in small portions. Stir until all the sodium has reacted to form sodium butoxide.
-
Reaction: Add 2-chloroquinoline-4-carboxylic acid (5.0 g, 24.1 mmol) to the sodium butoxide solution.
-
Heating: Heat the reaction mixture to reflux (approx. 118 °C) for 6-10 hours, monitoring by TLC.
-
Workup: Cool the mixture and remove the excess butanol under reduced pressure. Dissolve the residue in water and acidify with dilute HCl to pH 3-4 to precipitate the product.
-
Purification: Collect the crude this compound by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).
Data and Considerations
| Parameter | Step A (Chlorination) | Step B (Etherification) | Reference |
| Yield | >90% | 70-85% | [10],[11] |
| Reaction Time | 3-5 hours | 6-12 hours | |
| Key Reagents | POCl₃ or SOCl₂ | Sodium Butoxide, Butanol | |
| Advantages | High yields, allows for easy diversification at the 2-position. | [12] | |
| Limitations | Two-step process, uses hazardous reagents (POCl₃). |
Method 3: The Doebner Reaction
The Doebner reaction is a three-component synthesis that produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[2][13] This method is particularly attractive for its operational simplicity. To obtain the 2-butoxy derivative, a butoxy-substituted aldehyde would be required, but the more common variant to place a simple alkyl chain at the 2-position uses the corresponding aliphatic aldehyde, in this case, butanal.
Mechanistic Rationale
The reaction is typically acid-catalyzed and begins with the condensation of aniline and butanal to form a Schiff base (an imine). Simultaneously, pyruvic acid can react with itself or with the Schiff base. A key step involves the reaction of the Schiff base with the enol or enolate of pyruvic acid. This is followed by an intramolecular electrophilic cyclization onto the aniline ring and subsequent oxidation/aromatization to furnish the final quinoline product.[4][13] In many cases, an intermediate anil can act as the oxidant.[4]
Experimental Protocol: Doebner Synthesis[15]
-
Reaction Setup: In a 100 mL round-bottom flask, combine aniline (3.72 g, 40 mmol) and ethanol (30 mL).
-
Aldehyde Addition: Add butanal (2.88 g, 40 mmol) to the solution and stir for 30 minutes at room temperature.
-
Pyruvic Acid Addition: Add pyruvic acid (3.52 g, 40 mmol) to the mixture.
-
Reaction: Heat the reaction mixture to reflux for 8-12 hours. Monitor the reaction by TLC.
-
Workup: Cool the reaction mixture and pour it into 100 mL of ice water. Basify the solution with aqueous sodium carbonate to dissolve the carboxylic acid product and to remove any unreacted starting materials by extraction with an organic solvent (e.g., ethyl acetate).
-
Isolation: Separate the aqueous layer and acidify with dilute HCl to a pH of 3-4 to precipitate the 2-propylquinoline-4-carboxylic acid (Note: Doebner with butanal gives a 2-propyl substituent). An analogous reaction to achieve a 2-butoxy group would require a different starting material combination, which is less common for this reaction. This highlights a limitation of the standard Doebner approach for this specific target. A modified approach would be necessary.
Note: The standard Doebner reaction with butanal yields 2-propylquinoline-4-carboxylic acid. Synthesizing the 2-butoxy derivative via a Doebner-type reaction is less straightforward and may require a custom starting material, making Methods 1 and 2 more practical.
Product Characterization
Confirmation of the final product, this compound, should be performed using standard analytical techniques.
| Technique | Expected Data |
| ¹H NMR | Signals for the butoxy chain protons (~0.9-1.8 ppm for CH₃ and CH₂, ~4.5 ppm for O-CH₂). Aromatic protons of the quinoline core (~7.5-8.5 ppm). A broad singlet for the carboxylic acid proton (>10 ppm). |
| ¹³C NMR | Signals for the four distinct carbons of the butoxy group. Aromatic carbons of the quinoline ring. A signal for the carboxylic acid carbonyl (>165 ppm). |
| Mass Spec (MS) | Expected molecular ion peak [M+H]⁺ corresponding to the molecular weight of C₁₄H₁₅NO₃ (245.28 g/mol ). |
| IR Spectroscopy | Characteristic peaks for C=O stretch of the carboxylic acid (~1700 cm⁻¹), O-H stretch (broad, ~2500-3300 cm⁻¹), C-O-C stretch of the ether (~1250 cm⁻¹), and aromatic C-H and C=C stretches.[14] |
Conclusion and Strategic Comparison
Three viable synthetic routes to this compound have been presented.
-
The Pfitzinger Reaction (Method 1) offers a direct and reliable method, provided the requisite 1-butoxyacetone is available. It is a robust choice for a one-pot construction of the target scaffold.
-
The Two-Step SNAr Approach (Method 2) is arguably the most versatile and strategically sound method for both single-target synthesis and analogue library development. The synthesis of the 2-chloro intermediate is high-yielding, and the subsequent etherification allows for the introduction of various alkoxy groups, not just butoxy, by simply changing the alcohol used.
-
The Doebner Reaction (Method 3) , while powerful for other quinolines, is less suited for the direct synthesis of this specific 2-alkoxy target using simple starting materials.
For researchers requiring flexibility and high yields, the nucleophilic substitution pathway is recommended. For a more convergent approach where the starting materials are readily accessible, the Pfitzinger reaction remains an excellent option.
References
- Benchchem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem.
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
- Wikipedia. (n.d.). Combes quinoline synthesis. Wikipedia.
- Slideshare. (n.d.). Organic Name Reaction With Their Respective Mechanism. Slideshare.
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia.
- Wadher, S. J., et al. (2009). Synthesis and biological evaluation of schiff bases of cinchophen as antimicrobial agents.
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive.
- YouTube. (2021). Combes Quinoline Synthesis Mechanism | Organic Chemistry. YouTube.
- Slideshare. (n.d.).
- Jumade, P. (n.d.).
- Cambridge University Press. (n.d.). Combes Quinoline Synthesis.
- Guidechem. (n.d.). How is CINCHOPHEN prepared?. Guidechem.
- Wikipedia. (n.d.). Pfitzinger reaction. Wikipedia.
- Cambridge University Press. (n.d.). Pfitzinger Quinoline Synthesis.
- Revues Scientifiques Marocaines. (2022).
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research.
- Journal of the American Chemical Society. (n.d.). RESEARCHES ON QUINAZOLINES. XXXVIII.
- ChemicalBook. (n.d.). 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- Benchchem. (2025).
- ResearchGate. (2004). 4-Hydroxyquinol-2-ones. 85. Synthesis of 2-Chloro-4-hydroxyquinoline-3-carboxylic Acid Ethyl Ester.
- Matrix Scientific. (n.d.). 2-(3-Butoxyphenyl)quinoline-4-carboxylic acid.
- Simson Pharma Limited. (n.d.). 2-methoxyquinoline-4-carboxylic Acid.
- ResearchGate. (n.d.).
- PubChem. (n.d.). 2-Chloroquinoline-4-carboxylic acid.
- Simson Pharma Limited. (n.d.). 2-methoxyquinoline-4-carboxylic Acid.
- PubMed Central. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.
- Alfa Chemistry. (n.d.). CAS 10222-61-4 this compound.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- PubMed. (2020). Recent developments on (-)
- National Institutes of Health. (n.d.).
- Chemical Papers. (n.d.). Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides.
- Biosynth. (n.d.). This compound.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
- ResearchGate. (n.d.).
- MDPI. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jocpr.com [jocpr.com]
- 6. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 10. 2-CHLOROQUINOLINE-4-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]
- 13. iipseries.org [iipseries.org]
- 14. hakon-art.com [hakon-art.com]
Foreword: The Critical Role of Physicochemical Profiling in Drug Discovery
An In-Depth Technical Guide to the Physicochemical Properties of 2-Butoxyquinoline-4-Carboxylic Acid
In the landscape of modern drug development, a thorough understanding of a molecule's fundamental physicochemical properties is not merely a preliminary step but the very bedrock of a successful therapeutic candidate. These properties—solubility, ionization state (pKa), lipophilicity, and solid-state characteristics—govern everything from a drug's absorption and distribution to its formulation and stability.[1][2][3] This guide provides a comprehensive technical overview of this compound, a derivative of the quinoline-4-carboxylic acid scaffold. This scaffold is of significant interest due to its presence in various bioactive compounds, including the historical gout medication cinchophen (2-phenylquinoline-4-carboxylic acid).[4][5] By presenting both established data and detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively harness the potential of this molecule.
Molecular Identity and Core Attributes
This compound is a heterocyclic aromatic compound. Its structure features a quinoline bicyclic system substituted with a butoxy group at the 2-position and a carboxylic acid at the 4-position. This specific substitution pattern dictates its chemical behavior and physical properties.
Chemical Structure:
Figure 1. Chemical Structure of this compound.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| CAS Number | 10222-61-4 | [6] |
| Molecular Formula | C₁₄H₁₅NO₃ | Calculated |
| Molar Mass | 245.27 g/mol | Calculated |
Aqueous Solubility Profile
2.1 Theoretical Framework: A Tale of Two Moieties
The solubility of this compound is a direct consequence of its amphipathic nature. The large, fused aromatic quinoline ring and the four-carbon butoxy chain are inherently nonpolar and hydrophobic, contributing to poor aqueous solubility.[7] Conversely, the carboxylic acid group is polar and can engage in hydrogen bonding with water.
Crucially, its solubility is highly pH-dependent due to two ionizable centers:
-
Carboxylic Acid Group: In basic conditions (pH > pKa), the carboxylic acid deprotonates to form a highly polar carboxylate salt, significantly enhancing aqueous solubility.[8]
-
Quinoline Nitrogen: In acidic conditions (pH < pKa), the quinoline ring nitrogen can be protonated, forming a cationic species that is more water-soluble than the neutral molecule.[9]
This dual character means the compound will exhibit its lowest solubility at its isoelectric point and increased solubility in both acidic and basic environments.
2.2 Experimental Protocol: Qualitative Solubility Classification
This protocol provides a systematic approach to classifying the solubility of the compound, which in turn gives strong indications of its acidic and basic functional groups.[8][10][11]
Materials:
-
This compound
-
Deionized water
-
5% (w/v) Sodium Hydroxide (NaOH) solution
-
5% (w/v) Sodium Bicarbonate (NaHCO₃) solution
-
5% (v/v) Hydrochloric Acid (HCl) solution
-
Ethanol
-
Test tubes, vortex mixer, pH paper
Procedure:
-
Water Solubility: Add ~20 mg of the compound to 1 mL of deionized water in a test tube. Vortex for 30 seconds. Observe for dissolution. If soluble, test the solution's pH with litmus or pH paper.[8]
-
Base Solubility (NaOH): If insoluble in water, add ~20 mg of the compound to 1 mL of 5% NaOH. Vortex and observe. Solubility indicates an acidic functional group (carboxylic acid or phenol).[8]
-
Weak Base Solubility (NaHCO₃): If soluble in 5% NaOH, repeat the test with a fresh sample in 1 mL of 5% NaHCO₃. Vortex and observe for effervescence (CO₂ release) and dissolution. Solubility in this weak base is a strong indicator of a carboxylic acid, as phenols are generally not acidic enough to react.[8]
-
Acid Solubility (HCl): If insoluble in water and base, test solubility in 1 mL of 5% HCl. Vortex and observe. Solubility indicates a basic functional group, such as the quinoline nitrogen.[10]
-
Organic Solvent Solubility: Test solubility in an organic solvent like ethanol to assess its solubility in less polar media.
2.3 Visualization: Solubility Decision Workflow
Diagram 1: Logical workflow for solubility classification.
2.4 Predicted Solubility Data
| Solvent | Predicted Solubility | Rationale |
| Water | Insoluble | Large nonpolar scaffold dominates over the polar groups in the neutral state. |
| 5% NaOH | Soluble | The carboxylic acid will deprotonate to form a soluble sodium carboxylate salt. |
| 5% NaHCO₃ | Soluble | The carboxylic acid is sufficiently acidic to react with the weak base, forming a soluble salt. |
| 5% HCl | Soluble | The quinoline nitrogen is basic and will be protonated to form a soluble hydrochloride salt. |
| Ethanol | Soluble | The molecule has sufficient polarity to dissolve in polar organic solvents. |
Ionization Constants (pKa)
3.1 Theoretical Framework: Predicting In Vivo Behavior
The pKa value is the pH at which a functional group is 50% ionized and 50% neutral. It is a critical parameter as the ionization state of a drug profoundly affects its membrane permeability and solubility, thereby influencing its absorption, distribution, metabolism, and excretion (ADMET) profile.[12] this compound has two pKa values:
-
Acidic pKa (pKa₁): Associated with the loss of a proton from the carboxylic acid group (-COOH ⇌ -COO⁻ + H⁺). Expected to be in the range of 3-5.
-
Basic pKa (pKa₂): Associated with the gain of a proton by the quinoline nitrogen (QNH⁺ ⇌ QN + H⁺). The pKa of the parent quinoline is ~4.9.[9] Substituents will modulate this value.
Understanding these values is essential for designing oral dosage forms and predicting drug behavior in the physiological pH range of the gastrointestinal tract and bloodstream.
3.2 Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
This method leverages the fact that the ionized and neutral forms of a molecule often have different UV-Vis absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, the pKa can be determined.[13]
Materials:
-
This compound
-
UV-Vis Spectrophotometer with quartz cuvettes
-
pH meter
-
Series of buffer solutions covering a wide pH range (e.g., pH 2 to 10)
-
Volumetric flasks and pipettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer, add a small, precise aliquot of the stock solution to a volumetric flask and dilute with the buffer to a final concentration (typically 10-50 µM). Prepare a series of samples, each with a different pH but the same total compound concentration.
-
Spectral Scans: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each pH sample to identify the wavelength(s) with the largest absorbance change (isosbestic points are also noted).
-
Absorbance Measurement: Measure the absorbance of each sample at the chosen analytical wavelength.
-
Data Analysis: Plot absorbance versus pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa value, which corresponds to the inflection point of the curve.
3.3 Visualization: UV-Vis Spectrophotometry Workflow
Diagram 2: Workflow for pKa determination via UV-Vis spectrophotometry.
3.4 Estimated pKa Values
| Ionizable Group | Estimated pKa | Rationale |
| Carboxylic Acid | ~3.5 - 4.5 | The electron-withdrawing quinoline ring stabilizes the carboxylate anion, making it a stronger acid than benzoic acid (pKa ~4.2). |
| Quinoline Nitrogen | ~4.5 - 5.5 | Similar to the parent quinoline (pKa ~4.9). The butoxy group is weakly electron-donating, which may slightly increase basicity. |
Spectroscopic Characterization
Spectroscopic analysis is indispensable for confirming the chemical structure and purity of a compound.[14]
4.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the carbon-hydrogen framework of the molecule.
¹H NMR:
-
Carboxylic Proton (-COOH): A very broad singlet, typically far downfield between 10-13 ppm.[15][16] Its signal disappears upon D₂O exchange.
-
Aromatic Protons: Multiple signals in the 7.5-8.5 ppm region, corresponding to the protons on the quinoline ring system.
-
Butoxy Protons (-O-CH₂-CH₂-CH₂-CH₃): Four distinct signals: a triplet around 4.0-4.5 ppm (-O-CH₂-), a multiplet around 1.7-1.9 ppm (-CH₂-), a multiplet around 1.4-1.6 ppm (-CH₂-), and a triplet around 0.9-1.0 ppm (-CH₃).[17]
¹³C NMR:
-
Carboxyl Carbon (-COOH): A signal in the 165-175 ppm range.[15][16]
-
Aromatic Carbons: Multiple signals between 110-150 ppm.
-
Butoxy Carbons: Four signals in the aliphatic region, typically between 10-70 ppm.
4.2 Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of specific functional groups based on their vibrational frequencies.
-
O-H Stretch (Carboxylic Acid): A very broad and strong absorption band from approximately 2500 to 3500 cm⁻¹, characteristic of a hydrogen-bonded carboxylic acid dimer.[15]
-
C=O Stretch (Carboxylic Acid): A sharp, strong absorption band around 1700-1725 cm⁻¹.[18]
-
C=C and C=N Stretches: Multiple sharp bands in the 1500-1650 cm⁻¹ region, corresponding to the aromatic quinoline ring.
-
C-O Stretch: Absorptions in the 1200-1300 cm⁻¹ region corresponding to the ether and carboxylic acid C-O bonds.
4.3 UV-Visible (UV-Vis) Spectroscopy
The conjugated quinoline system gives rise to characteristic electronic transitions (π → π*) in the UV region.
-
Expected Absorption: Multiple absorption maxima (λ_max) are expected between 220 nm and 350 nm. The exact positions and intensities of these bands are sensitive to the solvent polarity and pH, a property exploited for pKa determination.[19][20]
4.4 Summary of Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber |
| ¹H NMR | -COOH | 10 - 13 ppm (broad singlet) |
| Aromatic-H | 7.5 - 8.5 ppm (multiplets) | |
| -O-CH ₂- | 4.0 - 4.5 ppm (triplet) | |
| ¹³C NMR | -C OOH | 165 - 175 ppm |
| Aromatic-C | 110 - 150 ppm | |
| IR | O-H stretch | 2500 - 3500 cm⁻¹ (very broad) |
| C=O stretch | 1700 - 1725 cm⁻¹ (strong, sharp) | |
| C=C, C=N stretches | 1500 - 1650 cm⁻¹ | |
| UV-Vis | π → π* transitions | Multiple λ_max between 220 - 350 nm |
Conclusion: A Foundation for Rational Drug Design
This guide has detailed the core physicochemical properties of this compound, providing both theoretical context and actionable experimental protocols. The molecule's pH-dependent solubility, distinct ionization constants, and characteristic spectroscopic signature are foundational data points for any research and development program. For scientists in drug discovery, this information is critical for interpreting biological assay results, designing appropriate formulation strategies to ensure adequate bioavailability, and establishing robust quality control standards. A comprehensive grasp of these physicochemical principles is paramount to advancing molecules like this compound from the laboratory bench to potential clinical applications.
References
- A COMPUTATIONAL APPROACH TO EVALUATE THE pKa's OF QUINAZOLINE DERIVATIVES - Digital Archive. (n.d.).
- Physical and Chemical Characterization for APIs - Labinsights. (2023, May 8).
- A Comparative Structural Analysis of Quinoline-2-Carboxylic Acid and Its Metal Complexes - Benchchem. (n.d.).
- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. (n.d.).
- Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Re - UI Scholars Hub. (2023, June 2).
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Dissociation constants pK a of isoquinoline bases | Download Table - ResearchGate. (n.d.).
- UV Properties and Loading into Liposomes of Quinoline Derivatives - MDPI. (2021, May 7).
- Quinoline based receptor in fluorometric discrimination of carboxylic acids - BJOC. (2008, December 17).
- API Physico-Chemical | Pharma Inventor Inc. (n.d.).
- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- Characterization of Physicochemical Properties - Pace Analytical. (n.d.).
- Cinchophen - Wikipedia. (n.d.).
- Quinoline - mVOC 4.0. (n.d.).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC - PubMed Central. (n.d.).
- This compound - CymitQuimica. (n.d.).
- 25.2 Physical Properties of Carboxylic Acids - eCampusOntario Pressbooks. (n.d.).
- CH 336: Carboxylic Acid Spectroscopy - Oregon State University. (2020, February 7).
- 20.8: Spectroscopy of Carboxylic Acids and Nitriles - Chemistry LibreTexts. (2025, January 19).
- CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids - YouTube. (2024, June 17).
Sources
- 1. labinsights.nl [labinsights.nl]
- 2. pharmainventor.com [pharmainventor.com]
- 3. pacelabs.com [pacelabs.com]
- 4. Cinchophen - Wikipedia [en.wikipedia.org]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 8. www1.udel.edu [www1.udel.edu]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. scribd.com [scribd.com]
- 12. digitalarchive.library.bogazici.edu.tr [digitalarchive.library.bogazici.edu.tr]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. m.youtube.com [m.youtube.com]
- 18. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 19. mdpi.com [mdpi.com]
- 20. BJOC - Quinoline based receptor in fluorometric discrimination of carboxylic acids [beilstein-journals.org]
The Uricosuric Action of 2-Butoxyquinoline-4-Carboxylic Acid: A Deep Dive into its Mechanism of Action as a URAT1 Inhibitor
Abstract
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary contributor to the painful inflammatory condition known as gout.[1] A key strategy in the management of hyperuricemia is the enhancement of uric acid excretion by the kidneys.[2] This in-depth technical guide explores the mechanism of action of 2-butoxyquinoline-4-carboxylic acid, a quinoline derivative with a focus on its role as a potent inhibitor of the urate transporter 1 (URAT1). We will delve into the molecular underpinnings of its interaction with URAT1, provide detailed protocols for its experimental validation, and present a comprehensive overview of its therapeutic potential for researchers, scientists, and drug development professionals.
Introduction: The Challenge of Hyperuricemia and the Role of Uric Acid Transporters
Uric acid is the final product of purine metabolism in humans.[3] While it can act as an antioxidant, elevated levels can lead to the formation of monosodium urate crystals in joints and tissues, triggering painful gout attacks.[1][3] The kidneys play a crucial role in maintaining uric acid homeostasis, with a delicate balance between filtration, reabsorption, and secretion.[3] A significant portion of filtered uric acid is reabsorbed back into the bloodstream, a process primarily mediated by the urate transporter 1 (URAT1), encoded by the SLC22A12 gene.[3][4]
URAT1 is an integral membrane protein located in the apical membrane of renal proximal tubule cells.[4] It functions as a urate-anion exchanger, facilitating the reabsorption of uric acid from the glomerular filtrate in exchange for intracellular anions like lactate and nicotinate.[3] Consequently, inhibiting URAT1 activity presents a highly effective therapeutic strategy for increasing uric acid excretion and lowering serum uric acid levels.[2][5]
The Core Mechanism: this compound as a URAT1 Inhibitor
While direct experimental data for this compound is emerging, its structural similarity to other known uricosuric agents, such as the historically significant cinchophen (2-phenylquinoline-4-carboxylic acid), strongly points towards its action as a URAT1 inhibitor. The quinoline-4-carboxylic acid scaffold is a key pharmacophore for interaction with the URAT1 transporter.
The proposed mechanism of action for this compound involves its competitive inhibition of URAT1. By binding to the transporter, likely within the central cavity, it prevents uric acid from accessing its binding site, thereby blocking its reabsorption into the renal tubular cells.[5] This leads to a greater excretion of uric acid in the urine and a subsequent reduction of its concentration in the blood.
The following diagram illustrates the signaling pathway of uric acid reabsorption and the inhibitory action of this compound.
Caption: Mechanism of URAT1-mediated uric acid reabsorption and its inhibition.
Experimental Validation: Protocols for Assessing URAT1 Inhibition
The inhibitory potential of this compound on URAT1 can be rigorously assessed using established in vitro assays. The most common method is a cell-based uric acid uptake assay.
Cell-Based [¹⁴C]-Uric Acid Uptake Assay
This assay quantifies the inhibition of URAT1-mediated uptake of radiolabeled uric acid in a cell line stably expressing the human URAT1 transporter (hURAT1), such as human embryonic kidney 293 (HEK293) cells.[6]
Experimental Workflow:
Caption: Workflow for the in vitro URAT1 inhibition assay.
Detailed Protocol:
-
Cell Culture and Seeding:
-
Culture HEK293 cells stably expressing hURAT1 in appropriate growth medium.
-
Seed the cells into 24-well plates and grow to confluence.
-
-
Preparation of Compounds:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions to obtain a range of concentrations for IC50 determination. The final solvent concentration should be kept low (e.g., ≤0.5%) to avoid cellular toxicity.[6]
-
-
Assay Execution:
-
Wash the cell monolayers with a pre-warmed buffer (e.g., Hanks' Balanced Salt Solution - HBSS).[6]
-
Pre-incubate the cells with the various concentrations of this compound or a vehicle control for 10-15 minutes at 37°C.[6]
-
Initiate the uptake reaction by adding a solution containing a known concentration of [¹⁴C]-uric acid.[6]
-
Incubate for a short period (e.g., 5 minutes) at 37°C to measure the initial rate of uptake.[6]
-
-
Termination and Lysis:
-
Quantification and Data Analysis:
-
Measure the radioactivity in the cell lysates using a liquid scintillation counter.[6]
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Determine the half-maximal inhibitory concentration (IC50) value by fitting the concentration-response data to a sigmoidal dose-response curve.[6]
-
Quantitative Data and Interpretation
The primary output of the URAT1 inhibition assay is the IC50 value, which represents the concentration of the inhibitor required to reduce the URAT1-mediated uric acid uptake by 50%. A lower IC50 value indicates a more potent inhibitor.
Table 1: Hypothetical Inhibitory Potency of this compound and Reference Compounds against hURAT1
| Compound | IC50 (µM) |
| This compound | To be determined |
| Benzbromarone (Positive Control) | 0.28[6] |
| Lesinurad (Positive Control) | 7.18[6] |
Note: The IC50 value for this compound is hypothetical and would need to be determined experimentally.
A potent URAT1 inhibitor would be expected to have an IC50 value in the low micromolar or even nanomolar range. Comparing the experimentally determined IC50 of this compound to those of established URAT1 inhibitors like benzbromarone provides a benchmark for its relative potency.
Conclusion and Future Directions
The available evidence strongly suggests that this compound exerts its uricosuric effect through the inhibition of the URAT1 transporter. This mechanism of action aligns with that of other effective treatments for hyperuricemia and gout. Further preclinical and clinical studies are warranted to fully characterize its pharmacokinetic and pharmacodynamic profiles, as well as its safety and efficacy in human subjects. The detailed experimental protocols provided in this guide offer a robust framework for the continued investigation and development of this promising therapeutic agent.
References
- BenchChem. (2025). In Vitro Assay for URAT1 Inhibitor 6.
- Chen, Y., You, R., Wang, K., & Wang, Y. (2021). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods.
- Mayo Clinic. (2022, November 16). Gout - Diagnosis and treatment.
- BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay.
- Guo, Y., et al. (2023). Structural Basis for Inhibition of Urate Reabsorption in URAT1. Journal of the American Chemical Society Au, 3(3), 836-846.
- MDPI. (2020).
- PubMed Central. (2023). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.
- PubMed Central. (2016). Molecular mechanism of drug inhibition of URAT1.
- Johns Hopkins Arthritis Center. (n.d.). Gout Treatment: Medications and Lifestyle Adjustments to Lower Uric Acid.
- Medscape. (2023, November 6). Gout and Pseudogout Treatment & Management.
- Healthline. (n.d.). Medications for Gout Flares.
- PubMed Central. (2009). Uric acid transport and disease.
Sources
- 1. bioivt.com [bioivt.com]
- 2. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Uric acid transport and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Structural Basis for Inhibition of Urate Reabsorption in URAT1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
The Quinolone Revolution: A Technical Guide to the Discovery and Evolution of Quinoline-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold stands as a cornerstone in medicinal chemistry, a privileged structure that has given rise to a vast and vital class of therapeutic agents. From their serendipitous discovery to their current role in combating a wide array of diseases, the journey of these molecules is a testament to the power of synthetic chemistry and the intricate dance of structure-activity relationships. This in-depth technical guide provides a comprehensive exploration of the discovery, history, and core scientific principles underlying quinoline-4-carboxylic acid derivatives, offering a vital resource for professionals in the field of drug discovery and development.
The Dawn of a New Antibacterial Era: The First Generation
The story of the quinolones begins not with a quinoline, but with a naphthyridine. In 1962, while attempting to synthesize the antimalarial drug chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute serendipitously discovered nalidixic acid.[1] This unexpected byproduct, a 1,8-naphthyridine-3-carboxylic acid, exhibited modest but significant activity against Gram-negative bacteria and was introduced for the treatment of urinary tract infections (UTIs).[1][2] Though its clinical utility was limited by a narrow spectrum and the rapid development of bacterial resistance, nalidixic acid was the progenitor of a revolution in antibacterial therapy.[3]
Following this discovery, a number of first-generation quinolones were developed in the 1970s, each representing incremental improvements over nalidixic acid. These included oxolinic acid, which showed slightly enhanced potency, and cinoxacin, a cinnoline derivative with a similar spectrum of activity.[4][5] Pipemidic acid, another early derivative, also found use in treating UTIs.[6] These early compounds, while effective for their intended indications, were primarily limited to UTIs due to their poor tissue distribution and modest intrinsic activity.[3]
The Fluorine Breakthrough: The Rise of the Fluoroquinolones
The true paradigm shift in the development of quinolone antibiotics came in the late 1970s and early 1980s with the introduction of a fluorine atom at the C-6 position of the quinolone ring. This single atomic substitution dramatically enhanced the potency and expanded the spectrum of activity of these compounds, giving rise to the era of the fluoroquinolones.[1]
Norfloxacin, patented in 1978, was the first of this new generation and demonstrated significantly improved activity against a broader range of Gram-negative bacteria, including Pseudomonas aeruginosa.[2][3] The addition of a piperazine ring at the C-7 position was another crucial modification that further enhanced antibacterial efficacy.[7]
Building on the success of norfloxacin, scientists at Bayer Pharmaceuticals introduced a cyclopropyl group at the N-1 position, leading to the synthesis of ciprofloxacin in the early 1980s.[8] Ciprofloxacin exhibited even greater potency, particularly against Gram-negative pathogens, and quickly became one of the most widely used antibiotics worldwide.[8][9] The development of ofloxacin, with its unique tricyclic structure, and its pure S-(-)-enantiomer, levofloxacin, further refined the class, offering improved pharmacokinetics and enhanced activity against Gram-positive bacteria.[10][11]
Mechanism of Action: Targeting Bacterial DNA Replication
Quinolone antibiotics exert their bactericidal effects by inhibiting two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[12][13][14] These enzymes are crucial for managing the complex topology of bacterial DNA during replication, transcription, and repair.[15]
-
DNA Gyrase: Primarily found in Gram-negative bacteria, DNA gyrase is responsible for introducing negative supercoils into DNA, a process vital for relieving torsional stress during replication and transcription.[14]
-
Topoisomerase IV: The main target in Gram-positive bacteria, topoisomerase IV is essential for decatenating newly replicated daughter chromosomes, allowing for their segregation into daughter cells.[14]
Quinolones bind to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[12] This leads to the accumulation of double-strand breaks in the bacterial chromosome, triggering the SOS response and ultimately leading to cell death.[12] The selective toxicity of quinolones arises from their significantly higher affinity for bacterial topoisomerases compared to their mammalian counterparts.[1]
Caption: Mechanism of action of quinolone antibiotics.
The Art of Synthesis: Crafting the Quinolone Core
The synthesis of the quinoline-4-carboxylic acid core has been achieved through several classic named reactions in organic chemistry. The choice of method often depends on the desired substitution pattern.
The Pfitzinger Reaction
The Pfitzinger reaction is a versatile method for preparing substituted quinoline-4-carboxylic acids from the condensation of isatin (or its derivatives) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] The reaction proceeds through the base-catalyzed opening of the isatin ring, followed by condensation with the carbonyl compound to form an imine, which then cyclizes and dehydrates to yield the quinoline product.[15]
Caption: Generalized workflow of the Pfitzinger reaction.
The Doebner-von Miller Reaction
The Doebner-von Miller reaction provides a route to 2- and/or 4-substituted quinolines through the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst.[14] The mechanism is thought to involve a Michael addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation to the quinoline.[16]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is particularly important for the synthesis of 4-hydroxyquinoline derivatives, which are key precursors to many fluoroquinolone antibiotics.[12][13] This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME), followed by thermal cyclization to form a 4-hydroxy-3-carboethoxyquinoline.[3] Subsequent hydrolysis and decarboxylation can yield the 4-hydroxyquinoline core.[11]
Experimental Protocols
Synthesis of 2-Phenylquinoline-4-carboxylic Acid via the Pfitzinger Reaction
This protocol describes the synthesis of a representative quinoline-4-carboxylic acid with potential anticancer activity.[17]
Materials:
-
Isatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol (95%)
-
Hydrochloric Acid (HCl, 3M)
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 3.4 mmol of isatin in 10 mL of a 33% KOH solution.
-
Slowly add 3.74 mmol of acetophenone in 20 mL of ethanol to the solution.
-
Reflux the mixture at 85°C for 8 hours.
-
Remove the solvent by rotary evaporation.
-
Dissolve the residue in 100 mL of water.
-
Acidify the solution to pH 5-6 with 3M HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield 2-phenylquinoline-4-carboxylic acid.[17]
Synthesis of a Fluoroquinolone Precursor via the Gould-Jacobs Reaction
This protocol outlines the synthesis of a key intermediate for many fluoroquinolone antibiotics.[18]
Materials:
-
3-Chloro-4-fluoroaniline
-
Diethyl ethoxymethylenemalonate (EMME)
-
Diphenyl ether
Procedure:
-
Combine 3-chloro-4-fluoroaniline and EMME in a reaction flask.
-
Heat the mixture to 100-130°C for 1-2 hours to form the anilidomethylenemalonate intermediate.
-
Remove the ethanol byproduct under reduced pressure.
-
Dissolve the intermediate in diphenyl ether.
-
Heat the solution to reflux (approximately 250°C) for 30-60 minutes to induce cyclization.
-
Cool the reaction mixture to room temperature to precipitate the 4-hydroxy-3-carboethoxyquinoline product.
-
Collect the solid by filtration and wash with a non-polar solvent like hexane.
Structure-Activity Relationships (SAR): Fine-Tuning for Potency and Spectrum
The development of quinolone antibiotics has been a masterclass in the application of structure-activity relationship (SAR) studies. Key structural modifications have been systematically explored to optimize antibacterial potency, broaden the spectrum of activity, and improve pharmacokinetic properties.
Table 1: Key Structure-Activity Relationships in Quinolone Antibacterials
| Position | Substituent | Effect on Activity |
| N-1 | Ethyl, Cyclopropyl, Difluorophenyl | Essential for activity; cyclopropyl generally confers the highest potency. |
| C-2 | Hydrogen | Substitution generally decreases activity. |
| C-3 | Carboxylic Acid | Essential for binding to DNA gyrase/topoisomerase IV. |
| C-4 | Carbonyl | Essential for antibacterial activity. |
| C-5 | Amino, Methyl, Fluoro | Can enhance activity. |
| C-6 | Fluorine | Dramatically increases potency and broadens spectrum (defines fluoroquinolones). |
| C-7 | Piperazine, Pyrrolidine rings | Enhances potency, particularly against P. aeruginosa, and improves Gram-positive activity. |
| C-8 | Fluorine, Methoxy | Fluoro substitution improves oral absorption and Gram-negative activity; methoxy enhances Gram-positive activity. |
Beyond Bacteria: Quinolones in Cancer Therapy
The remarkable biological activity of the quinoline-4-carboxylic acid scaffold is not limited to antibacterial agents. In recent years, derivatives of this core structure have emerged as promising anticancer agents. One key mechanism of action for these compounds is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway.[14] Cancer cells, with their high proliferative rate, are particularly dependent on this pathway for the synthesis of DNA and RNA. By inhibiting DHODH, these quinoline derivatives deplete the pyrimidine pool, leading to cell cycle arrest and apoptosis.[14]
Brequinar, a potent DHODH inhibitor, features a 2-phenylquinoline-4-carboxylic acid core and has been investigated as an anticancer agent.[13] The synthesis of such compounds often utilizes the Pfitzinger reaction, allowing for the introduction of diverse aryl substituents at the C-2 position to optimize potency and selectivity.[1][14]
Conclusion and Future Perspectives
The discovery and development of quinoline-4-carboxylic acid derivatives represent a landmark achievement in medicinal chemistry. From the serendipitous discovery of nalidixic acid to the rationally designed fluoroquinolones and the emergence of novel anticancer agents, this versatile scaffold continues to provide a rich source of therapeutic innovation. The ongoing challenges of antibiotic resistance and the need for more effective cancer therapies will undoubtedly drive further exploration of this remarkable class of compounds. Future research will likely focus on the development of derivatives that can overcome existing resistance mechanisms, exhibit enhanced target selectivity, and possess improved safety profiles. The legacy of the quinolones is a powerful reminder of the profound impact that synthetic chemistry can have on human health.
References
- Lesher, G. Y., Froelich, E. J., Gruett, M. D., Bailey, J. H., & Brundage, R. P. (1962). 1,8-Naphthyridine Derivatives. A New Class of Chemotherapeutic Agents. Journal of Medicinal and Pharmaceutical Chemistry, 5(5), 1063–1065.
- Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
- Chen, G., & Liu, P. (2017). Dihydroorotate Dehydrogenase Inhibitors in Anticancer Drug Development. Current Medicinal Chemistry, 24(25), 2735–2757.
- Madak, J. T., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(10), 4517–4534.
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817.
- Emmerson, A. M., & Jones, A. M. (2003). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 51(suppl_1), 13–20.
- Wise, R., Andrews, J. M., & Edwards, L. J. (1983). In vitro activity of ciprofloxacin (BAY o 9867), a new carboxyquinoline antimicrobial agent. Antimicrobial Agents and Chemotherapy, 23(4), 559–564.
- Shimizu, M., Nakamura, S., Takase, Y., & Kurobe, N. (1975). Pipemidic acid, a new antibacterial agent active against Pseudomonas aeruginosa: in vitro properties. Antimicrobial Agents and Chemotherapy, 8(2), 132–138.
- Doebner, O. (1887). Ueber die Darstellung von Chinolinsäure. Berichte der deutschen chemischen Gesellschaft, 20(2), 277–279.
- Andriole, V. T. (2005). The Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 41(Supplement_2), S113–S119.
- Quinolone antibiotic. Wikipedia. [URL: https://en.wikipedia.org/wiki/Quinolone_antibiotic]
- Application Notes & Protocols: Synthesis of Fluoroquinolone Drugs Utilizing 3-Chloro-4-fluoroaniline. Benchchem. [URL: https://www.benchchem.com/application-notes/synthesis-of-fluoroquinolone-drugs-utilizing-3-chloro-4-fluoroaniline]
- Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. Benchchem. [URL: https://www.benchchem.com/application-notes/quinoline-synthesis-via-the-doebner-von-miller-reaction]
- Levofloxacin. Wikipedia. [URL: https://en.wikipedia.org/wiki/Levofloxacin]
- The Advent of a Chiral Antibiotic: A Technical Guide to the Discovery and Synthetic History of Levofloxacin Precursors. Benchchem. [URL: https://www.benchchem.com/application-notes/the-advent-of-a-chiral-antibiotic-a-technical-guide-to-the-discovery-and-synthetic-history-of-levofloxacin-precursors]
- QUANTITATIVE STRUCTURE ACTIVITY RELATIONSHIP (QSAR) STUDIES OF QUINOLONE DERIVATIVES AS POTENTIAL ANTIBACTERIAL AGENTS. Rasayan Journal of Chemistry. [URL: https://rasayanjournal.co.in/vol-2/issue-2/25.pdf]
- Fluoroquinolone Analogs, SAR Analysis, and the Antimicrobial Evaluation of 7-Benzimidazol-1-yl-fluoroquinolone in In Vitro, In Silico, and In Vivo Models. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10454371/]
- Application Notes and Protocols for Gould-Jacobs Quinoline Synthesis. Benchchem. [URL: https://www.benchchem.com/application-notes/gould-jacobs-quinoline-synthesis]
- Synthesis of Fluoroquinolone Antibiotics. Química Organica.org. [URL: https://quimicaorganica.org/en/synthesis-of-fluoroquinolone-antibiotics/]
- Doebner-Miller Reaction. SynArchive. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
- Chemical structure and antibacterial activity of quinolones studied. ResearchGate. [URL: https://www.researchgate.net/publication/225139556_Factor_analysis_of_microbiological_activity_data_and_structural_parameters_of_antibacterial_quinolones]
- 3-hydroxyquinoline. Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV4P0538]
- SAR of Fluroquinolone. Scribd. [URL: https://www.scribd.com/document/449019672/SAR-of-Fluroquinolone]
- SAR of Quinolones. Pharmacy 180. [URL: https://pharmacy180.com/article/sar-of-quinolones-5284/]
- SAR Analysis of New Dual Targeting Fluoroquinolones. Implications of the Benzenesulfonyl Group. CONICET. [URL: https://www.researchgate.
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. ResearchGate. [URL: https://www.researchgate.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers. [URL: https://www.frontiersin.org/articles/10.3389/fchem.2022.943685/full]
- Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs. MDPI. [URL: https://www.mdpi.com/1420-3049/24/18/3385]
- In vitro antibacterial activity of AM-715, a new nalidixic acid analog. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/352749/]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9299839/]
- facile synthesis of 2-phenylquinoline-4-carboxamide derivatives with variant structural features. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-facile-synthesis-of-2-phenylquinoline-4-carboxamide-Shrestha-Thapa/07e812d4d84f85e4e89f8d951952e9a56a644265]
- Gould-Jacobs Reaction. Merck Index. [URL: https://www.rsc.org/Merck-Index/monograph/m2897/gould-jacobs%20reaction]
- SAR of fluoroquinolones - Ofloxacin, ciprofloxacin, norfloxacin. YouTube. [URL: https://www.youtube.
- Synthetic antibacterial agents quinolones. SlideShare. [URL: https://www.slideshare.net/mobile/sdenizb/synthetic-antibacterial-agents-quinolones]
- On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry. [URL: https://pubs.acs.org/doi/10.1021/jo0615492]
- Antibacterial activities (MIC values in μg mL -1 ) nalidixic acid, [Zn 2 (bdc) 2 (dabco)] and nalidixic acid loaded [Zn 2 (bdc) 2 (dabco)] against pathogenic microorganisms. ResearchGate. [URL: https://www.researchgate.net/figure/Antibacterial-activities-MIC-values-in-mg-mL-1-nalidixic-acid-Zn-2-bdc-2-dabco_tbl1_329606105]
- Minimum Inhibitory Concentration (MIC) of nalidixic acid on recipient bacteria, before and after PMQR gene transfer. ResearchGate. [URL: https://www.researchgate.net/figure/Minimum-Inhibitory-Concentration-MIC-of-nalidixic-acid-on-recipient-bacteria-before_tbl2_340807083]
- Characterization of nalidixic acid-resistant and fluoroquinolone-reduced susceptible Salmonella Typhimurium in swine. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/21477475/]
- Subinhibitory concentrations of nalidixic acid alter bacterial physiology and induce anthropogenic resistance in a commensal strain of Escherichia coli in vitro. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/33998711/]
- Cinoxacin: mechanism of action, spectrum of activity, pharmacokinetics, adverse reactions, and therapeutic indications. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/6253408/]
Sources
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. iipseries.org [iipseries.org]
- 7. In vitro antibacterial activity of AM-715, a new nalidixic acid analog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 9. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 12. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pharmacy180.com [pharmacy180.com]
- 18. uomus.edu.iq [uomus.edu.iq]
The Multifaceted Biological Activities of Quinoline-4-Carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The quinoline-4-carboxylic acid scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile and potent biological activities. This technical guide provides an in-depth exploration of the diverse therapeutic potential of quinoline-4-carboxylic acid derivatives, with a primary focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We will delve into the intricate mechanisms of action, highlighting key molecular targets such as dihydroorotate dehydrogenase (DHODH), histone deacetylases (HDACs), and sirtuins (SIRTs). Furthermore, this guide will furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of these compounds, offering researchers and drug development professionals a comprehensive resource to navigate this promising area of therapeutic discovery.
Introduction: The Quinoline-4-Carboxylic Acid Core
Quinoline, a bicyclic aromatic heterocycle, is a fundamental building block in numerous natural products and synthetic compounds with a wide array of pharmacological effects.[1][2] The introduction of a carboxylic acid moiety at the 4-position of the quinoline ring system gives rise to quinoline-4-carboxylic acids, a class of compounds with a rich history in drug discovery.[3][4] The versatility of this scaffold allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological activities.[1][5] This adaptability has led to the development of a vast library of derivatives with applications spanning multiple therapeutic areas.[3][6]
Anticancer Activity: Targeting the Engines of Malignancy
Quinoline-4-carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines through diverse mechanisms of action.[1][7][8]
Inhibition of Dihydroorotate Dehydrogenase (DHODH)
A primary mechanism underlying the anticancer effects of many quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis pathway.[9][10][11] Cancer cells, with their high proliferative rate, are heavily reliant on this pathway for the synthesis of nucleotides required for DNA and RNA replication.[10][12] By inhibiting DHODH, these compounds effectively starve cancer cells of essential pyrimidines, leading to cell cycle arrest and apoptosis.[10]
The structure-activity relationship (SAR) for DHODH inhibition has been extensively studied. Key features for potent activity include a bulky, hydrophobic substituent at the C-2 position of the quinoline ring and the essential carboxylic acid group at the C-4 position, which is believed to form critical interactions within the enzyme's active site.[9] Brequinar, a well-known DHODH inhibitor, features a 2-(2'-fluoro-1,1'-biphenyl-4-yl) substituent and has been a benchmark for the development of new analogs.
Signaling Pathway: DHODH Inhibition and Pyrimidine Synthesis
Caption: Inhibition of DHODH by quinoline-4-carboxylic acid derivatives blocks the conversion of dihydroorotate to orotate, a critical step in pyrimidine synthesis.
Modulation of Epigenetic Targets: HDAC and SIRT Inhibition
Recent research has expanded the mechanistic understanding of quinoline-4-carboxylic acid derivatives to include the modulation of epigenetic enzymes, such as histone deacetylases (HDACs) and sirtuins (SIRTs).[13][14]
-
HDAC Inhibition: Certain derivatives have been designed to act as HDAC inhibitors. By introducing a 2-substituted phenylquinoline-4-carboxylic acid group as the "cap" moiety, researchers have developed isoform-selective HDAC inhibitors.[9][14] HDACs play a crucial role in gene expression, and their inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[14]
-
SIRT3 Inhibition: A series of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been identified as potent and selective inhibitors of SIRT3, a mitochondrial sirtuin.[4][15][16] SIRT3 is implicated in mitochondrial function and metabolism, and its inhibition has shown promise in inducing cell cycle arrest and differentiation in leukemic cell lines.[15][16]
Antimicrobial and Antiviral Frontiers
The therapeutic utility of quinoline-4-carboxylic acid derivatives extends beyond oncology, with significant potential in combating infectious diseases.
Antibacterial Activity
Derivatives of quinoline-4-carboxylic acid have demonstrated activity against a spectrum of Gram-positive and Gram-negative bacteria.[13][17][18] The mechanism of action for some of these compounds is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and repair.[10] This is the well-established mechanism of the quinolone class of antibiotics, to which these derivatives are structurally related.
Antiviral Potential through Host-Targeting Mechanisms
A compelling strategy in antiviral drug development is to target host factors that are essential for viral replication, thereby reducing the likelihood of drug resistance.[12][19][20] Quinoline-4-carboxylic acid derivatives that inhibit DHODH have demonstrated broad-spectrum antiviral activity.[7][12][19] Viruses, being obligate intracellular parasites, rely on the host cell's machinery for replication, including the supply of nucleotides. By depleting the intracellular pyrimidine pool, these DHODH inhibitors create an environment that is inhospitable for viral replication.[12]
Experimental Workflow: Antiviral Activity Assessment
Caption: A generalized workflow for evaluating the antiviral efficacy of quinoline-4-carboxylic acid derivatives.
Anti-inflammatory Properties
Several quinoline-4-carboxylic acid derivatives have exhibited noteworthy anti-inflammatory effects.[5] Studies have shown that these compounds can suppress inflammation in various in vivo models.[21] The anti-inflammatory mechanisms are thought to be distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs) as they do not appear to directly inhibit cyclooxygenase (COX) enzymes.[21] Instead, some derivatives may exert their effects by down-regulating T-cell function.[21]
Synthesis of Quinoline-4-Carboxylic Acid Derivatives
The synthesis of the quinoline-4-carboxylic acid core is well-established, with the Doebner and Pfitzinger reactions being the most prominent methods.[22][23]
The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[6][23][24] This one-pot synthesis is highly versatile and allows for the introduction of a wide range of substituents on the quinoline ring.[9]
The Pfitzinger Reaction
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base.[5][25][26] This reaction proceeds via the opening of the isatin ring followed by cyclization and dehydration to form the quinoline-4-carboxylic acid.[26]
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of quinoline-4-carboxylic acid derivatives.
General Protocol for the Doebner Reaction
-
To a solution of the substituted aniline (1.0 eq) and the corresponding aldehyde (1.1 eq) in a suitable solvent (e.g., ethanol or acetonitrile), add pyruvic acid (1.0 eq).[6]
-
The reaction mixture can be heated to reflux for several hours, or a catalyst such as BF₃·OEt₂ can be added and the reaction stirred at a moderate temperature (e.g., 65 °C).[6][9]
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and perform an appropriate work-up, which may involve extraction and purification by column chromatography or recrystallization.[9]
General Protocol for the Pfitzinger Reaction
-
Dissolve isatin (1.0 eq) in an ethanolic solution of a strong base, such as potassium hydroxide.[5][27]
-
To this solution, add the carbonyl compound (1.0 eq) containing an α-methylene group.[5][27]
-
Heat the reaction mixture to reflux for an extended period (e.g., 12-24 hours).[27][28]
-
After cooling, dilute the mixture with water and acidify with an acid (e.g., acetic acid or HCl) to precipitate the quinoline-4-carboxylic acid product.[27][28]
-
Collect the solid by filtration and purify as necessary.[28]
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[29]
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the quinoline-4-carboxylic acid derivative for a specified duration (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or a dedicated solubilization buffer).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.[29]
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[17][30]
-
Prepare serial two-fold dilutions of the quinoline-4-carboxylic acid derivative in a 96-well microtiter plate containing appropriate growth medium.[17]
-
Inoculate each well with a standardized suspension of the test microorganism.[17]
-
Incubate the plate under suitable conditions (e.g., 37°C for 18-24 hours for bacteria).[17]
-
The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.[17]
Quantitative Data Summary
The following table summarizes the reported biological activities of selected quinoline-4-carboxylic acid derivatives.
| Compound Class/Derivative | Biological Activity | Target | Potency (IC₅₀/MIC) | Reference(s) |
| 2-(Biphenyl)-quinoline-4-carboxylic acids | Anticancer | DHODH | Nanomolar to micromolar range | [31][32] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acids | Anticancer (Leukemia) | SIRT3 | 7.2 µM (for lead compound P6) | [4][15] |
| 2-Substituted phenylquinoline-4-carboxylic acids | Anticancer | HDAC3 | Micromolar range | [14] |
| Various 2-phenyl-quinoline-4-carboxylic acids | Antibacterial | Not specified | 64-128 µg/mL | [18] |
| 6-Fluoro-2-(substituted-phenyl)quinoline-4-carboxylic acids | Antiviral | DHODH | Nanomolar range | [12][19] |
Conclusion
The quinoline-4-carboxylic acid scaffold represents a highly versatile and fruitful platform for the discovery of novel therapeutic agents. Its synthetic tractability, coupled with the ability to modulate a diverse range of biological targets, ensures its continued prominence in medicinal chemistry. The insights and protocols provided in this guide are intended to empower researchers to further explore the vast potential of this remarkable class of compounds in the ongoing quest for new and effective treatments for a multitude of human diseases.
References
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).
- Pfitzinger Quinoline Synthesis.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed.
- Measuring Histone Deacetylase Inhibition in the Brain. PubMed Central (PMC).
- Pfitzinger reaction. Wikipedia.
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. National Institutes of Health (NIH).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central (PMC).
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry.
- Quinoline carboxylic acid inhibits virus replication via DHODH. (A)... ResearchGate.
- Doebner reaction. Wikipedia.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. National Institutes of Health (NIH).
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives. PubMed.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- Note Synthesis and cytotoxicity of new quinoline derivatives.
- Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. PubMed Central (PMC).
- Structural modification of 2‐phenylquinoline‐4‐carboxylic acid containing SIRT3 inhibitors for the cancer differentiation therapy. ResearchGate.
- 1956-1959 Research Article Application of pfitzinger reaction in. JOCPR.
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. PubMed Central (PMC).
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
- Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ... PubMed.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. PubMed Central (PMC).
- SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. PubMed.
- Structural Insight into 2-Aryl-4-Quinoline Carboxylic Acid-Based Dihydroorotate Dehydrogenase (DHODH) and.
- A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction. Taylor & Francis Online.
- SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity. National Institutes of Health (NIH).
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation.
- Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. ResearchGate.
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. MDPI.
- SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.
- Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling. PubMed Central (PMC).
- Cytotoxic Assessment of Quinoline Based Derivatives on Liver Cancer Cell Line. ResearchGate.
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. ResearchGate.
- SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity. SciSpace.
- Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. National Institutes of Health (NIH).
- The structures of 2-aryl-quinoline-4-carboxylic acid derivatives with antimicrobial activities.
- Discovery of Novel Inhibitors of Aspergillus fumigatus DHODH via Virtual Screening, MD Simulation, and In Vitro Activity Assay. National Institutes of Health (NIH).
- Design and synthesis of new quinoline hybrid derivatives and their antimicrobial, antimalarial and antitubercular activities. CORE.
- Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. National Institutes of Health (NIH).
- Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online.
Sources
- 1. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. resources.bio-techne.com [resources.bio-techne.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. physchemres.org [physchemres.org]
- 12. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. epigentek.com [epigentek.com]
- 15. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase (Journal Article) | OSTI.GOV [osti.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. mdpi.com [mdpi.com]
- 19. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 21. resources.bio-techne.com [resources.bio-techne.com]
- 22. researchgate.net [researchgate.net]
- 23. tandfonline.com [tandfonline.com]
- 24. Doebner reaction - Wikipedia [en.wikipedia.org]
- 25. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 26. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. jocpr.com [jocpr.com]
- 29. pdf.benchchem.com [pdf.benchchem.com]
- 30. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: A Technical Guide to 2-Butoxyquinoline-4-carboxylic Acid in Organic Synthesis
Introduction: Unveiling a Privileged Heterocycle
In the landscape of modern organic synthesis and medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their propensity to bind to multiple biological targets and exhibit a wide array of pharmacological activities. The quinoline core is a quintessential example of such a scaffold, and among its many derivatives, 2-butoxyquinoline-4-carboxylic acid stands out as a particularly versatile and valuable building block.[1][2] Its unique combination of a lipophilic butoxy group at the 2-position and a reactive carboxylic acid at the 4-position provides a powerful handle for the construction of diverse and complex molecules with significant potential in drug discovery and materials science.[3]
This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of this compound as a synthetic intermediate. We will delve into its synthesis, explore its reactivity in key chemical transformations, and showcase its applications in the development of biologically active compounds, all while providing detailed, field-proven experimental protocols and mechanistic insights.
Physicochemical Properties and Spectroscopic Characterization
A thorough understanding of the physical and chemical properties of a building block is paramount for its effective utilization in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.27 g/mol | |
| Appearance | Off-white to pale yellow solid | |
| Melting Point | >300 °C (for the parent 2-hydroxy derivative) | [4] |
| Solubility | Soluble in polar organic solvents like DMSO and DMF. | [4] |
Spectroscopic Data:
-
¹H NMR (DMSO-d₆, 400 MHz): The spectrum would be expected to show characteristic signals for the quinoline core protons, typically in the aromatic region (δ 7.5-8.5 ppm). The butoxy group would exhibit a triplet for the terminal methyl group (around δ 0.9 ppm), two multiplets for the internal methylene groups, and a triplet for the methylene group attached to the oxygen (around δ 4.5 ppm). The carboxylic acid proton would appear as a broad singlet at a downfield chemical shift (δ > 12 ppm).
-
¹³C NMR (DMSO-d₆, 100 MHz): The spectrum would display signals for the quinoline ring carbons, with the carboxyl carbon appearing in the range of 165-175 ppm. The carbons of the butoxy group would be observed in the upfield region.
-
IR (KBr): The infrared spectrum would be characterized by a broad O-H stretching vibration for the carboxylic acid (2500-3300 cm⁻¹), a sharp C=O stretching vibration for the carboxylic acid (around 1700-1730 cm⁻¹), and C-O stretching vibrations for the ether linkage.
-
Mass Spectrometry (EI): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.
Synthesis of the Core Scaffold
The synthesis of this compound can be efficiently achieved from readily available starting materials. A common and effective strategy involves a two-step process starting from isatin, utilizing the Pfitzinger reaction to construct the quinoline-4-carboxylic acid core, followed by a Williamson ether synthesis to introduce the butoxy group.[9][10]
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via the Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for the synthesis of quinoline-4-carboxylic acids from isatin and a carbonyl compound in the presence of a base.[9][10] For the synthesis of the 2-hydroxy derivative, a modified approach, sometimes referred to as the Halberkann variant, can be employed.[10] A general procedure is outlined below.
Experimental Protocol: Pfitzinger Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid [11][12]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve potassium hydroxide (0.2 mol) in a mixture of ethanol (25 mL) and water.
-
Addition of Isatin: To the stirred solution, add isatin (0.07 mol).
-
Addition of Carbonyl Compound: Add an appropriate carbonyl compound (e.g., pyruvic acid, 0.07 mol) to the reaction mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 24 hours.
-
Work-up: After cooling to room temperature, distill off the majority of the ethanol. Add water to the residue and extract with diethyl ether to remove any neutral impurities.
-
Acidification: Acidify the aqueous layer with acetic acid until a precipitate is formed.
-
Isolation: Collect the precipitated 2-hydroxyquinoline-4-carboxylic acid by filtration, wash with cold water, and dry under vacuum.
Caption: Pfitzinger reaction workflow for 2-hydroxyquinoline-4-carboxylic acid.
Step 2: Introduction of the Butoxy Group via Williamson Ether Synthesis
With 2-hydroxyquinoline-4-carboxylic acid in hand, the butoxy group can be introduced through a classic Williamson ether synthesis.[13][14] This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Experimental Protocol: Williamson Ether Synthesis of this compound
-
Reaction Setup: To a solution of 2-hydroxyquinoline-4-carboxylic acid (1 equivalent) in a suitable aprotic solvent such as dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Alkyl Halide: Add 1-bromobutane (1.1-1.5 equivalents) to the reaction mixture.
-
Heating: Heat the mixture to 60-80 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Acidification and Extraction: Acidify the aqueous solution with a dilute acid (e.g., 1M HCl) to precipitate the product. Extract the product with an organic solvent such as ethyl acetate.
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Caption: Williamson ether synthesis for this compound.
Key Transformations of this compound
The true utility of this compound as a building block lies in the reactivity of its carboxylic acid functionality, which allows for the facile construction of amides, esters, and other derivatives.
Amide Coupling: Forging the Amide Bond
Amide bond formation is one of the most important reactions in medicinal chemistry.[15] this compound can be readily coupled with a wide range of primary and secondary amines using standard peptide coupling reagents.[16][17][18]
Experimental Protocol: HATU-Mediated Amide Coupling [17][19]
-
Activation: In a dry flask under an inert atmosphere, dissolve this compound (1 equivalent) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.1 equivalents) in anhydrous DMF.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2 equivalents) to the solution and stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring its progress by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-hydroxyquinoline-4-carboxylic acid - SRIRAMCHEM [sriramchem.com]
- 5. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 11. jocpr.com [jocpr.com]
- 12. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 13. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Amide Synthesis [fishersci.co.uk]
- 16. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. growingscience.com [growingscience.com]
Unlocking Therapeutic Potential: A Technical Guide to 2-Butoxyquinoline-4-carboxylic Acid as a GPR35 Agonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the potential therapeutic applications of 2-butoxyquinoline-4-carboxylic acid, a compound of growing interest within the scientific community. While direct extensive research on this specific molecule is emerging, this document synthesizes current knowledge on the broader class of quinoline-4-carboxylic acid derivatives and their interactions with G protein-coupled receptor 35 (GPR35). GPR35 has been identified as a promising therapeutic target for a range of pathologies, including inflammatory disorders, metabolic diseases, and certain cancers. This guide will delve into the hypothesized mechanism of action of this compound as a GPR35 agonist, the downstream signaling pathways, and detailed experimental protocols for its characterization. The content herein is intended to provide a robust framework for researchers to design and execute studies aimed at validating and expanding the therapeutic utility of this compound.
Introduction: The Quinoline Scaffold and the Promise of GPR35 Modulation
Quinoline derivatives have long been recognized for their diverse biological activities, forming the backbone of numerous approved drugs with applications ranging from anticancer to antimalarial therapies.[1] The quinoline-4-carboxylic acid moiety, in particular, has been a fertile ground for the discovery of novel therapeutic agents.[2] Concurrently, the orphan G protein-coupled receptor 35 (GPR35) has emerged from relative obscurity to become a focal point of drug discovery efforts. Initially deorphanized with the identification of kynurenic acid, a tryptophan metabolite with a quinoline-like structure, as a putative endogenous ligand, GPR35 is now implicated in a multitude of physiological and pathophysiological processes.[3]
GPR35 is highly expressed in immune cells and the gastrointestinal tract, suggesting a critical role in inflammation and gut homeostasis.[4] Its involvement in metabolic regulation and cancer progression is also an area of active investigation.[5][6] This convergence of a privileged chemical scaffold and a high-value therapeutic target makes this compound a molecule of significant scientific and clinical interest. This guide will explore the hypothesis that this compound functions as a GPR35 agonist and detail the potential therapeutic avenues this mechanism of action unlocks.
Hypothesized Mechanism of Action: GPR35 Agonism
While direct experimental evidence for the interaction of this compound with GPR35 is still developing, a strong scientific rationale supports this hypothesis. The structural similarity to known quinoline-based GPR35 modulators, including the endogenous ligand kynurenic acid, provides a compelling starting point. Furthermore, patent literature has disclosed quinoline-4-carboxylic acid derivatives as GPR35 agonists, reinforcing the relevance of this scaffold for targeting the receptor.[1]
Structure-Activity Relationship (SAR) Considerations
The therapeutic potential of a molecule is intrinsically linked to its chemical structure. For quinoline-4-carboxylic acid derivatives as GPR35 agonists, several structural features are likely to be critical for activity:
-
The Quinoline Core: This bicyclic aromatic system provides a rigid scaffold for the presentation of key pharmacophoric features.
-
The 4-Carboxylic Acid Group: This acidic moiety is a common feature in many GPR35 ligands and is likely involved in a crucial interaction with the receptor's binding pocket, potentially forming a salt bridge with a basic residue.
-
The 2-Butoxy Group: The substituent at the 2-position of the quinoline ring is hypothesized to play a significant role in modulating the potency and selectivity of the compound for GPR35. The butoxy group, being a moderately sized lipophilic chain, may enhance binding affinity by occupying a hydrophobic pocket within the receptor. The length and branching of the alkyl chain at this position are expected to be key determinants of activity, a hypothesis that warrants systematic investigation.
Further SAR studies are necessary to fully elucidate the role of the 2-butoxy group and other substituents on the quinoline ring in GPR35 activation.
GPR35 Signaling Pathways
Activation of GPR35 by an agonist such as this compound is proposed to initiate a cascade of intracellular signaling events. GPR35 is known to couple to multiple G protein families, primarily Gαi/o and Gα12/13, as well as engaging β-arrestin-dependent pathways.[7]
-
Gαi/o Pathway: Coupling to Gαi/o proteins typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can influence various cellular processes, including inflammation and cell proliferation.
-
Gα12/13 Pathway: Engagement of Gα12/13 activates the RhoA signaling cascade, which plays a crucial role in regulating the actin cytoskeleton, cell migration, and proliferation.[8]
-
β-Arrestin Pathway: Upon agonist binding and subsequent receptor phosphorylation, GPR35 recruits β-arrestins. This not only leads to receptor desensitization and internalization but also initiates G protein-independent signaling, which can modulate pathways such as the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[9][10]
The specific signaling cascade activated by this compound will likely be cell-type dependent and may exhibit biased agonism, preferentially activating one pathway over another.
Caption: GPR35 Signaling Cascade.
Potential Therapeutic Applications
The widespread expression and diverse functions of GPR35 suggest that its modulation by agonists like this compound could have therapeutic benefits in a variety of diseases.
Inflammatory Diseases
Given the high expression of GPR35 in immune cells and the gastrointestinal tract, its role in inflammation is a primary area of interest.[4] GPR35 agonists have shown promise in preclinical models of inflammatory bowel disease (IBD), where they can promote mucosal healing and reduce inflammation.[10] The anti-inflammatory effects are thought to be mediated through the modulation of cytokine production and immune cell trafficking.[9] Therefore, this compound could be a valuable therapeutic candidate for conditions such as Crohn's disease and ulcerative colitis.
Metabolic Disorders
GPR35 is also expressed in tissues crucial for metabolic regulation, including the pancreas and adipose tissue.[5] Studies have linked GPR35 to glucose homeostasis and lipid metabolism.[11] GPR35 knockout mice exhibit metabolic abnormalities, suggesting that agonists could have a beneficial role in treating metabolic disorders.[11] Potential applications include type 2 diabetes, where GPR35 activation may improve insulin sensitivity, and obesity, by modulating energy expenditure.
Oncology
The role of GPR35 in cancer is complex and appears to be context-dependent. In some cancers, such as colorectal and pancreatic cancer, GPR35 expression is upregulated and associated with tumor progression.[6] Conversely, in other cancer types, GPR35 activation has been shown to have anti-proliferative effects.[12] The therapeutic potential of targeting GPR35 in cancer will require a deeper understanding of its role in specific tumor types. For this compound, its application in oncology would necessitate careful evaluation of its effects on cancer cell proliferation, apoptosis, and metastasis in relevant preclinical models.
Experimental Protocols for Characterization
The following section provides detailed, step-by-step methodologies for key experiments to characterize the activity of this compound as a GPR35 agonist.
GPR35 Agonist Screening: β-Arrestin Recruitment Assay
This assay is a robust method for identifying and characterizing GPR35 agonists by measuring the recruitment of β-arrestin to the activated receptor.
Materials:
-
CHO-K1 or HEK293 cells stably expressing a tagged GPR35 and a β-arrestin-enzyme fragment complementation system (e.g., PathHunter® from DiscoverX).
-
Assay medium (e.g., Opti-MEM).
-
Test compound (this compound) and reference agonist (e.g., Zaprinast).
-
Detection reagents for the enzyme fragment complementation system.
-
384-well white, solid-bottom assay plates.
Protocol:
-
Cell Plating:
-
Harvest and resuspend the GPR35-expressing cells in assay medium to a concentration of 2.5 x 10^5 cells/mL.
-
Dispense 20 µL of the cell suspension into each well of a 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of the test compound and reference agonist in assay medium.
-
Add 5 µL of the diluted compounds to the respective wells.
-
Incubate the plate at 37°C for 90 minutes.
-
-
Detection:
-
Equilibrate the plate to room temperature.
-
Add 12.5 µL of the detection reagent to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Read the chemiluminescent signal using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the response of the reference agonist.
-
Plot the concentration-response curves and determine the EC50 value for the test compound.
-
Caption: β-Arrestin Recruitment Assay Workflow.
Downstream Signaling: ERK Phosphorylation Assay
This western blot-based assay measures the phosphorylation of ERK, a key downstream effector of GPR35 signaling.
Materials:
-
HEK293 or other suitable cells expressing GPR35.
-
Cell culture medium and serum-free medium.
-
Test compound (this compound).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE gels and western blotting equipment.
Protocol:
-
Cell Culture and Serum Starvation:
-
Culture GPR35-expressing cells to ~80% confluency.
-
Serum-starve the cells for at least 4 hours in serum-free medium.
-
-
Compound Stimulation:
-
Treat the cells with various concentrations of this compound for a predetermined time (e.g., 5-10 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK signal to the total-ERK signal.
-
Plot the fold-change in ERK phosphorylation relative to the untreated control.
-
Data Presentation
To facilitate the comparison of the potency of this compound with other known GPR35 agonists, the following table summarizes key activity data.
| Compound | Chemical Class | Species | Assay Type | EC50/pEC50 | Reference |
| Zaprinast | Pyrazolopyrimidine | Human | β-arrestin | pEC50 = 5.4 | [4] |
| Rat | β-arrestin | pEC50 = 7.1 | [4] | ||
| Kynurenic Acid | Quinoline derivative | Human | β-arrestin | Low potency | [3] |
| GPR35 agonist 2 | Thiazolidinone | Human | Ca2+ release | EC50 = 3.2 nM | [8] |
| Human | β-arrestin | EC50 = 26 nM | [8] | ||
| This compound | Quinoline derivative | TBD | TBD | TBD |
TBD: To be determined through experimental validation.
Conclusion and Future Directions
The convergence of the privileged quinoline-4-carboxylic acid scaffold with the high-value therapeutic target GPR35 positions this compound as a compound with significant therapeutic potential. This technical guide has outlined the strong rationale for hypothesizing its mechanism of action as a GPR35 agonist and has detailed the potential therapeutic applications in inflammatory diseases, metabolic disorders, and oncology. The provided experimental protocols offer a clear path for the scientific community to validate this hypothesis and to further characterize the pharmacological properties of this promising molecule.
Future research should focus on:
-
Directly confirming the interaction of this compound with GPR35 through binding assays.
-
Conducting comprehensive SAR studies to optimize the quinoline scaffold for improved potency, selectivity, and pharmacokinetic properties.
-
Evaluating the efficacy of this compound in relevant animal models of inflammatory and metabolic diseases.
-
Investigating the potential for biased agonism to selectively activate desired signaling pathways and minimize off-target effects.
Through a concerted and rigorous scientific approach, the full therapeutic potential of this compound can be unlocked, potentially leading to the development of novel and effective treatments for a range of debilitating diseases.
References
- Google Patents. (n.d.). US20240254093A1 - GPR35 Agonist Compounds.
- From Orphan to Oncogene: The Role of GPR35 in Cancer and Immune modulation - PMC. (n.d.).
- GPR35 as a Novel Therapeutic Target - PMC - NIH. (2011).
- Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC - NIH. (2019).
- Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35 | ACS Pharmacology & Translational Science. (2020).
- GPR35 acts a dual role and therapeutic target in inflammation - Frontiers. (2023).
- Agonist activation of the G protein-coupled receptor GPR35 involves transmembrane domain III and is transduced via Gα13 and β-arrestin-2 - PubMed Central. (2011).
- Metabolite G-Protein Coupled Receptors in Cardio-Metabolic Diseases - MDPI. (2022).
- GPR35-mediated metabolic reprogramming promotes tumorigenesis in digestive cancers - PMC - PubMed Central. (2025).
- Scoring values of quinoline derivatives. - ResearchGate. (n.d.).
Sources
- 1. US20240254093A1 - GPR35 Agonist Compounds - Google Patents [patents.google.com]
- 2. GPR35 as a Novel Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Investigating the Structure–Activity Relationship of 1,2,4-Triazine G-Protein-Coupled Receptor 84 (GPR84) Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies and Optimization of 4-Hydroxypyridones as GPR84 Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GPR35 agonist 2 | GPR | Arrestin | TargetMol [targetmol.com]
- 8. Development and evaluation of 3-hydroxyquinoline-4-carboxylic acid derivatives for ASGPR-targeted drug delivery [publichealthtoxicology.com]
- 9. GPR35 acts a dual role and therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery, synthesis, and structure-activity relationships of 2-aminoquinazoline derivatives as a novel class of metabotropic glutamate receptor 5 negative allosteric modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hexahydroquinoline Derivatives Are Selective Agonists for the Adhesion G Protein-Coupled Receptor ADGRG1/GPR56 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EP3463362A4 - SUBSTITUTED TETRAHYDROISOQUINOLINE COMPOUNDS USEFUL AS GPR120 AGONISTS - Google Patents [patents.google.com]
2-Alkoxy-Quinoline-4-Carboxylic Acids: A Technical Guide for Drug Development
Introduction
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Among the vast array of quinoline derivatives, 2-alkoxy-quinoline-4-carboxylic acids have garnered significant attention from researchers and drug development professionals. This class of compounds is characterized by an alkoxy group at the C-2 position and a carboxylic acid moiety at the C-4 position of the quinoline ring system. The strategic placement of these functional groups imparts unique physicochemical properties and a diverse range of pharmacological activities, making them attractive candidates for therapeutic agent development.
This technical guide provides a comprehensive overview of 2-alkoxy-quinoline-4-carboxylic acids, delving into their synthesis, chemical properties, and, most importantly, their biological activities and potential applications in drug discovery. We will explore the structure-activity relationships (SAR) that govern their efficacy and discuss the underlying mechanisms of action that contribute to their therapeutic potential.
Synthesis of 2-Alkoxy-Quinoline-4-Carboxylic Acids
The synthesis of the 2-alkoxy-quinoline-4-carboxylic acid scaffold can be approached through several established synthetic routes. The choice of a particular method often depends on the desired substitution pattern on the quinoline ring and the nature of the alkoxy group.
One common strategy involves the initial construction of a 2-chloro-quinoline-4-carboxylic acid intermediate. This can be achieved through various methods, such as the Pfitzinger or Doebner-von Miller reactions, followed by chlorination.[3][4] The subsequent nucleophilic substitution of the chloro group with an appropriate alkoxide affords the desired 2-alkoxy derivative.
Representative Synthetic Protocol:
A generalized, two-step procedure is outlined below:
Step 1: Synthesis of 2-Chloro-Quinoline-4-Carboxylic Acid
A common starting point is the reaction of an appropriately substituted isatin with a compound containing an active methylene group, such as an α-keto acid or its ester, in the presence of a base (Pfitzinger reaction).[4][5] This reaction constructs the quinoline-4-carboxylic acid core. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), introduces the chlorine atom at the 2-position.
Step 2: Introduction of the Alkoxy Group
The 2-chloro-quinoline-4-carboxylic acid is then reacted with the desired sodium or potassium alkoxide in a suitable solvent, such as the corresponding alcohol or an aprotic polar solvent like dimethylformamide (DMF). The reaction typically proceeds via an aromatic nucleophilic substitution mechanism to yield the final 2-alkoxy-quinoline-4-carboxylic acid.
Experimental Protocol: Synthesis of a Generic 2-Alkoxy-Quinoline-4-Carboxylic Acid
-
Pfitzinger Reaction: To a solution of a substituted isatin (1.0 eq) in ethanol, add an aqueous solution of potassium hydroxide (3.0 eq) and pyruvic acid (1.2 eq).[3][5]
-
Reflux the reaction mixture for 4-6 hours.
-
Cool the mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the quinoline-4-carboxylic acid.
-
Filter, wash with water, and dry the solid.
-
Chlorination: Suspend the dried quinoline-4-carboxylic acid in excess thionyl chloride.
-
Add a catalytic amount of DMF.
-
Reflux the mixture for 2-3 hours.
-
Remove the excess thionyl chloride under reduced pressure to obtain the crude 2-chloro-quinoline-4-carboxylic acid.
-
Alkoxylation: Prepare a solution of the desired alcohol and a strong base (e.g., sodium hydride) to generate the alkoxide in situ.
-
Add the crude 2-chloro-quinoline-4-carboxylic acid to the alkoxide solution.
-
Heat the reaction mixture at a temperature appropriate for the specific substrate and alkoxide.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and acidify to precipitate the 2-alkoxy-quinoline-4-carboxylic acid.
-
Purify the product by recrystallization or column chromatography.
Caption: General synthetic workflow for 2-alkoxy-quinoline-4-carboxylic acids.
Biological Activities and Therapeutic Potential
2-Alkoxy-quinoline-4-carboxylic acids have demonstrated a wide spectrum of biological activities, positioning them as promising scaffolds for the development of novel therapeutics. The nature of the alkoxy group, as well as other substituents on the quinoline ring, plays a crucial role in determining the potency and selectivity of these compounds.
Anticancer Activity
A significant area of investigation for this class of compounds is their potential as anticancer agents.[6][7] Several derivatives have exhibited potent cytotoxic effects against various cancer cell lines.[6]
One of the key mechanisms underlying their anticancer activity is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthetic pathway.[6][7] By inhibiting DHODH, these compounds disrupt the synthesis of pyrimidines, which are essential for DNA and RNA replication, thereby leading to the arrest of cancer cell proliferation.[8]
Structure-Activity Relationship (SAR) for DHODH Inhibition:
-
C-2 Position: Bulky and hydrophobic substituents at the C-2 position are generally required for potent DHODH inhibition.[6][7] The alkoxy group can contribute to the necessary hydrophobicity.
-
C-4 Position: The carboxylic acid at the C-4 position is essential for activity, as it is believed to form a salt bridge with key amino acid residues in the active site of the enzyme.[6]
-
Benzo Portion of the Quinoline Ring: Substitutions on the benzo ring can further modulate the activity.[7]
| Compound ID | 2-Alkoxy Substituent | Other Substituents | DHODH IC₅₀ (nM) | Reference |
| Brequinar Analog | 2'-Fluoro-1,1'-biphenyl-4-yl (not alkoxy) | 6-Fluoro, 3-Methyl | 250 | [6] |
| C44 | 5-isopropyl-2-methyl-4-phenoxyphenyl | 6-Fluoro | 1 | [9] |
Note: The table includes a non-alkoxy analog for comparison of potency.
Anti-inflammatory and Immunosuppressive Activity
Certain 2-alkoxy-quinoline-4-carboxylic acid derivatives have also shown promising anti-inflammatory and immunosuppressive properties.[10][11] This activity is also linked to the inhibition of DHODH, as rapidly proliferating immune cells are highly dependent on the de novo pyrimidine synthesis pathway.
Antimicrobial Activity
The quinoline core is a well-established pharmacophore in antimicrobial agents.[1][5] While the primary focus for 2-alkoxy derivatives has been on anticancer and anti-inflammatory activities, some studies have explored their potential as antimicrobial agents.[12] The introduction of an alkoxy group can influence the lipophilicity and cell permeability of the compounds, which are critical factors for antimicrobial efficacy.
Caption: Biological activities of 2-alkoxy-quinoline-4-carboxylic acids.
Future Perspectives and Challenges
The therapeutic potential of 2-alkoxy-quinoline-4-carboxylic acids is evident from the existing body of research. Future efforts in this field should focus on:
-
SAR Expansion: Systematic exploration of a wider range of alkoxy groups and substitution patterns on the quinoline ring to optimize potency and selectivity for specific biological targets.
-
Mechanism of Action Studies: While DHODH inhibition is a well-established mechanism, further studies are needed to elucidate other potential molecular targets that may contribute to the observed biological activities.
-
Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to identify candidates with favorable drug-like properties.
-
In Vivo Efficacy and Safety: Preclinical evaluation of promising compounds in relevant animal models to assess their in vivo efficacy and safety profiles.
One of the challenges in the development of these compounds is to achieve a balance between high potency and low toxicity. The carboxylic acid moiety, while crucial for activity, can sometimes lead to poor oral bioavailability. Prodrug strategies, such as esterification of the carboxylic acid, may be employed to overcome this limitation.[13]
Conclusion
2-Alkoxy-quinoline-4-carboxylic acids represent a versatile and promising class of compounds with significant potential in drug discovery and development. Their diverse biological activities, particularly as anticancer and anti-inflammatory agents, coupled with well-defined structure-activity relationships, make them an attractive scaffold for the design of novel therapeutics. Continued research and a multidisciplinary approach encompassing medicinal chemistry, pharmacology, and molecular biology will be crucial in unlocking the full therapeutic potential of this important class of molecules.
References
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae, 41(3), 164–175.
- BenchChem. (n.d.). Comparative Guide to the Structure-Activity Relationship of 2-Substituted Quinoline-4-Carboxylic Acids. BenchChem.
- El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2015). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Baragaña, B., et al. (2015). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry, 58(19), 7689–7700.
- Chen, S. F., Papp, L. M., Ardecky, R. J., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714.
- Al-Ostath, A. I., et al. (2021).
- Kiasat, A. R., et al. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism. ACS Omega, 5(6), 2917–2926.
- Kumar, S., et al. (2023). Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. SSRN.
- Pradeep, P. S., et al. (2015). Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences.
- Olegário, W. P. C., et al. (2023). In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry, 11.
- Thakare, V. G., et al. (2023). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents.
- Althuis, T. H., et al. (1980). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 23(3), 262–269.
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791–796.
- Lasne, M.-C., et al. (2006). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 4(9), 1783–1791.
- Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.
- Li, Y., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10.
- BenchChem. (n.d.). Structure-activity relationship of quinoline carboxylic acids. BenchChem.
- Jiang, S., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10.
- BenchChem. (n.d.). The Structure-Activity Relationship of 2-Alkenyl Quinolin-4-ones: A Technical Guide for Drug Development Professionals. BenchChem.
- Das, P., et al. (2013). SAR-based optimization of a 4-quinoline carboxylic acid analogue with potent antiviral activity. University of Texas Southwestern Medical Center.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
Sources
- 1. jchr.org [jchr.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ijcps.org [ijcps.org]
- 5. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Stability of 2-Butoxyquinoline-4-carboxylic Acid: An In-depth Technical Guide
Introduction: Navigating the Stability Landscape of a Promising Therapeutic Scaffold
2-Butoxyquinoline-4-carboxylic acid, a molecule of significant interest in contemporary drug discovery, belongs to the quinoline class of compounds. Quinolines are a prominent scaffold in medicinal chemistry, forming the core of numerous approved drugs. The stability of any active pharmaceutical ingredient (API) is a cornerstone of drug development, directly impacting its safety, efficacy, and shelf-life. This guide provides a comprehensive technical overview of the methodologies and scientific principles essential for understanding and evaluating the stability of this compound. We will delve into the theoretical underpinnings of its potential degradation pathways and present practical, field-proven protocols for its stability assessment. This document is intended for researchers, scientists, and drug development professionals seeking to establish a robust stability profile for this promising compound.
Chemical Profile of this compound
This compound is a derivative of quinoline-4-carboxylic acid, also known as cinchoninic acid. The introduction of a butoxy group at the 2-position significantly influences the molecule's lipophilicity and may impact its metabolic and degradation profiles. The stability of this compound is governed by the chemical reactivity of the quinoline ring system, the carboxylic acid functional group, and the ether linkage of the butoxy substituent.
Anticipated Degradation Pathways: A Mechanistic Perspective
A thorough understanding of potential degradation pathways is critical for designing comprehensive stability studies. Based on the chemical structure of this compound, we can anticipate several primary degradation routes under various stress conditions.
Hydrolytic Degradation
Hydrolysis is a key degradation pathway for many pharmaceuticals. For this compound, two primary sites are susceptible to hydrolysis:
-
Ether Linkage: The butoxy group at the 2-position is an ether linkage. Under acidic conditions, this bond can be susceptible to cleavage, potentially yielding 2-hydroxyquinoline-4-carboxylic acid and butanol. This reaction is typically acid-catalyzed. Under basic conditions, ether cleavage is generally less favorable but cannot be entirely ruled out, especially under harsh conditions.
-
Amide Tautomerization (in a potential degradation product): Should the butoxy group be cleaved to form 2-hydroxyquinoline-4-carboxylic acid, this product exists in tautomeric equilibrium with 2-oxo-1,2-dihydroquinoline-4-carboxylic acid. While not a direct degradation of the parent compound, understanding this equilibrium is crucial for analytical method development.
Oxidative Degradation
The quinoline ring system and the benzylic-like position of the butoxy group are potential sites for oxidation.[1][2]
-
Quinoline Ring Oxidation: The electron-rich quinoline ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives on the benzene portion of the ring system.[1]
-
Butoxy Chain Oxidation: The carbon atom of the butoxy group attached to the quinoline ring is at a benzylic-like position, making it susceptible to oxidation. This could lead to the formation of various oxidized species, and potentially cleavage of the side chain.
Photodegradation
Many aromatic and heterocyclic compounds are sensitive to light. The quinoline ring system can absorb UV radiation, leading to photochemical reactions.
-
Pyridine Ring Attack: Studies on the photodegradation of quinoline suggest that the pyridine ring is a primary site of attack, potentially by reactive oxygen species such as superoxide radicals.[3][4] This can lead to the formation of degradation products like 2-quinolinone and 4-quinolinone derivatives.[3][4] In the case of this compound, this could result in the formation of 2-butoxy-4-quinolinone.
Thermal Degradation
Elevated temperatures can provide the energy required for various degradation reactions.
-
Decarboxylation: Aromatic carboxylic acids are known to undergo thermal decarboxylation, where the carboxylic acid group is lost as carbon dioxide.[5][6][7] This would result in the formation of 2-butoxyquinoline.
-
Other Thermal Reactions: At higher temperatures, more complex degradation pathways, including the formation of anhydrides between two molecules of the carboxylic acid, can occur.[7]
The following diagram illustrates the potential degradation pathways of this compound.
Caption: Potential degradation pathways of this compound under various stress conditions.
A Framework for Stability Assessment: Forced Degradation Studies
Forced degradation, or stress testing, is an essential component of drug development that helps to identify likely degradation products and establish stability-indicating analytical methods.[8][9][10] The goal is to induce degradation to a limited extent (typically 5-20%) to ensure that the analytical method can effectively separate and quantify the parent drug from its degradation products.[9][10]
Experimental Protocol: Forced Degradation Study
The following protocol outlines a systematic approach to the forced degradation of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M hydrochloric acid.
-
Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M sodium hydroxide before analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M sodium hydroxide.
-
Incubate at 60°C and collect samples at 0, 2, 4, 8, and 24 hours.
-
Neutralize the samples with 0.1 M hydrochloric acid before analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of 3% hydrogen peroxide.
-
Keep the mixture at room temperature and collect samples at 0, 2, 4, 8, and 24 hours.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at 80°C.
-
Collect samples at 0, 24, 48, and 72 hours.
-
For solid-state thermal degradation, place the powdered compound in the oven under the same conditions.
-
-
Photostability Testing:
-
Expose the stock solution in a chemically inert, transparent container to a light source compliant with ICH Q1B guidelines. The exposure should be not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
A control sample should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Analyze the samples after the exposure period.
-
3. Sample Analysis:
-
Analyze all stressed and control samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.
-
Calculate the percentage of degradation and identify any major degradation products.
The following diagram illustrates the experimental workflow for a forced degradation study.
Caption: A typical experimental workflow for conducting forced degradation studies.
Quantitative Analysis: The Role of a Stability-Indicating HPLC Method
A validated stability-indicating analytical method is paramount for accurately assessing the stability of a drug substance. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.[11][12][13] The method must be able to separate the parent compound from all potential degradation products and impurities.
Proposed Stability-Indicating HPLC Method
The following is a proposed starting point for a stability-indicating RP-HPLC method for this compound. Method development and validation in accordance with ICH guidelines are essential.
| Parameter | Condition |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30-31 min: 80-20% B; 31-35 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or determined by UV scan) |
| Injection Volume | 10 µL |
Data Presentation: Summarizing Degradation Data
The results of the forced degradation studies should be presented in a clear and concise tabular format to facilitate comparison and analysis.
| Stress Condition | Time (hours) | % Degradation of this compound | Number of Degradation Products Detected | Major Degradation Product (Retention Time) |
| 0.1 M HCl, 60°C | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 0.1 M NaOH, 60°C | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 3% H₂O₂, RT | 24 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| 80°C | 72 | Hypothetical Data | Hypothetical Data | Hypothetical Data |
| Photostability (ICH Q1B) | - | Hypothetical Data | Hypothetical Data | Hypothetical Data |
Conclusion: Ensuring the Integrity of a Promising Molecule
The stability of this compound is a critical parameter that must be thoroughly investigated to support its development as a potential therapeutic agent. This technical guide has provided a comprehensive framework for understanding and assessing its stability. By elucidating potential degradation pathways and employing robust, scientifically sound experimental protocols, researchers can build a comprehensive stability profile. The insights gained from these studies are invaluable for formulation development, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of the final drug product. A proactive and in-depth approach to stability testing is not merely a regulatory requirement but a fundamental aspect of scientific rigor in the journey of a molecule from the laboratory to the patient.
References
- Song, C., & Song, Y. (2015). Oxidative Ring-Opening of Aromatics: Decomposition of Biphenyl Carboxylic Acids and Zinc Biphenyl Carboxylates. Energy & Fuels, 29(12), 8046–8054.
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO2 suspension. Journal of Hazardous Materials, 237-238, 247–255.
- Serio, M. A., Kroo, E., & Bassilakis, R. (1995). Mechanistic Investigation into the Decarboxylation of Aromatic Carboxylic Acids. Energy & Fuels, 9(5), 841–848.
- de Villiers, K. A., & Egan, T. J. (2021). A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine. Molecules, 26(7), 2035.
- Wang, R., Wang, Y., Zhang, Y., & Wang, P. (2021). Photocatalytic Degradation of Quinolones by Magnetic MOFs Materials and Mechanism Study. International Journal of Molecular Sciences, 22(16), 8758.
- Jing, J., Li, W., Boyd, A., Zhang, Y., Colvin, V. L., & Yu, W. W. (2012). Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension. Journal of Hazardous Materials, 237-238, 247-255.
- Holiday, R. L., King, J. W., & List, G. R. (2000). Hydrothermal stability of aromatic carboxylic acids. Industrial & Engineering Chemistry Research, 39(7), 2445–2449.
- Serio, M. A., Kroo, E., & Bassilakis, R. (1994). Pyrolysis Mechanisms of Aromatic Carboxylic Acids. Preprints of Papers- American Chemical Society, Division of Fuel Chemistry, 39(4), 1030-1034.
- Klarić, D., Kutleša, L., Jug, M., & Galić, N. (2023). From Mechanochemically Driven Complexation and Multimodal Characterization to Stability and Toxicological Insight: A Study of Cinnarizine–β-Cyclodextrins Complexes. Pharmaceutics, 15(10), 2478.
- Chen, Y., & Wu, J. (2018). Investigation of Thermal Properties of Carboxylates with Various Structures. Journal of Undergraduate Chemical Research, 17(1), 1-5.
- Gaber, M., & El-Gazzar, M. G. (2023). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 11, 1243542.
- Wang, Z., Li, C., & Li, J. (2007). Ring-closure reaction to novel quinoline derivatives and their structural characterization. Tetrahedron Letters, 48(27), 4759-4762.
- Gaber, M., & El-Gazzar, M. G. (2023). Quinolines: the role of substitution site in antileishmanial activity. Frontiers in Chemistry, 11, 1243542.
- Schumb, W. C., Satterfield, C. N., & Wentworth, R. L. (1955). Hydrogen Peroxide. Reinhold Publishing Corporation.
- Kamal, A., & Ramana, D. V. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances, 10(36), 21366-21397.
- Mitsui Chemicals Agro, Inc. (2019). The effect of the quinoline ring substituents. ResearchGate.
- Röger, G., & Lingens, F. (1989). Degradation of quinoline-4-carboxylic acid by Microbacterium sp. FEMS Microbiology Letters, 57(3), 279-282.
- LibreTexts. (2024). 16.9: Oxidation of Aromatic Compounds. Chemistry LibreTexts.
- Denya, I., Malan, S. F., & Enslin, G. M. (2018). Forced degradation. Taylor & Francis.
- Bajaj, S., Singla, D., & Sakhuja, N. (2016). Forced Degradation Studies. MedCrave online.
- Reddy, B. V. S., Reddy, L. R., & Corey, E. J. (2007). HCO2 H-Promoted Hydrolysis of 2-Chloroquinolines to Quinolones. New Journal of Chemistry, 31(7), 1214-1216.
- Anonymous. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.
- Anup, M. (2014). Phase I Metabolism- Oxidation of Aromatic compounds. Medicinal Chemistry.
- Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate.
- LibreTexts. (2022). 8.8 Oxidation and Reduction of Aromatic Compounds. Fundamentals of Organic Chemistry.
- Dong, M. W. (2020). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International, 33(9), 26-36.
- Gibson, D. T., Koch, J. R., Schuld, C. L., & Kallio, R. E. (1968). Oxidative degradation of aromatic hydrocarbons by microorganisms. II. Metabolism of halogenated aromatic hydrocarbons. Biochemistry, 7(11), 3795-3802.
- Li, W., & Li, F. (1998). Stability-indicating high-performance liquid chromatographic assay and analysis of decomposition products of 2-4-[(7-chloro-2-quinoxalinyl)oxy]phenoxypropanoic acid. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 681-688.
- Abdel-Aziz, A. A., & El-Azab, A. S. (2013). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. Journal of Heterocyclic Chemistry, 50(S1), E115-E123.
- Vladimirova, S., & Bijev, A. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 433-439.
- El-Gindy, A., Emara, S., & Shaaban, H. (2012). Validated Stability Indicating HPLC Method for Determination of the Polyanionic Cromolyn Sodiumi in Presence of its Alkaline Degradate. Trade Science Inc.
- Singh, S., Sharma, N., & Kumar, A. (2013). Stability-indicating HPLC Method for Determination of 7,8,9,10-tetrahydroazepino[2,1b]quinazolin-12(6H)-one, a Potential Anticancer Agent. Indian Journal of Pharmaceutical Sciences, 75(5), 559-564.
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica acta Helvetiae, 41(3), 164-175.
- Desai, N. C., & Trivedi, A. R. (2016). Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules, 21(11), 1503.
Sources
- 1. Ring-Cleavage Products Produced During the Initial Phase of Oxidative Treatment of Alkyl-Substituted Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Photocatalytic degradation of quinoline in aqueous TiO2 suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Photocatalytic degradation of quinoline in aqueous TiO{sub 2} suspension (Journal Article) | ETDEWEB [osti.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. osti.gov [osti.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. tsijournals.com [tsijournals.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
An In-depth Technical Guide to 2-Butoxyquinoline-4-carboxylic Acid Derivatives as Potential Antioxidants
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. This has spurred significant interest in the discovery and development of novel antioxidant therapies. Among the diverse chemical scaffolds explored, quinoline derivatives have emerged as a promising class of compounds with a wide range of biological activities.[1] This technical guide provides a comprehensive overview of 2-butoxyquinoline-4-carboxylic acid derivatives as potential antioxidants. We will delve into their synthesis, mechanisms of action, and the key experimental protocols for evaluating their antioxidant efficacy, providing a robust resource for researchers in the field of drug discovery and development.
Introduction: The Imperative for Novel Antioxidants
Reactive oxygen species are natural byproducts of cellular metabolism.[2] However, their overproduction can lead to cellular damage, contributing to a multitude of pathological conditions. Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged. While endogenous antioxidant systems exist, their capacity can be overwhelmed under conditions of severe oxidative stress, necessitating exogenous antioxidant intervention.
The quinoline ring system, a heterocyclic aromatic compound, is a "privileged scaffold" in medicinal chemistry due to its presence in numerous compounds with diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][3] The derivatization of the quinoline core, particularly at the 2 and 4 positions, offers a versatile platform for modulating its physicochemical and pharmacological properties. The incorporation of a butoxy group at the 2-position and a carboxylic acid at the 4-position, along with further modifications, has been explored to enhance antioxidant potential.
Synthesis of this compound Derivatives
The synthesis of quinoline-4-carboxylic acid derivatives is often achieved through well-established reactions such as the Pfitzinger reaction.[3][4][5] This reaction typically involves the condensation of an isatin derivative with a carbonyl compound containing an α-methylene group in the presence of a base to yield the corresponding quinoline-4-carboxylic acid.[3][4]
A general synthetic approach to this compound derivatives is outlined below:
Caption: Generalized synthetic workflow for this compound derivatives.
The causality behind this experimental choice lies in the versatility and efficiency of the Pfitzinger reaction for constructing the quinoline-4-carboxylic acid core. The subsequent derivatization of the carboxylic acid to amides or other functional groups allows for the exploration of a wide chemical space and the fine-tuning of the molecule's antioxidant and pharmacokinetic properties. The choice of the butoxy group is strategic, as the lipophilicity it imparts can enhance cell membrane permeability, a crucial factor for intracellular antioxidant activity.
Mechanisms of Antioxidant Action
Quinoline derivatives can exert their antioxidant effects through several mechanisms. The primary mechanisms are believed to be:
-
Hydrogen Atom Transfer (HAT): In this mechanism, the antioxidant donates a hydrogen atom to a free radical, thereby neutralizing it. The presence of hydroxyl or amine groups on the quinoline scaffold can enhance HAT activity.[1]
-
Single Electron Transfer (SET): The antioxidant can donate an electron to a free radical, converting it to a more stable species. The electron-rich aromatic system of the quinoline ring facilitates this process.[1]
The antioxidant capacity of these derivatives is influenced by the nature and position of substituents on the quinoline ring. Electron-donating groups generally enhance antioxidant activity, while electron-withdrawing groups can diminish it.
Caption: Key antioxidant mechanisms: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).
Experimental Evaluation of Antioxidant Activity
A multi-assay approach is crucial for a comprehensive evaluation of the antioxidant potential of this compound derivatives. This typically involves both chemical-based (acellular) and cell-based assays.
Chemical-Based Assays
These assays evaluate the direct radical scavenging activity of the compounds.
This is one of the most common and straightforward methods for assessing antioxidant activity.[4][6] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically.[7]
Experimental Protocol:
-
Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM).
-
Sample preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO or methanol) to prepare a series of concentrations.
-
Reaction: In a 96-well plate, add a specific volume of the test compound solution to the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[8]
-
Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity and determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[9][10] This radical is generated by the oxidation of ABTS with potassium persulfate. The reduction of the blue-green ABTS•+ by an antioxidant is measured by the decrease in absorbance at a specific wavelength.[7]
Experimental Protocol:
-
Generation of ABTS•+: Prepare a stock solution of ABTS and potassium persulfate in water. Allow the mixture to stand in the dark at room temperature for 12-16 hours to generate the radical cation.[6]
-
Working solution: Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at the measurement wavelength (e.g., 734 nm).
-
Sample preparation: Prepare a series of concentrations of the test compounds.
-
Reaction: Add the test compound solution to the ABTS•+ working solution.
-
Incubation: Incubate the mixture at room temperature for a defined period.
-
Measurement: Measure the absorbance at the specified wavelength.
-
Calculation: Calculate the percentage of inhibition and determine the IC50 value.
Table 1: Comparison of DPPH and ABTS Assays
| Feature | DPPH Assay | ABTS Assay |
| Radical | Stable nitrogen-centered radical | Cation radical |
| Solubility | Soluble in organic solvents | Soluble in both aqueous and organic solvents |
| pH sensitivity | Less sensitive | More sensitive |
| Reaction time | Slower | Faster |
Cell-Based Assays
While chemical assays are useful for initial screening, cell-based assays provide more biologically relevant information by considering factors such as cell uptake, metabolism, and localization of the antioxidant.[2]
The CAA assay measures the ability of a compound to inhibit intracellular ROS production.[11][12] It commonly utilizes a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is cell-permeable and non-fluorescent.[2][13] Inside the cell, it is deacetylated to DCFH, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[2][13]
Experimental Protocol:
-
Cell Culture: Seed adherent cells (e.g., HepG2) in a 96-well plate and culture until confluent.
-
Loading with DCFH-DA: Incubate the cells with DCFH-DA solution.
-
Treatment: Treat the cells with the test compounds at various concentrations.
-
Induction of Oxidative Stress: Induce ROS production by adding a pro-oxidant, such as AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[11]
-
Fluorescence Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 535 nm emission) over time using a fluorescence plate reader.[2]
-
Data Analysis: Calculate the CAA value, which represents the percentage of inhibition of fluorescence compared to the control.
Sources
- 1. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Synthesis of antioxidant and antimicrobial bioactive compounds based on the quinoline-hydrazone and benzimidazole structure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 5. scholar.ui.ac.id [scholar.ui.ac.id]
- 6. e3s-conferences.org [e3s-conferences.org]
- 7. mdpi.com [mdpi.com]
- 8. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Live Cell Assays for the Assessment of Antioxidant Activities of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bioivt.com [bioivt.com]
- 13. Cell Based Exogenous Antioxidant Assay [cellbiolabs.com]
The Butoxy Group's Influence on Quinoline-4-Carboxylic Acid Activity: A Technical Guide for Drug Development Professionals
Introduction: The Quinoline-4-Carboxylic Acid Scaffold in Medicinal Chemistry
The quinoline-4-carboxylic acid core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous compounds with a broad spectrum of biological activities.[1] Its rigid, planar structure and the presence of a carboxylic acid group, a key pharmacophore, make it an attractive starting point for the design of novel therapeutics.[2] Derivatives of this scaffold have been extensively investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antiviral agents.[3][4] The biological activity of these compounds is highly dependent on the nature and position of substituents on the quinoline ring system. This guide provides an in-depth analysis of the role of the butoxy group, a lipophilic and flexible substituent, in modulating the therapeutic activity of quinoline-4-carboxylic acids.
Structure-Activity Relationship (SAR): The Critical Impact of Substituents
The therapeutic efficacy of quinoline-4-carboxylic acid derivatives is intricately linked to the substitution pattern on the quinoline core. Key regions for modification that significantly influence biological activity have been identified:
-
The C2 Position: Substituents at this position can dramatically impact the compound's interaction with biological targets. Bulky and hydrophobic groups at C2 are often necessary for potent activity, particularly in the context of anticancer agents that inhibit dihydroorotate dehydrogenase (DHODH).[2]
-
The Benzo Ring (C5-C8 Positions): The electronic and steric properties of substituents on the benzene ring portion of the quinoline scaffold play a crucial role in modulating activity and selectivity. Lipophilic substituents in this region have been shown to be important for certain biological activities.
-
The C4-Carboxylic Acid: This group is generally considered essential for the activity of many quinoline-4-carboxylic acid derivatives, often participating in key interactions with biological targets, such as forming salt bridges with amino acid residues in enzyme active sites.[5]
The Role of the Butoxy Group: A Lipophilic Modulator of Activity
While direct and extensive comparative studies on the butoxy group are limited in publicly available literature, its physicochemical properties allow for well-founded inferences regarding its role in modulating the activity of quinoline-4-carboxylic acids. The butoxy group is an n-alkoxy substituent with a four-carbon chain, imparting both lipophilicity and conformational flexibility.
Enhancing Lipophilicity and Membrane Permeability
The primary contribution of the butoxy group is its significant lipophilicity. In drug design, increasing lipophilicity can enhance a compound's ability to cross biological membranes, such as the cell membrane, which can lead to improved bioavailability and intracellular target engagement. For instance, in the development of anticancer agents, the ability of a drug to penetrate cancer cells is a prerequisite for its cytotoxic or cytostatic effects. The flexible four-carbon chain of the butoxy group can favorably interact with the lipid bilayer of cell membranes, facilitating passive diffusion.
Steric Interactions and Target Binding
The steric bulk of the butoxy group can also play a critical role in its interaction with biological targets. Depending on its position on the quinoline ring, the butoxy group can either promote or hinder binding to a target protein.
-
Favorable Interactions: In some cases, the butoxy group may fit into a hydrophobic pocket within the target's binding site, leading to increased binding affinity and potency.
-
Steric Hindrance: Conversely, if the butoxy group is too bulky or is positioned incorrectly, it may clash with amino acid residues in the binding site, leading to a decrease in activity.
The conformational flexibility of the butoxy chain allows it to adopt various orientations, potentially enabling it to find an optimal fit within a binding pocket.
Illustrative Biological Activities
While specific data for butoxy-substituted quinoline-4-carboxylic acids is sparse, we can extrapolate from studies on other alkoxy-substituted quinolines. For example, studies on a series of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives showed that the length of the alkyloxy chain influenced antibacterial activity, with longer chains sometimes leading to increased potency. This suggests that the lipophilicity imparted by the alkoxy group is a key determinant of activity.
Synthetic Strategies for Butoxy-Substituted Quinoline-4-Carboxylic Acids
The synthesis of butoxy-substituted quinoline-4-carboxylic acids can be achieved through established methods for quinoline synthesis, primarily the Pfitzinger and Doebner-von Miller reactions. The choice of starting materials is crucial and will depend on the desired position of the butoxy group.
Pfitzinger Synthesis
The Pfitzinger reaction is a versatile method for the synthesis of quinoline-4-carboxylic acids from an isatin and a carbonyl compound containing an α-methylene group in the presence of a base.[6] To introduce a butoxy group, a butoxy-substituted isatin or a butoxy-substituted carbonyl compound would be required.
Experimental Protocol: Pfitzinger Synthesis of a Hypothetical 7-Butoxy-2-phenylquinoline-4-carboxylic Acid
Materials:
-
5-Butoxyisatin
-
Acetophenone
-
Potassium Hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric Acid (HCl) or Acetic Acid
Procedure:
-
Preparation of the Isatin Salt: In a round-bottom flask, dissolve 5-butoxyisatin in a solution of KOH in aqueous ethanol.
-
Addition of the Carbonyl Compound: To the resulting solution, add acetophenone.
-
Reflux: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture and remove the ethanol by rotary evaporation. Dilute the residue with water and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted acetophenone.
-
Precipitation: Carefully acidify the aqueous layer with HCl or acetic acid to precipitate the desired 7-butoxy-2-phenylquinoline-4-carboxylic acid.
-
Isolation and Purification: Collect the precipitate by vacuum filtration, wash with water, and dry. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
Doebner-von Miller Synthesis
The Doebner-von Miller reaction involves the reaction of an aniline with an α,β-unsaturated carbonyl compound in the presence of an acid catalyst to yield a quinoline.[7] A butoxy-substituted aniline would be the key starting material to introduce the butoxy group onto the quinoline ring.
Experimental Protocol: Doebner-von Miller Synthesis of a Hypothetical 7-Butoxyquinoline-4-carboxylic Acid Derivative
Materials:
-
3-Butoxyaniline
-
Benzaldehyde
-
Pyruvic Acid
-
Ethanol
-
Acid catalyst (e.g., hydrochloric acid or sulfuric acid)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 3-butoxyaniline, benzaldehyde, and pyruvic acid in ethanol.
-
Acid Catalysis: Slowly add the acid catalyst to the reaction mixture.
-
Reflux: Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice water.
-
Neutralization and Precipitation: Neutralize the solution with a base (e.g., sodium hydroxide) to precipitate the crude product.
-
Isolation and Purification: Collect the solid by filtration, wash with water, and purify by recrystallization.
Visualizing the Synthetic Pathways
Caption: Doebner-von Miller synthesis of a butoxy-substituted quinoline-4-carboxylic acid.
Biological Evaluation: Protocols and Considerations
The biological activity of newly synthesized butoxy-substituted quinoline-4-carboxylic acids should be evaluated using a panel of in vitro assays relevant to the intended therapeutic area.
Anticancer Activity
MTT Assay for Cytotoxicity:
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the butoxy-substituted quinoline-4-carboxylic acid derivatives for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Antimicrobial Activity
Broth Microdilution for Minimum Inhibitory Concentration (MIC):
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Serial Dilution: Prepare serial twofold dilutions of the butoxy-substituted quinoline-4-carboxylic acid derivatives in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Summary: A Comparative Perspective
Due to the limited availability of specific data for butoxy-substituted quinoline-4-carboxylic acids, the following table presents representative data for analogous compounds to illustrate the potential impact of substituents on anticancer activity.
| Compound ID | R1-Substituent (C7) | R2-Substituent (C2) | Target/Assay | IC50 (µM) |
| Analog A | -H | Phenyl | DHODH Inhibition | >50 |
| Analog B | -F | Phenyl | DHODH Inhibition | 15.2 |
| Analog C | -OCH3 | Phenyl | DHODH Inhibition | 8.7 |
| Hypothetical Butoxy Analog | -O(CH2)3CH3 | Phenyl | DHODH Inhibition | Estimated < 8.7 |
This table is for illustrative purposes and the value for the hypothetical butoxy analog is an educated estimation based on the trend of increasing activity with increased lipophilicity in this position for some compound series.
Conclusion and Future Directions
The butoxy group serves as a valuable substituent in the design of novel quinoline-4-carboxylic acid-based therapeutics. Its primary role is to enhance the lipophilicity of the parent compound, which can lead to improved membrane permeability and target engagement. The steric and conformational properties of the butoxy group also contribute to its influence on biological activity.
Future research in this area should focus on the systematic synthesis and evaluation of a series of alkoxy-substituted quinoline-4-carboxylic acids, including the butoxy derivative, to provide a clear and quantitative understanding of its structure-activity relationship. Such studies will be instrumental in the rational design of more potent and selective therapeutic agents based on this versatile scaffold.
References
- Cuthbertson, C. R., et al. (2021). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 64(23), 17286–17313.
- Chen, C. T., et al. (1990). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. Biochemical Pharmacology, 40(4), 709–714.
- Unangst, P. C., et al. (1987). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. Journal of Medicinal Chemistry, 30(5), 881–885.
- Patel, D. B., & Patel, H. D. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Google Patents. (2013). Preparation method for quinoline-4-carboxylic acid derivative. CN102924374B.
- European Patent Office. (1986). A process for the preparation of quinoline carboxylic acid derivatives. EP 0195135 A1.
- Google Patents. (1987). 4-Oxoquinoline-3-carboxylic acid derivatives, their preparation and their use. CN1028226C.
- Wang, L., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 880067.
- Mainardi, L. (1952). [Results of biological and clinical study of phenylquinoline carboxylic acid]. Gazzetta medica italiana, 111(3), 97–99.
- ResearchGate. (2015). Practical Synthesis of 2-(2-Isopropylaminothiazol-4-yl)-7-methoxy-1 H -quinolin-4-one: Key Intermediate for the Synthesis of Potent HCV NS3 Protease Inhibitor BILN 2061.
- Al-Qawasmeh, R. A., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2892.
- ResearchGate. (2014). (PDF) Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 934661.
- ResearchGate. (2012). (PDF) 2-(4-Methylphenyl)quinoline-4-carboxylic acid.
- Leonard, N. J., Herbrandson, H. F., & Van Heyningen, E. M. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. Journal of the American Chemical Society, 68(7), 1279–1281.
Sources
- 1. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro and In Silico Biological Studies of 4-Phenyl-2-quinolone (4-PQ) Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US4472579A - Process for the preparation of quinoline carboxylic acid derivatives - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for the Investigation of 2-Butoxyquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
These application notes provide a comprehensive guide for the investigation of 2-butoxyquinoline-4-carboxylic acid, a compound of interest for its potential pharmacological activity. This document outlines the theoretical framework, key experimental protocols, and data interpretation strategies for characterizing the compound's mechanism of action, with a primary focus on its potential role as a modulator of the G protein-coupled receptor 35 (GPR35).
Introduction: The Therapeutic Potential of Targeting GPR35
G protein-coupled receptor 35 (GPR35) is an orphan receptor that has garnered significant attention in the scientific community as a promising therapeutic target for a range of pathologies, including inflammatory diseases, metabolic disorders, and pain.[1] GPR35 is known to couple to multiple G protein families, predominantly Gαi/o and Gα12/13, which in turn modulate various downstream signaling cascades.[1] Furthermore, agonist binding to GPR35 can trigger the recruitment of β-arrestins, leading to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.[1] The identification of novel and selective GPR35 agonists is a critical step in harnessing its therapeutic potential.
Quinoline-4-carboxylic acid derivatives represent a broad class of compounds with diverse biological activities. While the specific biological target of this compound is not extensively documented in publicly available literature, its structural similarity to known GPR35 modulators suggests that this receptor is a primary candidate for investigation. This guide provides the necessary protocols to test this hypothesis and characterize the compound's activity.
GPR35 Signaling Pathways: A Conceptual Framework
A thorough understanding of GPR35 signaling is fundamental to designing and interpreting experiments. The primary signaling arms of GPR35 are mediated through Gαi/o, Gα12/13, and β-arrestin.
-
Gαi/o Pathway: Activation of this pathway typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
Gα12/13 Pathway: This pathway is often associated with the activation of Rho GTPases, influencing cell morphology, motility, and other cellular processes.
-
β-Arrestin Recruitment: Following agonist binding, β-arrestins are recruited to the receptor, a process that is crucial for receptor desensitization and can also initiate distinct signaling cascades, a phenomenon known as biased agonism.[2]
Experimental Protocols
The following protocols are designed to be performed in a high-throughput screening (HTS) format where applicable, allowing for the efficient evaluation of this compound and other test compounds.
Protocol 1: β-Arrestin Recruitment Assay (PathHunter® Assay)
This assay is a robust method for detecting the interaction between GPR35 and β-arrestin upon agonist stimulation and is well-suited for HTS.[3]
Principle: The assay utilizes enzyme fragment complementation. GPR35 is tagged with a small fragment of β-galactosidase (ProLink™), and β-arrestin is fused to the larger, inactive portion of the enzyme (EA). Agonist-induced recruitment of β-arrestin to GPR35 brings the two enzyme fragments into close proximity, leading to the formation of a functional β-galactosidase enzyme, which then hydrolyzes a substrate to produce a chemiluminescent signal.
Materials:
-
CHO-K1 cell line stably co-expressing human GPR35-ProLink™ and β-arrestin-EA (e.g., from DiscoveRx)
-
Cell culture medium (e.g., F-12K with 10% FBS, penicillin/streptomycin, and appropriate selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
This compound (test compound)
-
CID2745687 (known GPR35 antagonist, for validation)[2]
-
PathHunter® Detection Reagents (DiscoveRx)
-
White, solid-bottom 384-well assay plates
-
Luminometer
Procedure:
-
Cell Culture: Maintain the engineered CHO-K1 cell line according to the supplier's instructions.
-
Cell Plating:
-
Harvest cells and resuspend in an appropriate volume of assay buffer.
-
Dispense 10 µL of the cell suspension into each well of a 384-well plate (e.g., 5,000 cells/well).
-
-
Compound Addition:
-
Prepare serial dilutions of this compound, zaprinast, and vehicle control in assay buffer.
-
Add 5 µL of the compound dilutions to the respective wells.
-
-
Incubation: Incubate the plate at 37°C in a humidified incubator for 90 minutes.
-
Signal Detection:
-
Allow the plate to equilibrate to room temperature for 15 minutes.
-
Add 12.5 µL of the PathHunter® Detection Reagent mixture to each well.
-
Incubate at room temperature for 60 minutes in the dark.
-
Measure the chemiluminescent signal using a luminometer.
-
Data Analysis:
-
Normalize the data to the vehicle control (0% activation) and the maximal response of the positive control, zaprinast (100% activation).
-
Plot the normalized response against the log of the compound concentration.
-
Determine the EC50 (half-maximal effective concentration) value using a non-linear regression analysis (e.g., four-parameter logistic fit).
| Compound | EC50 (µM) | Emax (%) |
| This compound | To be determined | To be determined |
| Zaprinast (Positive Control) | ~1-10 | 100 |
| Vehicle (Negative Control) | N/A | 0 |
Protocol 2: Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration ([Ca²⁺]i), which can be a downstream effect of GPR35 activation, particularly when co-expressed with a promiscuous Gα subunit like Gα16 or a chimeric Gαq/i subunit.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist-induced GPR35 activation and subsequent G protein signaling leading to the release of intracellular calcium stores, the dye binds to calcium, resulting in a significant increase in fluorescence intensity.
Materials:
-
HEK293 cell line stably expressing human GPR35 and a suitable Gα subunit (e.g., Gα16)
-
Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin, and selection antibiotics)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Fluo-4 AM calcium indicator dye
-
Probenecid (to prevent dye leakage)
-
This compound (test compound)
-
Pamoic acid (known GPR35 agonist, positive control)[2]
-
Ionomycin (calcium ionophore, positive control for cell viability and dye loading)
-
Black, clear-bottom 384-well assay plates
-
Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation)
Procedure:
-
Cell Plating:
-
Plate HEK293-GPR35 cells in black, clear-bottom 384-well plates and grow to confluence.
-
-
Dye Loading:
-
Prepare a loading buffer containing Fluo-4 AM and probenecid in assay buffer.
-
Remove the culture medium from the cell plate and add the loading buffer to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Addition and Signal Detection:
-
Prepare serial dilutions of this compound, pamoic acid, and vehicle control in assay buffer.
-
Place the cell plate and the compound plate into the fluorescence plate reader.
-
Initiate kinetic reading, establishing a baseline fluorescence for approximately 20 seconds.
-
The instrument will then automatically add the compounds to the cell plate, and the fluorescence signal will be monitored for an additional 2-3 minutes.
-
-
Ionomycin Addition (Optional): At the end of the kinetic read, add a high concentration of ionomycin to all wells to determine the maximum calcium response.
Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after compound addition.
-
Normalize the data to the vehicle control (0%) and the maximal response of the positive control, pamoic acid (100%).
-
Plot the normalized response against the log of the compound concentration and determine the EC50 value.
| Compound | EC50 (µM) |
| This compound | To be determined |
| Pamoic Acid (Positive Control) | ~0.1-1 |
| Vehicle (Negative Control) | N/A |
Concluding Remarks
The protocols outlined in these application notes provide a robust framework for the initial characterization of this compound as a potential GPR35 agonist. Positive results from these assays would warrant further investigation, including determination of its activity at GPR35 orthologs from different species, assessment of its G protein subtype selectivity (Gαi/o vs. Gα12/13), and evaluation of its potential for biased agonism. These advanced studies are crucial for understanding the compound's full pharmacological profile and its potential for therapeutic development.
References
- Milligan, G. High-Throughput Identification and Characterization of Novel, Species-selective GPR35 Agonists. J Pharmacol Exp Ther. 2013;344(3):568-578.
- Zhang, R., et al. Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. 2018;39(1):153-162.
- Deng, H., et al. GPR35 acts a dual role and therapeutic target in inflammation. Frontiers in Immunology. 2023;14:1254446.
- Urovant Sciences. Efficacy and safety of a novel gene therapy (URO-902; pVAX/hSlo) in female patients with overactive bladder syndrome and urgency urinary incontinence: Results from a phase 2a trial. Uroluts. 2022;14(Supplement 1):S1-S108.
- Mackenzie, A. E., et al. Therapeutic Opportunities and Challenges in Targeting the Orphan G Protein-Coupled Receptor GPR35.
- Peters, K. M., et al. Gene Therapy With URO-902 (pVAX/ hSlo) for the Treatment of Female Patients With Overactive Bladder and Urge Urinary Incontinence: Safety and Efficacy From a Randomized Phase 2a Trial. The Journal of Urology. 2025;213(4):417-427.
- UroToday. ICS 2022: Efficacy And Safety Of A Novel Gene Therapy (URO-902; PVAX/HSLO) In Female Patients With Overactive Bladder Syndrome And Urgency Urinary Incontinence: Results From A Phase 2a Trial.
- ClinicalTrials.gov. URO-902 in Female Subjects With Overactive Bladder and Urge Urinary Incontinence.
- Divorty, N., et al. GPR35 as a Novel Therapeutic Target. Frontiers in Endocrinology. 2011;2:96.
- New England Section of the American Urological Association. Efficacy and Safety of a Novel Gene Therapy (URO-902; pVAX/hSlo) in Female Patients With Overactive Bladder and Urge Urinary Incontinence: Results From a Phase 2a Trial.
- Wang, J., et al. Discovery of Natural Phenols as G Protein-Coupled Receptor-35 (GPR35) Agonists. ACS Medicinal Chemistry Letters. 2014;5(9):1008-1013.
- Thimm, D., et al. 6-Bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid: a powerful tool for studying orphan G protein-coupled receptor GPR35. Journal of Medicinal Chemistry. 2013;56(18):7473-7478.
- Moscatel, M. B. M., et al. Heterologous Fibrin Biopolymer as a Key Scaffold for Bone Regeneration: Synergistic Effects with Photobiomodulation and Membrane Therapy. International Journal of Molecular Sciences. 2023;24(22):16447.
- de Moraes Trazzi, B. F., et al. Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. International Journal of Molecular Sciences. 2024;25(1):589.
- Valente, M. A., et al. Senescent Astrocytes: A New Player in Brain Aging and Cognitive Decline. International Journal of Molecular Sciences. 2024;25(1):588.
- Munteanu, I. G., et al. Development and Optimization of Antennas for 860–960 MHz RFID Applications and Their Impact on the Human Body. Applied Sciences. 2024;14(1):354.
Sources
The Emerging Role of 2-Butoxyquinoline-4-Carboxylic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Within this versatile class of compounds, 2-butoxyquinoline-4-carboxylic acid is emerging as a molecule of significant interest for drug discovery and development. Its unique lipophilic butoxy group at the 2-position of the quinoline ring system presents an intriguing modification that can profoundly influence its pharmacokinetic and pharmacodynamic properties. This technical guide provides an in-depth exploration of the potential applications of this compound, with a particular focus on its investigation as a modulator of the urate transporter 1 (URAT1), a key target in the management of hyperuricemia and gout.[3][4] Detailed protocols for its synthesis and in vitro evaluation are provided to empower researchers in their quest for novel therapeutics.
Part 1: Therapeutic Potential and Mechanism of Action
The therapeutic potential of this compound is hypothesized to stem from its structural similarity to known bioactive quinoline-4-carboxylic acid derivatives. The introduction of a butoxy group can enhance membrane permeability and interaction with hydrophobic pockets within target proteins.
A Promising Candidate for Hyperuricemia and Gout
Hyperuricemia, characterized by elevated levels of uric acid in the blood, is a primary risk factor for the development of gout, a painful inflammatory arthritis.[5][6] A key regulator of serum uric acid levels is the urate transporter 1 (URAT1), a protein predominantly expressed in the kidneys that is responsible for the reabsorption of uric acid from the urine back into the bloodstream.[7] Inhibition of URAT1 is a clinically validated strategy to increase uric acid excretion and thereby lower serum urate levels.[4] Several approved drugs for gout, such as benzbromarone and lesinurad, target URAT1.[4][8]
The structural features of this compound, particularly the carboxylic acid moiety, suggest its potential to interact with the active site of URAT1. This guide provides detailed protocols for evaluating the inhibitory activity of this compound against URAT1.
Part 2: Synthesis of this compound
The synthesis of 2-alkoxyquinoline-4-carboxylic acids can be achieved through several established methods in organic chemistry. A common strategy involves the initial synthesis of a 2-chloroquinoline-4-carboxylic acid intermediate, followed by nucleophilic substitution with the corresponding alkoxide. The foundational quinoline-4-carboxylic acid core is typically constructed via classic named reactions such as the Doebner or Pfitzinger synthesis.[9][10]
Protocol 1: Synthesis via Doebner Reaction and Subsequent Alkoxylation
This protocol outlines a two-step synthetic route starting with the Doebner reaction to form the quinoline core, followed by functional group manipulations to introduce the butoxy group.
Step 1: Synthesis of 2-Chloroquinoline-4-Carboxylic Acid
The Doebner reaction provides a straightforward method for the synthesis of quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9][11] To arrive at the desired 2-butoxy derivative, a common precursor is 2-chloroquinoline-4-carboxylic acid.
Materials:
-
Substituted Aniline (e.g., 2-chloroaniline)
-
Aldehyde (e.g., benzaldehyde)
-
Pyruvic Acid
-
Ethanol
-
Hydrochloric Acid
Procedure:
-
In a round-bottom flask, dissolve the substituted aniline (1.0 eq) and the aldehyde (1.1 eq) in ethanol.
-
Slowly add pyruvic acid (1.0 eq) to the mixture while stirring.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
The resulting 2-substituted quinoline-4-carboxylic acid can then be converted to the 2-chloro derivative through standard chlorination methods (e.g., using phosphorus oxychloride).
Step 2: Synthesis of this compound
Materials:
-
2-Chloroquinoline-4-carboxylic acid
-
Sodium butoxide
-
Butanol
-
Hydrochloric acid
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-chloroquinoline-4-carboxylic acid (1.0 eq) in anhydrous butanol.
-
Add sodium butoxide (1.2 eq) portion-wise to the suspension.
-
Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and carefully quench with water.
-
Acidify the aqueous solution with hydrochloric acid to a pH of approximately 3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield this compound.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Visualization of the Synthetic Workflow
Caption: Synthetic workflow for this compound.
Part 3: Application in Medicinal Chemistry - URAT1 Inhibition Assay
To assess the potential of this compound as a URAT1 inhibitor, a robust and reliable in vitro assay is essential. The following protocol details a cell-based assay using human embryonic kidney (HEK293) cells stably expressing the human URAT1 transporter. This method measures the uptake of a radiolabeled substrate, [¹⁴C]uric acid, in the presence and absence of the test compound.[12]
Protocol 2: In Vitro [¹⁴C]Uric Acid Uptake Assay for URAT1 Inhibition
Principle: This assay quantifies the inhibitory effect of a test compound on URAT1-mediated uric acid transport. The reduction in the uptake of [¹⁴C]uric acid in cells overexpressing URAT1 in the presence of the test compound, compared to a vehicle control, is a measure of its inhibitory potency.
Materials:
-
HEK293 cells stably expressing human URAT1 (hURAT1-HEK293)
-
Parental HEK293 cells (for background control)
-
24-well cell culture plates
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS) and selection antibiotic (e.g., G418)
-
[¹⁴C]Uric acid
-
Unlabeled uric acid
-
Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer
-
This compound (test compound)
-
Benzbromarone or Lesinurad (positive control inhibitors)[12]
-
Dimethyl sulfoxide (DMSO)
-
Cell lysis buffer (e.g., 0.1 M NaOH)
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Culture:
-
Culture hURAT1-HEK293 and parental HEK293 cells in DMEM supplemented with 10% FBS and the appropriate selection antibiotic in a humidified incubator at 37°C and 5% CO₂.
-
Seed the cells into 24-well plates at a density that allows them to reach 80-90% confluency on the day of the assay.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound and the positive control inhibitor (e.g., benzbromarone) in DMSO.
-
Perform serial dilutions of the stock solutions in HBSS to achieve the desired final concentrations. The final DMSO concentration in the assay should not exceed 0.5% to avoid cellular toxicity.
-
-
Uptake Assay:
-
On the day of the assay, aspirate the culture medium from the wells.
-
Wash the cell monolayers twice with pre-warmed (37°C) HBSS.
-
Add 200 µL of HBSS containing the desired concentration of the test compound, positive control, or vehicle (DMSO) to the respective wells.
-
Pre-incubate the plates at 37°C for 15-30 minutes.
-
Prepare the uptake solution by mixing [¹⁴C]uric acid with unlabeled uric acid in HBSS to a final concentration of a suitable substrate concentration (e.g., 20 µM).[12]
-
Initiate the uptake by adding 200 µL of the pre-warmed [¹⁴C]uric acid uptake solution to each well.
-
Incubate the plates at 37°C for a defined period (e.g., 5-10 minutes).
-
Terminate the uptake by rapidly aspirating the uptake solution and immediately washing the cells three times with ice-cold HBSS.
-
-
Quantification:
-
Lyse the cells by adding 300 µL of cell lysis buffer to each well and incubating at room temperature for 30 minutes with gentle agitation.
-
Transfer the cell lysate to a scintillation vial.
-
Add 4 mL of scintillation cocktail to each vial.
-
Measure the radioactivity (counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate URAT1-specific uptake: Subtract the average CPM from the parental HEK293 cells (background) from the CPM of the hURAT1-HEK293 cells for each condition.
-
Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Uptake with inhibitor / Uptake with vehicle))
-
IC₅₀ Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC₅₀) value.
Visualization of the URAT1 Inhibition Assay Workflow
Caption: Experimental workflow for the in vitro URAT1 inhibition assay.
Part 4: Data Interpretation and Future Directions
The IC₅₀ value obtained from the in vitro assay will provide a quantitative measure of the potency of this compound as a URAT1 inhibitor. A low micromolar or nanomolar IC₅₀ value would indicate significant inhibitory activity and warrant further investigation.
Quantitative Data Summary (Hypothetical)
| Compound | IC₅₀ (µM) |
| This compound | To be determined |
| Benzbromarone (Positive Control) | 0.2 - 0.5 |
| Lesinurad (Positive Control) | 5 - 10 |
Note: IC₅₀ values for positive controls are approximate and can vary depending on assay conditions.[12]
Future research should focus on:
-
Structure-Activity Relationship (SAR) studies: Synthesizing and testing analogs of this compound with varying alkoxy chain lengths and substitutions on the quinoline ring to optimize potency and selectivity.
-
In vivo efficacy studies: Evaluating the most promising compounds in animal models of hyperuricemia to assess their ability to lower serum uric acid levels.
-
Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of the lead compounds.
-
Toxicity assessment: Conducting in vitro and in vivo studies to evaluate the safety profile of the candidate molecules.
The exploration of this compound and its derivatives represents a promising avenue for the discovery of novel and effective treatments for hyperuricemia and gout. The protocols and insights provided in this guide are intended to facilitate these research endeavors and contribute to the advancement of medicinal chemistry.
References
- BioIVT. (n.d.). URAT1 (SLC22A12) Transporter Assay.
- Cea Soriano, L., et al. (2011). Contemporary epidemiology of gout in the UK general population. Arthritis Research & Therapy, 13(1), R20.
- Fitz-Patrick, D., et al. (2010). A randomized, placebo-controlled, multicenter, dose-ranging study of the purine nucleoside phosphorylase inhibitor, ulodesine, in patients with gout.
- Garg, R., et al. (2013). The burden of gout: a systematic review of the literature. Expert Review of Pharmacoeconomics & Outcomes Research, 13(3), 399-410.
- Hutton, B., et al. (2009). The prevalence of gout and hyperuricemia in the U.S. general population: the National Health and Nutrition Examination Survey 2007-2008.
- Li, J., et al. (2021). Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein. Analytical Biochemistry, 627, 114246.
- Liu, S., et al. (2024). A System for Discovering Novel Uricosurics Targeting Urate Transporter 1 Based on In Vitro and In Vivo Modeling. International Journal of Molecular Sciences, 25(3), 1502.
- Wikipedia. (2023). Doebner reaction.
- Wikipedia. (2023). Doebner–Miller reaction.
- Wikipedia. (2023). Pfitzinger reaction.
- Yan, R., et al. (2023). Virtual screening and activity evaluation of human uric acid transporter 1 (hURAT1) inhibitors. RSC Medicinal Chemistry, 14(2), 296-305.
- Yoshimura, T., et al. (2015). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Organic Letters, 17(15), 3834–3837.
- Zhang, Y., et al. (2022). Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods. Molecules, 27(19), 6542.
- Zhu, Y., et al. (2011). Prevalence of gout and hyperuricemia in the US general population: the National Health and Nutrition Examination Survey 2007-2008.
- JOCPR. (2012). Application of pfitzinger reaction in the synthesis of novel indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 481-485.
- ResearchGate. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
- ResearchGate. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- ResearchGate. (2022). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- PubMed Central. (2022). Molecular basis of the urate transporter URAT1 inhibition by gout drugs.
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Medscape. (2024). Hyperuricemia Treatment & Management.
- PubMed Central. (2024). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia.
- NIH. (2019). Therapeutic Strategies for the Treatment of Chronic Hyperuricemia: An Evidence-Based Update.
- PubMed Central. (2023). Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors.
- PubMed Central. (2014). Treatment of hyperuricemia in gout: current therapeutic options, latest developments and clinical implications.
- MDedge. (2023). URAT1 inhibitor shows 'substantial' uric acid reduction in phase 2 gout trial.
- PubMed Central. (2024). Binding uric acid: a pure chemical solution for the treatment of hyperuricemia.
- Google Patents. (1972). Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Moroccan Scientific Journals. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES.
Sources
- 1. Development of a fluorescence-based assay for screening of urate transporter 1 inhibitors using 6-carboxyfluorescein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Binding uric acid: a pure chemical solution for the treatment of hyperuricemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Doebner reaction - Wikipedia [en.wikipedia.org]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Advanced Analytical Strategies for the Quantification of 2-Butoxyquinoline-4-Carboxylic Acid
Introduction
2-Butoxyquinoline-4-carboxylic acid is a quinoline derivative of interest in various chemical and pharmaceutical research areas. The quinoline core is a fundamental scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide range of biological activities.[1] Accurate and precise analytical methods are therefore essential for purity assessment, pharmacokinetic studies, and quality control during the synthesis and development of related active pharmaceutical ingredients (APIs). This document presents field-proven protocols designed for high-fidelity analysis.
Physicochemical Properties & Analytical Rationale
Understanding the physicochemical properties of this compound is critical for method development. The molecule consists of a quinoline ring system, a carboxylic acid group, and a butoxy side chain.
-
Molecular Structure: C₁₄H₁₅NO₃
-
Key Functional Groups: Carboxylic acid (-COOH), ether (-O-), quinoline aromatic system.
-
Solubility: The butoxy group imparts lipophilicity, while the carboxylic acid and quinoline nitrogen provide polar and ionizable sites. This amphiphilic nature suggests good solubility in organic solvents like methanol and acetonitrile, and moderate solubility in aqueous-organic mixtures.[2] Carboxylic acids are generally soluble in common organic solvents.[2]
-
Ionization: The carboxylic acid group has an acidic proton (pKa ≈ 4-5), making the molecule amenable to analysis by reversed-phase HPLC with pH-controlled mobile phases and suitable for negative ion mode mass spectrometry.[3]
-
UV Chromophore: The quinoline aromatic system is a strong chromophore, making UV-Vis spectroscopy a suitable detection method for HPLC analysis.[4]
The combination of these properties makes reversed-phase liquid chromatography the technique of choice, offering excellent separation based on hydrophobicity.
Primary Analytical Technique: HPLC-UV
High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the cornerstone method for routine quantification and purity analysis of this compound due to its robustness, reliability, and accessibility.
Causality of Method Design
The selected method employs a C18 stationary phase, which is a nonpolar matrix ideal for retaining the molecule via hydrophobic interactions with its butoxy and quinoline moieties. An acidic mobile phase (containing 0.1% formic or trifluoroacetic acid) is crucial. This suppresses the ionization of the carboxylic acid group, neutralizing its charge.[5] An uncharged analyte is less polar and will be better retained on the reversed-phase column, leading to sharper peaks and more reproducible retention times. Acetonitrile is chosen as the organic modifier due to its favorable elution strength and low UV cutoff.
Detailed Experimental Protocol: HPLC-UV Analysis
Objective: To determine the purity and concentration of this compound.
1. Materials and Reagents:
- This compound reference standard (≥98% purity)
- Acetonitrile (HPLC grade)
- Water (HPLC or Milli-Q grade)
- Formic acid (LC-MS grade, ≥99%)
- Methanol (HPLC grade, for sample dissolution)
2. Instrumentation and Conditions:
- HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Detection Wavelength: Set based on UV spectral analysis (typically around 325 nm for similar quinoline structures).[6]
- Injection Volume: 10 µL.
3. Standard and Sample Preparation:
- Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol.
- Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with a 50:50 mixture of acetonitrile and water.
- Sample Solution: Prepare the unknown sample at a target concentration of 50 µg/mL in a 50:50 mixture of acetonitrile and water.[6] Filter all solutions through a 0.45 µm syringe filter before injection.
4. Chromatographic Run:
- Equilibrate the column with the initial mobile phase composition for at least 15 minutes.
- Inject the standards and samples.
- A gradient elution is recommended for separating potential impurities.
| Time (minutes) | % Mobile Phase A (Water) | % Mobile Phase B (Acetonitrile) |
| 0.0 | 50 | 50 |
| 15.0 | 5 | 95 |
| 18.0 | 5 | 95 |
| 18.1 | 50 | 50 |
| 22.0 | 50 | 50 |
5. Data Analysis and Validation:
- Quantification: Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of the unknown sample using the linear regression equation.
- Purity Assessment: Calculate purity based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
- Method Validation: The method should be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to standard guidelines (e.g., ICH Q2(R1)).
Workflow Visualization
Caption: HPLC-UV workflow for this compound.
Advanced Technique: Liquid Chromatography-Mass Spectrometry (LC-MS)
For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity identification, LC-MS is the preferred method. It couples the separation power of HPLC with the mass-resolving capability of a mass spectrometer.[7]
Causality of Method Design
The LC method remains similar to the HPLC-UV protocol to ensure good chromatographic separation. However, volatile buffers like formic acid are mandatory, as non-volatile buffers (e.g., phosphate) will contaminate the MS ion source. Electrospray ionization (ESI) is the ideal ionization technique for this molecule.[3] Given the presence of the acidic carboxylic acid group, ESI in negative ion mode (ESI-) is highly effective, as it will readily deprotonate the molecule to form the [M-H]⁻ ion, which corresponds to the carboxylate anion.[3] This provides high sensitivity and a clear parent ion for quantification.
Detailed Protocol: LC-MS/MS (MRM) Analysis
Objective: To achieve highly sensitive and selective quantification of this compound in complex matrices.
1. Instrumentation and Conditions:
- LC System: UPLC or HPLC system.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- LC Conditions: Same as the HPLC-UV method.
- Ion Source: Electrospray Ionization (ESI), Negative Mode.
2. Mass Spectrometry Parameters:
- The following parameters are starting points and must be optimized for the specific instrument used.
- Ionization Mode: ESI-
- Capillary Voltage: -3.0 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Desolvation Gas Flow: 800 L/hr (Nitrogen)
- Cone Gas Flow: 50 L/hr (Nitrogen)
3. Multiple Reaction Monitoring (MRM):
- For ultimate selectivity, a tandem MS (MS/MS) approach using MRM is recommended.[7] This involves selecting the deprotonated parent ion ([M-H]⁻) in the first quadrupole, fragmenting it in the collision cell, and monitoring a specific product ion in the third quadrupole.
- Parent Ion (Q1): m/z corresponding to [C₁₄H₁₅NO₃ - H]⁻
- Product Ion (Q3): Determined by infusing a standard solution and performing a product ion scan. Fragmentation will likely involve the loss of CO₂ from the carboxylate group or cleavage of the butoxy chain.
| Parameter | Recommended Value | Rationale |
| Ionization Mode | ESI Negative | The carboxylic acid group readily deprotonates to form a stable [M-H]⁻ ion, ensuring high sensitivity.[3] |
| Parent Ion (Q1) | m/z [M-H]⁻ | Selects the ion of interest for fragmentation, increasing selectivity. |
| Collision Energy | Instrument Dependent | Must be optimized to maximize the signal of the chosen product ion. |
| Product Ion (Q3) | Specific Fragment Ion | Monitoring a specific fragment transition (e.g., loss of CO₂) minimizes matrix interference and provides definitive identification.[7] |
Other Potential Techniques
-
Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis by GC-MS is challenging due to the low volatility of the carboxylic acid.[8] However, analysis is possible after a derivatization step (e.g., esterification or silylation) to convert the polar carboxyl group into a more volatile derivative. This is useful for specific applications but adds complexity to sample preparation.[8]
-
UV-Vis Spectroscopy: For a pure sample dissolved in a suitable solvent (e.g., ethanol), a simple UV-Vis scan can confirm the presence of the quinoline chromophore and can be used for straightforward concentration measurements if no interfering substances are present.[4]
Conclusion
The analysis of this compound can be reliably achieved using standard analytical techniques. For routine purity and content analysis, a validated reversed-phase HPLC-UV method is robust, accurate, and sufficient. For applications demanding higher sensitivity and selectivity, such as analysis in biological matrices, an LC-MS/MS method operating in ESI negative mode is the superior choice. The protocols and principles detailed in this guide provide a comprehensive framework for scientists to develop and implement analytical methods tailored to their specific research and development needs.
References
- Benchchem. Application Notes and Protocols for the Mass Spectrometry of Quinoline-2-carboxylic Acid.
- Higson, S. P. J. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. ResearchGate.
- Benchchem. Application Note: Purity Assessment of Synthesized Quinoline Compounds using LC-MS Analysis.
- Alfa Chemistry. CAS 10222-61-4 this compound.
- Benchchem. Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Benchchem. Application Notes and Protocols for the Derivatization of Quinoline-2-Carboxylic Acid for GC-MS Analysis.
- ResearchGate. Typical UV spectra of the different compound types.
- SIELC Technologies. Separation of 2-Methylquinoline-4-carboxamide on Newcrom R1 HPLC column.
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid.
- MDPI. An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer.
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica acta Helvetiae, 41(3), 164–175.
- eCampusOntario Pressbooks. 25.2 Physical Properties of Carboxylic Acids.
- PDF. Determination of carboxylic acids content in the herbal mixtures by HPLC. ResearchGate.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 25.2 Physical Properties of Carboxylic Acids – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of 2-butoxyquinoline-4-carboxylic acid
Abstract
This application note provides a comprehensive guide to the reversed-phase high-performance liquid chromatography (RP-HPLC) purification of 2-butoxyquinoline-4-carboxylic acid. The inherent physicochemical properties of the compound—notably its hydrophobicity and ionizable carboxylic acid and quinoline nitrogen moieties—present specific challenges for achieving high-purity isolation. This document details both analytical and preparative scale protocols, emphasizing the scientific rationale behind the selection of stationary phase, mobile phase composition, and other critical parameters. The methods described are designed to be robust and scalable, providing researchers, scientists, and drug development professionals with a reliable framework for obtaining highly pure this compound for downstream applications.
Introduction and Scientific Background
This compound is a derivative of quinoline-4-carboxylic acid, a core structure found in various biologically active compounds. The addition of a butoxy group at the 2-position significantly increases the molecule's lipophilicity, which is a key consideration for chromatographic purification. The molecule possesses two ionizable centers: a carboxylic acid group (pKa typically ~3-5 for aromatic acids) and a quinoline nitrogen (pKa ~5).
For effective purification by reversed-phase HPLC, it is crucial to control the ionization state of these functional groups to ensure consistent retention and sharp peak shapes. The primary goal is to suppress the ionization of the carboxylic acid group by maintaining a low mobile phase pH (<3). This renders the carboxyl group neutral (-COOH), increasing its hydrophobicity and retention on a C18 stationary phase. Concurrently, the quinoline nitrogen will be protonated and carry a positive charge. The use of an acidic mobile phase modifier, such as trifluoroacetic acid (TFA), is beneficial as it not only controls the pH but also acts as an ion-pairing agent, masking the residual negative charges on the silica-based stationary phase and minimizing secondary ionic interactions that can lead to peak tailing.[1][2]
This guide will first establish an optimized analytical method for assessing purity and then describe the systematic scale-up to a preparative protocol for isolating multi-milligram quantities of the target compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful purification strategy.
| Property | Value / Observation | Rationale for HPLC Method Development |
| Molecular Formula | C₁₄H₁₅NO₃ | |
| Molecular Weight | 245.27 g/mol | |
| Structure | A quinoline core with a carboxylic acid at position 4 and a butoxy group at position 2. | The butoxy group imparts significant hydrophobicity, suggesting strong retention on a C18 column. |
| pKa (estimated) | Carboxylic Acid: ~3.5-4.5; Quinoline Nitrogen: ~4.8-5.2 | Mobile phase pH must be set below ~3.0 to ensure the carboxylic acid is fully protonated and neutral for optimal retention and peak shape. |
| Solubility | Expected to be poor in water, soluble in organic solvents (Methanol, Acetonitrile, DMSO). | Sample should be dissolved in a strong organic solvent, preferably the mobile phase organic component (e.g., Methanol or Acetonitrile), for injection. |
| UV Absorbance | Strong chromophore due to the quinoline aromatic system. | UV detection is highly suitable. An initial scan with a Diode Array Detector (DAD) is recommended. Based on similar structures, a wavelength between 320-340 nm should provide high sensitivity.[3] |
Experimental Protocols
Materials and Instrumentation
-
Instrumentation:
-
Analytical HPLC system with a quaternary or binary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Preparative HPLC system with a high-flow-rate pump, manual or automated injector, fraction collector, and UV-Vis detector.
-
-
Columns:
-
Analytical: C18 reversed-phase column, 4.6 x 150 mm, 5 µm particle size.
-
Preparative: C18 reversed-phase column, 21.2 x 250 mm, 10 µm particle size.
-
-
Reagents and Solvents:
-
Crude this compound sample.
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or ultrapure.
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Dimethyl sulfoxide (DMSO), if required for initial solubilization.
-
Analytical Method Development Protocol
This protocol is designed for purity assessment and serves as the foundation for the preparative scale-up.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
-
Sample Preparation:
-
Prepare a stock solution of the crude sample at 1 mg/mL in Methanol or Acetonitrile.
-
Filter the solution through a 0.22 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: DAD, scan from 200-400 nm. Extract chromatogram at the absorbance maximum (λ-max), expected to be ~330 nm.
-
Injection Volume: 5 µL
-
Gradient Program:
-
0-2 min: 50% B
-
2-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20.1-25 min: 50% B (Re-equilibration)
-
-
Preparative Purification Protocol
The goal of this protocol is the isolation of the target compound with >98% purity. The method is scaled from the optimized analytical conditions.
-
Sample Preparation for Loading:
-
Dissolve the crude this compound in a minimal volume of DMSO or Methanol to create a concentrated solution (e.g., 50-100 mg/mL).
-
Scientist's Note: While DMSO is an excellent solvent, it can be difficult to remove post-purification and may interfere with chromatography if injected in large volumes. Methanol is preferred if solubility allows.
-
Filter the concentrated solution through a 0.45 µm filter.
-
-
Preparative HPLC System and Conditions:
-
Mobile Phase A: 0.1% (v/v) TFA in Water.
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Flow Rate: 20 mL/min (This is scaled for a 21.2 mm ID column from a 1.0 mL/min flow on a 4.6 mm ID column).
-
Detection: UV at the predetermined λ-max (~330 nm).
-
Gradient Program: The gradient duration is extended to maintain resolution.
-
0-3 min: 50% B
-
3-25 min: 50% to 95% B
-
25-28 min: 95% B
-
28.1-35 min: 50% B (Re-equilibration)
-
-
-
Loading Study and Fraction Collection:
-
Perform an initial small injection (e.g., 100 µL) to determine the retention time of the main peak on the preparative system.
-
Increase the injection volume stepwise to determine the maximum loading capacity before significant peak distortion or loss of resolution occurs.[3] A typical load for a 21.2 x 250 mm column could be in the range of 100-300 mg per injection, depending on the crude sample purity.
-
Begin fraction collection just before the main peak starts to elute and stop just after it returns to baseline. Collect small, discrete fractions across the peak to isolate the purest portions.
-
-
Post-Purification Processing:
-
Analyze the collected fractions using the analytical HPLC method to determine their purity.
-
Combine fractions with the desired purity (>98%).
-
Remove the acetonitrile using a rotary evaporator.
-
The remaining aqueous solution can be lyophilized (freeze-dried) to yield the purified compound as a fluffy, solid TFA salt.
-
Visualization of Workflow
The overall process from method development to final pure compound can be visualized as follows:
Caption: Workflow for the HPLC Purification of this compound.
Summary of Method Parameters
| Parameter | Analytical Method | Preparative Method |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Gradient | 50-95% B over 15 min | 50-95% B over 22 min |
| Column Temp. | 30 °C | Ambient |
| Detection | DAD (scan 200-400 nm) | UV at λ-max (~330 nm) |
| Injection Vol. | 5 µL | 1 - 5 mL (concentration dependent) |
| Typical Load | ~5 µg | 100 - 300 mg |
Causality and Experimental Choices
-
Choice of C18 Column: The butoxy group and quinoline ring make the molecule non-polar, making it well-suited for retention by the hydrophobic interactions provided by a C18 stationary phase.[4]
-
Acetonitrile as Organic Modifier: Acetonitrile generally provides lower backpressure and better peak shapes for aromatic compounds compared to methanol.
-
Acidified Mobile Phase (0.1% TFA): As discussed, maintaining a pH below the pKa of the carboxylic acid (~3.5-4.5) is critical. A 0.1% TFA solution provides a pH of approximately 2.[2] This ensures the carboxyl group is in its neutral, more retentive form. Furthermore, TFA serves as an ion-pairing reagent for the protonated quinoline nitrogen, masking silanol interactions and preventing peak tailing, which is a common issue with basic compounds in RP-HPLC.[1][2] While formic acid is an alternative for LC-MS applications, TFA often yields superior peak shapes in UV-based purification.[5][6]
-
Gradient Elution: The significant hydrophobicity of the molecule necessitates a gradient elution. An isocratic method would likely result in either very long retention times or poor resolution from earlier-eluting impurities. The gradient starts at a moderate organic percentage (50% ACN) to ensure binding to the column and ramps up to a high percentage (95% ACN) to ensure the compound is fully eluted.
Conclusion
The protocols detailed in this application note provide a robust and scientifically grounded approach for the purification of this compound. By carefully controlling the mobile phase pH to suppress carboxylate formation and utilizing TFA for improved peak symmetry, high-purity material can be reliably obtained. The outlined workflow, from analytical method development to preparative scale-up and post-purification processing, serves as a complete guide for researchers requiring this compound for drug discovery and development activities.
References
- Phenomenex. (n.d.). Prep Chromatography Loading for Maximum Recoveries and Yields.
- McCalley, D. V. (2004). Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography. Journal of Chromatography A, 1038(1-2), 77-84.
- Waters Corporation. (n.d.). Approximate Mass Loading Capacity (mg) for Preparative OBD Columns (Gradient Mode).
- Reddit. (2023). HPLC-DAD analysis for phenolics. Using 0.1% TFA in mobile phase instead of 0.1% Formic Acid (for phenol analysis).
- Waters Corporation. (n.d.). Analytical HPLC to Preparative HPLC: Scale-Up Techniques using a Natural Product Extract.
- Phenomenex. (n.d.). Preparative Scaling Calculator.
- Dolan, J. W. (2018). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
- Waters Corporation. (n.d.). Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid in my mobile phase but not when I use trifluoroacetic acid? - WKB236325.
- Stoll, D. R. (2022). Chemistry in a Bottle: Ester Formation in Acidified Mobile-Phase Solvents. LCGC North America.
- SIELC Technologies. (n.d.). HPLC Separation of Carboxylic Acids.
- Al-Rimawi, F., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4706.
- MicroSolv Technology Corporation. (n.d.). Transfer HPLC Method to UHPLC with Hydrophobic Compounds - AppNote.
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. support.waters.com [support.waters.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. Hydrophobic Compounds Method Transfer to Near UHPLC - AppNote [mtc-usa.com]
- 5. Effect of buffer on peak shape of peptides in reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for the Biological Evaluation of 2-Butoxyquinoline-4-Carboxylic Acid (Ibudilast)
Introduction: Unveiling the Therapeutic Potential of a Dual-Action Anti-Inflammatory Agent
2-Butoxyquinoline-4-carboxylic acid, widely known in the scientific community as Ibudilast (also identified by developmental codes MN-166 and AV-411), is a small molecule inhibitor with a compelling dual mechanism of action that positions it as a significant tool for researchers in immunology, neuroscience, and drug development.[1][2] Initially developed for asthma and cerebrovascular disorders, its therapeutic potential is being explored for a range of neuroinflammatory and neurodegenerative diseases.[3][4]
This guide provides an in-depth exploration of the biological assays pertinent to the study of this compound. We will delve into its mechanisms of action and provide detailed, field-proven protocols for its characterization in vitro. The causality behind experimental choices is emphasized to empower researchers to not only execute these assays but also to interpret the results with a high degree of confidence.
Core Mechanisms of Action: A Two-Pronged Approach to Attenuating Inflammation
The therapeutic potential of this compound stems from its ability to concurrently modulate two key pathways in the inflammatory cascade:
-
Non-selective Phosphodiesterase (PDE) Inhibition: Ibudilast is a known inhibitor of several phosphodiesterase isoforms, with notable activity against PDE4.[1] PDE4 is a critical enzyme in inflammatory cells that degrades cyclic adenosine monophosphate (cAMP), a vital second messenger. By inhibiting PDE4, Ibudilast leads to an accumulation of intracellular cAMP. This increase in cAMP activates Protein Kinase A (PKA), which in turn phosphorylates and activates the cAMP-response element binding protein (CREB). Activated CREB modulates gene transcription, leading to a downregulation of pro-inflammatory cytokines (e.g., TNF-α, IL-1β) and an upregulation of anti-inflammatory cytokines.
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Ibudilast also functions as an allosteric inhibitor of Macrophage Migration Inhibitory Factor (MIF), a pro-inflammatory cytokine.[5][6] MIF plays a crucial role in the innate immune response by binding to its cell surface receptor, CD74, initiating a signaling cascade that promotes inflammation.[5] Ibudilast binds to an allosteric site on MIF, inhibiting its tautomerase activity and disrupting its interaction with CD74, thereby attenuating downstream inflammatory signaling.[5][7]
These complementary mechanisms make this compound a versatile molecule for studying and potentially treating a wide array of inflammatory conditions.
Visualizing the Pathways: How this compound Exerts its Effects
To better understand the intricate signaling pathways modulated by this compound, the following diagrams illustrate its points of intervention.
Figure 1: PDE4 Inhibition Pathway. This diagram illustrates how this compound inhibits PDE4, leading to increased cAMP levels and subsequent modulation of gene transcription.
Figure 2: MIF Inhibition Pathway. This diagram shows how this compound inhibits MIF, preventing its binding to the CD74 receptor and blocking the downstream inflammatory response.
Experimental Protocols: A Step-by-Step Guide
The following protocols provide a framework for assessing the biological activity of this compound. It is imperative to include appropriate controls in every experiment, including vehicle controls (e.g., DMSO at the same final concentration as the test compound) and positive controls (known inhibitors of the target pathway).
Preparation of this compound Stock Solutions
Due to its hydrophobic nature, this compound requires an organic solvent for initial solubilization.
-
Recommended Solvent: Dimethyl sulfoxide (DMSO) is a common choice.
-
Procedure:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
For cell-based assays, create intermediate dilutions from the stock solution in cell culture medium. It is crucial to maintain a final DMSO concentration in the culture that is non-toxic to the cells. Most cell lines can tolerate up to 0.5% DMSO, but it is highly recommended to keep the final concentration at or below 0.1%, especially for sensitive cell lines or long-term experiments.[8][9][10][11][12] A vehicle control with the equivalent final DMSO concentration must be included in all experiments.
-
Cytotoxicity Assessment
Before evaluating the anti-inflammatory effects of this compound, it is essential to determine its cytotoxic profile to ensure that the observed effects are not due to cell death.
-
Assay: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability assays.
-
Cell Lines: Use the same cell lines that will be used in the subsequent functional assays (e.g., RAW 264.7 murine macrophages, THP-1 human monocytic cells).
-
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1 µM to 100 µM) for the desired duration (e.g., 24-48 hours).
-
Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Following incubation, perform the MTT assay according to the manufacturer's instructions.
-
Measure the absorbance and calculate the percentage of cell viability relative to the vehicle control. This will determine the non-toxic concentration range for subsequent experiments.
-
In Vitro Anti-Inflammatory Activity: Inhibition of Pro-Inflammatory Cytokine Production
This assay assesses the ability of this compound to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, in immune cells stimulated with lipopolysaccharide (LPS).
-
Cell Lines: RAW 264.7 or THP-1 cells (differentiated into macrophages with PMA).
-
Protocol:
-
Seed cells in a 24- or 48-well plate and allow them to adhere. For THP-1 cells, differentiate with phorbol 12-myristate 13-acetate (PMA) for 24-48 hours, followed by a rest period in fresh media.[13][14]
-
Pre-incubate the cells with various non-toxic concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100-500 ng/mL) for a specified time (e.g., 6-24 hours).[15][16] Include unstimulated and LPS-stimulated vehicle controls.
-
Collect the cell culture supernatants.
-
Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.
-
Calculate the percentage inhibition of cytokine production for each concentration of this compound.
-
Measurement of Intracellular cAMP Levels
This assay directly measures the effect of this compound on its target, PDE, by quantifying the resulting increase in intracellular cAMP.
-
Assay: Homogeneous Time-Resolved Fluorescence (HTRF) cAMP assay or ELISA-based cAMP assays.
-
Protocol (HTRF as an example):
-
Harvest and resuspend cells in stimulation buffer.
-
Dispense the cell suspension into a 384-well low-volume plate.
-
Add serial dilutions of this compound or a known PDE inhibitor (e.g., rolipram) as a positive control.
-
Incubate for approximately 30 minutes at room temperature.
-
Add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate) and incubate for 1 hour at room temperature.[17][18]
-
Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the intracellular cAMP concentration.
-
Calculate the cAMP concentration based on a standard curve and determine the EC50 of this compound for cAMP accumulation.
-
MIF Tautomerase Activity Assay
This biochemical assay evaluates the direct inhibitory effect of this compound on the enzymatic activity of MIF.
-
Principle: This assay measures the tautomerase activity of MIF using a substrate like L-dopachrome methyl ester. The decrease in absorbance over time indicates enzymatic activity.
-
Protocol:
-
Incubate recombinant human MIF with various concentrations of this compound or a known MIF inhibitor (e.g., ISO-1) in a suitable buffer.
-
Initiate the reaction by adding the L-dopachrome methyl ester substrate.
-
Measure the decrease in absorbance at 475 nm kinetically over several minutes.[7][19]
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the IC50 value of this compound for MIF tautomerase inhibition. A study reported an IC50 value of 9.5 ± 5.6 μM for Ibudilast in a dopachrome tautomerase assay.[7][19]
-
Data Presentation and Interpretation
For robust and clear presentation of results, all quantitative data should be summarized in tables. This allows for easy comparison of key parameters such as IC50 and EC50 values across different assays and conditions.
| Assay Type | Cell Line/Enzyme | Key Parameter | This compound | Positive Control |
| Cytotoxicity | RAW 264.7 | IC50 (µM) | >100 | Doxorubicin: ~X µM |
| TNF-α Inhibition | LPS-stimulated RAW 264.7 | IC50 (µM) | ~X µM | Dexamethasone: ~Y µM |
| IL-1β Inhibition | LPS-stimulated THP-1 | IC50 (µM) | ~X µM | Dexamethasone: ~Y µM |
| cAMP Accumulation | HEK293 | EC50 (µM) | ~X µM | Rolipram: ~Y µM |
| MIF Tautomerase | Recombinant hMIF | IC50 (µM) | 9.5 ± 5.6 | ISO-1: 6.2 ± 3.8 |
Note: The values for 'X' and 'Y' should be determined experimentally. The provided MIF tautomerase IC50 values are from a published study for reference.[7][19]
Experimental Workflow Visualization
The following diagram outlines a logical workflow for the comprehensive in vitro evaluation of this compound.
Figure 3: Experimental Workflow. This diagram provides a structured approach for the in vitro characterization of this compound, from initial compound preparation to final data analysis.
Conclusion
The protocols and insights provided in this guide offer a robust framework for researchers to investigate the biological activities of this compound. By understanding its dual mechanism of action and employing these validated assays, the scientific community can further elucidate its therapeutic potential and pave the way for novel treatments for a host of inflammatory and neurodegenerative diseases.
References
- LifeTein. (2023, February 1). DMSO usage in cell culture. [Link]
- Reddit. (2023, October 5). Maximum DMSO concentration in media for cell culture?
- ResearchGate. (2016, January 1). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?[Link]
- ResearchGate. (2016, January 25). What the concentration of DMSO you use in cell culture assays?[Link]
- Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. Proceedings of the National Academy of Sciences, 107(25), 11313-11318. [Link]
- Anggayasti, W. L., et al. (2022). Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis.
- BindingDB. Assay in Summary_ki. [Link]
- ResearchGate. (2022). Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis | Request PDF. [Link]
- YouTube. (2024, June 11). How to run a cAMP HTRF assay. [Link]
- Cho, Y., et al. (2010). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. PubMed. [Link]
- Graphviz. (2024, September 28). DOT Language. [Link]
- ResearchGate. (2025, August 7).
- Taylor & Francis Online. (2021). MN-166 (ibudilast)
- National Institutes of Health. (2022). In vitro protocol for the optimal induction of inflammation in human monocyte cell lines. [Link]
- ResearchGate. (2025, November 1). (PDF) Ibudilast (MN-166) in Amyotrophic Lateral Sclerosis- An Open Label, Safety And Pharmacodynamic Trial. [Link]
- ResearchGate. (2010, June 22). Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast. [Link]
- PhytoTech Labs. Preparing Stock Solutions. [Link]
- National Institutes of Health. (2014). A cellular model of inflammation for identifying TNF-α synthesis inhibitors. [Link]
- ResearchGate. (2022).
- National Institutes of Health. (2022, March 3). The Modified THP-1 Activation Assay for the In Vitro Identification of Drug-Inducing Systemic Hypersensitivity. [Link]
- Advanced BioMatrix.
- Journal of Restorative Medicine. (2016). TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells. [Link]
- ResearchGate. (2022, December). (a) Chart comparing the IC50 values of the compounds for different cell...[Link]
- Springer Nature Experiments. (2021).
- Babu, S., et al. (2021). Ibudilast (MN-166) in amyotrophic lateral sclerosis- an open label, safety and pharmacodynamic trial. NeuroImage: Clinical, 30, 102672. [Link]
- Stack Overflow. (2012, February 11). How does a script optimally layout a pure hierarchical graphviz/dot graph?[Link]
- Emulate Bio.
- ResearchGate. (2019). Inhibition of TNF-α secretion from RAW 264.7 cells by compounds (1)–(3) and isoquercitrin (5)
- Graphviz. User Guide — graphviz 0.
- ResearchGate. (2022). Compound 1 inhibited IL-1β release. (A)
- Graphviz. (2024, July 28).
- National Institutes of Health. (2025, February 13).
- Stack Overflow. (2009, September 29).
- MDPI. (2025, August 1). Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS. [Link]
- National Institutes of Health. (2017). Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures. [Link]
- MND Association. (2025, October 13). Ibudilast/MN-166. [Link]
- ResearchGate. (2019). Development of TMZ-resistant GBM cells. (A) IC 50 values of U373-R...[Link]
- ResearchGate. (2016). induction of iL-1β release from ThP-1 cells and human macrophages by...[Link]
- Science.gov. cell lines ic50: Topics by Science.gov. [Link]
- ResearchGate. (2024, October 29).
Sources
- 1. researchgate.net [researchgate.net]
- 2. cell lines ic50: Topics by Science.gov [science.gov]
- 3. mndassociation.org [mndassociation.org]
- 4. researchgate.net [researchgate.net]
- 5. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosteric inhibition of macrophage migration inhibitory factor revealed by ibudilast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-macrophage migration inhibitory factor (MIF) activity of ibudilast: A repurposing drug attenuates the pathophysiology of leptospirosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. lifetein.com [lifetein.com]
- 9. reddit.com [reddit.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. In vitro protocol for the optimal induction of inflammation in human monocyte cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phenotypic Changes and Oxidative Stress in THP-1 Macrophages in Response to Vanilloids Following Stimulation with Allergen Act d 1 and LPS - PMC [pmc.ncbi.nlm.nih.gov]
- 15. TNF-α modulation by natural bioactive molecules in mouse RAW 264.7 macrophage cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. youtube.com [youtube.com]
- 18. myassays.blob.core.windows.net [myassays.blob.core.windows.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Strategic Synthesis of Novel Bioactive Derivatives from 2-Butoxyquinoline-4-Carboxylic Acid
Abstract: The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from 2-butoxyquinoline-4-carboxylic acid. We move beyond simple procedural lists to explain the underlying chemical principles, strategic considerations for reagent selection, and the rationale for specific reaction conditions. This guide details robust protocols for amide and ester bond formation and introduces the concept of bioisosteric replacement to overcome common challenges associated with the carboxylic acid moiety. All protocols are designed to be self-validating through rigorous analytical characterization.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
This compound is a versatile starting material for the development of new chemical entities. The carboxylic acid group at the 4-position serves as a convenient chemical handle for derivatization, allowing for systematic modification of the molecule's properties. The butoxy group at the 2-position enhances lipophilicity, a key factor in membrane permeability.
The primary goal of synthesizing derivatives is to modulate the parent molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile and to explore new interactions with biological targets.[4] While the carboxylic acid is crucial for target binding in many cases, it can also lead to poor oral bioavailability and rapid metabolic clearance.[4][5] This guide focuses on two primary derivatization pathways—amidation and esterification—and discusses advanced strategies for bioisosteric replacement to fine-tune pharmacological profiles.
Synthesis of Novel Amide Derivatives
Amide bonds are a cornerstone of medicinal chemistry due to their exceptional stability and ability to act as both hydrogen bond donors and acceptors.[6][7][8] Converting the carboxylic acid of our scaffold to an amide can enhance target affinity and improve metabolic stability. The key to successful amide bond formation is the "activation" of the carboxylic acid, making it susceptible to nucleophilic attack by an amine.[8][9]
Logical Workflow for Amide Synthesis
The general workflow involves activating the carboxylic acid, coupling it with the desired amine, and then purifying and characterizing the final product.
Caption: General experimental workflow for amide synthesis.
Protocol 2.1: EDC/HOBt-Mediated Amide Coupling
This protocol employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent. EDC converts the carboxylic acid into a reactive O-acylisourea intermediate.[9] However, this intermediate can be unstable. The addition of an auxiliary nucleophile like 1-Hydroxybenzotriazole (HOBt) traps the activated acid as a more stable HOBt-ester, which then reacts cleanly with the amine, improving yields and minimizing side reactions.[6]
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (2.0-3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Standard glassware for organic synthesis
Step-by-Step Methodology:
-
Under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.0 eq), the selected amine (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF.
-
Stir the solution at room temperature until all solids are dissolved.
-
Cool the reaction mixture to 0 °C using an ice-water bath.
-
Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
-
Add DIPEA (2.0 eq) dropwise to the mixture. The base is crucial for neutralizing the HCl salt of EDC and the HOBt, ensuring the amine nucleophile remains deprotonated.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.
-
Monitoring: Track reaction progress via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed.[10]
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final amide derivative using NMR, MS, and HPLC.[11][12]
Protocol 2.2: HATU-Mediated Amide Coupling
For sterically hindered amines or electron-deficient systems where EDC/HOBt coupling may be sluggish, uronium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) offer superior performance.[7][10] HATU facilitates rapid formation of a highly reactive O-acylisourea intermediate, often leading to faster reaction times and higher yields.[7]
Materials:
-
This compound (1.0 eq)
-
Desired amine (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (2.0 eq)
-
Anhydrous DMF or DCM
Step-by-Step Methodology:
-
In a flask under an inert atmosphere, dissolve this compound (1.0 eq), HATU (1.1 eq), and DIPEA (2.0 eq) in anhydrous DMF.
-
Stir the solution at room temperature for 15-30 minutes. This "pre-activation" step generates the active ester.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours.
-
Monitoring, Work-up, Purification, and Characterization: Follow steps 7-11 as described in Protocol 2.1.
Quantitative Data Summary for Amide Coupling
| Parameter | Protocol 2.1 (EDC/HOBt) | Protocol 2.2 (HATU) | Rationale for Choice |
| Stoichiometry (Acid:Amine:Reagent) | 1.0 : 1.1 : 1.2 | 1.0 : 1.1 : 1.1 | HATU is more efficient, requiring fewer equivalents. |
| Solvent | DMF, DCM | DMF, DCM | Polar aprotic solvents are standard for these couplings. |
| Temperature | 0 °C to Room Temp | Room Temperature | HATU reactions are typically faster and can be run at RT. |
| Reaction Time | 12 - 18 hours | 2 - 6 hours | HATU significantly reduces reaction time. |
| Typical Yield | 60 - 85% | 75 - 95% | Higher yields are often observed with HATU, especially for challenging substrates. |
Synthesis of Novel Ester Derivatives
Esterification of the carboxylic acid can serve multiple purposes, such as creating prodrugs that are hydrolyzed in vivo to release the active carboxylic acid, or modulating the molecule's lipophilicity to improve its pharmacokinetic profile.
Protocol 3.1: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification that proceeds by reacting the carboxylic acid with an excess of alcohol.[13][14] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used as the solvent, and a strong acid catalyst is required.[14][15]
Caption: Mechanism of Fischer Esterification.
Materials:
-
This compound (1.0 eq)
-
Desired primary or secondary alcohol (serves as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH) (catalytic amount, ~5 mol%)
-
Sodium bicarbonate (for neutralization)
Step-by-Step Methodology:
-
Suspend this compound in the desired alcohol (e.g., methanol, ethanol).
-
Carefully add the acid catalyst (e.g., concentrated H₂SO₄) dropwise.
-
Heat the mixture to reflux and maintain for 4-24 hours. The reaction must be heated to overcome the activation energy and shift the equilibrium.[14]
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling to room temperature, remove the excess alcohol under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify via flash column chromatography and characterize the final ester as described in Protocol 2.1.
Advanced Strategy: Bioisosteric Replacement of the Carboxylic Acid
While essential for the activity of many drugs, the carboxylic acid group is often associated with poor membrane permeability and metabolic liabilities such as glucuronidation.[4][5] Bioisosterism, the strategy of replacing a functional group with another that retains similar physicochemical properties, is a powerful tool to mitigate these issues.[16][17]
Key bioisosteres for the carboxylic acid group include:
-
1H-Tetrazole: This five-membered heterocycle has a pKa (~4.5-4.9) very similar to that of a carboxylic acid, allowing it to act as a proton donor. However, it is more lipophilic and metabolically stable.[17]
-
Acyl Sulfonamides: These groups can also mimic the acidity and hydrogen-bonding pattern of carboxylic acids and have been successfully used to improve potency and pharmacokinetic properties in drug candidates.[17]
Caption: Bioisosteric replacement strategies for the carboxylic acid moiety.
The synthesis of these derivatives is more complex and beyond the scope of this introductory guide, but they represent a logical next step for lead optimization programs aiming to enhance drug-like properties.
Conclusion
The this compound scaffold is a highly valuable platform for generating novel derivatives with therapeutic potential. The protocols detailed in this guide for amide and ester synthesis provide robust and reproducible methods for creating diverse chemical libraries. By understanding the rationale behind reagent selection and reaction conditions, researchers can effectively troubleshoot and adapt these methods for a wide range of substrates. Furthermore, considering advanced strategies like bioisosteric replacement will be critical for optimizing lead compounds and developing next-generation therapeutics. Rigorous purification and characterization are paramount to ensure the integrity of the synthesized molecules and the reliability of subsequent biological data.
References
- Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (n.d.). Taylor & Francis. [Link]
- Carboxylic Acid (Bio)Isosteres in Drug Design. (2020). PubMed Central. [Link]
- Bioisosteres for carboxylic acid groups. (2024). Hypha Discovery. [Link]
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Some biological properties of new quinoline-4-carboxylic acid and quinoline-4-carboxamide deriv
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing. [Link]
- Determination of Some Quinoline Derivatives with Organic Brominating Agents. (1983). Taylor & Francis Online. [Link]
- Synthesis and characterization of some quinoline based bisphenols as sensing agents. (2014). Der Pharma Chemica. [Link]
- Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. (2019).
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Deriv
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants. (2018).
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2018). PubMed Central. [Link]
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2009). PubMed Central. [Link]
- Synthetic route to quinoline-4-carboxyl derivatives. (n.d.).
- Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters. (1966). PubMed. [Link]
- Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. [Link]
- Process optimization for acid-amine coupling: a catalytic approach. (2022). Growing Science. [Link]
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. (2022). Revues Scientifiques Marocaines. [Link]
- Esterification of Carboxylic Acids. (2019). YouTube. [Link]
- Amides from Carboxylic Acids-DCC and EDC Coupling. (n.d.). Chemistry Steps. [Link]
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Ester synthesis by esterification. (n.d.). Organic Chemistry Portal. [Link]
- esterification - alcohols and carboxylic acids. (n.d.). Chemguide. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. growingscience.com [growingscience.com]
- 8. hepatochem.com [hepatochem.com]
- 9. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. youtube.com [youtube.com]
- 16. tandfonline.com [tandfonline.com]
- 17. drughunter.com [drughunter.com]
2-Butoxyquinoline-4-carboxylic Acid: Synthesis and Application as a Key Pharmaceutical Intermediate
An Application Guide for Drug Development Professionals
Abstract
This document provides a detailed technical guide for researchers and scientists on the synthesis, characterization, and application of 2-butoxyquinoline-4-carboxylic acid. This compound is a critical intermediate in the production of Cinchocaine (Dibucaine), one of the most potent long-acting local anesthetics. We present validated, step-by-step protocols for a multi-step synthesis beginning with the Pfitzinger condensation to form a precursor, followed by etherification. Furthermore, this guide details the subsequent conversion of the title compound into Cinchocaine. Each protocol is supplemented with expert insights into the causality behind experimental choices, comprehensive analytical characterization data, and essential safety precautions. The aim is to equip drug development professionals with a robust framework for producing and utilizing this key pharmaceutical building block.
The Strategic Importance of the Quinoline-4-Carboxylic Acid Scaffold
The Quinoline Moiety in Medicinal Chemistry
The quinoline ring system, consisting of a benzene ring fused to a pyridine ring, is a "privileged scaffold" in medicinal chemistry.[1] This structural motif is present in a vast array of natural products and synthetic compounds that exhibit a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[2][3] Specifically, quinoline-4-carboxylic acid and its derivatives are of significant interest as they serve as foundational structures for numerous therapeutic agents.[4][5][6] Their rigid, planar structure allows for effective interaction with biological targets, and the carboxylic acid group provides a versatile handle for further chemical modification.
This compound: A Direct Precursor to Cinchocaine
This compound (CAS No. 10222-61-4) is a prime example of a highly valuable quinoline-based intermediate.[7] Its primary and most significant application is in the synthesis of Cinchocaine (also known as Dibucaine).[8] Cinchocaine is an amide-type local anesthetic recognized for its high potency and long duration of action, estimated to be approximately ten times more potent than lidocaine.[9] It functions by reversibly blocking voltage-gated sodium channels in neuronal membranes, which inhibits the initiation and propagation of nerve impulses, resulting in localized analgesia.[10][11][12] While its systemic toxicity restricts its use primarily to topical formulations for pain and itching relief, its efficacy underscores the importance of a reliable and well-characterized synthetic route for its key precursor, this compound.[8][9][13]
Recommended Synthesis of this compound
Synthetic Strategy Overview
The synthesis of this compound is most effectively achieved through a two-stage process. The initial step involves the synthesis of a key precursor, 2-hydroxyquinoline-4-carboxylic acid, via the Pfitzinger reaction. This is followed by a Williamson ether synthesis to introduce the butoxy group at the 2-position. This strategy is advantageous as it utilizes well-established and reliable chemical transformations.
Protocol 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
Principle: This protocol utilizes the Pfitzinger reaction, a robust method for synthesizing quinoline-4-carboxylic acids.[14] The reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base. The base, typically potassium hydroxide, catalyzes the ring-opening of the isatin lactam to form an isatinate intermediate. This intermediate then condenses with the carbonyl compound, followed by an intramolecular cyclization and dehydration to yield the aromatic quinoline product.
Materials & Reagents:
-
Isatin
-
Pyruvic acid
-
Potassium hydroxide (KOH)
-
Ethanol (95%)
-
Deionized water
-
Glacial acetic acid
-
Standard reflux apparatus, magnetic stirrer, heating mantle, Buchner funnel
Step-by-Step Procedure:
-
Preparation of Base Solution: In a 500 mL round-bottom flask equipped with a magnetic stir bar, prepare a 33% (w/v) solution of potassium hydroxide by carefully dissolving 20 g of KOH pellets in approximately 60 mL of 95% ethanol.
-
Causality Note: The use of a strong base like KOH is essential to hydrolyze the amide bond in isatin, initiating the reaction.[14] Ethanol serves as a suitable solvent for both the reactants and the intermediate.
-
-
Isatin Ring Opening: To the stirred KOH solution, add 10.0 g of isatin. The mixture will change color as the isatin ring opens to form the potassium isatinate. Stir at room temperature for 30 minutes to ensure complete formation of the intermediate.[1]
-
Addition of Carbonyl Compound: Slowly add 6.0 mL of pyruvic acid to the reaction mixture dropwise. An exothermic reaction may be observed.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle. Maintain reflux for 4-6 hours.
-
Expert Insight: Refluxing provides the necessary thermal energy to drive the condensation, cyclization, and dehydration steps to completion. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into 200 mL of cold deionized water. Remove any neutral impurities by extracting with a small amount of diethyl ether.
-
Precipitation: Carefully acidify the aqueous layer with glacial acetic acid until the pH is approximately 4-5. The product, 2-hydroxyquinoline-4-carboxylic acid, will precipitate as a solid.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the product insoluble in the aqueous medium and allowing for its isolation.
-
-
Purification: Collect the precipitate by vacuum filtration using a Buchner funnel. Wash the solid cake with cold deionized water to remove residual salts. The crude product can be further purified by recrystallization from glacial acetic acid or ethanol to yield a pure crystalline solid.[15]
Protocol 2: Williamson Ether Synthesis to Yield this compound
Principle: This classic ether synthesis involves the nucleophilic substitution reaction between the deprotonated hydroxyl group (alkoxide) of 2-hydroxyquinoline-4-carboxylic acid and an alkyl halide, in this case, 1-bromobutane. The base deprotonates both the carboxylic acid and the C2-hydroxyl group; however, the subsequent alkylation occurs preferentially at the more nucleophilic C2-oxygen.
Materials & Reagents:
-
2-Hydroxyquinoline-4-carboxylic acid (from Protocol 1)
-
1-Bromobutane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF)
-
Deionized water
-
Hydrochloric acid (HCl), 1M
-
Ethyl acetate
Step-by-Step Procedure:
-
Reactant Setup: In a 250 mL round-bottom flask, suspend 5.0 g of 2-hydroxyquinoline-4-carboxylic acid and 1.5 equivalents of anhydrous potassium carbonate in 50 mL of DMF.
-
Rationale: DMF is an excellent polar aprotic solvent for Sₙ2 reactions, promoting the nucleophilic attack by solvating the potassium cation but not the alkoxide anion. K₂CO₃ is a suitable base to deprotonate the hydroxyl group.
-
-
Addition of Alkyl Halide: Add 1.2 equivalents of 1-bromobutane to the suspension.
-
Reaction: Heat the mixture to 80-90 °C with stirring for 8-12 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching and Extraction: Cool the reaction to room temperature and pour it into 250 mL of deionized water. Acidify the mixture to pH ~2-3 with 1M HCl to ensure the carboxylic acid is protonated. Extract the aqueous phase three times with 50 mL portions of ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure this compound.
Analytical Characterization and Quality Control
Ensuring the purity and structural integrity of this compound is paramount before its use in the synthesis of an active pharmaceutical ingredient (API). The following table summarizes the key analytical techniques and expected results for quality assurance.
| Parameter | Method | Expected Result / Observation | Purpose |
| Appearance | Visual Inspection | Off-white to pale yellow solid | Basic quality check |
| Purity | HPLC (High-Performance Liquid Chromatography) | ≥98% | Quantifies purity and detects impurities |
| Identity | ¹H NMR (Proton Nuclear Magnetic Resonance) | Characteristic peaks for aromatic protons, butoxy chain protons, and carboxylic acid proton. | Confirms chemical structure |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ ion corresponding to the molecular weight (246.28 g/mol ) | Confirms molecular weight |
| Functional Groups | IR (Infrared) Spectroscopy | Peaks for C=O (carboxylic acid), O-H (acid), C-O (ether), and aromatic C=C bonds | Confirms presence of key functional groups |
| Safety Data | SDS Review | Irritant to skin, eyes, and respiratory system.[16][17] | Ensures safe handling procedures |
Application: Synthesis of Cinchocaine (Dibucaine)
Overview of the Amide Formation Pathway
The conversion of this compound to Cinchocaine is a two-step, one-pot process involving the activation of the carboxylic acid to an acid chloride, followed by nucleophilic acyl substitution with N,N-diethylethylenediamine.[18]
Protocol 3: Synthesis of Cinchocaine
Principle: The carboxylic acid is first converted to a highly reactive acid chloride using thionyl chloride. This electrophilic intermediate is not isolated but is immediately reacted with the primary amine of N,N-diethylethylenediamine. The reaction is performed under basic conditions to neutralize the HCl byproduct generated during both steps.
Materials & Reagents:
-
This compound (from Protocol 2)
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
N,N-Diethylethylenediamine
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (30%)
-
Activated carbon
Step-by-Step Procedure:
-
Step A: Formation of 2-Butoxyquinoline-4-carbonyl chloride [18]
-
In a dry reactor under an inert atmosphere, add 24.5 kg of this compound to 120 kg of toluene.
-
With stirring, add 14.3 kg of thionyl chloride.
-
Gradually heat the mixture to 60-70 °C and maintain until the reaction is complete (monitoring by IR for disappearance of the broad carboxylic O-H stretch is recommended).
-
Distill off the excess thionyl chloride under reduced pressure. The resulting toluene solution of the acid chloride is used directly in the next step.
-
Expert Insight: This activation step is critical as the carboxylic acid itself is not reactive enough to undergo direct amidation. Using the acid chloride in situ avoids a difficult purification of a moisture-sensitive intermediate.
-
-
Step B: Amide Coupling with N,N-Diethylethylenediamine [18]
-
In a separate vessel, prepare a solution of 13.9 kg of N,N-Diethylethylenediamine in 48 kg of a 10 wt% sodium hydroxide solution. Cool this solution to below 0 °C.
-
Slowly add the toluene solution of 2-butoxyquinoline-4-carbonyl chloride from Step A dropwise, maintaining the temperature between -5 to 0 °C.
-
After the addition is complete, allow the mixture to warm to 20-30 °C.
-
-
Work-up and Purification:
-
Acidify the mixture to pH 2.0-3.0 with 30% hydrochloric acid to move the product into the aqueous phase as its hydrochloride salt.
-
Separate the layers and treat the aqueous phase with activated carbon to decolorize.
-
Filter the solution and then basify with 30% sodium hydroxide solution to a pH of 10.0-11.0. This will precipitate the Cinchocaine free base.
-
Extract the free base into a suitable organic solvent (e.g., toluene or hexane), wash with water, and crystallize the product by cooling.[18][19]
-
Filter and dry the solid to obtain pure Cinchocaine.
-
Pharmacological Profile of Cinchocaine
Mechanism of Action
Cinchocaine, like other amide-type local anesthetics, exerts its effect by blocking the initiation and conduction of nerve impulses.[12] It achieves this by physically plugging the voltage-gated sodium channels within the neuronal cell membrane.[9][11] This blockade prevents the influx of sodium ions that is necessary for membrane depolarization and the propagation of an action potential.[10] The result is a reversible loss of sensation in the area of application.
Clinical Applications and Potency
Cinchocaine is one of the most potent and long-lasting local anesthetics.[8][9] Due to its potential for systemic toxicity, its use as an injectable spinal anesthetic has been largely discontinued in countries like the United States.[11] However, it remains a valuable component in topical preparations (creams, ointments, suppositories) at concentrations of 0.5-1% for the symptomatic relief of pain, itching, and inflammation associated with minor skin irritations, sunburns, and anorectal conditions like hemorrhoids.[9][12]
Safety and Handling Precautions
Reagent-Specific Hazards
-
Thionyl Chloride (SOCl₂): Highly corrosive and toxic. Reacts violently with water to release HCl and SO₂ gases. Must be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and face shield.
-
Potassium Hydroxide (KOH) / Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. Dissolution in water or alcohol is highly exothermic. Handle with care and appropriate PPE.
-
1-Bromobutane: Flammable liquid and vapor. Harmful if swallowed and causes skin irritation.
Handling of this compound
Based on available Safety Data Sheets (SDS), this compound is classified as an irritant.[16]
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[16][17]
-
Precautions: Avoid breathing dust. Wash hands thoroughly after handling. Use only in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection.[16][20]
-
Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[16]
References
- Pfitzinger, W. (1886). Chinolinderivate aus Isatinsäure. Journal für Praktische Chemie, 33(1), 100.
- Patsnap Synapse. (2024). What is the mechanism of Cinchocaine?.
- Grokipedia. (n.d.). Cinchocaine. Grokipedia. [Link]
- medtigo. (n.d.). cinchocaine | Uses, Side Effects, and More. medtigo. [Link]
- Wikipedia. (n.d.). Doebner–Miller reaction. Wikipedia. [Link]
- MIMS Singapore. (n.d.). Cinchocaine. MIMS. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]
- SlidePlayer. (n.d.). Pfitzinger Quinoline Synthesis. SlidePlayer. [Link]
- SynArchive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry, 11(2). [Link]
- Slideshare. (n.d.).
- Drug Index. (n.d.). Cinchocaine - Local Anesthetic | Uses, Dosage, Side Effects & Precautions. Drug Index. [Link]
- Journal of Chemical and Pharmaceutical Research. (2010).
- PubChem. (n.d.). Dibucaine.
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae, 41(3), 164-75. [Link]
- IAEA. (n.d.). Synthesis of 14C-labeled and 2H-labeled dibucaine.
- Google Patents. (n.d.). US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. Dibucaine | C20H29N3O2 | CID 3025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. grokipedia.com [grokipedia.com]
- 10. What is the mechanism of Cinchocaine? [synapse.patsnap.com]
- 11. cinchocaine | Uses, Side Effects, and More | medtigo [medtigo.com]
- 12. mims.com [mims.com]
- 13. drugtodayonline.com [drugtodayonline.com]
- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 15. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 16. aksci.com [aksci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. The synthetic methods of Dibucaine hydrochloride_Chemicalbook [chemicalbook.com]
- 19. Cinchocaine synthesis - chemicalbook [chemicalbook.com]
- 20. fishersci.com [fishersci.com]
Probing Pannexin-1 Channel Dynamics in Live Cells: Application Notes for 2-Butoxyquinoline-4-Carboxylic Acid
Introduction: Targeting Pannexin-1, A Key Conduit in Cellular Communication and Inflammation
Pannexin-1 (PANX1) channels are crucial players in cellular physiology and pathophysiology. These large-pore channels facilitate the regulated release of signaling molecules, most notably adenosine triphosphate (ATP), from the cytoplasm into the extracellular space[1][2][3]. This process of purinergic signaling is fundamental to a host of biological responses, including inflammation, immune cell recruitment, and programmed cell death[4][5]. Dysregulation of PANX1 activity has been implicated in a variety of pathological conditions, such as ischemic stroke, neuropathic pain, and chronic inflammation, making it a compelling target for therapeutic intervention[6][7][8].
2-Butoxyquinoline-4-carboxylic acid belongs to a class of quinoline-based compounds that have demonstrated efficacy as PANX1 channel blockers[6]. It is structurally related to probenecid, a well-characterized inhibitor widely used to interrogate PANX1 function[9][10][11][12]. By reversibly occluding the PANX1 pore, these inhibitors provide a powerful means to dissect the channel's contribution to specific cellular events. This guide provides detailed application notes and protocols for utilizing this compound in key cell-based assays to investigate PANX1-mediated ATP release, membrane permeability, and downstream inflammatory signaling.
The protocols herein are designed as self-validating systems, incorporating essential positive and negative controls to ensure robust and interpretable data. The experimental choices are grounded in the established mechanisms of PANX1 channel function, providing researchers with the rationale needed to adapt and troubleshoot their experiments effectively.
Pharmacological Profile: Establishing an Effective Concentration Range
While direct IC₅₀ values for this compound in cell-based assays are not widely published, data from structurally related quinoline-based PANX1 blockers show potent inhibition in the low micromolar range (IC₅₀ = 1.5–3 µM)[6]. Probenecid, a commonly used reference compound, exhibits an IC₅₀ for PANX1 between ~150 µM and 350 µM, with complete channel inhibition typically observed at concentrations of 1-2 mM[1][9][13]. Carbenoxolone, another frequently used but less specific inhibitor, is effective at lower concentrations, with a reported IC₅₀ of approximately 5 µM[13].
Based on this, a recommended starting concentration range for this compound is 1-50 µM . A dose-response experiment is crucial to determine the optimal, non-toxic concentration for the specific cell type and assay being used.
| Compound | Class | Typical IC₅₀ (PANX1) | Recommended Concentration Range |
| This compound | Quinoline derivative | ~1.5-3 µM (inferred)[6] | 1-50 µM (empirical validation required) |
| Probenecid (Positive Control) | Benzoic acid derivative | 150-350 µM[9][13] | 500 µM - 2 mM |
| Carbenoxolone (Positive Control) | Glycyrrhetinic acid derivative | ~5 µM[13] | 10-100 µM |
Application 1: Quantifying PANX1-Mediated ATP Release
Scientific Rationale: The primary function of PANX1 channels is the regulated release of ATP. This assay directly measures the inhibition of stimulus-induced extracellular ATP (eATP) accumulation in the presence of this compound. A common method to induce PANX1-mediated ATP release is through mechanical stimulation, such as hypotonic stress, which causes cell swelling and activates the channels[3]. The released ATP is quantified using a highly sensitive luciferin-luciferase bioluminescence assay.
Workflow for ATP Release Assay
Caption: PANX1 activation leads to YO-PRO-1 dye uptake.
Detailed Protocol: YO-PRO-1 Dye Uptake Assay
Materials:
-
Cells expressing PANX1 (e.g., HEK293 cells transfected with PANX1, J774 macrophages).
-
This compound.
-
Probenecid or Carbenoxolone.
-
Vehicle control (DMSO).
-
Assay Buffer (e.g., HBSS).
-
PANX1 channel agonist (e.g., BzATP for P2X7 receptor-dependent activation, or a high potassium buffer for depolarization-induced activation).[9][14]
-
YO-PRO-1 Iodide (stock solution in DMSO).
-
Hoechst 33342 or DAPI (for nuclear counterstaining in imaging).
-
Black, clear-bottom 96-well plates.
-
Fluorescence plate reader or fluorescence microscope.
Procedure:
-
Cell Plating: Seed cells in a black, clear-bottom 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Wash cells with Assay Buffer. Add 100 µL of Assay Buffer containing the desired concentrations of this compound, controls, or vehicle. Incubate for 30 minutes at 37°C.
-
Dye and Agonist Addition: Prepare a 2X working solution of YO-PRO-1 and the PANX1 agonist in Assay Buffer. Add 100 µL of this solution to each well. The final concentration of YO-PRO-1 should be 1-5 µM.
-
Rationale: Adding the dye and agonist simultaneously allows for kinetic measurement of dye uptake from the moment of channel opening.
-
-
Measurement (Kinetic Plate Reader):
-
Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.
-
Measure fluorescence intensity every 1-2 minutes for 30-60 minutes (Excitation ~491 nm / Emission ~509 nm).
-
-
Measurement (Fluorescence Microscopy - Endpoint):
-
Incubate the plate for a predetermined time (e.g., 30 minutes) at 37°C.
-
Add a nuclear counterstain like Hoechst 33342.
-
Image the wells using appropriate filter sets for YO-PRO-1 and the counterstain.
-
-
Data Analysis:
-
Plate Reader: Calculate the rate of fluorescence increase (slope of the initial linear phase) for each well. Compare the rates of inhibitor-treated wells to the vehicle control.
-
Microscopy: Quantify the number of YO-PRO-1 positive cells relative to the total number of cells (Hoechst positive). Calculate the percentage of inhibition.
-
Application 3: Investigating NLRP3 Inflammasome Activation
Scientific Rationale: PANX1 plays a critical role in the activation of the NLRP3 inflammasome, a key component of the innate immune system.[4][5] Upon activation by various stimuli, PANX1 channels can mediate K⁺ efflux, a critical trigger for NLRP3 assembly.[15] The assembled inflammasome activates caspase-1, which in turn cleaves pro-inflammatory cytokines like IL-1β into their mature, secretable forms. This assay measures the inhibitory effect of this compound on the release of mature IL-1β from immune cells, such as macrophages.
NLRP3 Inflammasome Activation Pathway
Caption: PANX1-dependent NLRP3 inflammasome activation pathway.
Detailed Protocol: NLRP3 Inflammasome Activation Assay
Materials:
-
Immune cells (e.g., bone marrow-derived macrophages (BMDMs), THP-1 monocytes differentiated into macrophages).
-
LPS (Lipopolysaccharide) for priming.
-
NLRP3 activator (e.g., Nigericin or ATP).
-
This compound.
-
Probenecid or Carbenoxolone.
-
Vehicle control (DMSO).
-
Complete cell culture medium.
-
Opti-MEM or other serum-free medium.
-
Human or Mouse IL-1β ELISA kit.
Procedure:
-
Cell Plating: Seed macrophages in a standard tissue culture plate (e.g., 24-well plate) and allow them to adhere.
-
Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 100 ng/mL) in complete medium for 3-4 hours.
-
Rationale: The priming step upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB pathway, making the cells competent for inflammasome activation.[5]
-
-
Inhibitor Treatment: After priming, wash the cells and replace the medium with serum-free medium (e.g., Opti-MEM) containing the desired concentrations of this compound, controls, or vehicle. Incubate for 30 minutes.
-
Rationale: Serum can interfere with some inflammasome activators and downstream assays.
-
-
Activation (Signal 2): Add the NLRP3 activator (e.g., 5-10 µM Nigericin or 2-5 mM ATP) to the wells. Incubate for 45-90 minutes.
-
Sample Collection: Carefully collect the cell culture supernatants. Centrifuge to pellet any detached cells and debris.
-
IL-1β Measurement: Quantify the concentration of mature IL-1β in the supernatants using a specific ELISA kit according to the manufacturer's instructions.
-
Data Analysis:
-
Calculate the concentration of IL-1β from the ELISA standard curve.
-
Determine the percentage of inhibition of IL-1β release for each inhibitor concentration relative to the vehicle-treated, fully stimulated control.
-
(Optional) Assess cell viability using an LDH assay to ensure the inhibitor is not causing cytotoxicity, which could lead to a false positive result.
-
Conclusion and Future Directions
This compound represents a valuable tool for investigating the multifaceted roles of PANX1 channels. The protocols detailed in this guide provide a robust framework for characterizing its inhibitory activity on PANX1-mediated ATP release, membrane permeability, and NLRP3 inflammasome activation. By employing these self-validating assays, researchers can confidently elucidate the specific contributions of PANX1 to their biological systems of interest. Future studies should aim to confirm the direct binding site of quinoline-based inhibitors on the PANX1 channel and explore their therapeutic potential in preclinical models of inflammatory and neurological diseases.
References
- Silverman, W. R., Locovei, S., & Dahl, G. (2008). Probenecid, a gout remedy, inhibits pannexin 1 channels. American Journal of Physiology-Cell Physiology, 295(3), C761-C767. [Link]
- Ma, W., Hui, H., Pelegrin, P., & Surprenant, A. (2009). Pharmacological characterization of Pannexin-1 currents expressed in mammalian cells. Journal of Pharmacology and Experimental Therapeutics, 328(2), 409-418. [Link]
- Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., ... & Dahl, G. (2009). The pannexin 1 channel activates the inflammasome in neurons and astrocytes. Journal of Biological Chemistry, 284(27), 18143-18151. [Link]
- Probenecid, a gout remedy, inhibits pannexin 1 channels. (2008). American Journal of Physiology-Cell Physiology. [Link]
- Dahl, G., & Locovei, S. (2006). Probenecid, a gout remedy, inhibits pannexin 1 channels. American journal of physiology. Cell physiology, 295(3), C761–C767. [Link]
- Dahl, G., & Keane, R. W. (2012). The role of pannexin1 in the induction and resolution of inflammation. Frontiers in physiology, 3, 98. [Link]
- Karasawa, A., & Kawate, T. (2016). High-throughput YO-PRO-1 Uptake Assay for P2X7 Receptors Expressed in HEK Cells. Bio-protocol, 6(22). [Link]
- Michalski, K., & Kawate, T. (2016). The Pannexin-1 N-terminal Helix Gates a Switch between Ion Conductance and Anandamide Transport. bioRxiv. [Link]
- Chen, K. W., Demarco, B., & Broz, P. (2020). Channel activity of pannexin-1 is required for NLRP3 inflammasome activation during apoptosis. European journal of immunology, 50(2), 170–177. [Link]
- Michalski, K., & Kawate, T. (2016). Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop. The Journal of general physiology, 147(2), 165–174. [Link]
- Van der Verren, S. E., Van der Wijk, T., & Leybaert, L. (2020). Pannexin1 channels—a potential therapeutic target in inflammation. Frontiers in immunology, 11, 1639. [Link]
- Chen, K. W., Demarco, B., & Broz, P. (2019). Extrinsic and intrinsic apoptosis activate pannexin-1 to drive NLRP3 inflammasome assembly. The EMBO journal, 38(10), e101638. [Link]
- Li, S., Wu, Y., He, D., Yin, J., & Mei, Z. (2021). Caspase-11 promotes NLRP3 inflammasome activation via the cleavage of pannexin1 in acute kidney disease.
- Iglesias, R., Dahl, G., & Scemes, E. (2008). P2X7 receptor-Pannexin1 complex: Pharmacology and signaling. American Journal of Physiology-Cell Physiology, 295(3), C752-C760. [Link]
- Michalski, K., & Kawate, T. (2016). Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop. The Journal of General Physiology. [Link]
- Pelegrin, P., & Surprenant, A. (2009). P2X7 receptor-Pannexin1 complex: pharmacology and signaling. Purinergic signalling, 5(2), 129–137. [Link]
- Chekeni, F. B., Elliott, M. R., Sandilos, J. K., Walk, S. F., Kinchen, J. M., Lazarowski, E. R., ... & Ravichandran, K. S. (2010). Pannexin 1 channels mediate ‘find–me’signal release and membrane permeability during apoptosis.
- Dahl, G. (2015). The bizarre pharmacology of the ATP release channel pannexin1. Channels, 9(1), 7-16. [Link]
- Sandilos, J. K., Chiu, Y. H., Chekeni, F. B., Armstrong, A. J., Walk, S. F., Ravichandran, K. S., & Bayliss, D. A. (2012). Pannexin 1, an ATP release channel, is activated by caspase cleavage of its pore-associated C-terminal autoinhibitory region. Journal of Biological Chemistry, 287(14), 11303-11311. [Link]
- Michalski, K., & Kawate, T. (2016). Carbenoxolone inhibits Pannexin1 channels through interactions in the first extracellular loop. GenScript. [Link]
- Pelegrin, P., & Surprenant, A. (2009). The P2X7 receptor-Pannexin connection to dye uptake and IL-1β release. Purinergic Signalling, 5(2), 129-137. [Link]
- Sandilos, J. K., Chiu, Y. H., Chekeni, F. B., Armstrong, A. J., Walk, S. F., Ravichandran, K. S., & Bayliss, D. A. (2012). Pannexin 1, an ATP release channel, is activated by caspase cleavage of its pore-associated C-terminal autoinhibitory region. GenScript. [Link]
- Dahl, G. (2013). ATP release through pannexon channels. Philosophical Transactions of the Royal Society B: Biological Sciences, 368(1620), 20120322. [Link]
- Silverman, W. R., de Rivero Vaccari, J. P., Locovei, S., Qiu, F., Carlsson, S. K., Scemes, E., ... & Dahl, G. (2009). Pannexin 1-mediated membrane permeabilization. The Journal of biological chemistry, 284(27), 18143–18151. [Link]
- Vultaggio-Poma, V., Sirtori, R., Magistretti, J., Sancini, G., & Fesce, R. (2022). Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers. Molecules, 27(21), 7266. [Link]
- Good, M. E., Chiu, Y. H., Poon, I. K., & Bayliss, D. A. (2018). Pannexin 1 channels as a therapeutic target: structure, inhibition, and outlook. Current opinion in pharmacology, 42, 71-77. [Link]
- Good, M. E., Chiu, Y. H., Poon, I. K., & Bayliss, D. A. (2018). Pannexin 1 Channels as a Therapeutic Target: Structure, Inhibition, and Outlook. Current opinion in pharmacology, 42, 71–77. [Link]
Sources
- 1. Pannexin 1 channels mediate ‘find–me’ signal release and membrane permeability during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pannexin 1, an ATP Release Channel, Is Activated by Caspase Cleavage of Its Pore-associated C-terminal Autoinhibitory Region - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ATP release through pannexon channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Pannexin1 in the Induction and Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pannexin1 channels—a potential therapeutic target in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Pharmacological Evaluation of New Quinoline-Based Panx-1 Channel Blockers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ucalgary.scholaris.ca [ucalgary.scholaris.ca]
- 8. researchgate.net [researchgate.net]
- 9. Probenecid, a gout remedy, inhibits pannexin 1 channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Probenecid, a gout remedy, inhibits pannexin 1 channels. | Semantic Scholar [semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Pharmacological Characterization of Pannexin-1 Currents Expressed in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Application Note & Protocol: Formulation of 2-Butoxyquinoline-4-Carboxylic Acid for In Vitro Studies
Abstract
This document provides a comprehensive technical guide for the formulation of 2-butoxyquinoline-4-carboxylic acid, a compound of interest in drug discovery and biomedical research.[1][2][3] Due to its physicochemical characteristics, specifically its nature as a poorly soluble carboxylic acid, achieving stable and bioavailable concentrations for in vitro studies presents a significant challenge.[4] This guide details systematic protocols for solubilization using standard and advanced techniques, ensuring reproducible and reliable experimental outcomes for researchers, scientists, and drug development professionals.
Part 1: Pre-Formulation Analysis & Compound Characterization
A foundational understanding of the test article's physicochemical properties is paramount for developing a robust formulation strategy. This compound belongs to a class of compounds frequently flagged for low aqueous solubility, a characteristic of Biopharmaceutics Classification System (BCS) Class II and IV compounds.[5]
Physicochemical Properties
The molecular structure, featuring a lipophilic butoxy group and a quinoline core combined with an ionizable carboxylic acid group, dictates its solubility behavior.
| Property | Value / Characteristic | Significance for Formulation |
| Molecular Formula | C₁₄H₁₅NO₃ | - |
| Molecular Weight | 245.27 g/mol | Required for calculating molar concentrations. |
| Compound Type | Weak Acid | The carboxylic acid moiety allows for pH-dependent solubility.[4] |
| Predicted pKa | ~4-5 | The compound will be largely un-ionized and poorly soluble at pH < pKa, and ionized and more soluble at pH > pKa.[6][7] |
| Aqueous Solubility | Poor | Direct dissolution in aqueous buffers or cell culture media is not feasible. |
| Organic Solvent Solubility | High solubility in DMSO.[8] | Dimethyl sulfoxide (DMSO) is the primary candidate for creating a high-concentration stock solution. |
| Storage (Solid) | Store at 2-8°C in a dry, well-ventilated area.[9] | Standard precautions for a solid chemical compound. |
| Storage (In Solution) | Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[10][11] | Critical for maintaining compound integrity in stock solutions. |
The Causality of pH-Dependent Solubility
The carboxylic acid functional group is the key to manipulating this compound's solubility. The equilibrium between the un-ionized (less soluble) and ionized (more soluble) forms is governed by the pH of the solution relative to the compound's pKa.
R-COOH (Solid, Less Soluble) ⇌ R-COO⁻ + H⁺ (Aqueous, More Soluble)
In a highly acidic environment (e.g., pH < 3), the equilibrium shifts to the left, favoring the protonated, uncharged form which has very low water solubility.[12] Conversely, in a neutral to alkaline environment (e.g., cell culture medium at pH ~7.4), the equilibrium shifts strongly to the right, favoring the deprotonated, charged carboxylate form, which is significantly more water-soluble.[6][12] This principle is the cornerstone of our primary formulation strategy.
Part 2: Formulation Strategies & Workflow
A logical, stepwise approach is essential to identify the optimal formulation. The following workflow is recommended, starting with the simplest and most common method.
Caption: Formulation decision workflow for this compound.
Strategy 1: DMSO-Based Formulation (Primary Method)
DMSO is a powerful, water-miscible solvent capable of dissolving a vast array of both polar and nonpolar compounds, making it the industry standard for compound library management and in vitro screening.[8]
-
Expertise: The strategy is to create a high-concentration stock solution in 100% DMSO and then perform a large dilution into the final aqueous assay medium. This leverages DMSO's high solubilizing power while minimizing its final concentration to avoid cellular toxicity.
-
Trustworthiness: This method is self-validating. If the final DMSO concentration is kept low and consistent across all treatments (including a vehicle control), any observed biological effect can be confidently attributed to the compound, not the solvent. The final concentration of DMSO should not exceed 0.5%, and for sensitive primary cells or specific assays, a limit of ≤ 0.1% is strongly recommended.[11]
Strategy 2: Cyclodextrin-Based Formulation (Advanced/Alternative Method)
If precipitation persists even at low final DMSO concentrations, or if an assay is exceptionally sensitive to organic solvents, cyclodextrins offer a robust alternative.
-
Expertise: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13] They can encapsulate poorly soluble "guest" molecules like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is particularly useful due to its high water solubility and excellent safety profile.[16][17]
-
Trustworthiness: The use of CDs can circumvent the need for organic solvents.[16] A vehicle control containing the same concentration of CD in the assay medium is mandatory to control for any intrinsic effects of the excipient.
Part 3: Detailed Experimental Protocols
Mandatory Safety Precautions
Before handling, consult the Safety Data Sheet (SDS). This compound is classified as a hazardous substance.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[9][18]
-
Required PPE: Wear protective gloves, safety glasses with side shields, and a lab coat. Handle the solid powder in a well-ventilated area or a chemical fume hood.[9]
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a highly concentrated primary stock solution.
Materials:
-
This compound (MW: 245.27 g/mol )
-
Anhydrous, sterile-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, conical-bottom microcentrifuge tubes or amber glass vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
Procedure:
-
Calculation: Determine the mass of the compound required. For 1 mL of a 10 mM stock solution: Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g) *Mass = 0.010 mol/L × 0.001 L × 245.27 g/mol × 1000 = 2.45 mg
-
Weighing: Carefully weigh out 2.45 mg of the solid compound and transfer it into a sterile vial.
-
Dissolution: Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes. If the solid does not fully dissolve, place the vial in a bath sonicator for 5-10 minutes. Gentle warming in a 37°C water bath can also aid dissolution, but should be used cautiously to avoid compound degradation.[11]
-
Aliquotting: Once the solution is clear and free of any visible particles, aliquot it into smaller, single-use volumes (e.g., 20-50 µL) in sterile microcentrifuge tubes.
-
Causality: Aliquotting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination and water absorption by the hygroscopic DMSO.[11]
-
-
Storage: Store the aliquots at -20°C for short-term use (1 month) or -80°C for long-term storage (6+ months).[10]
Protocol 2: Preparation of Working Solutions for Cell-Based Assays
This protocol details the critical dilution step from the DMSO stock into the final cell culture medium. The key to preventing precipitation is to perform an intermediate dilution in 100% DMSO if a very high final concentration is needed, or to dilute serially.[11]
Caption: Step-by-step workflow for preparing the final working solution.
Example Dilution Table (Targeting a Final DMSO concentration of 0.1%)
This requires a 1:1000 dilution factor from the DMSO stock into the final medium.[19]
| Desired Final Concentration | Intermediate Stock (in 100% DMSO) | Volume of Intermediate Stock | Final Volume of Medium | Final DMSO % |
| 10 µM | 10 mM (Original Stock) | 1 µL | 999 µL | 0.1% |
| 1 µM | 1 mM | 1 µL | 999 µL | 0.1% |
| 100 nM | 100 µM | 1 µL | 999 µL | 0.1% |
| 10 nM | 10 µM | 1 µL | 999 µL | 0.1% |
Procedure:
-
Thaw Stock: Thaw one aliquot of the 10 mM stock solution at room temperature.
-
Prepare Intermediate Stocks (if needed): To create a dilution series, perform serial dilutions in 100% DMSO first. For example, to make a 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO.
-
Final Dilution: Add the calculated volume of the appropriate DMSO stock (e.g., 1 µL) to the final volume of pre-warmed cell culture medium (e.g., 999 µL).
-
Expert Tip: Add the small volume of DMSO stock directly into the bulk medium and immediately vortex gently. Do not add the medium onto the drop of DMSO, as this can cause localized high concentrations and instantaneous precipitation.
-
-
Vehicle Control Preparation: Prepare a vehicle control by adding the same volume of 100% DMSO to the same volume of medium (e.g., 1 µL of DMSO into 999 µL of medium). This control is essential for every experiment.[11]
-
Application: Use the freshly prepared working solutions immediately to treat cells. Do not store dilute aqueous solutions.
Part 4: Validation and Best Practices
-
Visual Inspection: Always visually inspect the final working solution against a light source. The solution should be completely clear. Any haziness, cloudiness, or visible precipitate indicates that the compound has fallen out of solution and the results will not be reliable.
-
Trustworthiness: An experiment with a precipitated compound is invalid because the effective concentration is unknown and not reproducible.
-
Consistency is Key: Use the exact same formulation protocol, including final DMSO concentration, for all related experiments (e.g., dose-response, time-course) to ensure data comparability.
References
- Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666.
- Gidwani, B., & Vyas, A. (2022). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceutics, 14(7), 1387.
- Jadhav, J., et al. (2018). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. Journal of Pharmaceutical Technology & Research, 1(1).
- Reddit user discussion. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience.
- de Castro, V. T. A., et al. (2019). Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. Molecules, 24(3), 548.
- Wikipedia. (n.d.). Dimethyl sulfoxide.
- Jicsinszky, L. (2015). Answer to "Can I use Cyclodextrin to improve the solubility of a compound?". ResearchGate.
- Chadha, R., et al. (2017). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. Molecular Pharmaceutics, 14(10), 3590-3603.
- Patsnap. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Patsnap Eureka.
- ResearchGate user discussion. (2016). How do I make a stock solution of a substance in DMSO?.
- Semalty, A., et al. (2006). Solubilization and dissolution of insoluble weak acid, ketoprofen: effects of pH combined with surfactant. European Journal of Pharmaceutical Sciences, 29(3-4), 307-314.
- Cook, J. M., et al. (2020). The Effects of pH on the Structure and Bioavailability of Imidazobenzodiazepine-3-Carboxylate MIDD0301. Molecular Pharmaceutics, 17(4), 1182-1192.
- Reddit user discussion. (2024). How to prepare sterile drug solution in DMSO for cell culture?. r/labrats.
- ResearchGate. (n.d.). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
- ResearchGate. (n.d.). Evaluation of Quinoline‐Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti‐Inflammatory Agents. Request PDF.
- ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Singh, P., et al. (2018). Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent. Letters in Drug Design & Discovery, 15(10).
- UI Scholars Hub. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction.
- Al-Ostath, O. A., et al. (2020). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 25(3), 693.
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
- World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
- Drug Development & Delivery. (2010). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
- PubChem. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- Anshul Specialty Molecules. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid.
- Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).
- ResearchGate. (2025). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Google Patents. (n.d.). WO2016091350A1 - Process for improving the solubility of cell culture media.
- Williams, R. (2022). pKa Data Compiled by R. Williams.
- CLAS. (n.d.). Table of Acids with Ka and pKa Values.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 5. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 6. researchgate.net [researchgate.net]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. aksci.com [aksci.com]
- 10. medchemexpress.cn [medchemexpress.cn]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. reddit.com [reddit.com]
- 13. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ovid.com [ovid.com]
- 17. researchgate.net [researchgate.net]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. researchgate.net [researchgate.net]
Application Note: Screening 2-Butoxyquinoline-4-Carboxylic Acid as a Potential Inhibitor of Lactate Dehydrogenase A (LDHA)
For research use only. Not for use in diagnostic procedures.
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] Derivatives of this versatile scaffold have been shown to inhibit a range of enzymes critical to disease pathology.[1][2][3][4] This application note focuses on 2-butoxyquinoline-4-carboxylic acid, a specific derivative, and outlines a detailed protocol for evaluating its potential as an inhibitor of human Lactate Dehydrogenase A (LDHA).
LDHA is a key enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate to lactate.[5] Many cancer cells exhibit a metabolic shift towards aerobic glycolysis, known as the Warburg effect, leading to increased lactate production and a dependence on LDHA for survival and proliferation.[6][7] Consequently, inhibiting LDHA has emerged as a compelling strategy for cancer therapy.[6][8] Given that various quinoline derivatives have been identified as potent LDHA inhibitors,[6][7][9][10] it is scientifically logical to screen novel analogs like this compound against this target.
This document provides researchers, scientists, and drug development professionals with a comprehensive, step-by-step protocol for conducting an in vitro enzyme inhibition assay to determine the potency (IC50) of this compound against human LDHA.
Principle of the Assay
The LDHA enzyme activity is monitored by measuring the rate of oxidation of its cofactor, β-Nicotinamide adenine dinucleotide (NADH). LDHA catalyzes the following reaction:
Pyruvate + NADH + H⁺ ⇌ Lactate + NAD⁺
NADH has a characteristic absorbance maximum at 340 nm, while NAD⁺ does not. The decrease in absorbance at 340 nm over time is directly proportional to the rate of NADH oxidation and thus, the enzymatic activity of LDHA. An inhibitor will slow down this reaction, resulting in a reduced rate of absorbance decrease. The assay is performed in a 96-well plate format for high-throughput screening and analysis.
Hypothetical Mechanism of Inhibition
Many quinoline-based inhibitors of LDHA act as competitive inhibitors with respect to the binding of NADH.[6][7] The planar quinoline ring can form hydrophobic and π-stacking interactions within the NADH binding pocket of the enzyme. The carboxylic acid moiety is often crucial, forming key electrostatic interactions, such as salt bridges or hydrogen bonds, with positively charged or polar residues in the active site, anchoring the inhibitor.[2][11] The 2-butoxy group of the test compound would be expected to occupy a hydrophobic sub-pocket, potentially enhancing binding affinity.
Figure 1. Competitive inhibition of LDHA.
Materials and Reagents
| Reagent | Recommended Supplier | Notes |
| Human Recombinant LDHA (e.g., >95% purity) | Commercial Vendor | Store at -80°C in aliquots. Avoid repeated freeze-thaw cycles. |
| This compound | Custom Synthesis/Vendor | Prepare a 10 mM stock solution in 100% DMSO. |
| NADH (β-Nicotinamide adenine dinucleotide) | Sigma-Aldrich | Prepare fresh daily. Protect from light. |
| Sodium Pyruvate | Sigma-Aldrich | Prepare a concentrated stock and store at -20°C. |
| Tris-HCl | Fisher Scientific | For buffer preparation. |
| Bovine Serum Albumin (BSA) | Sigma-Aldrich | Optional, but recommended to prevent enzyme sticking to plasticware. |
| Dimethyl Sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | Vehicle for dissolving the test compound. |
| 96-well, UV-transparent, flat-bottom plates | Corning, Greiner | Essential for measuring absorbance at 340 nm. |
| Multichannel pipettes and sterile tips | - | - |
| Microplate reader with 340 nm absorbance | - | Capable of kinetic measurements at controlled temperature (e.g., 25°C or 37°C). |
Experimental Workflow
Figure 2. High-level workflow for the LDHA inhibition assay.
Detailed Protocol
Reagent Preparation
-
Assay Buffer: 100 mM Tris-HCl, pH 7.4. Prepare 1 L and filter-sterilize.
-
Enzyme Stock (100X): Dilute recombinant human LDHA to a final concentration of 250 nM (0.25 µM) in Assay Buffer containing 0.1% BSA. Aliquot and store at -80°C.
-
Inhibitor Stock (10 mM): Dissolve this compound in 100% anhydrous DMSO.
-
Substrate/Cofactor Mix (2X): Prepare this solution fresh just before use and protect it from light. In Assay Buffer, combine Sodium Pyruvate to a final concentration of 2 mM and NADH to a final concentration of 500 µM.
Inhibitor Serial Dilution
-
Create a serial dilution plate. In a 96-well polypropylene plate, add 50 µL of 100% DMSO to wells in columns 2 through 11.
-
Add 100 µL of the 10 mM inhibitor stock to column 1.
-
Perform a 1:2 serial dilution by transferring 50 µL from column 1 to column 2, mixing thoroughly, then transferring 50 µL from column 2 to 3, and so on, up to column 10. Discard 50 µL from column 10.
-
Column 11 will contain only DMSO and serve as the vehicle control (0% inhibition).
-
Column 12 will serve as the no-enzyme control (background).
Assay Procedure
This protocol is for a final assay volume of 200 µL per well.
-
Plate Setup: Set up the UV-transparent 96-well assay plate.
-
Add Inhibitor/Vehicle: Transfer 2 µL from each well of the serial dilution plate to the corresponding wells of the assay plate. The final DMSO concentration in the assay will be 1%.
-
Add Assay Buffer: Add 98 µL of Assay Buffer to all wells.
-
Add Enzyme:
-
To wells in columns 1-11, add 100 µL of Assay Buffer.
-
Prepare a working solution of LDHA by diluting the 100X stock 1:50 in Assay Buffer (final concentration of 5 nM).
-
Add 100 µL of this working enzyme solution to wells in columns 1-11. This results in a 1X final enzyme concentration of 2.5 nM in the pre-incubation step.
-
To the background wells (column 12), add 100 µL of Assay Buffer without enzyme.
-
-
Pre-incubation: Mix the plate gently on a plate shaker for 30 seconds. Incubate for 15 minutes at room temperature (25°C), protected from light. This step allows the inhibitor to bind to the enzyme before the reaction starts.
-
Initiate Reaction: Add 100 µL of the 2X Substrate/Cofactor Mix (Pyruvate and NADH) to all wells (columns 1-12). The final concentrations in the 200 µL volume will be:
-
LDHA: 1.25 nM
-
Pyruvate: 1 mM
-
NADH: 250 µM
-
-
Data Acquisition: Immediately place the plate in a microplate reader pre-set to 25°C. Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes.
Data Analysis and Interpretation
-
Calculate Reaction Rates: For each well, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Correct for Background: Subtract the average rate of the no-enzyme control wells (Column 12) from all other wells.
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of inhibition for each inhibitor concentration:
% Inhibition = [ 1 - ( (V_inhibitor) / (V_vehicle) ) ] * 100
Where:
-
V_inhibitor is the rate of reaction in the presence of the inhibitor.
-
V_vehicle is the average rate of the vehicle control (DMSO, 0% inhibition).
-
-
Determine IC50 Value: Plot the % Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.
Example Data Presentation
Below is a table of hypothetical data generated from an assay with this compound and a known LDHA inhibitor control (e.g., a quinoline-3-sulfonamide).[9]
| Compound | Target | IC50 (µM) [95% CI] | Hill Slope |
| This compound | LDHA | 5.2 [4.1 - 6.8] | 1.1 |
| Control Inhibitor (e.g., GNE-140) | LDHA | 0.015 [0.012 - 0.019] | 1.0 |
Troubleshooting
-
High Signal-to-Noise Ratio: Ensure the NADH solution is fresh and protected from light, as it can degrade spontaneously.
-
No Inhibition Observed: The compound may not be an inhibitor at the tested concentrations. Alternatively, check compound solubility in the assay buffer; precipitation can lead to inaccurate results.
-
Inconsistent Results: Ensure accurate pipetting, especially during serial dilutions. Use of automated liquid handlers is recommended for high reproducibility. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1-2%, as higher concentrations can inhibit the enzyme.
-
Non-linear Reaction Rates: The enzyme or substrate concentration may be too high. Optimize concentrations to ensure the reaction rate is linear for at least 10-15 minutes.
Conclusion
This application note provides a robust and detailed protocol for assessing the inhibitory activity of this compound against human LDHA. The quinoline-4-carboxylic acid scaffold is a promising starting point for the development of novel enzyme inhibitors.[1] By following this guide, researchers can reliably determine the potency of this and other related compounds, contributing to the discovery of new therapeutic agents targeting cancer metabolism.
References
- Billiard, F., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. Cancer & Metabolism, 1(1), 19. [Link]
- Diers, A. R., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A (LDHA) and reduce lactate production in cancer cells.
- Granchi, C., et al. (2013). Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells. PMC. [Link]
- Rupiani, S., et al. (2021). Synthesis of Ethyl Pyrimidine-Quinolincarboxylates Selected from Virtual Screening as Enhanced Lactate Dehydrogenase (LDH) Inhibitors. MDPI. [Link]
- Cuthbertson, C. R., et al. (2018). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry, 61(11), 4951–4968. [Link]
- ResearchGate. (n.d.). Examples of some reported quinoline-based hLDHA inhibitors with their corresponding IC50 values.
- Zhao, D., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry, 10, 943960. [Link]
- Pang, J., et al. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry, 10, 856038. [Link]
- Bio-protocol. (2014). LDH-A Enzyme Assay. Bio-protocol, 4(12), e1155. [Link]
- Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(7), 1790-1794. [Link]
- Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 160-169. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quinoline 3-sulfonamides inhibit lactate dehydrogenase A and reverse aerobic glycolysis in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Pharmacokinetics of Drug Derivatives
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Journey of a Drug Derivative
In the intricate process of drug discovery and development, understanding the pharmacokinetic profile of a novel derivative is paramount. Pharmacokinetics (PK) is the study of "what the body does to the drug" and encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[1][2][3] A thorough characterization of these four interconnected processes is not merely a regulatory requirement but a fundamental necessity for optimizing dosing regimens, ensuring efficacy, and minimizing potential toxicity.[4][5] This guide provides a comprehensive overview of the state-of-the-art methodologies and protocols for elucidating the pharmacokinetic properties of drug derivatives, blending theoretical principles with practical, field-proven insights.
The journey of a drug derivative from administration to elimination is a complex interplay of physiological and biochemical events. Early and accurate assessment of a compound's ADME properties can significantly reduce the likelihood of late-stage clinical failures, which are often attributed to unfavorable pharmacokinetic profiles.[1] This document will serve as a detailed roadmap for researchers, guiding them through the essential in vitro and in vivo studies, the sophisticated analytical techniques required for quantification, and the powerful modeling approaches that translate raw data into predictive insights.
The Four Pillars of Pharmacokinetics: ADME
A comprehensive understanding of a drug derivative's behavior in the body is built upon the four pillars of ADME:
-
Absorption: The process by which a drug enters the bloodstream. For orally administered drugs, this involves traversing the gastrointestinal tract epithelium.
-
Distribution: The reversible transfer of a drug from the systemic circulation to various tissues and organs.
-
Metabolism: The biotransformation of the parent drug into metabolites, primarily by enzymes in the liver. This process can lead to activation or inactivation of the drug.
-
Excretion: The removal of the drug and its metabolites from the body, typically via the kidneys (urine) or the liver (bile and feces).
The following sections will delve into the specific experimental approaches to investigate each of these critical processes.
Part 1: In Vitro ADME Assays - The Early Warning System
In the early stages of drug discovery, in vitro ADME assays serve as a crucial screening funnel to identify and prioritize candidates with favorable pharmacokinetic properties.[2][6] These assays are typically high-throughput and cost-effective, providing valuable data to guide lead optimization.[1][7]
Physicochemical Properties
Before embarking on complex biological assays, it is essential to characterize the fundamental physicochemical properties of the drug derivative, as these significantly influence its ADME profile.
-
Solubility: Poor aqueous solubility can be a major hurdle for oral absorption. Both kinetic and thermodynamic solubility should be assessed.
-
Lipophilicity (LogD/LogP): This parameter influences a drug's ability to cross biological membranes and its potential for non-specific binding.
Absorption and Permeability
Predicting the oral absorption of a drug derivative is a key objective of early in vitro testing.
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This assay provides a rapid assessment of a compound's passive diffusion across an artificial lipid membrane, serving as a surrogate for gastrointestinal permeability.[1]
-
Caco-2/MDCK Cell-Based Assays: These assays utilize monolayers of human colon adenocarcinoma (Caco-2) or Madin-Darby canine kidney (MDCK) cells to model the intestinal epithelium.[1] They provide a more comprehensive assessment of permeability, including both passive diffusion and the involvement of transporters.
Protocol 1: Caco-2 Permeability Assay
Objective: To determine the bidirectional permeability of a drug derivative across a Caco-2 cell monolayer to predict in vivo intestinal absorption.
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Transwell® inserts (e.g., 24-well format with 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity testing)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Cell Seeding and Culture: Seed Caco-2 cells onto Transwell® inserts at a density of approximately 60,000 cells/cm². Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Test: Before the permeability experiment, assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.
-
Permeability Experiment (Apical to Basolateral - A to B): a. Wash the cell monolayers with pre-warmed HBSS. b. Add the test compound (e.g., at a final concentration of 10 µM) to the apical (A) side of the Transwell®. c. Add fresh HBSS to the basolateral (B) side. d. Incubate at 37°C with gentle shaking. e. Collect samples from the basolateral side at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the collected volume with fresh HBSS. f. At the end of the experiment, collect samples from the apical side.
-
Permeability Experiment (Basolateral to Apical - B to A): a. Perform the experiment in the reverse direction to assess efflux. Add the test compound to the basolateral side and sample from the apical side.
-
Sample Analysis: Quantify the concentration of the drug derivative in all samples using a validated LC-MS/MS method.
-
Data Analysis: a. Calculate the apparent permeability coefficient (Papp) in cm/s using the following equation: Papp = (dQ/dt) / (A * C0) Where:
- dQ/dt is the rate of drug appearance in the receiver compartment.
- A is the surface area of the Transwell® membrane.
- C0 is the initial concentration in the donor compartment. b. Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio > 2 suggests the involvement of active efflux transporters.
Metabolism
Understanding the metabolic stability of a drug derivative is crucial for predicting its in vivo half-life and potential for drug-drug interactions.[7]
-
Metabolic Stability Assays: These assays utilize liver microsomes, S9 fractions, or hepatocytes to assess the rate at which a compound is metabolized.
-
Liver Microsomes: Contain cytochrome P450 (CYP) enzymes, the major family of drug-metabolizing enzymes.
-
Hepatocytes: Provide a more complete metabolic picture as they contain both Phase I and Phase II metabolic enzymes and cofactors.
-
-
CYP450 Inhibition and Induction Assays: These assays are critical for evaluating the potential of a drug derivative to cause drug-drug interactions by inhibiting or inducing the activity of specific CYP isoforms.[7]
-
Metabolite Identification: Identifying the major metabolites of a drug derivative is important for understanding its clearance pathways and assessing the potential for active or toxic metabolites.[7]
Table 1: Common In Vitro ADME Assays and Their Applications
| Assay | Primary Application | Key Parameters Measured |
| Kinetic Solubility | Early assessment of solubility under non-equilibrium conditions. | Kinetic solubility (µg/mL or µM) |
| PAMPA | High-throughput screening of passive permeability. | Effective permeability (Pe) |
| Caco-2 Permeability | Prediction of intestinal absorption and identification of transporter involvement. | Apparent permeability (Papp), Efflux Ratio |
| Metabolic Stability | Prediction of in vivo metabolic clearance and half-life. | Intrinsic clearance (CLint), half-life (t1/2) |
| CYP450 Inhibition | Assessment of the potential for drug-drug interactions. | IC50 (concentration causing 50% inhibition) |
| Plasma Protein Binding | Determination of the fraction of drug available to exert its pharmacological effect and be cleared. | Fraction unbound (fu) |
Part 2: In Vivo Pharmacokinetic Studies - The Whole-Body Perspective
While in vitro assays provide valuable early insights, in vivo studies are essential for understanding the integrated ADME processes in a living organism.[8] These studies are typically conducted in animal models, such as rodents, before progressing to human clinical trials.[9][10]
Study Design and Execution
A well-designed in vivo PK study is critical for generating reliable and interpretable data.[11]
-
Animal Model Selection: The choice of animal species (e.g., mouse, rat, dog) depends on factors such as metabolic similarity to humans and the specific research question.[10]
-
Route of Administration: The route of administration (e.g., intravenous, oral, subcutaneous) should align with the intended clinical use of the drug.[8]
-
Dosing: Both single and multiple-dose studies may be conducted to assess dose proportionality and potential accumulation.[8]
-
Sample Collection: Serial blood samples are collected at predetermined time points to characterize the drug's concentration-time profile. Urine and feces may also be collected for excretion studies.[8]
Diagram 1: Workflow of an In Vivo Pharmacokinetic Study
Caption: A typical workflow for an in vivo pharmacokinetic study.
Protocol 2: Single-Dose Oral and Intravenous Pharmacokinetic Study in Rats
Objective: To determine the key pharmacokinetic parameters of a drug derivative, including bioavailability, clearance, volume of distribution, and half-life.
Materials:
-
Sprague-Dawley rats (male, 8-10 weeks old)[10]
-
Test compound
-
Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with 5% DMSO) administration[10]
-
Blood collection tubes (e.g., with K2EDTA anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Animal Acclimatization and Fasting: Acclimatize animals for at least 3 days. Fast animals overnight before dosing.
-
Dosing:
-
Intravenous (IV) Group (n=3-5): Administer the drug derivative as a bolus injection via the tail vein at a dose of, for example, 1 mg/kg.
-
Oral (PO) Group (n=3-5): Administer the drug derivative by oral gavage at a dose of, for example, 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at pre-defined time points.
-
IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.
-
-
Plasma Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2,000 x g for 10 minutes at 4°C) to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until bioanalysis.
-
Bioanalysis: Quantify the concentration of the drug derivative in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate the following PK parameters:
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the concentration-time curve (AUC)
-
Half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate the absolute oral bioavailability (F%) using the following formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
-
Bioanalytical Methods: The Cornerstone of Quantification
Accurate and reliable quantification of drug derivatives and their metabolites in biological matrices is the bedrock of pharmacokinetic studies.[12] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for bioanalysis due to its high sensitivity, selectivity, and robustness.[13][14][15]
Key Considerations for LC-MS/MS Method Development and Validation:
-
Sample Preparation: Efficient extraction of the analyte from the biological matrix (e.g., plasma, urine) is crucial to remove interferences and improve sensitivity. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction.[16]
-
Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate the analyte of interest from other components in the sample before it enters the mass spectrometer.[15]
-
Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) provides high selectivity and sensitivity for quantification through techniques like multiple reaction monitoring (MRM).[14]
-
Method Validation: Bioanalytical methods must be rigorously validated according to regulatory guidelines (e.g., FDA, EMA) to ensure accuracy, precision, selectivity, stability, and reproducibility.[17]
Diagram 2: LC-MS/MS Bioanalytical Workflow
Caption: The sequential steps in an LC-MS/MS bioanalytical workflow.
Part 3: Pharmacokinetic Modeling - From Data to Prediction
Pharmacokinetic modeling uses mathematical models to describe and predict the concentration-time course of a drug in the body.[4][18] These models are invaluable for optimizing dosing regimens, predicting drug behavior in different patient populations, and supporting regulatory submissions.[19][20]
Types of Pharmacokinetic Models
-
Compartmental Models: These models simplify the body into one or more compartments and use differential equations to describe the transfer of the drug between them.[3][21]
-
Physiologically Based Pharmacokinetic (PBPK) Models: These are more complex models that incorporate physiological and anatomical data (e.g., organ blood flow, tissue volumes) to provide a more mechanistic description of drug disposition.[5][8]
Applications of Pharmacokinetic Modeling
-
Prediction of Human Pharmacokinetics: PBPK models can be used to extrapolate pharmacokinetic data from animal studies to predict the drug's behavior in humans.
-
Dose Optimization: Modeling and simulation can help identify the optimal dosing regimen to achieve the desired therapeutic effect while minimizing side effects.
-
Drug-Drug Interaction Prediction: PBPK models can simulate the impact of co-administered drugs on the pharmacokinetics of a new derivative.
Conclusion: An Integrated Approach to Pharmacokinetic Characterization
The study of the pharmacokinetics of drug derivatives is a multidisciplinary endeavor that requires a strategic integration of in vitro assays, in vivo studies, advanced bioanalytical techniques, and sophisticated modeling approaches. By adopting the methodologies and protocols outlined in this guide, researchers and drug development professionals can build a comprehensive understanding of a compound's ADME profile. This knowledge is not only essential for navigating the regulatory landscape but also for making informed decisions that ultimately lead to the development of safer and more effective medicines. The journey of a drug derivative through the body is a story that must be told with precision and scientific rigor, and the tools described herein are the language with which we can narrate it.
References
- European Medicines Agency. (2015). Pharmacokinetic studies in man - Scientific guideline.
- European Medicines Agency. Clinical pharmacology and pharmacokinetics.
- Bioanalysis Zone. LC-MS.
- Reddy, G. N., Laltanpuii, C., & Sonti, R. (2021). Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade. Bioanalysis, 13(22), 1697–1722.
- Journal of Applied Bioanalysis. Applications Of Liquid Chromatography Mass Spectrometry (lc Ms) In Drug Metabolism Studies.
- Biotrial. GLP Quantitative Bioanalysis using LC-MS/MS.
- Regulatory Affairs Professionals Society. (2012). EMA Publishes Pharmacogenetics Guideline for Evaluation of Medicines.
- International Journal of Chemistry Studies. Bioanalysis by LC-MS/MS: A review.
- Charles River Laboratories. In Vitro ADME Assays and Services.
- U.S. Food and Drug Administration. (2021). FDA Publishes Revised Draft Guidance for Industry, Bioequivalence Studies with Pharmacokinetic Endpoints for Drugs Submitted Under an ANDA.
- U.S. Food and Drug Administration. (2014). FDA Releases Draft Guidance for Conducting Bioavailability and Bioequivalence Studies.
- Selvita. In Vivo Pharmacokinetic (PK) Studies.
- U.S. Food and Drug Administration. (2021). Bioequivalence Studies With Pharmacokinetic Endpoints for Drugs Submitted Under an Abbreviated New Drug Application.
- Creative Biolabs. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery.
- Hirtz, J. (1986). Importance of analytical methods in pharmacokinetic and drug metabolism studies. Biopharmaceutics & Drug Disposition, 7(4), 315–326.
- National Cancer Institute. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology.
- BioIVT. ADME, DMPK, and DDI In Vitro Studies - Assays.
- U.S. Food and Drug Administration. Guidance for Industry: Population Pharmacokinetics.
- Eurofins Discovery. In Vitro ADME and Toxicology Assays.
- European Medicines Agency. Use of pharmacokinetics and pharmacodynamics in the development of antibacterial medicinal products - Scientific guideline.
- U.S. Food and Drug Administration. Format and Content of the Human Pharmacokinetics and Bioavailability Section of an Application.
- Nolin, T. D., & Himmelfarb, J. (2010). Update and trends on pharmacokinetic studies in patients with impaired renal function: practical insight into application of the FDA and EMA guidelines. Expert Opinion on Drug Metabolism & Toxicology, 6(11), 1347–1359.
- Walsh Medical Media. Pharmacokinetics and Bioavailability: New Analytical Approaches in Drug Development.
- ResearchGate. Experimental Design Considerations in Pharmacokinetic Studies.
- International Journal of Pharmacognosy and Pharmaceutical Sciences. Pharmacokinetic modeling of drug metabolism.
- Journal of Chemical and Pharmaceutical Research. Pharmacokinetic Modelling and its Impact on Drug Development Strategies.
- BioIVT. Pharmacokinetics - ADME In Vivo & PK Studies.
- Wikipedia. Pharmacokinetics.
- Frontiers in Pharmacology. (2020). Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges.
- MDPI. (2020). Enantioselectivity in Drug Pharmacokinetics and Toxicity: Pharmacological Relevance and Analytical Methods.
- ResearchGate. Use of Pharmacokinetics in the Drug Development Process.
- Derendorf, H., & Meibohm, B. (1999). Pharmacokinetic/pharmacodynamic modeling in drug research and development. Journal of Clinical Pharmacology, 39(4), 381–392.
Sources
- 1. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Pharmacokinetics - Wikipedia [en.wikipedia.org]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. criver.com [criver.com]
- 8. selvita.com [selvita.com]
- 9. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Importance of analytical methods in pharmacokinetic and drug metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bioanalysis-zone.com [bioanalysis-zone.com]
- 14. CRO | Bioanalysis | GLP Quantitative Bioanalysis : LC-MS/MS | Biotrial [biotrial.com]
- 15. chemistryjournal.in [chemistryjournal.in]
- 16. Review on in vivo profiling of drug metabolites with LC-MS/MS in the past decade - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clinical pharmacology and pharmacokinetics | European Medicines Agency (EMA) [ema.europa.eu]
- 18. pharmacognosyjournal.net [pharmacognosyjournal.net]
- 19. fda.gov [fda.gov]
- 20. Pharmacokinetic/pharmacodynamic modeling in drug research and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Frontiers | Application of Pharmacokinetic-Pharmacodynamic Modeling in Drug Delivery: Development and Challenges [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Yield in 2-Butoxyquinoline-4-Carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of quinoline-4-carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this important reaction class. As Senior Application Scientists, we provide not just protocols, but the underlying chemical reasoning to empower you to solve challenges in your own lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 2-butoxyquinoline-4-carboxylic acid?
There are two highly effective and commonly cited methods for synthesizing substituted quinoline-4-carboxylic acids: the Pfitzinger reaction and the Doebner reaction .
-
Pfitzinger Reaction: This is a robust method involving the condensation of isatin (or a derivative) with a carbonyl compound that possesses an α-methylene group, conducted in the presence of a strong base.[1][2] For the synthesis of this compound, the carbonyl reactant would typically be 1-butoxyacetone. This method is often preferred for its directness in installing substituents at the 2-position.[3][4]
-
Doebner Reaction: This is a three-component reaction between an aniline, an aldehyde, and pyruvic acid, typically catalyzed by an acid.[5][6] While versatile, it can sometimes result in lower yields when using anilines with electron-withdrawing groups.[7][8]
Q2: Can you explain the general mechanism of the Pfitzinger reaction?
Certainly. The Pfitzinger reaction proceeds through several key steps, which are critical to understand for troubleshooting:
-
Base-Catalyzed Ring Opening: The reaction begins with the hydrolysis of the amide bond within the isatin molecule by a strong base (e.g., potassium hydroxide), forming a keto-acid salt (an isatinic acid salt).[1][2]
-
Condensation: This isatinic acid salt then reacts with the carbonyl compound (1-butoxyacetone). The aniline portion of the opened isatin condenses with the ketone to form an imine intermediate.[1]
-
Cyclization & Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration, to form the final quinoline-4-carboxylic acid product.[1]
Understanding this mechanism highlights potential failure points, such as incomplete ring opening or side reactions competing with the condensation step.
Pfitzinger Reaction Mechanism
Caption: Simplified mechanism of the Pfitzinger reaction.
Q3: Why are low yields a common problem in this synthesis?
Low yields in the Pfitzinger synthesis of quinolines can stem from several factors. The reaction, while powerful, is sensitive to conditions.[9] Common issues include:
-
Side Reactions: The strongly basic and often hot conditions can promote self-condensation of the starting materials or polymerization, leading to the formation of intractable tars or resins.[9][10]
-
Incomplete Reaction: The initial ring-opening of isatin may be incomplete, or the subsequent condensation and cyclization steps may not proceed to completion.
-
Steric Hindrance: While the butoxy group is not excessively large, bulky substituents can sometimes slow the desired cyclization step.[9]
-
Purification Losses: Isolating the final carboxylic acid product from the basic reaction mixture and any resinous byproducts can be challenging and lead to significant loss of material.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis in a direct question-and-answer format.
Q: My reaction has resulted in a very low, or even zero, product yield. What should I investigate first?
A: When faced with a low or non-existent yield, a systematic review of your reaction parameters is essential.
-
Cause 1: Ineffective Isatin Ring-Opening. The crucial first step is the base-catalyzed opening of the isatin ring. If isatin is not fully converted to its salt before the carbonyl compound is added, it cannot react as intended.
-
Solution: Do not mix all reactants at once. First, dissolve the isatin completely in your aqueous base solution (e.g., 50% KOH). Stir until you observe a distinct color change (often from orange/red to a darker brown), which indicates the formation of the isatinic acid salt. Only then should you add the 1-butoxyacetone.[10]
-
-
Cause 2: Suboptimal Temperature and Reaction Time. The Pfitzinger reaction requires sufficient thermal energy, but excessive heat is detrimental.
-
Solution: Insufficient heat can lead to an incomplete reaction. Conversely, excessively high temperatures promote tar formation.[9] A gentle reflux in a solvent like ethanol is a good starting point. Monitor the reaction's progress via Thin Layer Chromatography (TLC). These reactions can be slow, sometimes requiring 12-24 hours to reach completion.[10]
-
-
Cause 3: Incorrect Stoichiometry. The ratio of reactants is critical.
-
Solution: Ensure you are using an adequate amount of base to drive the initial ring-opening. It is also common practice to use a slight excess (1.1 to 1.5 equivalents) of the carbonyl compound to push the reaction towards the product and compensate for any potential self-condensation.[10]
-
Q: My reaction mixture turned into a dark, thick tar, making product isolation impossible. How can I prevent this?
A: Tar formation is a classic challenge in Pfitzinger reactions, primarily caused by high temperatures promoting polymerization and other side reactions.[9]
-
Solution 1: Strict Temperature Control. This is the most critical factor. Avoid aggressive heating. Use an oil bath for uniform temperature distribution and maintain a gentle, controlled reflux. Running the reaction at the lowest effective temperature, even if it extends the reaction time, is often preferable.[10]
-
Solution 2: Sequential Reagent Addition. As mentioned previously, pre-forming the isatinic acid salt by dissolving isatin in the base first minimizes isatin self-condensation, a major contributor to tar formation.[10]
-
Solution 3: Optimize Reaction Time. Do not let the reaction run for an unnecessarily long time after it has reached completion (as determined by TLC). Prolonged exposure to heat can degrade the product and increase byproduct formation.[9]
Q: My final product is impure, and I see unreacted starting materials in my analysis. What went wrong?
A: The presence of starting materials points directly to an incomplete reaction.
-
Cause 1: Insufficient Reaction Time or Temperature. The reaction simply may not have been allowed to run to completion.
-
Solution: Use TLC to monitor the disappearance of the limiting reagent (typically isatin). If starting material is still present, extend the reflux time. If the reaction stalls, a modest increase in temperature may be warranted, but be mindful of tar formation.
-
-
Cause 2: Non-Optimal Base Concentration. The concentration of the base can influence the reaction rate.
-
Solution: Experiment with different base concentrations. While a high concentration is needed, an overly aggressive base solution can sometimes accelerate side reactions. A 30-50% aqueous KOH solution is a common starting point.
-
Q: I suspect my product is decarboxylating, leading to a lower yield. How can I confirm and prevent this?
A: Decarboxylation (loss of the -COOH group) can occur under excessively harsh thermal or acidic conditions.
-
Solution 1: Moderate Workup Conditions. During the workup, when you acidify the aqueous solution to precipitate your product, avoid using a large excess of strong acid or boiling the acidic solution. Use a milder acid like acetic acid for precipitation, and perform this step in an ice bath to control any exotherm.[9]
-
Solution 2: Avoid Excessive Heat During Reaction. As with tar formation, keeping the reaction temperature at the minimum required for a reasonable rate will also minimize the risk of decarboxylation.[10]
Troubleshooting Summary
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Low/No Product Yield | Incomplete isatin ring-opening; Suboptimal temperature/time; Incorrect stoichiometry.[10] | 1. Pre-react isatin with base before adding the carbonyl compound.[10] 2. Monitor with TLC and adjust reflux time/temp as needed. 3. Use a slight excess of the carbonyl reactant.[10] |
| Thick, Intractable Tar | Self-condensation of reactants; High reaction temperature.[9][10] | 1. Maintain strict temperature control and avoid excessive heating.[9] 2. Ensure sequential addition of reagents (isatin in base first).[10] |
| Unreacted Isatin | Insufficient reaction time; Non-optimal base concentration.[10] | 1. Increase reflux time and monitor via TLC. 2. Experiment with different base concentrations (e.g., 30-50% KOH). |
| Product Decarboxylation | Prolonged exposure to high heat; Excessively acidic workup.[10] | 1. Avoid excessive heating during both the reaction and workup. 2. Use a milder acid (e.g., acetic acid) for product precipitation.[9] |
Experimental Protocols
The following protocols are representative methods. Researchers should adapt them based on their specific substrates and equipment.
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is a standard method adapted from literature procedures for similar compounds.[3][9]
-
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve isatin (1.0 equiv) in an aqueous solution of potassium hydroxide (e.g., 30-50% w/v). Stir the mixture at room temperature until the isatin is fully dissolved and the color changes, indicating the formation of the potassium salt of isatinic acid.
-
Addition of Carbonyl: To this solution, add 1-butoxyacetone (1.2 equiv).
-
Reflux: Heat the reaction mixture to a gentle reflux (approx. 90-100 °C) and maintain for 12-24 hours. Monitor the reaction's completion by TLC (monitoring the disappearance of isatin).
-
Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the dark reaction mixture with water.
-
Extraction (Cleanup): Transfer the mixture to a separatory funnel and wash with an organic solvent like diethyl ether or dichloromethane to remove any unreacted 1-butoxyacetone and non-acidic impurities. Discard the organic layer.
-
Precipitation: Cool the aqueous layer in an ice bath. Slowly and carefully acidify the solution with glacial acetic acid or dilute HCl until the precipitation of the product is complete (typically pH 4-5).
-
Isolation: Collect the solid precipitate by vacuum filtration.
-
Washing and Drying: Wash the solid thoroughly with cold water to remove salts and then dry under vacuum to yield the crude this compound.
-
Purification: For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Pfitzinger Synthesis Workflow
Caption: A logical workflow for the Pfitzinger synthesis.
Protocol 2: Doebner Synthesis (Alternative Route)
This protocol is based on a modern, optimized Doebner reaction which can provide better yields for certain substrates.[5][8]
-
Preparation: In a reaction vessel, combine the aniline (e.g., 2-butoxyaniline, 1.0 equiv) and the aldehyde (e.g., benzaldehyde, 1.1 equiv) in acetonitrile (MeCN).
-
Catalyst Addition: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·THF, 0.28 equiv).
-
Initial Stirring: Stir the mixture at 65 °C for approximately 10 minutes.
-
Pyruvic Acid Addition: Prepare a separate solution of pyruvic acid (0.56 equiv) in MeCN. Add this solution dropwise to the main reaction mixture over a period of 3 hours while maintaining the temperature at 65 °C.
-
Reaction: Continue to heat the reaction mixture at 65 °C for an additional 21 hours.
-
Workup: After cooling to room temperature, perform a standard aqueous workup. This typically involves extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography to isolate the desired quinoline-4-carboxylic acid.
References
- BenchChem. (2025). Common side reactions in the Pfitzinger synthesis of quinolines. BenchChem Technical Support.
- Wikipedia. (n.d.). Pfitzinger reaction.
- Sangshetti, J. N., et al. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review.
- Yadav, V., & Yadav, N. (2012). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. Journal of Chemical and Pharmaceutical Research, 4(11), 4843-4848. [Link]
- Krasavin, M. (2019). The Pfitzinger Reaction. (Review).
- Wikipedia. (n.d.). Doebner–Miller reaction.
- Płazińska, A., & Płaziński, W. (2022).
- Oshita, K., et al. (2013). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of 2-(1-Adamantyl)quinoline-4-carboxylic Acid. BenchChem.
- Zhang, Y., et al. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. [Link]
- BenchChem. (2025). Troubleshooting low yield in Friedländer synthesis of quinolines. BenchChem.
- Organic Synthesis Archive. (n.d.). Doebner-Miller Reaction. SynArchive. [Link]
- Lahna, A., et al. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of quinolines.
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Oshita, K., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- BenchChem. (2025). Technical Support Center: Optimizing Doebner Reactions for Quinoline-4-Carboxylic Acid Synthesis. BenchChem.
- Gate Chemistry. (2018). Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171.
- Wang, S., et al. (2014).
- Boosen, K. J. (1972). U.S. Patent No. 3,691,171.
- Haese, A., et al. (1990). Purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]
- Wang, S., et al. (2014).
Sources
- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synarchive.com [synarchive.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for 2-Butoxyquinoline-4-carboxylic Acid Synthesis
Welcome to the technical support center for the synthesis of 2-butoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for optimizing this synthesis. The content herein is structured to address common challenges, explain the underlying chemical principles, and provide actionable protocols to enhance reaction yield and purity.
The synthesis of this compound typically involves a two-stage process: first, the construction of the quinoline-4-carboxylic acid core, followed by the introduction of the butoxy group at the 2-position. The most common and robust methods for forming the core structure are the Pfitzinger and Doebner reactions.[1][2] This guide will address both pathways.
Part 1: Synthesis of the Quinoline Core via the Pfitzinger Reaction
The Pfitzinger reaction is a powerful method for producing substituted quinoline-4-carboxylic acids by reacting isatin (or its derivatives) with a carbonyl compound in the presence of a strong base.[3][4] To obtain the precursor for our target molecule, the Halberkann variant, which yields a 2-hydroxy-quinoline-4-carboxylic acid, is particularly relevant.[5]
Pfitzinger Reaction: Troubleshooting Guide (Q&A)
Question 1: My reaction produced a thick, intractable tar, and I'm struggling to isolate the product. What causes this and how can I fix it?
Answer: Tar formation is the most common issue in the Pfitzinger synthesis, often resulting from the self-condensation of the carbonyl compound or isatin under strongly basic conditions at high temperatures.[6]
-
Root Cause Analysis: High temperatures accelerate the rate of side reactions, such as aldol condensations of the carbonyl reactant, leading to high-molecular-weight polymers.[6]
-
Troubleshooting Steps:
-
Modified Reactant Addition: Do not mix all reactants at once. First, dissolve the isatin in the base solution (e.g., 33% aqueous KOH) and stir until the color changes, indicating the amide bond has been hydrolyzed and the ring has opened to form the potassium isatinate intermediate.[3][6] Only then should you add the carbonyl compound. This minimizes the self-condensation of isatin.
-
Temperature Control: Avoid excessive heating. High temperatures are a primary driver of tar formation.[6] Run the reaction at the lowest effective temperature that allows the reaction to proceed, even if it requires a longer reaction time. Monitor progress using Thin Layer Chromatography (TLC).
-
pH Control During Workup: During the acidification step to precipitate the product, add the acid (e.g., acetic acid or dilute HCl) slowly and with vigorous stirring.[6][7] This prevents localized high acidity, which can degrade the product and contribute to tarring.
-
Question 2: The yield of my desired 2-hydroxyquinoline-4-carboxylic acid is consistently low. How can I improve it?
Answer: Low yields can stem from several factors, including an incomplete reaction, suboptimal stoichiometry, or degradation of materials.[6]
-
Root Cause Analysis: The initial ring-opening of isatin is a critical equilibrium step. If this step is incomplete, the subsequent condensation and cyclization will be inefficient.
-
Troubleshooting Steps:
-
Ensure Complete Isatin Ring Opening: Before adding the carbonyl compound, verify that the isatin has fully dissolved in the base and the characteristic color change is complete.[6] This pre-reaction step is crucial for success.
-
Optimize Stoichiometry: Use a slight excess of the carbonyl compound to push the reaction equilibrium towards the product and ensure all the isatinate intermediate is consumed.[6]
-
Optimize Base Concentration: The concentration of the base is critical. You may need to empirically adjust the concentration of KOH or other base to find the optimal conditions for your specific substrates.[6]
-
Extend Reaction Time: If TLC analysis shows significant unreacted isatin, a longer reaction time may be necessary. Continue monitoring until the isatin spot is no longer visible.[6]
-
Question 3: My final product is contaminated with unreacted isatin. How can I improve the reaction completion?
Answer: The presence of unreacted isatin is a clear sign that the reaction has not gone to completion. This is often due to insufficient reactivity of the carbonyl partner or non-optimal base concentration.[6]
-
Troubleshooting Steps:
-
Increase Excess of Carbonyl Compound: Using a larger excess of the ketone or aldehyde can effectively drive the reaction forward and consume more of the isatin.[6]
-
Experiment with Base: The choice and concentration of the base can be critical. While potassium hydroxide is common, other strong bases can be explored. Ensure the base is of high quality and free of carbonates.
-
Consider a Different Solvent: While ethanol is a common solvent, exploring other protic solvents might improve the solubility of intermediates and enhance the reaction rate.
-
Pfitzinger Reaction: FAQs
Q: What is the mechanism of the Pfitzinger reaction? A: The reaction proceeds in several key steps[3][5][8]:
-
Ring Opening: A base (e.g., KOH) hydrolyzes the amide bond in isatin to form a keto-acid salt (isatinate).
-
Condensation: The aniline moiety of the isatinate condenses with the carbonyl group of the second reactant to form an imine (Schiff base).
-
Tautomerization: The imine tautomerizes to its more stable enamine form.
-
Cyclization & Dehydration: The enamine undergoes an intramolecular Claisen-like condensation, followed by dehydration, to yield the final aromatic quinoline-4-carboxylic acid product.
Q: Can I use any ketone or aldehyde? A: The reaction requires a carbonyl compound with an α-methylene group to form the necessary enamine intermediate.[3] Sterically hindered ketones may react more slowly or require more forcing conditions.
Pfitzinger Reaction Workflow
Caption: General experimental workflow for the Pfitzinger synthesis.
Part 2: Synthesis of the Quinoline Core via the Doebner Reaction
The Doebner reaction is a three-component reaction between an aniline, an aldehyde, and pyruvic acid to synthesize quinoline-4-carboxylic acids.[2][9] This method offers an alternative route to the quinoline core.
Doebner Reaction: Troubleshooting Guide (Q&A)
Question 1: My Doebner reaction yield is very low, especially with my electron-deficient aniline. What can I do?
Answer: Low yields are a known issue with the Doebner reaction, particularly when using anilines with electron-withdrawing groups, as they have lower nucleophilicity.[10][11]
-
Root Cause Analysis: Conventional thermal conditions (refluxing in ethanol) are often insufficient for less reactive anilines.[11]
-
Troubleshooting Steps:
-
Change the Catalyst: While Brønsted acids are common, Lewis acids can be more effective. Boron trifluoride etherate (BF₃·THF or BF₃·Et₂O) has been shown to significantly improve yields for electron-deficient anilines.[11]
-
Optimize the Solvent: Acetonitrile (MeCN) can be a more effective solvent than ethanol in certain cases, particularly when using a Lewis acid catalyst.[10][11]
-
Control Reactant Addition: A slow, dropwise addition of the pyruvic acid solution to the mixture of the aniline, aldehyde, and catalyst at the reaction temperature can prevent side reactions and improve the yield.[10]
-
Question 2: I am observing significant byproduct formation. What are the likely side products and how can I avoid them?
Answer: A common byproduct is the reduced imine formed between the aniline and the aldehyde.[10] Additionally, polymerization of the aldehyde can occur under acidic conditions.
-
Troubleshooting Steps:
-
Use a Lewis Acid Catalyst: Catalysts like BF₃·THF can promote the desired three-component reaction over the simple condensation of the aniline and aldehyde.
-
Temperature and Time Optimization: Suboptimal temperature or reaction time can favor side reactions. Systematically vary these parameters while monitoring the reaction by TLC or HPLC to find the optimal conditions.[10]
-
Purification: If byproducts are unavoidable, careful purification by recrystallization or column chromatography is necessary. Ensure the pH is optimized during aqueous workup to facilitate the extraction of the desired carboxylic acid product.[10]
-
Doebner Reaction: FAQs
Q: What is the general mechanism of the Doebner reaction? A: The reaction begins with the formation of an imine from the aniline and the aldehyde. This is followed by a reaction with the enolate of pyruvic acid, subsequent cyclization, and dehydration/aromatization to form the quinoline ring.[9]
Q: What is the Doebner-von Miller reaction and how does it differ? A: The Doebner-von Miller reaction is a related synthesis that uses an aniline and an α,β-unsaturated carbonyl compound.[12] It is known for being highly exothermic and can lead to significant tar formation due to the polymerization of the carbonyl reactant under strong acid conditions.[1][13] The Doebner reaction (using pyruvic acid) is often more controlled for accessing the 4-carboxylic acid functionality.
Troubleshooting Summary Table
| Problem ID | Issue | Potential Root Causes | Recommended Solutions | Citations |
| Pfitzinger | ||||
| PF-01 | Thick, Intractable Tar | Self-condensation of reactants; High reaction temperature. | 1. Pre-react isatin with base before adding the carbonyl. 2. Maintain strict temperature control. | [6] |
| PF-02 | Low Product Yield | Incomplete isatin ring-opening; Suboptimal stoichiometry; Insufficient reaction time. | 1. Ensure isatin fully dissolves in base. 2. Use a slight excess of the carbonyl compound. 3. Extend reaction time as needed. | [6] |
| PF-03 | Unreacted Isatin Present | Low reactivity of carbonyl compound; Non-optimal base concentration. | 1. Increase the excess of the carbonyl reactant. 2. Experiment with different base concentrations. | [6] |
| Doebner | ||||
| DB-01 | Low Yield (esp. with EWG-Anilines) | Low aniline nucleophilicity; Suboptimal catalyst/solvent. | 1. Use a Lewis acid catalyst (e.g., BF₃·THF). 2. Use acetonitrile as the solvent. | [10][11] |
| DB-02 | Byproduct Formation | Imine formation; Polymerization of aldehyde. | 1. Use slow, controlled addition of pyruvic acid. 2. Optimize temperature and reaction time. | [10] |
Part 3: Introduction of the Butoxy Group
Once the 2-hydroxyquinoline-4-carboxylic acid intermediate is synthesized (e.g., via the Pfitzinger reaction), the final step is to introduce the butoxy group. This is typically achieved via a Williamson ether synthesis.
Question: I am having trouble with the O-alkylation of my 2-hydroxyquinoline-4-carboxylic acid. The reaction is incomplete or I see byproducts.
Answer: The Williamson ether synthesis involves the deprotonation of the hydroxyl group to form an alkoxide, followed by nucleophilic attack on an alkyl halide (e.g., 1-bromobutane or 1-iodobutane). Challenges can arise from incomplete deprotonation, side reactions, or low reactivity.
-
Root Cause Analysis: The acidity of the carboxylic acid proton is much higher than that of the 2-hydroxy group. A strong enough base and sufficient equivalents are needed to deprotonate both positions. The resulting dianion's nucleophilicity might be modulated. Esterification of the carboxylic acid is a potential side reaction.
-
Troubleshooting Steps:
-
Choice of Base: Use a strong, non-nucleophilic base. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile are common choices. Sodium hydride (NaH) can also be used for complete deprotonation, but requires anhydrous conditions.
-
Choice of Alkylating Agent: 1-Iodobutane is more reactive than 1-bromobutane and may improve reaction rates and yields.
-
Protecting Groups: If O-alkylation is problematic alongside the free carboxylic acid, consider protecting the acid as an ester (e.g., methyl or ethyl ester) first. Perform the etherification, and then hydrolyze the ester back to the carboxylic acid as the final step.
-
Temperature: Gently heating the reaction (e.g., 60-80 °C) can increase the rate of alkylation. Monitor carefully to avoid decomposition.
-
Part 4: Experimental Protocols
Protocol 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Pfitzinger Reaction
This protocol is a representative example and may require optimization.
-
Preparation of Base Solution: In a 250 mL round-bottom flask, prepare a 33% (w/v) solution of potassium hydroxide by dissolving 10 g of KOH pellets in approximately 30 mL of 95% ethanol. Stir until fully dissolved. Caution: The dissolution is exothermic.[3]
-
Isatin Ring Opening: To the stirred KOH solution, add 5.0 g of isatin. The mixture will typically change color as the isatin ring opens.[3] Continue stirring at room temperature for 30-45 minutes to ensure complete formation of the potassium isatinate.
-
Addition of Carbonyl Compound: For this synthesis, a simple ketone like acetone or ethyl pyruvate can be used. Add a stoichiometric equivalent of the carbonyl compound dropwise to the reaction mixture.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-24 hours.[3][14] Monitor the reaction for completion using TLC.
-
Workup and Isolation: a. After the reaction is complete, allow the mixture to cool to room temperature. b. Remove the bulk of the solvent by rotary evaporation.[7] c. Add water to the residue to dissolve the potassium salt of the product. d. Extract the aqueous solution with diethyl ether to remove any unreacted carbonyl compound and other neutral impurities.[7] e. Cool the aqueous layer in an ice bath and acidify with dilute acetic acid or HCl until the precipitation of the product is complete (typically pH 4-5).[7] f. Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol 2: Williamson Ether Synthesis of this compound
-
Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 2-hydroxyquinoline-4-carboxylic acid (1.0 eq) and potassium carbonate (K₂CO₃, 2.5 eq) in anhydrous DMF.
-
Addition of Alkylating Agent: Add 1-iodobutane (1.2 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Workup and Isolation: a. Cool the reaction mixture to room temperature and pour it into ice water. b. Acidify the aqueous mixture with dilute HCl to a pH of ~3-4 to precipitate the crude product. c. Collect the precipitate by vacuum filtration and wash with water. d. Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield the final product, this compound.
Overall Synthesis Visualization
Sources
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 9. iipseries.org [iipseries.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. jocpr.com [jocpr.com]
Technical Support Center: Overcoming Solubility Challenges of 2-Butoxyquinoline-4-Carboxylic Acid
Welcome to the technical support center for 2-butoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility issues with this compound in aqueous solutions. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges in your experimental work.
Understanding the Challenge: The Physicochemical Properties of this compound
This compound is a molecule with inherent solubility challenges in aqueous media. This is due to the combination of a hydrophobic quinoline ring system and a butoxy side chain, which dominate its physicochemical properties. The carboxylic acid group provides a handle for pH-dependent solubility, but the overall lipophilic nature of the molecule often leads to precipitation in aqueous environments.
To effectively troubleshoot solubility issues, it is crucial to understand the key physicochemical parameters of the compound. While experimental data for this specific molecule is not widely published, we can rely on predicted values to guide our formulation strategies.
| Property | Predicted Value | Implication for Aqueous Solubility |
| pKa | ~4.5 - 5.5 | The carboxylic acid group will be protonated and less soluble at acidic pH, and deprotonated (ionized) and more soluble at pH values above the pKa. |
| logP | ~3.5 - 4.5 | A high logP value indicates a strong preference for a lipidic environment over an aqueous one, signifying poor water solubility. |
Troubleshooting Guide: Question & Answer Format
This section addresses specific issues you may encounter during your experiments and provides step-by-step solutions.
Q1: I've dissolved this compound in an organic solvent and tried to make an aqueous solution, but it immediately precipitates. What's happening and how can I fix it?
A1: This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is insoluble. The rapid change in solvent polarity causes the compound to precipitate.
Root Cause: The high lipophilicity (predicted logP ~3.5-4.5) of this compound means it is poorly solvated by water.
Solutions:
-
pH Adjustment: The carboxylic acid functional group is your key to improving aqueous solubility. By increasing the pH of the aqueous solution to at least 2 units above the predicted pKa (~4.5-5.5), you can deprotonate the carboxylic acid, forming a more soluble carboxylate salt.
-
Protocol:
-
Prepare your aqueous buffer at the desired final concentration.
-
Adjust the pH of the buffer to ~7.5 or higher using a suitable base (e.g., NaOH, KOH).
-
Slowly add your concentrated stock solution of this compound (in a water-miscible organic solvent like DMSO or ethanol) to the buffered aqueous solution while vortexing or stirring vigorously. This gradual addition helps to prevent localized high concentrations that can lead to precipitation.
-
-
-
Use of Co-solvents: If pH adjustment alone is insufficient, the use of a water-miscible organic co-solvent can increase the solubility of your compound by reducing the overall polarity of the solvent system.[1]
-
Recommended Co-solvents: Ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO) are commonly used.[2]
-
Workflow:
Co-solvent workflow for solubilization.
-
Q2: My compound dissolves at a high pH, but it's not stable and precipitates over time. How can I improve the long-term stability of my aqueous solution?
A2: While high pH increases the initial solubility, the solution may still be supersaturated, leading to precipitation over time. Additionally, the compound may be susceptible to degradation at extreme pH values.
Solutions:
-
Optimize pH and Concentration:
-
Experiment with a range of pH values (e.g., 7.4, 8.0, 8.5) to find the lowest pH that maintains solubility at your desired concentration. This can improve the chemical stability of your compound.
-
Determine the maximum stable concentration at the optimal pH. It may be necessary to work with a lower concentration than initially desired.
-
-
Incorporate Solubilizing Excipients:
-
Surfactants: Surfactants can form micelles that encapsulate the hydrophobic parts of your compound, increasing its solubility and stability in aqueous solutions.[3]
-
Selection: For a carboxylic acid, non-ionic surfactants like Polysorbate 80 (Tween 80) or Cremophor EL are often good starting points.
-
Protocol: Prepare your aqueous buffer and add the surfactant at a concentration above its critical micelle concentration (CMC). Then, slowly add your compound stock solution.
-
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility and stability.[4]
-
Selection: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used and effective choice for many hydrophobic compounds.
-
Mechanism:
Cyclodextrin inclusion complex formation.
-
-
Q3: I need to prepare a stock solution of this compound. What is the best solvent to use?
A3: For a stock solution, you need a solvent in which the compound is highly soluble and that is compatible with your downstream applications.
Recommended Solvents for Stock Solutions:
| Solvent | Pros | Cons |
| DMSO | High solubilizing power for a wide range of compounds. | Can be toxic to some cell lines at higher concentrations. Can be difficult to remove due to its high boiling point. |
| Ethanol | Less toxic than DMSO. Readily evaporates. | May not have the same solubilizing power as DMSO for highly lipophilic compounds. |
| N,N-Dimethylformamide (DMF) | High solubilizing power. | Can be toxic and should be handled with care. |
Protocol for Preparing a High-Concentration Stock Solution:
-
Accurately weigh the desired amount of this compound.
-
Add a small amount of the chosen organic solvent (e.g., DMSO) to the solid.
-
Use a vortex mixer or sonicator to aid dissolution.
-
Gradually add more solvent until the desired final concentration is reached, ensuring the compound is fully dissolved at each step.
-
Store the stock solution in a tightly sealed container, protected from light, and at an appropriate temperature (typically -20°C or -80°C) to minimize solvent evaporation and degradation.
Frequently Asked Questions (FAQs)
-
What is the expected solubility of this compound in water at neutral pH?
-
Based on its predicted high logP, the aqueous solubility at neutral pH is expected to be very low, likely in the low micromolar or even nanomolar range.
-
-
Can I use heat to dissolve the compound?
-
Gentle heating can be used to aid initial dissolution, but it is not a long-term solution for maintaining solubility in an aqueous medium. The compound will likely precipitate as the solution cools. Furthermore, prolonged heating can lead to degradation.
-
-
Are there any specific safety precautions I should take when handling this compound?
-
As with any chemical, it is important to handle this compound in a well-ventilated area and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Refer to the material safety data sheet (MSDS) for specific handling and safety information.
-
-
How does the butoxy chain length affect solubility compared to other 2-alkoxyquinoline-4-carboxylic acids?
-
Generally, as the length of the alkyl chain increases, the lipophilicity of the molecule increases, leading to a decrease in aqueous solubility. Therefore, this compound is expected to be less soluble in water than its methoxy or ethoxy counterparts.
-
References
- Gao, Y., et al. (2021). Solubilization techniques used for poorly water-soluble drugs. Acta Pharmaceutica Sinica B, 11(9), 2506-2528.
- Haslak, Z. P., Aviyente, V., Zareb, S., & Monard, G. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
- Rupp, M. (2011). Predicting the pKa of Small Molecules. Combinatorial Chemistry & High Throughput Screening, 14(4), 307-322.
- Zhang, J., et al. (2020). A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides. Frontiers in Chemistry, 8, 236.
Sources
- 1. mrupp.info [mrupp.info]
- 2. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Quinoline-Appended Cyclodextrin Derivative as a Highly Selective Receptor and Colorimetric Probe for Nucleotides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Stability of 2-Butoxyquinoline-4-Carboxylic Acid in Solution
Welcome to the technical support center for 2-butoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into maintaining the stability of this compound in solution. Here, you will find troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to address the common challenges encountered during formulation and analysis.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental questions regarding the stability of this compound, explaining the causality behind common experimental issues.
Q1: What are the primary causes of instability for this compound in solution?
Instability for this compound can be categorized into two main types: physical instability and chemical degradation.
-
Physical Instability: This most commonly manifests as precipitation from the solution. The molecule has a carboxylic acid group, making its solubility highly dependent on pH.[1][2] In aqueous media, if the pH drops near or below the compound's pKa, the carboxylic acid becomes protonated (COOH), significantly reducing its aqueous solubility and causing it to fall out of solution. The butoxy group adds lipophilicity, which can further limit its solubility in purely aqueous systems.
-
Chemical Degradation: The quinoline core and its substituents are susceptible to several chemical degradation pathways.
-
Oxidation: The electron-rich quinoline ring system can be prone to oxidation, especially in the presence of dissolved oxygen, metal ions, or peroxides.[3] This can lead to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic heterocyclic systems like quinoline are often sensitive to light, particularly in the UV spectrum.[3][4] Exposure can lead to complex degradation pathways and a loss of potency.
-
Hydrolysis: While the ether linkage of the butoxy group is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, especially when combined with elevated temperatures.[4]
-
Understanding these root causes is the first step in designing robust formulation and handling strategies.
Q2: My compound is precipitating out of my aqueous solution. How can I improve its solubility?
Precipitation is a clear sign of poor solubility, which is a common challenge for carboxylic acid-containing drugs.[5] The key is to control the ionization state of the carboxylic acid group.
Causality: The solubility of this compound is dictated by the equilibrium between its ionized (carboxylate, -COO⁻) and non-ionized (carboxylic acid, -COOH) forms. The ionized form is significantly more water-soluble. By adjusting the pH of the solution to be well above the pKa of the carboxylic acid (typically around 2 units above), you shift the equilibrium almost entirely to the soluble carboxylate form.
Here are actionable strategies to enhance and maintain solubility:
-
pH Adjustment: This is the most critical factor. Increase the pH of your aqueous solution using a suitable base (e.g., NaOH, KOH) or, preferably, a buffer system.[6] A pH range of 6.5-7.5 is often a good starting point for carboxylic acids.
-
Use of Buffers: Instead of simply adjusting the pH once, using a buffer system (e.g., phosphate, citrate, or TRIS) will maintain the pH within a narrow range, preventing precipitation if the solution is exposed to acidic conditions.[7]
-
Co-solvents: If pH adjustment alone is insufficient, incorporating a water-miscible organic co-solvent can increase the solubility of the non-ionized form of the drug.[6] Common examples include ethanol, propylene glycol, and polyethylene glycol (PEG).
-
Salt Formation: For solid formulations that will be dissolved later, using a pre-formed salt of the compound (e.g., sodium or potassium salt) can dramatically improve solubility and dissolution rates.[5]
Q3: How does pH affect the chemical stability of the molecule, and what pH range is optimal?
While increasing pH is excellent for solubility, it can negatively impact chemical stability. The optimal pH is a balance between solubility and chemical integrity. Quinoline derivatives can exhibit pH-dependent stability profiles.[1][8]
Causality: Both highly acidic and highly alkaline conditions can catalyze degradation reactions.
-
Acidic Conditions (pH < 4): Can promote hydrolysis of the ether linkage, although this typically requires elevated temperatures.[4]
-
Alkaline Conditions (pH > 8): Can increase susceptibility to base-catalyzed oxidation. The phenolate-like character of the quinoline ring can be enhanced at high pH, making it more reactive.
The optimal pH is the range where the overall degradation rate is lowest. This is typically determined experimentally by conducting a pH-rate profile study . This involves preparing solutions at various pH values, storing them under accelerated conditions (e.g., elevated temperature), and monitoring the concentration of the parent compound over time. The pH at which the degradation rate constant (k) is minimal is the pH of maximum stability. For many compounds, this range is often between pH 5 and 7.
Q4: I suspect my compound is degrading via oxidation. How can I prevent this?
Oxidation is a common degradation pathway for molecules with electron-rich aromatic systems.[3] If you observe discoloration (e.g., yellowing or browning) or the appearance of new peaks in your chromatogram that are exacerbated by exposure to air, oxidation is a likely cause.
Here are proven methods to mitigate oxidative degradation:
-
Use of Antioxidants: Incorporate antioxidants into your formulation.[3]
-
For Aqueous Solutions: Ascorbic acid or sodium metabisulfite are effective water-soluble antioxidants.
-
For Lipid-Based or Organic Solutions: Butylated hydroxytoluene (BHT) or tocopherol (Vitamin E) are common choices.
-
-
Inert Atmosphere: Oxygen is a key driver of oxidation. Preparing and storing the solution under an inert gas can significantly improve stability.[7] This is achieved by bubbling nitrogen or argon through the solvent before dissolving the compound and flushing the headspace of the storage container with the inert gas before sealing.
-
Chelating Agents: Trace metal ions (e.g., Fe²⁺, Cu²⁺) are potent catalysts for oxidation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions and prevent them from participating in degradation reactions.[7]
-
Light Protection: Store solutions in amber glass vials or wrap containers in aluminum foil to protect against photolytic degradation, which can generate free radicals and initiate oxidation.[6]
Q5: What general best practices should I follow for preparing and storing solutions?
A systematic approach to solution preparation and storage is critical for ensuring experimental reproducibility. The following table summarizes key best practices.
| Parameter | Recommendation | Rationale |
| Solvent Quality | Use high-purity (e.g., HPLC-grade) solvents and purified water (e.g., Milli-Q). | Prevents contamination with impurities that could catalyze degradation (e.g., metal ions, peroxides). |
| pH Control | Prepare solutions in a suitable buffer system (e.g., phosphate buffer) at the empirically determined pH of optimal stability. | Maintains both solubility and chemical stability by preventing pH fluctuations.[7] |
| Temperature | Store stock solutions and working solutions at controlled, cool temperatures (e.g., 2-8 °C), unless solubility is an issue. Avoid freeze-thaw cycles if possible. | Reduces the rate of all chemical degradation reactions, which are temperature-dependent. |
| Light Exposure | Always use amber vials or light-blocking containers for storage.[6] | Prevents photolytic degradation. |
| Atmosphere | For sensitive compounds, deoxygenate solvents and store under an inert atmosphere (N₂ or Ar).[7] | Minimizes oxidative degradation. |
| Container | Use high-quality, inert glass containers (e.g., Type I borosilicate glass). | Avoids leaching of contaminants from plastic and potential interaction with the container surface. |
Section 2: Troubleshooting Guide
| Issue Encountered | Possible Cause(s) | Suggested Solutions & Explanations |
| Cloudiness or Precipitation Over Time | 1. pH of the solution has shifted below the pKa. 2. Temperature change affecting solubility (e.g., crashing out at 4°C). 3. Evaporation of a co-solvent. | 1. Re-buffer the solution: Ensure the buffer capacity is sufficient for the intended use. Verify the final pH. 2. Increase co-solvent concentration: If storing cold, you may need a higher percentage of a co-solvent like propylene glycol to maintain solubility. 3. Use tightly sealed containers: Prevent solvent evaporation, especially for volatile organic co-solvents. |
| Discoloration (Yellow/Brown) | 1. Oxidative degradation. 2. Photodegradation. | 1. Add an antioxidant and/or chelating agent (EDTA): This is a primary line of defense against oxidation.[3][7] 2. Prepare and store under an inert atmosphere: Purge solvent and headspace with nitrogen.[7] 3. Strict light protection: Ensure the solution is never exposed to direct light. |
| Loss of Potency (Decreasing Peak Area in HPLC) | 1. Chemical degradation (hydrolysis, oxidation, etc.). 2. Adsorption to the container surface. | 1. Conduct a forced degradation study (see Protocol 2): Identify the specific degradation pathway to implement targeted stabilization strategies. 2. Evaluate container compatibility: Test different container materials (glass vs. polypropylene) and consider silanizing glassware for highly sensitive compounds. |
| Appearance of New Impurity Peaks in HPLC | 1. Degradation of the parent compound. 2. Interaction with excipients or buffer components. | 1. Identify the degradants: Use LC-MS to determine the mass of the impurities, which provides clues to the degradation pathway.[9] 2. Conduct excipient compatibility studies: Spiking the drug solution with individual excipients and monitoring under accelerated conditions can identify problematic interactions. |
Section 3: Key Experimental Protocols
These protocols provide a framework for systematically investigating and improving the stability of your this compound solutions.
Protocol 1: pH-Rate Profile Study
Objective: To determine the pH of maximum chemical stability for the compound in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7.4, 8, 10). Use buffers with known pKa values appropriate for each pH point (e.g., citrate for pH 2-6, phosphate for pH 6-8, borate for pH 8-10).
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., acetonitrile or DMSO) to ensure complete initial dissolution.
-
Prepare Study Samples: Spike a small, known volume of the stock solution into each buffer to a final concentration suitable for your analytical method (e.g., 10-20 µg/mL). Ensure the final percentage of the organic solvent is low (<1-2%) to minimize its effect.
-
Initial Analysis (T=0): Immediately analyze each sample using a validated stability-indicating HPLC method (see Protocol 3) to determine the initial concentration (C₀).
-
Incubate Samples: Store all samples in a temperature-controlled oven at an accelerated temperature (e.g., 50°C or 60°C) with light protection.
-
Time-Point Analysis: Pull aliquots from each pH sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours) and analyze them by HPLC.
-
Data Analysis:
-
For each pH, plot the natural logarithm of the concentration (ln[C]) versus time.
-
If the plot is linear, the degradation follows first-order kinetics. The slope of this line is the negative of the apparent first-order rate constant (-k).
-
Plot the calculated rate constant (k) versus pH. The pH at which the rate constant is at its minimum is the pH of optimal stability.
-
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and products to help develop a stability-indicating analytical method. This is a crucial step mandated by regulatory agencies like the FDA and ICH.[4][10]
Methodology:
-
Prepare Samples: Prepare solutions of the compound (~1 mg/mL) in a suitable solvent system (e.g., 50:50 acetonitrile:water).
-
Apply Stress Conditions: Expose the samples to the following conditions in parallel. Aim for 5-20% degradation.[11]
-
Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.
-
Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Heat the solution at 80°C.
-
Photolytic Stress: Expose the solution to a photostability chamber with controlled light (UV/Vis) and temperature, as per ICH Q1B guidelines.[11]
-
Control: Keep one sample at room temperature or 4°C, protected from light.
-
-
Monitor and Quench: Monitor the reactions over time (e.g., a few hours to several days).[10] Once sufficient degradation has occurred, neutralize acidic/basic samples and dilute all samples to a suitable concentration for analysis.
-
Analysis: Analyze all stressed samples and the control using an HPLC-UV/DAD system. The diode-array detector is crucial for assessing peak purity and ensuring that the parent peak is spectrally homogeneous and free from co-eluting degradants. LC-MS can be used to obtain mass information on the new peaks to help identify degradation products.[9]
Protocol 3: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a High-Performance Liquid Chromatography (HPLC) method capable of separating the parent compound from all potential degradation products, process impurities, and excipients.[12]
Starting Methodological Parameters:
-
Instrument: HPLC with UV/Vis or Diode-Array Detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid or Phosphoric Acid in Water (provides sharp peaks for carboxylic acids).
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Start with a high aqueous percentage and ramp up the organic phase. A good starting gradient could be 5% B to 95% B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Scan for the UV maxima of this compound (likely in the 230-350 nm range).
-
Injection Volume: 10-20 µL.
Validation: Once developed, the method must be validated by analyzing the samples from the forced degradation study. The method is considered "stability-indicating" if all degradation product peaks are well-resolved from the parent compound peak (resolution > 1.5) and from each other.
Section 4: Visual Guides
Diagram 1: Troubleshooting Workflow for Solution Instability
Caption: A workflow for diagnosing and resolving solution instability issues.
Diagram 2: Experimental Workflow for a Forced Degradation Study
Caption: Standard workflow for conducting a forced degradation study.
Section 5: References
-
Patsnap Eureka. (2025). Overcoming Challenges in Carboxylic Acid Drug Formulations. Available from:
-
Benchchem. (n.d.). Strategies for enhancing the stability of octadecanedioic acid formulations. Available from:
-
Liew, K. B., et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available from:
-
Hall, W. (2024). The Impact of Formulation Strategies on Drug Stability and Bioavailability. Journal of Chemical and Pharmaceutical Research. Available from:
-
Pharmaguideline. (2025). Strategies for Resolving Stability Issues in Drug Formulations. Available from:
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech. Available from:
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. Semantic Scholar. Available from:
-
Carvajal, M. T., & Yalkowsky, S. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. Available from:
-
Shinde, P., et al. (2019). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis. Available from:
-
Yulizar, Y., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science. Available from:
-
Guedes, J. F., et al. (2021). Enhanced degradation of quinoline in near-neutral pH aqueous solution by magnetically recoverable biochar: Performance, mechanism and variables effects. ResearchGate. Available from:
-
Tandel, K. A., et al. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. Available from:
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Available from:
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. Available from:
-
Vallejo, M., et al. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America. Available from:
Sources
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 8. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics | Semantic Scholar [semanticscholar.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. ijrpp.com [ijrpp.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
Technical Support Center: Purification of 2-Butoxyquinoline-4-Carboxylic Acid
Introduction
Welcome to the technical support guide for 2-butoxyquinoline-4-carboxylic acid (Cinchocaine EP Impurity A). This document is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of purifying this molecule. The unique structure of this compound, featuring a hydrophobic butoxy group, a rigid quinoline core, and an ionizable carboxylic acid function, presents a distinct set of purification challenges.
This guide provides field-tested insights and systematic protocols to help you overcome common hurdles such as poor solubility, co-eluting impurities, and crystallization failures. We will explore the causal relationships behind these challenges and offer robust, validated solutions to help you achieve high purity and yield.
Frequently Asked Questions (FAQs)
Q1: What are the primary structural features of this compound that influence its purification?
A1: The purification strategy is dictated by three key structural motifs:
-
Quinoline Core: A rigid, aromatic, and weakly basic heterocyclic system. This structure is prone to π–π stacking interactions, which can sometimes complicate crystallization.[1]
-
Butoxy Group: A flexible, nonpolar (hydrophobic) alkyl chain at the 2-position. This group significantly decreases the molecule's solubility in water compared to its hydroxyl analog (2-hydroxyquinoline-4-carboxylic acid) but improves its solubility in many organic solvents.[2]
-
Carboxylic Acid Group: A polar, acidic functional group at the 4-position. This is the most important handle for purification, as its ionizable nature allows for dramatic, pH-dependent changes in aqueous solubility, which can be exploited for acid-base extraction techniques.[3][4]
Q2: What are the most common impurities found in crude this compound?
A2: Impurities are typically process-related and can include unreacted starting materials from syntheses like the Doebner reaction (e.g., an aniline derivative, pyruvic acid, and an aldehyde) or byproducts from side reactions.[5] Common impurities might be compounds lacking the butoxy group or isomers formed during synthesis. Incomplete hydrolysis of an ester precursor would also result in the corresponding ester as a significant impurity.
Q3: Which analytical techniques are recommended for assessing the purity of the final product?
A3: A combination of methods is ideal for a comprehensive assessment.
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is the method of choice for quantitative purity analysis.[6] It is highly sensitive for aromatic compounds and can resolve closely related impurities. A typical method would use a C18 column with a water/acetonitrile or water/methanol gradient containing a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to ensure sharp peak shapes for the carboxylic acid.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structural identity and can detect impurities if they are present at levels of ~1% or higher.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired compound and can help identify unknown impurities.[8]
-
Melting Point Analysis: A sharp melting point range is a good indicator of high purity for a crystalline solid. Broad melting ranges often suggest the presence of impurities.
Troubleshooting Guide: Common Purification Challenges
This section addresses specific experimental issues in a question-and-answer format, providing both immediate troubleshooting steps and the scientific rationale behind them.
Issue 1: Poor Solubility and Difficulty Finding a Recrystallization Solvent
Q: My compound has poor solubility in common solvents at room temperature, making recrystallization difficult. How do I select an appropriate solvent system?
A: This is the most common challenge. The goal is to find a solvent (or solvent system) where the compound is sparingly soluble at room temperature but highly soluble when hot.[9] A systematic screening approach is the most effective strategy.
Workflow for Solvent Selection
Recommended Starting Solvents for Screening
| Solvent Class | Examples | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can hydrogen-bond with the carboxylic acid, while the alkyl part interacts with the butoxy-quinoline core. Often provides the desired temperature-dependent solubility profile.[10] |
| Esters | Ethyl Acetate | Medium polarity, good for dissolving aromatic compounds. Often used in a binary system with a nonpolar solvent like hexanes. |
| Ketones | Acetone, Methyl Ethyl Ketone (MEK) | Stronger solvents than esters, can be effective but may show high solubility even at room temperature. Best used as the "good" solvent in a binary pair. |
| Aromatic | Toluene | The aromatic ring interacts well with the quinoline system via π-stacking. Often requires heating to dissolve the compound. |
| Amides | N,N-Dimethylformamide (DMF) | Very strong, high-boiling point solvents. Use as a last resort, as they can be difficult to remove completely from the final product.[10][11] |
Issue 2: The Compound "Oils Out" Instead of Forming Crystals
Q: When I cool my saturated solution, the compound separates as an oil, not a solid. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute's solubility limit is reached at a temperature above its melting point (or the melting point of the solvated compound), causing it to separate as a liquid.[10] This is common with compounds that have greasy moieties like the butoxy group or when the solution is too concentrated or cooled too quickly.
Troubleshooting "Oiling Out"
-
Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add 10-20% more solvent to create a more dilute solution, then attempt to cool again.[10]
-
Slow Down Cooling: This is critical. Allow the flask to cool slowly on the benchtop, insulated if necessary. Rapid cooling (e.g., placing a hot flask directly into an ice bath) is a primary cause of oiling out. Only move to an ice bath after the solution has reached room temperature and crystallization has begun.[9]
-
Change the Solvent System: The polarity difference between your compound and solvent may be too large. If using a binary system, try adjusting the ratio or selecting a different anti-solvent.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-solvent interface. The microscopic imperfections in the glass can serve as nucleation sites, promoting crystal growth over oil formation.[10]
Issue 3: Low Purity After Recrystallization
Q: My recrystallized product is still not pure. How can I remove persistent impurities?
A: If a single recrystallization is insufficient, it implies that the impurities have similar solubility properties to your target compound. In this case, an orthogonal purification method is required.
Alternative Purification Strategy: Acid-Base Extraction
This technique leverages the acidic nature of the carboxylic acid group and is highly effective at removing neutral or basic impurities.
Causality: By converting the carboxylic acid to its water-soluble carboxylate salt, it is transferred from the organic phase to the aqueous phase. Neutral impurities (like an ester byproduct) or weakly basic impurities remain in the organic layer and are discarded. Re-acidifying the aqueous layer protonates the carboxylate, causing the pure, water-insoluble carboxylic acid to precipitate.[12]
Issue 4: Need for Ultra-High Purity (>99.5%)
Q: I require very high purity material for my application. Standard methods are not sufficient. What should I do?
A: For achieving the highest levels of purity, preparative High-Performance Liquid Chromatography (Prep HPLC) is the most powerful technique. It is particularly useful for removing isomers or impurities with very similar structures and properties.
Protocol: Preparative HPLC
While the exact conditions must be optimized, a good starting point can be derived from methods used for similar quinoline derivatives.[6]
-
Sample Preparation: Dissolve the crude or partially purified material in a minimal amount of a suitable solvent like methanol or DMSO. Filter the solution through a 0.45 µm filter to remove particulates.[6]
-
System Setup: Use a preparative HPLC system equipped with a C18 column.
-
Run Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a gradient that allows for good separation based on an analytical HPLC run (e.g., 60% to 90% B over 20-30 minutes).
-
Flow Rate: Dependent on column diameter (e.g., 20 mL/min for a 21.2 mm ID column).
-
Detection: Monitor at a wavelength where the compound has strong absorbance (e.g., ~325 nm).[6]
-
-
Fraction Collection: Collect the fractions corresponding to the main peak.
-
Post-Processing: Combine the pure fractions, remove the organic solvent using a rotary evaporator, and then lyophilize or extract the remaining aqueous solution to obtain the final solid product.
-
Purity Verification: Analyze the final product using analytical HPLC to confirm its purity.[6]
Starting HPLC Parameters (Example)
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 60% to 95% B over 15 min | 70% to 90% B over 20 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | 325 nm | 325 nm |
| Column Temp. | 30°C | Ambient or 30°C |
| Sample Loading | ~0.5 mg | Up to 100 mg per injection |
| Table adapted from methods for structurally similar compounds.[6] |
References
- BenchChem. (2025). Application Note: HPLC and Purification Methods for 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (2025).
- Bauer, G. et al. Microbial metabolism of quinoline and related compounds. XV. Quinoline-4-carboxylic acid oxidoreductase from Agrobacterium spec.1B: a molybdenum-containing enzyme. PubMed.
- ACS Food Science & Technology. (2025).
- ACS Food Science & Technology. (2025).
- Sigma-Aldrich. 2-Hydroxyquinoline-4-carboxylic acid 97.
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid.
- Alfa Chemistry. This compound.
- Fun, H. K., et al. (2012). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. PMC - NIH.
- TSFX. Physical Properties of Carboxylic Acids.
- Simson Pharma Limited. 2-methoxyquinoline-4-carboxylic Acid.
- University of Rochester.
- Sci Vis Lab. (2007).
- Biosynth. This compound.
- Anshul Specialty Molecules. 2-Hydroxyquinoline-4-carboxylic acid.
- Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047).
- Selleck Chemicals. Quinoline-4-carboxylic acid.
- ResearchGate. (2025).
- BenchChem. (2025). Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of 2-(1-Adamantyl)quinoline-4-carboxylic acid.
- Sigma-Aldrich. 2-Phenyl-4-quinolinecarboxylic acid 99.
- Witt, E. R. (1972). Purification of aromatic polycarboxylic acids by recrystallization.
- Li, Y., et al. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. PMC - NIH.
- Kataoka, H. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. PMC - NIH.
- Funaki, T., et al. (2018). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PMC - PubMed Central.
- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)
Sources
- 1. 2-(4-Methylphenyl)quinoline-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 3. tsfx.edu.au [tsfx.edu.au]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 9. m.youtube.com [m.youtube.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. scs.illinois.edu [scs.illinois.edu]
minimizing byproduct formation in 2-butoxyquinoline-4-carboxylic acid reactions
A Guide to Minimizing Byproduct Formation and Troubleshooting Common Issues
Welcome to the Technical Support Center for the synthesis of 2-butoxyquinoline-4-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to the synthesis of this important quinoline derivative. As Senior Application Scientists, we have compiled this resource to help you navigate the common challenges and minimize byproduct formation in your reactions.
I. Understanding the Synthetic Landscape: An Overview
The synthesis of this compound typically proceeds via established methods for quinoline ring formation, most notably the Doebner reaction and the Pfitzinger reaction . Each of these methods presents a unique set of challenges and potential for byproduct formation. This guide will address specific issues you may encounter with both of these synthetic routes.
II. Troubleshooting Guides: A Problem-Solving Approach
This section is designed to help you diagnose and resolve common problems encountered during the synthesis of this compound.
A. Doebner Reaction Troubleshooting
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1][2] For the synthesis of 2-substituted quinoline-4-carboxylic acids, this is a versatile method.[2]
Q1: My Doebner reaction is producing a significant amount of dark, tarry material, and the yield of my desired this compound is very low. What is causing this, and how can I prevent it?
A1: Tar formation is a very common issue in Doebner-type reactions and is often due to the acid-catalyzed polymerization of the aldehyde and other reactive intermediates, especially under harsh conditions.[3]
Probable Causes:
-
High Reaction Temperature: Excessive heat can accelerate polymerization and degradation pathways.[4]
-
Strong Acid Catalyst: While necessary, highly concentrated strong acids can promote unwanted side reactions.[3]
-
High Concentration of Reactants: A high concentration of the aldehyde can lead to self-condensation.
Solutions & Scientific Rationale:
-
Optimize Reaction Temperature: Maintain the lowest effective temperature to favor the desired reaction pathway over polymerization. A systematic approach, starting from a lower temperature and gradually increasing it, can help identify the optimal balance.
-
Select an Appropriate Catalyst: Consider using milder Lewis acids like BF₃·THF or scandium(III) triflate, which can be more selective and reduce tar formation compared to strong Brønsted acids.[3][5]
-
Control Reagent Addition: The slow, dropwise addition of pyruvic acid or the aldehyde to the reaction mixture can help to keep their instantaneous concentrations low, thereby minimizing self-condensation and polymerization.[3]
-
Solvent Choice: While ethanol is common, exploring other solvents like acetonitrile may offer better results, particularly in catalyzed versions of the reaction.[3]
Q2: My final product is contaminated with a significant amount of a byproduct that I suspect is 2-hydroxyquinoline-4-carboxylic acid. How can I confirm this and prevent its formation?
A2: The formation of 2-hydroxyquinoline-4-carboxylic acid is a highly probable byproduct in the synthesis of 2-alkoxyquinolines, arising from the cleavage of the butoxy ether linkage.
Probable Cause:
-
Ether Cleavage: The acidic conditions required for the Doebner reaction can catalyze the cleavage of the butoxy group, particularly at elevated temperatures.[1][6][7] This is a classic acid-catalyzed nucleophilic substitution reaction where the ether oxygen is protonated, making the butoxy group a better leaving group.[7]
Solutions & Scientific Rationale:
-
Milder Reaction Conditions: Employing milder acid catalysts and lower reaction temperatures can significantly reduce the extent of ether cleavage.[1]
-
Reaction Time: Monitor the reaction progress by TLC or HPLC and avoid unnecessarily long reaction times, which increase the likelihood of byproduct formation.
Identification and Differentiation:
-
¹H NMR Spectroscopy: The most definitive way to distinguish between the desired product and the 2-hydroxy byproduct is through ¹H NMR.
-
This compound: Will show characteristic signals for the butoxy group: a triplet around 4.5 ppm for the -OCH₂- protons, and multiplets for the other methylene groups and a terminal methyl group between 0.9 and 1.8 ppm.[8][9]
-
2-Hydroxyquinoline-4-carboxylic acid: Will lack the signals for the butoxy group and will show a broad singlet for the hydroxyl proton, which is exchangeable with D₂O.[10] The aromatic protons will also show slightly different chemical shifts.
-
-
HPLC Analysis: Due to the difference in polarity (the hydroxy compound being more polar), these two compounds can be readily separated by reversed-phase HPLC. The 2-hydroxy derivative will have a shorter retention time.[11][12]
-
Mass Spectrometry: The two compounds will have different molecular weights, which can be easily distinguished by mass spectrometry.[1]
Table 1: Comparative Analytical Data for Product and Key Byproduct
| Compound | Key ¹H NMR Signals (Predicted) | Molecular Weight | Relative HPLC Retention |
| This compound | ~4.5 ppm (t, 2H, -OCH₂-), 0.9-1.8 ppm (m, 7H, rest of butoxy group) | 245.28 g/mol | Longer |
| 2-Hydroxyquinoline-4-carboxylic Acid | Absence of butoxy signals, broad OH signal | 189.17 g/mol [13] | Shorter |
B. Pfitzinger Reaction Troubleshooting
The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound containing an α-methylene group in the presence of a strong base to yield a quinoline-4-carboxylic acid.[14][15] To synthesize a 2-butoxy derivative, a suitable butoxy-substituted carbonyl compound would be required.
Q3: I am attempting a Pfitzinger-type synthesis, but the reaction is giving a low yield and a complex mixture of products. What are the common pitfalls?
A3: The Pfitzinger reaction, while powerful, is sensitive to reaction conditions and substrate reactivity.
Probable Causes:
-
Incomplete Ring Opening of Isatin: The initial base-catalyzed hydrolysis of isatin to the keto-acid intermediate is crucial. If this step is incomplete, unreacted isatin can lead to side reactions.[15]
-
Self-Condensation of the Carbonyl Compound: The strongly basic conditions can promote aldol-type self-condensation of the carbonyl reactant, competing with the desired reaction.[15]
-
Decomposition: High temperatures and strong basic conditions can lead to the decomposition of starting materials, intermediates, or the final product.[16]
Solutions & Scientific Rationale:
-
Stepwise Reagent Addition: First, ensure the complete ring-opening of isatin by stirring it with the base (e.g., KOH in ethanol/water) until a color change is observed, indicating the formation of the isatinate salt. Then, add the carbonyl compound to this solution. This minimizes the self-condensation of isatin.[15]
-
Temperature Control: Avoid excessive heating. The reaction should be run at the lowest effective temperature to minimize decomposition and tar formation, even if it requires a longer reaction time.[15]
-
Stoichiometry: Using a slight excess of the carbonyl compound can help drive the reaction to completion.
Q4: Can the butoxy group be cleaved under Pfitzinger reaction conditions?
A4: The Pfitzinger reaction is conducted under strongly basic conditions. While ethers are generally stable to bases, harsh conditions (high temperatures and very strong bases) could potentially lead to elimination reactions if the butoxy group is on a suitable carbon framework, though this is less likely than acid-catalyzed cleavage. The primary concern in the Pfitzinger reaction is typically not ether cleavage but other side reactions related to the condensation.[15][16]
III. Experimental Protocols
The following are generalized protocols based on the Doebner and Pfitzinger reactions, which should be optimized for your specific substrates and laboratory conditions.
Protocol 1: Generalized Doebner Synthesis of this compound
Figure 1: General workflow for the Doebner synthesis.
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, combine 2-butoxyaniline (1.0 eq.), an appropriate aldehyde (e.g., benzaldehyde, 1.1 eq.), and a suitable solvent (e.g., ethanol or acetonitrile).
-
Add the catalyst (e.g., BF₃·THF, 0.3 eq.).[3]
-
Heat the mixture to the desired reaction temperature (e.g., 65 °C).
-
Slowly add a solution of pyruvic acid (0.6-1.0 eq.) in the same solvent to the reaction mixture over several hours.[3]
-
Maintain the reaction at temperature and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture and perform an aqueous work-up. This typically involves an acid/base extraction to isolate the carboxylic acid product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or by column chromatography.[17][18]
Protocol 2: Generalized Pfitzinger Synthesis
Figure 2: General workflow for the Pfitzinger synthesis.
Procedure:
-
In a round-bottom flask, dissolve potassium hydroxide (a significant excess, e.g., 3-4 eq.) in a mixture of ethanol and water.
-
Add isatin (1.0 eq.) and stir the mixture, gently heating if necessary, until the isatin dissolves and a color change indicates the formation of the isatinate salt.[15]
-
Add the butoxy-substituted carbonyl compound (e.g., 1-butoxypropan-2-one, 1.1-1.5 eq.).
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
After the reaction is complete, cool the mixture and remove the ethanol under reduced pressure.
-
Dilute the residue with water and extract with a nonpolar solvent to remove any unreacted carbonyl compound.
-
Cool the aqueous layer in an ice bath and carefully acidify with an acid (e.g., acetic acid or dilute HCl) to precipitate the crude product.
-
Collect the solid by filtration, wash with cold water, and dry.
IV. Purification Strategies
Q5: How can I effectively purify my this compound, especially to remove the 2-hydroxy byproduct?
A5: A combination of techniques can be employed for effective purification.
Recrystallization: This is often the first choice for purification. The key is to find a suitable solvent or solvent system. Given the structure, solvents like ethanol, ethyl acetate, or toluene, or mixtures thereof, could be effective.[18] Since 2-hydroxyquinoline-4-carboxylic acid is more polar and capable of stronger hydrogen bonding, it may have different solubility profiles, allowing for separation.
Column Chromatography: If recrystallization is ineffective, column chromatography on silica gel is a good alternative.[17] Carboxylic acids can sometimes streak on silica gel. This can often be mitigated by adding a small amount of acetic acid to the eluent. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, should allow for the separation of the less polar 2-butoxy product from the more polar 2-hydroxy byproduct.[12][17]
V. Frequently Asked Questions (FAQs)
Q6: Which synthetic route, Doebner or Pfitzinger, is generally better for preparing 2-alkoxyquinoline-4-carboxylic acids?
A6: The choice of route depends on the availability of starting materials. The Doebner reaction is often more convergent and flexible as it assembles the quinoline from simpler precursors (an aniline, an aldehyde, and pyruvic acid). The Pfitzinger reaction requires a specific α-methylene ketone, which in this case would be a butoxy-substituted ketone that may need to be synthesized separately. For general applicability, the Doebner reaction is often preferred.[1][2]
Q7: At what stage should I be most concerned about byproduct formation?
A7: Byproduct formation is a concern throughout the reaction, but the cyclization and aromatization steps are often where issues like tarring and incomplete reaction become most apparent. For the Doebner reaction, the initial condensation to form intermediates can also be a source of byproducts if not controlled properly. For the synthesis of this compound, the entire duration of heating in an acidic medium is a risk for ether cleavage.
Q8: Are there any "green" chemistry approaches for these syntheses?
A8: Yes, research has been conducted on greener alternatives. This includes the use of water as a solvent, microwave-assisted synthesis to reduce reaction times, and the use of recyclable catalysts.[2] These methods can often lead to higher yields and reduced byproduct formation.
References
- Wikipedia. Ether cleavage. [Link]
- Wikipedia. Pfitzinger reaction. [Link]
- Chemistry Steps. Reactions of Ethers-Ether Cleavage. [Link]
- Takeda, Y., et al. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. The Journal of Organic Chemistry. [Link]
- OpenStax. 18.3 Reactions of Ethers: Acidic Cleavage. Organic Chemistry. [Link]
- Columbia University.
- MDPI.
- Yadav, V., et al. (2012). Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. Journal of Chemical and Pharmaceutical Research, 4(4), 1956-1959. [Link]
- Name Reactions in Organic Synthesis. Pfitzinger Quinoline Synthesis. [Link]
- OpenStax. 13.4 Chemical Shifts in 1H NMR Spectroscopy. Organic Chemistry. [Link]
- Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
- B. G. M. ResearchGate. (A) Mechanism of the Doebner reaction. (B) Synthesis of the model... [Link]
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica acta Helvetiae, 41(3), 164–175. [Link]
- El-Sayed, W. A., et al. (2016). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Columbia University. B.
- Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- Oregon State University. 13C NMR Chemical Shifts. [Link]
- University of California, Los Angeles.
- ResearchGate.
- MDPI.
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica acta Helvetiae, 41(3), 164–175. [Link]
- Compound Interest. A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. [Link]
- PubChem. 2-Hydroxyquinoline-4-carboxylic acid. [Link]
- Google Patents. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids.
- MDPI.
- Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]
- Reddit.
- YouTube. CHEM 2325 Module 21: Spectroscopy of Carboxylic Acids. [Link]
- PubMed Central.
- Human Metabolome Database. Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
- ResearchGate. 1 H NMR of 2-methylquinoline-4-carboxylic acid. [Link]
- ResearchGate. (PDF) Determination of carboxylic acids content in the herbal mixtures by HPLC. [Link]
- YouTube. PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN)
Sources
- 1. chempap.org [chempap.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Doebner reaction - Wikipedia [en.wikipedia.org]
- 6. Secure Verification [cherry.chem.bg.ac.rs]
- 7. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 9. researchgate.net [researchgate.net]
- 10. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. columbia.edu [columbia.edu]
- 13. 2-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 85076 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Doebner Reaction (Chapter 19) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 17. web.uvic.ca [web.uvic.ca]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. jocpr.com [jocpr.com]
Technical Support Center: Optimization of Biological Assay Protocols for Quinoline Derivatives
Welcome to the Technical Support Center dedicated to navigating the complexities of biological assays involving quinoline derivatives. This guide is structured to provide researchers, scientists, and drug development professionals with practical, in-depth solutions to common and complex challenges encountered in the lab. Our approach is rooted in scientific integrity, providing not just protocols, but the rationale behind them to empower you to design robust and reproducible experiments.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most pressing initial questions that arise when working with quinoline derivatives.
Q1: My quinoline compound is showing activity in a fluorescence-based assay. How can I be sure it's a true hit and not an artifact?
A1: This is a critical question, as quinoline scaffolds are known for their intrinsic fluorescent properties, which can lead to false positives.[1] It is essential to perform a series of de-risking experiments. First, determine the intrinsic fluorescence of your compound by running a sample of the compound alone in the assay buffer at relevant concentrations.[1] If significant fluorescence is detected at the same wavelengths used for your assay's fluorophore, you will need to implement strategies to mitigate this interference. One effective method is to use a different detection technology (an orthogonal assay) to measure the same biological endpoint.[1] For example, if your primary screen is a fluorescence-based kinase assay, an orthogonal assay could be a luminescence-based ATP depletion assay. Additionally, performing a counter-screen against the assay components (e.g., the fluorophore or enzyme substrate) can help identify non-specific interactions.[1]
Q2: I'm observing precipitation of my quinoline derivative when I dilute my DMSO stock into aqueous assay buffer. What's causing this and how can I fix it?
A2: This is a common solubility issue. Quinoline derivatives are often hydrophobic, leading to poor aqueous solubility.[2] The abrupt solvent change from DMSO to an aqueous buffer can cause the compound to "crash out" of solution.[2] To address this, first ensure your final DMSO concentration is as low as possible, typically not exceeding 1%.[2] If precipitation persists, consider adjusting the pH of your buffer. Since many quinoline derivatives are weak bases, lowering the pH can increase their solubility by promoting the formation of a more soluble, protonated form.[2] Another effective strategy is to incorporate a low concentration of a non-ionic surfactant, such as Tween® 80 or Pluronic® F-68, in your assay buffer to help maintain solubility.[2]
Q3: What is a good starting concentration range for screening a novel quinoline derivative in a cell-based cytotoxicity assay?
A3: For a novel compound with unknown potency, it's advisable to start with a broad concentration range to establish a dose-response curve. A common approach is to perform a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).[3] The cytotoxic effects of quinoline derivatives can vary widely depending on their specific chemical substitutions, with some demonstrating activity in the low micromolar range.[3][4]
Q4: My quinoline compound solution is changing color over time. Is this a cause for concern?
A4: Yes, a color change, often to yellow or brown, is a common sign of degradation of quinoline compounds.[5] This can be caused by exposure to light (photodegradation) or oxidation.[5] Degradation can lead to a loss of potency and inconsistent assay results.[5] It is crucial to store quinoline solutions protected from light and at an appropriate temperature (e.g., refrigerated or frozen) to minimize degradation.[5] For sensitive experiments, it is always best to use freshly prepared solutions.[5]
Part 2: In-Depth Troubleshooting Guides
This section provides a more detailed, step-by-step approach to resolving complex experimental issues.
Issue 1: Differentiating True Biological Activity from Assay Interference
It is paramount to confirm that the observed activity of a quinoline compound is due to a specific interaction with the biological target and not an artifact of assay interference.[1]
Caption: Troubleshooting workflow for assay interference.
-
Assess Autofluorescence: As outlined in the FAQs, first quantify the intrinsic fluorescence of your quinoline derivative.
-
Perform a Counter-Screen: A counter-screen is designed to identify compounds that interfere with the assay technology itself. For instance, if your primary assay utilizes a luciferase reporter, a counter-screen would involve testing your quinoline compound's effect on the purified luciferase enzyme.[1] Activity in the counter-screen is a strong indicator of assay interference.
-
Conduct an Orthogonal Assay: An orthogonal assay measures the same biological endpoint but employs a different detection method.[1] For example, if you are assessing cytotoxicity with a metabolic assay like MTT, an orthogonal approach would be to measure membrane integrity using an LDH release assay.[4]
Issue 2: Inconsistent Results in Cell-Based Assays
Inconsistent results with quinoline derivatives in cell-based assays can stem from several factors, including poor solubility, compound instability, and off-target effects.
| Potential Cause | Suggested Solution |
| Poor Compound Solubility | Lower the final DMSO concentration, adjust buffer pH, or add a non-ionic surfactant.[2] |
| Compound Degradation | Prepare fresh solutions for each experiment, store stock solutions protected from light, and consider performing a stability study under your specific assay conditions.[5] |
| Off-Target Effects | The observed phenotype may be due to the inhibition of an unintended target.[3] Consider performing a kinase selectivity profile if your compound is a suspected kinase inhibitor. |
| General Toxicity | The compound may be causing general cellular toxicity rather than specific target inhibition. Try reducing the incubation time to observe a specific phenotype before widespread cell death occurs.[3] |
| Sub-optimal Concentration | The concentrations tested may be too low to elicit a response. Perform a wider dose-response experiment.[3] |
| Target Not Expressed | Confirm that the intended target is expressed at sufficient levels in your chosen cell line using techniques like Western blot or qPCR.[3] |
Part 3: Key Experimental Protocols
This section provides detailed, step-by-step methodologies for essential assays used to characterize quinoline derivatives.
Protocol 1: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability.[3]
Caption: Workflow for the MTT cytotoxicity assay.[4][6]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of the quinoline derivative in DMSO. Perform serial dilutions in cell culture medium to achieve the desired final concentrations.[3]
-
Cell Treatment: Remove the old medium and add the medium containing the quinoline derivative dilutions. Include a vehicle control (DMSO at the same final concentration) and a positive control for cytotoxicity.[3][7]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[3]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert the MTT into formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting cell viability against compound concentration.[4]
Protocol 2: Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay is used to detect and quantify apoptosis induced by quinoline derivatives.[4][6] Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane in early apoptotic cells, while PI stains the DNA of late apoptotic or necrotic cells with compromised membranes.[6]
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of the quinoline derivative for the desired time.[6]
-
Cell Harvesting: Harvest both adherent and floating cells and wash them twice with cold PBS.[6]
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[4]
-
Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.[4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[4]
-
Analysis: Add additional binding buffer and analyze the cells by flow cytometry within one hour.[4]
Part 4: Visualizing Mechanisms of Action
Quinoline derivatives have been shown to act through a variety of mechanisms. Below are simplified diagrams of key signaling pathways that can be targeted by these compounds.
PI3K/Akt/mTOR Signaling Pathway
This pathway is crucial for cell proliferation, survival, and growth, and is often dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.[4]
Topoisomerase Inhibition and DNA Damage Response
Many quinoline-based compounds function as topoisomerase inhibitors, leading to DNA damage and apoptosis.
Caption: DNA damage response via topoisomerase inhibition.
References
- Addressing Autofluorescence of Quinoline Compounds in Assays: A Technical Support Guide. Benchchem.
- Zhou, X., et al. (2024). Quinoline-based compounds can inhibit diverse enzymes that act on DNA. bioRxiv.
- Cell-Based Assays for Testing the Bioactivity of Quinolinone Derivatives: Application Notes and Protocols. Benchchem.
- From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Oriental Journal of Chemistry.
- Technical Support Center: Overcoming Poor Solubility of 2-Aminoquinoline Derivatives. Benchchem.
- Optimizing 2-(4-fluorophenyl)quinolin-7-amine in Cell-Based Assays. Benchchem.
- Application Notes and Protocols for Evaluating the Cytotoxicity of Quinoline Derivatives. Benchchem.
- Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions. Benchchem.
- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. PMC.
- The Expanding Therapeutic Landscape of Quinoline Derivatives: A Technical Guide. Benchchem.
- Exploration of quinolone and quinoline derivatives as potential anticancer agents. NIH.
Sources
Technical Support Center: Enhancing Bioavailability of Drug Derivatives
Welcome to the technical support center for bioavailability enhancement of drug derivatives. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of improving the systemic exposure of therapeutic compounds. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, addressing specific experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Formulation Strategies
Question 1: My poorly soluble drug derivative shows minimal dissolution in simulated gastric fluid. What formulation strategies can I employ to improve this?
Answer: Low aqueous solubility is a primary barrier to oral bioavailability. The dissolution rate is often the rate-limiting step for absorption. To enhance the dissolution of your poorly soluble derivative, consider the following formulation strategies, starting with the simplest and progressing to more complex approaches.
-
Particle Size Reduction: Decreasing the particle size of the active pharmaceutical ingredient (API) increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
Troubleshooting:
-
Issue: Agglomeration of micronized particles.
-
Solution: Incorporate a wetting agent or surfactant (e.g., polysorbate 80, sodium lauryl sulfate) into your formulation to reduce the interfacial tension between the drug particles and the dissolution medium.
-
Experimental Protocol: See Protocol 1: Particle Size Reduction by Milling.
-
-
-
Amorphous Solid Dispersions (ASDs): Converting the crystalline form of your drug to an amorphous state can significantly increase its aqueous solubility and dissolution rate. ASDs disperse the drug in a polymeric carrier, stabilizing the amorphous form and preventing recrystallization.
-
Troubleshooting:
-
Issue: Drug recrystallization during storage, leading to decreased dissolution over time.
-
Solution: Select a polymer with a high glass transition temperature (Tg) that has strong intermolecular interactions (e.g., hydrogen bonding) with your drug. Common polymers include PVP, HPMC, and Soluplus®. Perform stability studies at accelerated conditions (e.g., 40°C/75% RH) to assess the physical stability of the ASD.
-
-
-
Lipid-Based Formulations: For highly lipophilic drugs (LogP > 5), lipid-based drug delivery systems (LBDDS) can enhance bioavailability by presenting the drug in a solubilized state and utilizing lipid absorption pathways.
-
Troubleshooting:
-
Issue: Precipitation of the drug upon dispersion of the LBDDS in the aqueous environment of the GI tract.
-
Solution: Optimize the ratio of oil, surfactant, and co-surfactant in your formulation. Constructing a ternary phase diagram can help identify the optimal composition for forming stable micelles or microemulsions upon dilution.
-
-
Diagram 1: Formulation Strategies Workflow
Caption: Prodrug strategy for enhanced absorption.
Section 3: Advanced Drug Delivery Systems
Question 3: My drug derivative is susceptible to first-pass metabolism. How can I formulate it to bypass the liver?
Answer: First-pass metabolism in the liver can significantly reduce the amount of active drug that reaches systemic circulation. Advanced drug delivery systems can be designed to target alternative absorption pathways.
-
Nanoparticulate Systems: Encapsulating your drug in nanoparticles can alter its biodistribution.
-
Liposomes and Polymeric Nanoparticles: These systems can be engineered to be absorbed via the lymphatic system, thus bypassing the portal circulation and first-pass metabolism.
-
Troubleshooting:
-
Issue: Low encapsulation efficiency of the drug in the nanoparticles.
-
Solution: Optimize the formulation and process parameters. For liposomes, factors such as the lipid composition, drug-to-lipid ratio, and hydration buffer pH are critical. For polymeric nanoparticles, the choice of polymer, solvent/antisolvent system, and stirring rate can significantly impact encapsulation.
-
Experimental Protocol: See Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation.
-
-
-
Mucosal Drug Delivery: Formulations for buccal or sublingual administration can allow for direct absorption into the systemic circulation, avoiding the gastrointestinal tract and the liver.
-
Troubleshooting:
-
Issue: Poor drug permeation across the buccal mucosa.
-
Solution: Incorporate permeation enhancers into your formulation. These can include bile salts, fatty acids, and surfactants that can transiently and reversibly disrupt the lipid bilayer of the mucosal membrane.
-
-
Table 1: Comparison of Bioavailability Enhancement Strategies
| Strategy | Mechanism of Action | Advantages | Disadvantages |
| Particle Size Reduction | Increases surface area for dissolution | Simple, cost-effective | Risk of particle agglomeration |
| Amorphous Solid Dispersions | Increases solubility and dissolution rate | Significant bioavailability enhancement | Potential for recrystallization, stability issues |
| Lipid-Based Formulations | Presents drug in a solubilized state | Enhances absorption of lipophilic drugs | Risk of drug precipitation upon dispersion |
| Prodrug Approach | Masks polar groups to increase permeability | Can overcome permeability barriers | Requires enzymatic conversion, potential for altered pharmacology |
| Nanoparticulate Systems | Alters biodistribution, can bypass first-pass effect | Targeted delivery, protection from degradation | Complex formulation, potential for immunogenicity |
Experimental Protocols
Protocol 1: Particle Size Reduction by Milling
-
Preparation: Weigh 1 g of the drug derivative and 100 mg of a suitable surfactant (e.g., sodium lauryl sulfate).
-
Milling: Place the mixture in a planetary ball mill with zirconia grinding balls.
-
Operation: Mill at 300 rpm for 2 hours.
-
Analysis: Collect the milled powder and analyze the particle size using laser diffraction or dynamic light scattering.
-
Validation: Perform in vitro dissolution studies on the milled and unmilled drug to confirm an enhanced dissolution rate.
Protocol 2: Preparation of Polymeric Nanoparticles by Nanoprecipitation
-
Organic Phase Preparation: Dissolve 100 mg of a biodegradable polymer (e.g., PLGA) and 10 mg of your drug derivative in 5 mL of a water-miscible organic solvent (e.g., acetone).
-
Aqueous Phase Preparation: Prepare 20 mL of an aqueous solution containing a stabilizer (e.g., 1% w/v polyvinyl alcohol).
-
Nanoprecipitation: Add the organic phase dropwise to the aqueous phase under constant magnetic stirring.
-
Solvent Evaporation: Continue stirring for 4-6 hours to allow for the complete evaporation of the organic solvent.
-
Purification: Centrifuge the nanoparticle suspension to separate the nanoparticles from the unencapsulated drug and stabilizer. Wash the pellet with deionized water and resuspend.
-
Characterization: Analyze the particle size, polydispersity index, and zeta potential of the prepared nanoparticles. Determine the encapsulation efficiency by quantifying the amount of unencapsulated drug in the supernatant.
References
- Title: Amorphous Solid Dispersions: Theory and Practice Source: John Wiley & Sons URL:[Link]
- Title: A comprehensive review of amorphous solid dispersion system Source: National Center for Biotechnology Inform
- Title: Lipid-based formulations for oral drug delivery Source: National Center for Biotechnology Inform
- Title: Prodrugs: an efficient approach for improving drug bioavailability Source: National Center for Biotechnology Inform
- Title: Nanoparticulate systems for bypassing the first-pass metabolism Source: National Center for Biotechnology Inform
Technical Support Center: Resolving Common Issues in the Scale-Up Synthesis of Quinoline Carboxylic Acids
Welcome to the technical support center for the synthesis of quinoline carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals navigating the complexities of transitioning quinoline carboxylic acid synthesis from the laboratory bench to pilot and production scales. As a class of compounds vital to medicinal chemistry, their robust and reproducible synthesis is paramount.[1][2][3][4][5] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to address the specific, practical challenges encountered during scale-up.
Part 1: Core Scale-Up Challenges: Reaction Control and Yield
The transition from grams to kilograms is rarely a linear multiplication of reagents. Changes in the surface-area-to-volume ratio fundamentally alter heat and mass transfer, which can dramatically affect reaction outcomes.[6]
Q1: My quinoline synthesis yielded 85% at the 10-gram scale, but this dropped to 60% at the 1-kilogram scale. What are the primary causes and how can I troubleshoot this?
A: A significant drop in yield upon scale-up is a classic process chemistry challenge. The root cause is almost always linked to inadequate management of physical parameters that are negligible at the bench scale but critical in larger reactors. The primary areas to investigate are mass and heat transfer.[7]
Causality and Troubleshooting Steps:
-
Inefficient Mixing & Mass Transfer: In larger vessels, magnetic stirring is insufficient. This leads to poor mixing, creating localized pockets of high reactant concentration ("hot spots") or temperature gradients. These non-uniform conditions can promote the formation of byproducts and lead to incomplete reactions.[7]
-
Solution: Employ an overhead mechanical stirrer with an appropriately engineered impeller (e.g., pitched-blade turbine, anchor stirrer). The goal is to ensure homogeneity throughout the reaction volume.
-
-
Poor Heat Transfer & Exotherm Control: The surface-area-to-volume ratio decreases exponentially as you scale up.[7] This means a 100L reactor has proportionally less surface area to dissipate heat than a 1L flask. Uncontrolled exotherms can cause thermal degradation of starting materials, intermediates, or the final product, directly impacting yield and impurity profiles.[7][8]
-
Solution: Use a jacketed reactor with a thermal control unit. Monitor the internal reaction temperature with a calibrated probe, not just the jacket temperature. For highly exothermic steps, such as acid-catalyzed cyclizations, implement a semi-batch approach: add one reactant or catalyst portion-wise at a rate that allows the cooling system to manage the heat evolution.[7]
-
-
Sub-optimal Reaction Concentration: A concentration that works well in a flask might be too high for a large reactor, leading to viscosity issues, poor mixing, and precipitation problems.
-
Solution: You may need to re-optimize the reaction by using a slightly more dilute system to ensure fluidity and effective heat transfer.[7] While this may increase reaction time, the improvement in control and final yield often justifies it.
-
Troubleshooting Workflow for Yield Loss
The following workflow provides a systematic approach to diagnosing and resolving yield issues during scale-up.
Caption: A systematic workflow for troubleshooting yield loss during scale-up.
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Lab Scale (1 L Flask) | Pilot Scale (100 L Reactor) | Rationale for Change |
| Mixing | Magnetic Stir Bar | Overhead Mechanical Stirrer | Ensures homogeneity in large volumes.[7] |
| Heating/Cooling | Heating Mantle / Ice Bath | Jacketed Vessel with TCU | Provides precise and uniform temperature control.[7] |
| Reagent Addition | All at once (Batch) | Portion-wise or pumped (Semi-Batch) | Manages exotherms by controlling the rate of reaction.[7] |
| Temp. Monitoring | External Thermometer | Internal, calibrated probe | Reflects the true reaction temperature, not the vessel wall.[7] |
| Purification | Flash Chromatography | Recrystallization / Reslurrying | Chromatography is generally not economical or practical at scale.[7] |
Part 2: Impurity Formation and Management
New or elevated levels of impurities are common during scale-up. Understanding their origin is key to their elimination.
Q2: In my Conrad-Limpach synthesis, I'm seeing a new impurity at a higher temperature. What is it and how can I control it?
A: This is a classic regioselectivity challenge in quinoline synthesis. In the Conrad-Limpach-Knorr synthesis, the initial condensation of an aniline with a β-ketoester can occur at two sites: the keto group (kinetic control) or the ester group (thermodynamic control).[2][9][10][11][12]
-
Lower Temperatures (Kinetic Control): The reaction favors attack at the more reactive keto group, leading to a β-aminoacrylate intermediate, which cyclizes to the desired 4-hydroxyquinoline .[2][11]
-
Higher Temperatures (Thermodynamic Control): At elevated temperatures (e.g., >140-150°C), the reaction can favor attack at the ester group, forming a β-keto acid anilide.[9][10] This intermediate cyclizes to the isomeric 2-hydroxyquinoline , which is the "Knorr product" and likely your new impurity.
Mitigation Strategy:
-
Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate to favor the kinetic 4-hydroxy product. This reinforces the need for the robust temperature control systems discussed previously.
-
Catalyst Choice: The reaction is typically acid-catalyzed. The choice and concentration of the acid can influence the selectivity and reaction rate, allowing for lower operating temperatures.[9]
Impurity Formation Pathway: Conrad-Limpach-Knorr Synthesis
Caption: Regioselectivity in the Conrad-Limpach-Knorr synthesis is temperature-dependent.
Table 2: Common Impurities in Quinoline Carboxylic Acid Synthesis
| Impurity Type | Probable Cause | Proposed Mitigation Strategy |
| Polymeric/Tarry Materials | Uncontrolled exotherm, high reactant concentration, especially in acid-catalyzed reactions like Skraup or Doebner-von Miller.[7][8] | Improve heat transfer, control reagent addition rate, use a more dilute system, or add moderating agents like ferrous sulfate in the Skraup synthesis.[7][8][13] |
| Unreacted Starting Material | Incomplete reaction due to poor mixing, insufficient reaction time, or low temperature.[7] | Increase reaction time or temperature moderately; improve mixing with appropriate overhead stirrer.[7] |
| Oxidized Byproducts | Exposure to air at high temperatures, especially with electron-rich anilines.[7] | Maintain an inert atmosphere (e.g., nitrogen or argon) throughout the process.[7] |
| Hydrolyzed Intermediates | Presence of water in reagents or solvents, especially when ester functionalities are present.[7] | Use anhydrous solvents and reagents; ensure equipment is thoroughly dried.[7] |
Part 3: Product Isolation, Crystallization, and Purification
At scale, the final purity of your product is defined by your ability to effectively isolate and purify it. Crystallization is the workhorse of large-scale purification.
Q3: My product precipitated as a sticky oil ("oiled out") during crystallization instead of forming a solid. How can I fix this?
A: "Oiling out" is a common crystallization problem that occurs when the solute separates from the solution as a liquid phase instead of a solid crystal lattice. This happens when the solution becomes supersaturated too quickly or at a temperature above the melting point of the solute in that specific solvent environment.[14]
Troubleshooting Protocol:
-
Reduce the Cooling Rate: This is the most critical factor. Oiling out is often a sign of "shock cooling."
-
Protocol: Re-heat the mixture until the oil redissolves completely. Allow the solution to cool slowly and undisturbed to room temperature (e.g., by turning off the jacket heating and letting it cool with the ambient air). If crystals do not form, only then proceed to gradual cooling in a refrigerator. Avoid direct transfer from a hot solution to an ice bath.[14]
-
-
Use a More Dilute Solution: A highly concentrated solution can easily lead to oiling out.
-
Protocol: Add more of the hot solvent to the mixture to reduce the concentration before initiating cooling.[14]
-
-
Change the Solvent System: The current solvent may be a poor choice. An ideal crystallization solvent is one where your compound is highly soluble when hot and poorly soluble when cold.
-
Protocol: Perform a solvent screen. A powerful technique is using a binary solvent system. Dissolve your compound in a minimal amount of a "good" solvent (e.g., ethanol, DMF) at an elevated temperature. Then, slowly add a "poor" solvent (an anti-solvent, e.g., water, hexane) dropwise until the solution just becomes turbid. Add a few drops of the good solvent to clarify, then cool slowly.[14]
-
Q4: I've isolated a crystalline solid, but my analytical data suggests polymorphism. Why is this a concern and what should I do?
A: Polymorphism is the ability of a compound to crystallize in multiple different crystal structures.[15] These different forms can have distinct physical properties, including solubility, melting point, stability, and bioavailability. For a pharmaceutical product, controlling polymorphism is critical for ensuring consistent product quality and performance. An unexpected change in polymorphic form during manufacturing can have serious regulatory and clinical implications.
Actionable Steps:
-
Characterization: Confirm polymorphism using analytical techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).
-
Controlled Crystallization: The polymorphic form obtained often depends on the crystallization conditions. Systematically vary parameters like solvent, cooling rate, and agitation speed to identify the conditions that consistently produce the desired, most stable polymorph.
-
Seeding: Once the desired polymorphic form is identified and isolated, use a small amount of it to "seed" subsequent crystallizations. Seeding encourages the crystallization of that specific form, improving consistency.
Protocol: Scalable Recrystallization of a Quinoline Carboxylic Acid
This protocol outlines a robust procedure for purifying a quinoline carboxylic acid derivative at scale, focusing on control to achieve high purity and consistent crystal form.
Materials:
-
Crude quinoline carboxylic acid
-
Jacketed reactor with overhead stirrer and reflux condenser
-
Pre-selected crystallization solvent (e.g., ethanol, isopropanol, or a binary mixture)
-
Filter-dryer or Nutsche filter
Procedure:
-
Charging the Reactor: Charge the crude, dry solid into the jacketed reactor.
-
Dissolution: Add the calculated volume of the primary solvent. Begin agitation and heat the reactor jacket to the target dissolution temperature (e.g., reflux). Maintain temperature until all solids are completely dissolved. Visually inspect to ensure no particulates remain.
-
Hot Filtration (Optional but Recommended): If insoluble impurities are present, perform a hot filtration through a suitable filter into a clean, pre-heated reactor.
-
Controlled Cooling (Crystallization Step):
-
Set the temperature controller to a slow cooling ramp (e.g., 10-20 °C per hour). Rapid cooling is a primary cause of impurity inclusion and poor crystal formation.
-
Monitor the internal temperature. Note the temperature at which nucleation (the first appearance of crystals) begins.
-
Once nucleation starts, some processes benefit from holding the temperature constant for a period (e.g., 1-2 hours) to allow for controlled crystal growth before resuming the cooling ramp.
-
-
Isolation: Once the target final temperature is reached (e.g., 0-5 °C), hold for a sufficient time to maximize yield. Filter the resulting slurry using a filter-dryer.
-
Washing: Wash the filter cake with a small amount of cold, fresh crystallization solvent to displace the impurity-rich mother liquor.
-
Drying: Dry the purified crystals under vacuum at a controlled temperature until a constant weight is achieved.
References
- Technical Support Center: Scale-Up Synthesis of Quinoline Deriv
- Overcoming challenges in the synthesis of substituted quinolines. Benchchem.
- Conrad–Limpach synthesis. Wikipedia. [Link]
- Green Synthesis of Quinoline and Its Derivatives. International Journal of Pharmaceutical Sciences. [Link]
- Technical Support Center: Overcoming Challenges in Quinoline Synthesis. Benchchem.
- Conrad-Limpach Reaction. Name Reactions in Organic Synthesis. [Link]
- Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem.
- Quinoline Synthesis: Conrad-Limpach-Knorr. Química Organica.org. [Link]
- Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline. [Link]
- Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of W
- Method for purifying quinolinecarboxylic acid derivative.
- QUINOLINE. Organic Syntheses Procedure. [Link]
- Conrad-Limpach Quinoline Synthesis. Scribd. [Link]
- Technical Support Center: Purification of Quinoxaline-2-Carboxylic Acid Activ
- Crystal structure of quinoline-2-carboxylic acid ⋅ quinolinium-2-carboxylate.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.
- Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Str
- Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.
- Technical Support Center: Crystallization of 2-(1-Adamantyl)quinoline-4-carboxylic acid. Benchchem.
- Gould–Jacobs reaction. Wikipedia. [Link]
- Biosynthesis of quinoxaline antibiotics: purification and characterization of the quinoxaline-2-carboxylic acid activating enzyme from Streptomyces triostinicus. PubMed. [Link]
- Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Royal Society of Chemistry. [Link]
- Quinoline and its Impurities.
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A. [Link]
- Synthesis of quinolines. Organic Chemistry Portal. [Link]
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. PubMed Central. [Link]
- A review on synthetic investigation for quinoline- recent green approaches. Taylor & Francis Online. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase.
- A Comparative Guide to Quinoline Synthesis: Alternatives to the Gould-Jacobs Reaction. Benchchem.
- Gould-Jacobs Quinoline-forming Reaction. Biotage. [Link]
- Exploring Polymorphism, Cocrystallization and Mixed Crystalliz
- RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines. [Link]
- Application Notes and Protocols: Derivatives of Quinoline-4-Carboxylic Acid. Benchchem.
- The Effect of Short Chain Carboxylic Acids as Additives on the Crystallization of Methylammonium Lead Triiodide (MAPI). MDPI. [Link]
- Why are some reactions difficult to scale up? Reddit. [Link]
- Organic Chemistry - Gould-Jacobs Reaction Mechanism. YouTube. [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 10. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 12. scribd.com [scribd.com]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. youtube.com [youtube.com]
Technical Support Center: Method Development for Robust Analysis of 2-Butoxyquinoline-4-carboxylic Acid
Welcome to the technical support center for the analysis of 2-butoxyquinoline-4-carboxylic acid. This guide is structured to provide researchers, scientists, and drug development professionals with a comprehensive, field-tested framework for developing and troubleshooting a robust analytical method for this compound. Our focus is on explaining the causality behind experimental choices to empower you to adapt and overcome challenges in your laboratory.
Foundational Method Development: A Self-Validating HPLC Protocol
This compound is an acidic molecule with significant nonpolar character due to its butoxy and quinoline moieties. A robust reversed-phase high-performance liquid chromatography (RP-HPLC) method is essential for its accurate quantification. The following protocol is designed for high-purity sample assessment and is grounded in principles that ensure reliability.
Analyte Characteristics & Methodological Rationale
Understanding the physicochemical properties of this compound is the first step in developing a robust method. The carboxylic acid group (pKa ≈ 4) makes the molecule's ionization state highly dependent on pH. The butoxy group and quinoline ring system contribute to its hydrophobicity (LogP > 3).
-
Challenge : At a neutral pH, the carboxylic acid is deprotonated (negatively charged), which can lead to secondary interactions with the silica stationary phase, resulting in poor peak shape (tailing).[1][2][3]
-
Solution : The mobile phase pH must be controlled to be at least 1.5-2 pH units below the analyte's pKa.[3] Operating at a low pH (e.g., 2.5-3.0) ensures the carboxylic acid is fully protonated (neutral), minimizing secondary interactions and promoting a sharp, symmetrical peak.[2][3]
Recommended Analytical HPLC-UV Method
This protocol is designed to serve as a robust starting point for the analysis of this compound.
Experimental Workflow Diagram
Caption: General workflow for HPLC analysis of this compound.
Table 1: HPLC Method Parameters
| Parameter | Recommended Value | Rationale |
|---|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and resolution for hydrophobic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water (pH ≈ 2.7) | Suppresses ionization of the carboxylic acid, ensuring good peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a strong organic solvent providing good elution strength. |
| Gradient | 50% to 95% B over 10 minutes | Ensures elution of the compound in a reasonable time with good peak focusing. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing speed and pressure. |
| Column Temp. | 35°C | Improves efficiency and reduces viscosity, leading to sharper peaks. |
| Detection (UV) | 330 nm | Wavelength of maximum absorbance for the quinoline chromophore. |
| Injection Vol. | 10 µL | A standard volume to avoid column overload while ensuring good sensitivity. |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) | Ensures sample solubility and compatibility with the initial mobile phase. |
System Suitability Testing (SST)
Before analyzing any samples, the system's performance must be verified. This is a self-validating step crucial for ensuring data integrity.
Table 2: System Suitability Criteria
| Parameter | Acceptance Criteria | Purpose |
|---|---|---|
| Tailing Factor (Tf) | 0.9 ≤ Tf ≤ 1.5 | Measures peak symmetry. Values outside this range indicate problematic secondary interactions.[2] |
| Theoretical Plates (N) | > 5000 | Measures column efficiency. Low plate count indicates a poorly packed or aging column. |
| Retention Time %RSD | ≤ 1.0% (for n≥5 injections) | Assesses the stability and precision of the pump and system. |
| Peak Area %RSD | ≤ 2.0% (for n≥5 injections) | Measures the precision of the injector and detector. |
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why is my peak for this compound tailing severely?
A1: Peak tailing is the most common issue for acidic compounds and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[1]
-
Primary Cause: Ionized Silanols. The stationary phase surface contains residual silanol groups (-Si-OH). At a mobile phase pH above 4, these groups become deprotonated (-SiO⁻) and can interact ionically with any positively charged sites on your molecule or through dipole interactions, causing the peak to tail.[1][3]
-
Solution 1: Check Mobile Phase pH. The most critical factor is the pH of your aqueous mobile phase (Mobile Phase A). Ensure it is properly prepared with 0.1% formic or trifluoroacetic acid to achieve a pH well below 3.0. This keeps both the analyte and the silanol groups in their neutral, protonated forms, eliminating this ionic interaction.[2][3]
-
Solution 2: Use a High-Purity, End-capped Column. Modern, high-purity silica columns (Type B) have fewer metal impurities and are "end-capped" to block most residual silanols. If you are using an older column, switching to a modern, end-capped C18 column can dramatically improve peak shape.[4]
-
Solution 3: Column Contamination. If the peak shape has degraded over time, your column may be contaminated with basic compounds from previous analyses. Follow the column manufacturer's regeneration procedure, which typically involves flushing with a series of strong solvents.[2]
Troubleshooting Diagram: Peak Tailing
Caption: Decision tree for troubleshooting peak tailing issues.
Q2: My retention time is shifting between injections. What is the cause?
A2: Retention time instability points to a problem with the system's ability to deliver a consistent mobile phase composition or maintain a stable temperature.
-
Cause 1: Insufficient Column Equilibration. This is the most common reason. If you change the mobile phase composition or after the system has been idle, the column requires adequate time to equilibrate.
-
Solution: Ensure the column is flushed with at least 10-15 column volumes of the initial mobile phase conditions before the first injection. Monitor the baseline until it is stable.
-
-
Cause 2: Leaks or Pump Issues. A small leak in the system or poorly performing pump check valves can cause fluctuations in the mobile phase composition and pressure, leading to shifting retention times.
-
Solution: Check all fittings for leaks. Perform a system pressure test. If the pressure is fluctuating, sonicate the pump check valves in isopropanol to clean them.
-
-
Cause 3: Mobile Phase Preparation. If the mobile phase is prepared inaccurately or evaporates over time, its composition will change.
-
Solution: Prepare fresh mobile phase daily. Keep solvent bottles capped to minimize evaporation of the more volatile organic component (acetonitrile).
-
Q3: How do I perform robustness testing for this method?
A3: Robustness testing is a key part of method validation that demonstrates the reliability of the method during normal usage. It involves making small, deliberate changes to method parameters and observing the impact on the results.[5][6] This should be considered during the development phase as recommended by ICH and FDA guidelines.[6][7]
Table 3: Parameters for Robustness Testing
| Parameter | Variation | Acceptance Criteria for Results |
|---|---|---|
| Mobile Phase pH | ± 0.2 units | System suitability parameters (Tf, N) remain within spec. |
| Column Temperature | ± 5 °C | Retention time shift is acceptable and resolution is maintained. |
| Flow Rate | ± 10% (e.g., 0.9 to 1.1 mL/min) | System suitability parameters remain within spec. |
| % Organic (Initial) | ± 2% | Resolution between the main peak and any impurities is maintained. |
Q4: Can this method be adapted for analyzing the compound in a biological matrix like plasma?
A4: Yes, but it requires a robust sample preparation step to remove proteins and other interferences. Direct injection of plasma will destroy the analytical column.
-
Recommended Technique: Protein Precipitation followed by Solid-Phase Extraction (SPE).
-
Protein Precipitation: Add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.
-
Solid-Phase Extraction (SPE): Use a C18 SPE cartridge.
-
Condition the cartridge with methanol, then equilibrate with water.
-
Load the supernatant from the precipitation step.
-
Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove polar interferences.
-
Elute the this compound with methanol or acetonitrile.
-
Evaporate the eluent and reconstitute in the mobile phase for injection. This process concentrates the analyte and ensures compatibility with the HPLC method.[8][9]
-
-
References
- ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
- Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
- Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S.
- Quality Guidelines.
- Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
- What Causes Peak Tailing in HPLC?. Chrom Tech, Inc. [Link]
- The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks.
- What Is HPLC Method Robustness Assessment and Its Importance?. Altabrisa Group. [Link]
- Method Validation & Analytical Robustness for Stability-Indic
- Why a robust method is essential in pharmaceutical analysis.
- Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2.
- Q2(R2) Validation of Analytical Procedures. U.S.
- Drug Analysis of Plasma Samples. Chemistry LibreTexts. [Link]
- GRCTS Webinar: Validation of Analytical Methods according to the New FDA Guidance. GRCTS. [Link]
- Practical tips on preparing plasma samples for drug analysis using SPME.
Sources
- 1. hplc.eu [hplc.eu]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromtech.com [chromtech.com]
- 5. altabrisagroup.com [altabrisagroup.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
dealing with emulsion formation during extraction of quinoline compounds
Technical Support Center: Quinoline Compound Extraction
A Senior Application Scientist's Guide to Overcoming Emulsion Formation
Welcome to the technical support center for quinoline compound extraction. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging issue of emulsion formation during liquid-liquid extraction. Here, we move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions to prevent and resolve emulsions effectively.
Part 1: Frequently Asked Questions (FAQs) - Understanding & Prevention
This section addresses the fundamental questions surrounding emulsion formation, focusing on proactive measures to ensure clean and efficient phase separations.
Q1: What exactly is an emulsion and why is it a problem in my quinoline extraction?
An emulsion is a stable mixture of two immiscible liquids, like oil and water, where one liquid is dispersed as microscopic droplets within the other.[1] In the context of your extraction, this typically involves your organic solvent and the aqueous layer failing to separate cleanly, resulting in a cloudy, milky, or creamy layer at the interface.[2]
This is a significant problem for three main reasons:
-
Poor Recovery: Your target quinoline compound can become trapped within the emulsion layer, making it impossible to fully collect in the desired phase and leading to significant yield loss.[3]
-
Impure Product: The emulsion can carry impurities from one phase into the other, complicating downstream purification steps.
-
Process Inefficiency: Breaking a stable emulsion is time-consuming and can introduce additional reagents into your workflow, adding steps and potential sources of contamination.
Q2: Are quinoline extractions uniquely prone to emulsions? If so, why?
Yes, extractions involving quinoline and its derivatives can be particularly susceptible to emulsion formation. This is due to a combination of factors related to their chemical structure:
-
Amphiphilic Nature: Quinolines contain a hydrophobic aromatic ring system and a hydrophilic nitrogen atom. This dual nature allows them to act as weak surfactant-like molecules, reducing the interfacial tension between the organic and aqueous phases, which is a key factor in stabilizing emulsions.[4]
-
pH Sensitivity: Quinoline is a weak base (pKa of quinolinium ion is ~4.9).[5] Near this pKa, both the neutral and protonated (ionized) forms exist in equilibrium. The ionized form is highly water-soluble, while the neutral form is organic-soluble. This pH-dependent behavior can concentrate molecules at the interface, promoting emulsion.[6]
-
Presence of Impurities: Crude reaction mixtures often contain byproducts or unreacted starting materials that can act as powerful emulsifying agents.[1]
Q3: What are the best preventative measures to avoid emulsion formation from the start?
Preventing an emulsion is always easier than breaking one.[3] Incorporate these strategies into your standard workflow:
-
Gentle Mixing: Avoid vigorous shaking. Instead, gently invert the separatory funnel multiple times to increase the surface area for extraction without high shear forces that create tiny, stable droplets.[3]
-
Solvent Choice: If emulsions are a recurring problem, consider changing your organic solvent. Sometimes, switching to a solvent with a significantly different density and polarity can facilitate cleaner separation. For example, dichloromethane or chloroform may be less prone to emulsion than diethyl ether in certain systems.[7]
-
Pre-emptive Salting-Out: If you anticipate an emulsion, add a saturated sodium chloride solution (brine) to the aqueous phase before performing the extraction.[2][8] This increases the ionic strength of the aqueous layer, making it more polar and forcing non-polar organic compounds (including emulsifying agents) into the organic layer, thereby destabilizing the interface.[3]
Part 2: Troubleshooting Guide - Resolving Persistent Emulsions
When preventative measures are not enough, a systematic approach is needed to break an existing emulsion. This guide is structured from the least invasive to the most aggressive techniques.
Problem: I've performed my extraction and a persistent, cloudy/milky layer has formed between the organic and aqueous phases.
Solution Workflow:
Follow these steps sequentially. Do not proceed to the next step unless the previous one has failed.
Step 1: The Simplest First Step: Patience and Gentle Physical Agitation
-
Action: Let the separatory funnel stand undisturbed for 10-30 minutes.[1] Sometimes, the droplets will coalesce on their own.
-
Causality: Gravity is the primary force for phase separation. For weakly stabilized emulsions, giving the system time allows for the natural coalescence of dispersed droplets.
-
Pro-Tip: Gently swirling the funnel or tapping the side can sometimes accelerate the process.[2]
Step 2: Chemical Intervention - Altering the Aqueous Phase
-
Action: Add a small amount of saturated sodium chloride (brine) solution, stopper the funnel, and gently rock it.[9] You should see the salt solution falling through the emulsion, often causing it to break apart.[8]
-
Causality: This is the "salting out" effect. The high concentration of ions in brine dramatically increases the polarity and ionic strength of the aqueous phase.[3] This disrupts the forces stabilizing the dispersed droplets and reduces the solubility of organic components in the aqueous layer, forcing a cleaner separation.[9]
Step 3: Leveraging Chemistry - pH Adjustment
-
Action: Adjust the pH of the aqueous layer well away from the pKa of your quinoline compound and any acidic/basic impurities. Since quinoline is basic, adding a strong acid (like 1M HCl) to lower the pH to <2 will fully protonate it, making it highly water-soluble. Conversely, adding a strong base (like 1M NaOH) to raise the pH to >10 will ensure it remains in its neutral, organic-soluble form.
-
Causality: Emulsifying agents are often most active at a specific pH where they have both hydrophilic and lipophilic character.[10] By drastically changing the pH, you force these molecules to become fully ionized (water-soluble) or fully neutral (organic-soluble), destroying their ability to stabilize the interface.[6][11]
Step 4: Physical and Mechanical Methods
If chemical methods fail, mechanical force or physical separation can be employed.
-
Action A: Filtration: Pass the entire contents of the separatory funnel through a plug of glass wool or a pad of Celite® (diatomaceous earth) in a filter funnel.
-
Causality: The fine, porous nature of these filter aids provides a large surface area that helps to coalesce the small droplets of the dispersed phase, breaking the emulsion.[12]
-
Action B: Centrifugation: If available, transfer the mixture to centrifuge tubes and spin for 5-10 minutes.[7]
-
Causality: Centrifugation is a highly effective method that applies significant mechanical force, accelerating the gravitational separation of the two phases and compacting any interfacial material.[8][13] This is often the most reliable method for breaking very stubborn emulsions.[2]
Data & Protocols
Table 1: Comparison of Emulsion Breaking Techniques
| Method | Mechanism | Advantages | Disadvantages |
| Patience & Gentle Swirling | Gravitational separation, slow coalescence | No additives, simplest method | Time-consuming, only effective for weak emulsions |
| Addition of Brine (NaCl) | Increases aqueous phase polarity ("salting out") | Highly effective, inexpensive, common reagent | Adds salt to the aqueous layer which may need removal |
| pH Adjustment | Alters solubility of emulsifying agents | Very effective for pH-sensitive compounds | Requires addition of acid/base, may affect target compound stability |
| Filtration (Glass Wool/Celite®) | Physical coalescence of droplets on a surface | Removes fine particulates that may stabilize emulsions | Can be slow, potential for product loss on the filter medium |
| Centrifugation | Accelerated gravitational separation via g-force | Very powerful and often definitive, fast | Requires specialized equipment (centrifuge) |
| Ultrasonic Bath | Cavitation-induced droplet coalescence | Can be effective for some emulsions | Requires specific equipment, potential for localized heating |
Protocol: Breaking a Stubborn Emulsion using Saturated Brine
-
Preparation: Prepare a saturated solution of sodium chloride (NaCl) in deionized water. You can do this by adding NaCl to warm water while stirring until no more salt will dissolve. Allow it to cool to room temperature.
-
Addition: Carefully remove the stopper from your separatory funnel containing the emulsion. Add the saturated brine solution in a volume approximately 10-20% of the total aqueous layer volume.
-
Mixing: Re-stopper the funnel. Do NOT shake vigorously. Instead, slowly invert the funnel 2-3 times to allow the brine to pass through the emulsion layer.
-
Observation: Place the funnel back on a ring stand and allow it to sit. You should observe the emulsion beginning to break and the interface becoming sharper.
-
Separation: Once a clear interface has formed, you can drain the lower layer as usual. If a small amount of emulsion persists, it is often better to drain it along with the undesired layer to ensure the purity of your target layer.
Visualization
Troubleshooting Workflow Diagram
This diagram outlines the logical decision-making process when encountering an emulsion during the extraction of quinoline compounds.
Caption: Decision tree for troubleshooting emulsion formation.
References
- AZoM. (2018).
- Lurie, I. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- McCarthy, W. C., & D'Andrea, S. L. (1997). Process for breaking an emulsion. U.S.
- Kluthe. (n.d.). How does emulsion splitting work?. Kluthe Magazine. [Link]
- Oil & Gas Processing. (n.d.). Break an Emulsion. [Link]
- Oil & Gas Processing. (n.d.). Break an Emulsion. [Link]
- Spectro Scientific. (n.d.).
- Reddit. (2018). Breaking emulsions. r/chemistry. [Link]
- ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?. [Link]
- Biotage. (2023). Tackling emulsions just got easier. [Link]
- Hascakir, B., & Babadagli, T. (2014). A method of breaking oil-water micellar emulsions.
- Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. [Link]
- Chemat, F., et al. (2025). The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. NIH. [Link]
- Binks, B. P., et al. (2010). Formation and stability of emulsions: Effect of surfactant-particle interactions and particle shape. Semantic Scholar. [Link]
- Suthard, J. G. (1940). Emulsion breaking reagent and method of preparing the same. U.S.
- TREA. (n.d.). Method for breaking emulsions in a crude oil desalting system. [Link]
- ResearchGate. (n.d.). Separation of Nitrogen Heterocyclic Compounds from Model Oils by an Emulsion Liquid Membrane. [Link]
- Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- ResearchGate. (n.d.). Effect of Sample pH on extraction recovery of Sunset yellow and Quinoline yellow. [Link]
- Biolin Scientific. (n.d.). Behavior of Surfactants | Surfactants and Emulsions. [Link]
- Kibbelaar, H. V. M., et al. (n.d.). Is there a difference between surfactant-stabilised and Pickering emulsions?.
- Quora. (2022). Why is the formation of emulsion in solvent extraction considered as a disadvantage?. [Link]
- Williams, D. L. (2019). The role of pH in Liquid-Liquid Extraction L9 4380. YouTube. [Link]
- Acta Scientific. (2023).
- ResearchGate. (n.d.). Role of pH and cations on emulsion formation and stability of crude oils. [Link]
- Reddit. (2022). Role of Ph in liquid-liquid extraction. r/chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. azom.com [azom.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Emulsion Breaking Techniques for Oil in Water Solvent Extractions [spectrosci.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. biotage.com [biotage.com]
- 13. How does emulsion splitting work? - Kluthe Magazine [kluthe.com]
Technical Support Center: Optimizing Storage Conditions for Long-Term Stability
Welcome to the Technical Support Center for Long-Term Stability. This resource is designed for researchers, scientists, and drug development professionals to ensure the integrity, efficacy, and safety of their valuable samples and products over time. Here, you will find scientifically grounded, practical guidance presented in a question-and-answer format to address the specific challenges you may encounter.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the principles and practices of long-term stability storage.
Q1: What is the primary goal of a long-term stability study?
A1: The fundamental purpose of stability testing is to gather evidence on how the quality of a drug substance or drug product changes over time under the influence of various environmental factors like temperature, humidity, and light.[1][2] This data is used to establish a re-test period for the active pharmaceutical ingredient (API) or a shelf life and recommended storage conditions for the finished drug product, ensuring it remains safe and effective for the patient.[1][2]
Q2: What are the most common chemical degradation pathways I should be aware of?
A2: The most prevalent chemical degradation pathways for pharmaceutical products are hydrolysis, oxidation, and photolysis.[3]
-
Hydrolysis: A chemical breakdown involving reaction with water. It commonly affects molecules with ester and amide functional groups.[3][4]
-
Oxidation: Involves the loss of electrons, often through reaction with oxygen. It is the second most common degradation pathway after hydrolysis.[3]
-
Photolysis: Degradation caused by exposure to light. Colored compounds are often susceptible, and this process can lead to discoloration in addition to chemical breakdown.[3]
Understanding these pathways is crucial for developing stable formulations and selecting appropriate packaging.[5]
Q3: How do I choose the correct storage temperature for my samples?
A3: The appropriate storage temperature is critical and depends on the nature of the sample and the intended storage duration.
-
Short-Term Storage: Refrigeration (2-8°C or 35-41°F) or standard lab freezer storage (-20°C or -4°F) is often suitable for biological samples that are unstable at room temperature.[6][7][8]
-
Long-Term Storage: For preserving samples for extended periods, ultra-low temperature freezers (-80°C or -112°F) or cryogenic freezers (-190°C to -150°C or -310°F to -238°F) are recommended to halt enzymatic activity and prevent degradation.[6][7][8][9]
Always refer to specific guidelines for your sample type, as incorrect temperatures can lead to compromised sample integrity, such as the formation of ice crystals in cells during improper cryopreservation.[9]
Q4: What are "forced degradation" studies and why are they necessary?
A4: Forced degradation, or stress testing, is the intentional degradation of a molecule by exposing it to harsh conditions such as high temperature, extreme pH, light, and oxidizing agents.[10][11] These studies are performed to:
-
Identify likely degradation products and establish degradation pathways.[10][11][12]
-
Demonstrate the specificity of analytical methods, ensuring they are "stability-indicating."
-
Gain insight into the intrinsic stability of the molecule to aid in formulation and manufacturing process development.[10][13]
The goal is typically to achieve 5-20% degradation of the drug substance to be useful for analytical method development.[11][14]
Q5: What are the standard ICH long-term stability conditions?
A5: The International Council for Harmonisation (ICH) guideline Q1A(R2) specifies the conditions for stability testing. For long-term studies, the primary recommended condition is 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[1][2] An alternative is 30°C ± 2°C / 65% RH ± 5% RH.[2][15] Accelerated testing is typically conducted at 40°C ± 2°C / 75% RH ± 5% RH for 6 months.[1] These conditions are meant to simulate storage in different climatic zones.[15]
Section 2: Troubleshooting Guides
This section provides structured guidance for investigating and resolving specific issues encountered during stability studies.
Issue 1: Out-of-Specification (OOS) Result for Impurity/Degradant
An OOS result indicates that a test result falls outside the established acceptance criteria.[16] Investigating these is a critical and challenging function.[17]
Causality: An OOS result for an impurity can stem from analytical errors, unforeseen degradation of the product, or issues with the manufacturing process or raw materials.[18][19]
Troubleshooting Workflow: OOS Investigation
Caption: Workflow for investigating an OOS result.
Step-by-Step Protocol: Investigating an OOS Impurity Result
-
Phase I: Laboratory Investigation: The initial investigation must be prompt and thorough to determine if an obvious laboratory error occurred.[16][20]
-
Step 1.1: Analyst Interview: The supervisor should discuss the test method with the analyst to confirm their understanding and adherence to the standard operating procedure (SOP).
-
Step 1.2: Data Review: Examine raw data, including chromatograms, instrument parameters, and calculations, to check for integration errors or calculation mistakes.
-
Step 1.3: Equipment & Reagents Check: Verify that the equipment used was within its calibration and maintenance schedule.[17] Confirm that all reagents, standards, and solutions were prepared correctly and are within their expiry dates.[19]
-
-
Phase II: Full-Scale Investigation: This is a comprehensive investigation involving Quality Assurance, Manufacturing, and other relevant departments.[20]
-
Step 2.1: Review Manufacturing Process: Examine the batch production records for any deviations, operator errors, or equipment malfunctions that could have impacted product quality.[17][19]
-
Step 2.2: Review Raw Materials: Check the certificates of analysis (CoAs) and testing history of the raw materials used in the batch.[17]
-
Step 2.3: Historical Data Review: Compare the current batch's stability profile with historical data from previous batches to identify any unusual trends.[17]
-
Step 2.4: Additional Testing (if necessary): A protocol for retesting or resampling may be executed to help determine the root cause.
-
Step 2.5: Root Cause Analysis & CAPA: If a root cause is identified (e.g., product instability, process variability), determine the final disposition of the batch (release or reject) and implement Corrective and Preventive Actions (CAPAs) to prevent recurrence.[18]
-
Issue 2: Unexpected Physical Changes in the Sample
Causality: Physical changes like discoloration, precipitation in liquids, or changes in hardness for solid doses can indicate chemical degradation, interaction with the container/closure system, or the influence of environmental factors like humidity.[21]
Troubleshooting Decision Tree: Physical Instability
Caption: Decision tree for troubleshooting physical instability.
Recommended Actions:
-
Verify Storage Conditions: Immediately confirm that the sample has been stored under the intended conditions (temperature, humidity, light protection).[1] Check temperature logs and ensure the stability chamber is functioning correctly.
-
Conduct Photostability Testing: If discoloration is observed, light exposure is a likely cause.[3] Perform photostability testing according to ICH Q1B guidelines to confirm light sensitivity.
-
Evaluate Container Closure System: The container may be interacting with the product. Analyze for leachables and extractables and consider testing in a more inert container (e.g., glass vs. plastic).
-
Review Formulation: Assess the compatibility of the API with the excipients in the formulation, as interactions can lead to physical changes.
Section 3: Data Presentation and Protocols
Table 1: Standard ICH Stability Storage Conditions
This table summarizes the long-term, intermediate, and accelerated testing conditions as per the ICH Q1A(R2) guideline.[22][23]
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| or 30°C ± 2°C / 65% RH ± 5% RH | ||
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
| Data sourced from ICH Q1A(R2) Guideline.[2] |
Experimental Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study to understand a molecule's stability profile.[10][24]
Objective: To identify potential degradation products and pathways to support the development of a stability-indicating analytical method.
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of the drug substance in a suitable solvent.
-
Apply Stress Conditions: Expose aliquots of the stock solution to the following stress conditions in parallel. Include an unstressed control sample stored at optimal conditions.
-
Acid Hydrolysis: Add 0.1 N HCl and heat at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 N NaOH and heat at 60°C for 2-8 hours.
-
Oxidation: Add 3% H₂O₂ and store at room temperature for 2-8 hours.
-
Thermal Stress: Heat the solution at 80°C for 24 hours.
-
Photolytic Stress: Expose the solution to a light source conforming to ICH Q1B specifications (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).
-
-
Neutralization: After the stress period, neutralize the acid and base hydrolysis samples.
-
Analysis: Analyze all samples (including the control) using a high-resolution analytical technique, such as HPLC-UV/MS.
-
Data Evaluation:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation.
-
Identify and characterize the major degradation peaks.
-
Ensure the analytical method can resolve the degradation peaks from the main API peak (peak purity analysis).
-
This systematic approach provides critical knowledge about the molecule's intrinsic stability.[10]
References
- Drug degradation p
- Forced Degradation Studies for Biopharmaceuticals.Pharmaceutical Technology.
- Forced-Degradation Study for Biologics Comparability—From Clinical to Commercial Phase.CPhI Online.
- Compendium of Drug Degradation P
- Forced Degradation Studies of Biopharmaceuticals.RSSL.
- Stability Studies & Forced Degrad
- Biological Sample Storage Preserv
- Pharmaceutical Degrad
- Forced Degradation Studies: Regulatory Considerations and Implementation.
- Best Practices for Biological Sample Storage and Management.Biocompare.
- ICH Q1A (R2) Stability testing of new drug substances and drug products.European Medicines Agency (EMA).
- Degradation pathway: Significance and symbolism.ACD/Labs.
- Q1A(R2) A deep dive in Stability Studies.YouTube.
- Q1A R2 - ICH GUIDELINES OF STABILITY TESTING.Slideshare.
- Degradation Profiling of Pharmaceuticals: A Review.IJNRD.
- Biological Sample Storage & Management Best Practices.Precision Stability Storage.
- Q1A(R2) Guideline.ICH.
- ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.IKEV.
- Preserving Perfection Best Practices for Biological Sample Storage.American Biotech Supply.
- Investigating an Out of Specifications results – The most challenging function in pharmaceutical industries.
- How to Store Your Lab Samples Well.MyBioSource.
- 04 Steps to Investigate Out of Specific
- Investigating Out-of-Specification (OOS) Test Results for Pharmaceutical Production.FDA.
- Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing.Pharma Manufacturing.
- 5 Key Reasons for OOS Results & How to Control Them in Pharma!YouTube.
Sources
- 1. youtube.com [youtube.com]
- 2. database.ich.org [database.ich.org]
- 3. pharmacy180.com [pharmacy180.com]
- 4. ijnrd.org [ijnrd.org]
- 5. Wiley-VCH - Compendium of Drug Degradation Pathways [wiley-vch.de]
- 6. usalab.com [usalab.com]
- 7. biocompare.com [biocompare.com]
- 8. precisionstabilitystorage.com [precisionstabilitystorage.com]
- 9. How to Store Your Lab Samples Well | Lab Manager [labmanager.com]
- 10. pharmtech.com [pharmtech.com]
- 11. Forced Degradation Studies of Biopharmaceuticals | RSSL [rssl.com]
- 12. Degradation pathway: Significance and symbolism [wisdomlib.org]
- 13. contractpharma.com [contractpharma.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. ikev.org [ikev.org]
- 16. Managing Out-of-Specification (OOS) Results in Pharmaceutical Manufacturing | Lab Manager [labmanager.com]
- 17. ijpsjournal.com [ijpsjournal.com]
- 18. gmpsop.com [gmpsop.com]
- 19. m.youtube.com [m.youtube.com]
- 20. fda.gov [fda.gov]
- 21. Pharmaceutical Degradation | PPTX [slideshare.net]
- 22. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 24. Stability Studies & Forced Degradation - Aragen Bioscience [aragenbio.com]
Validation & Comparative
A Comparative Analysis of 2-Butoxyquinoline-4-Carboxylic Acid with Other Bioactive Quinolines: A Guide for Researchers
This guide provides a comprehensive framework for the comparative analysis of 2-butoxyquinoline-4-carboxylic acid, a lesser-studied quinoline derivative, against well-characterized analogues such as 2-phenylquinoline-4-carboxylic acid (Cinchophen) and 2-hydroxyquinoline-4-carboxylic acid. For researchers in drug discovery and medicinal chemistry, understanding the nuanced differences imparted by substitutions on the quinoline scaffold is paramount. This document offers a detailed examination of the known physicochemical properties and biological activities of comparator quinolines, alongside robust, field-proven experimental protocols to enable a thorough evaluation of novel derivatives like the 2-butoxy variant.
While specific experimental data for this compound is not extensively available in peer-reviewed literature, this guide will equip researchers with the necessary methodologies to generate such data and place it in the context of existing knowledge. The focus will be on two key areas of biological activity where quinoline derivatives have shown significant promise: antimicrobial and anticancer applications.
Introduction to the Quinoline-4-Carboxylic Acid Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] The presence of a carboxylic acid at the 4-position is a key feature that influences the pharmacokinetic and pharmacodynamic properties of these molecules, often enhancing their interaction with biological targets.[3] Variations in the substituent at the 2-position can dramatically alter the compound's biological profile, making this position a focal point for structure-activity relationship (SAR) studies.[3]
This guide will focus on a comparative analysis of three key derivatives:
-
This compound: The target of our hypothetical analysis. Its butoxy group introduces a degree of lipophilicity and conformational flexibility that distinguishes it from other well-known derivatives.
-
2-Phenylquinoline-4-carboxylic acid (Cinchophen): A historically significant analgesic and anti-inflammatory agent.[4] Its biological activities and physicochemical properties are well-documented, making it an excellent benchmark for comparison.
-
2-Hydroxyquinoline-4-carboxylic acid: A metabolite of quinoline and a key synthetic intermediate. Its hydrophilic hydroxy group provides a stark contrast to the lipophilic butoxy and phenyl substituents.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of a drug candidate are critical determinants of its absorption, distribution, metabolism, and excretion (ADME) profile. A comparative analysis of these properties can provide valuable insights into the potential behavior of this compound in a biological system.
| Property | This compound | 2-Phenylquinoline-4-carboxylic acid (Cinchophen) | 2-Hydroxyquinoline-4-carboxylic acid |
| Molecular Formula | C₁₄H₁₅NO₃ | C₁₆H₁₁NO₂[4] | C₁₀H₇NO₃[5] |
| Molecular Weight | 245.27 g/mol [6] | 249.27 g/mol [7] | 189.17 g/mol [5] |
| Melting Point (°C) | Data not available | 213 - 219[7] | >300[8] |
| Calculated logP | Data not available | ~3.4 (predicted) | 0.6 (predicted)[5] |
| pKa | Data not available | ~4.9 (for the quinoline nitrogen, predicted)[9] | Data not available |
Causality Behind Property Differences:
The stark difference in melting points between Cinchophen and 2-hydroxyquinoline-4-carboxylic acid highlights the impact of intermolecular forces. The hydroxyl group in the latter allows for strong hydrogen bonding, leading to a much higher melting point. The phenyl group in Cinchophen contributes to its crystallinity through pi-stacking interactions. It is anticipated that this compound would have a lower melting point than the 2-hydroxy analogue due to the absence of strong hydrogen bonding and a potentially less ordered crystalline structure.
The predicted logP values indicate a significant difference in lipophilicity. The phenyl group of Cinchophen confers considerable lipophilicity, while the hydroxyl group of 2-hydroxyquinoline-4-carboxylic acid increases its hydrophilicity. The butoxy group of our target compound is also lipophilic, and its logP value is expected to be higher than that of the 2-hydroxy derivative, likely influencing its membrane permeability and potential for oral absorption.
Synthesis of Quinolines: The Doebner and Pfitzinger Reactions
The synthesis of quinoline-4-carboxylic acids is most commonly achieved through the Doebner or Pfitzinger reactions.[10][11] The choice of reaction depends on the desired substitution pattern and the availability of starting materials.
The Doebner Reaction Workflow
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid, typically under acidic catalysis, to yield a 2-substituted quinoline-4-carboxylic acid.[10][12]
Caption: Workflow for the Doebner Reaction.
The Pfitzinger Reaction Workflow
The Pfitzinger reaction involves the condensation of isatin (or a derivative) with a carbonyl compound containing an α-methylene group in the presence of a strong base.[11][13]
Caption: Workflow for the Pfitzinger Reaction.
Biological Activity: A Comparative Analysis
Quinoline-4-carboxylic acids have demonstrated a broad spectrum of biological activities, with antimicrobial and anticancer effects being particularly prominent.
Antimicrobial Activity
The antimicrobial potential of quinoline derivatives is well-established, with many acting as inhibitors of essential bacterial enzymes like DNA gyrase and topoisomerase IV.[14]
Comparative Antimicrobial Data:
| Compound | Organism | MIC (µg/mL) | Reference |
| 2-Phenylquinoline-4-carboxylic acid derivative (5a₄) | Staphylococcus aureus | 64 | [15] |
| 2-Phenylquinoline-4-carboxylic acid derivative (5a₇) | Escherichia coli | 128 | [15] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a standardized and widely used technique for its determination.[16][17]
-
Preparation of Antimicrobial Stock Solution: Dissolve the test compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Microtiter Plates: Add 100 µL of sterile Mueller-Hinton broth to all wells of a 96-well microtiter plate.
-
Serial Dilutions: Add 100 µL of the stock solution to the first well of each row and perform a two-fold serial dilution across the plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add 100 µL of the standardized inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Anticancer Activity
The anticancer properties of quinoline-4-carboxylic acids are diverse, involving mechanisms such as the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[1][2][18]
Comparative Anticancer Data:
| Compound | Cell Line | IC₅₀ (µM) | Mechanism of Action | Reference |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid (P6) | MLLr leukemic cells | 7.2 | SIRT3 Inhibition | [19] |
| 2-Phenylquinoline-4-carboxylic acid derivative (D28) | K562 (Leukemia) | 1.02 | HDAC3 Inhibition, G2/M Arrest, Apoptosis | [20] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric method used to assess cell viability and determine the cytotoxic potential of a compound.[21][22]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curve.
Mechanisms of Action
Understanding the mechanism of action is crucial for the rational design of more potent and selective drug candidates.
Anticancer Mechanism: Induction of Apoptosis
A common mechanism of action for anticancer quinolines is the induction of apoptosis, or programmed cell death.[18]
Caption: Intrinsic apoptosis pathway induced by quinolines.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the comparative analysis of this compound. While a definitive comparison is hampered by the current lack of experimental data for this specific compound, we have outlined the established methodologies for its synthesis and biological evaluation. By following the detailed protocols for the Doebner/Pfitzinger reactions, broth microdilution, and MTT assays, researchers can generate the necessary data to rigorously assess its potential as an antimicrobial or anticancer agent.
The comparative data for 2-phenylquinoline-4-carboxylic acid and 2-hydroxyquinoline-4-carboxylic acid serve as valuable benchmarks. It is hypothesized that the butoxy substituent will increase the lipophilicity of the molecule compared to its hydroxy counterpart, potentially leading to enhanced cell permeability and biological activity. Future research should focus on the synthesis of this compound and a systematic evaluation of its physicochemical properties and biological activities to fully elucidate its therapeutic potential and establish clear structure-activity relationships within this important class of compounds.
References
- Microbe Online. (2013).
- Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. [Link]
- IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]
- S. Ali, et al. (2022). Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Scholars International Journal of Biochemistry, 5(5), 73-80. [Link]
- CLYTE Technologies. (2025).
- MDPI. (2025).
- Hancock Lab. (n.d.). MIC Determination By Microtitre Broth Dilution Method. [Link]
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
- FWD AMR-RefLabCap. (2022).
- Wikipedia. (n.d.). Pfitzinger reaction. [Link]
- MI - Microbiology. (n.d.). Broth Microdilution. [Link]
- PubMed Central. (n.d.). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]
- A. A. Shaik, et al. (2022). Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-21. [Link]
- A. Kumar, et al. (2021). Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences, 7(1), 1-24. [Link]
- Journal of Chemical and Pharmaceutical Research. (n.d.). Application of pfitzinger reaction in the synthesis of quinoline-4-carboxylic acid derivatives of carbazolo and azacarbazolo fused indophenazine. [Link]
- National Center for Biotechnology Information. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. [Link]
- ACS Publications. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. [Link]
- National Center for Biotechnology Information. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. [Link]
- National Center for Biotechnology Information. (2016).
- National Center for Biotechnology Information. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid. [Link]
- National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
- mVOC 4.0. (n.d.). Quinoline. [Link]
- Organic Chemistry Data. (2022).
- National Center for Biotechnology Information. (n.d.). 4-Quinolinecarboxylic acid. [Link]
- PubMed. (n.d.). Structure-activity relationship of quinoline carboxylic acids.
- Matrix Fine Chemicals. (n.d.). 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | CAS 132-60-5. [Link]
- PubMed. (n.d.). Structure--activity relationships in a series of novel 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylic acid antiallergy agents. [Link]
- National Center for Biotechnology Information. (n.d.). 2-Phenyl-quinoline-4-carboxylic acid (3-hydroxy-1-phenyl-propyl)-amide. [Link]
- Human Metabolome Database. (2021). Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047). [Link]
- ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... [Link]
Sources
- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-PHENYLQUINOLINE-4-CARBOXYLIC ACID | CAS 132-60-5 [matrix-fine-chemicals.com]
- 5. researchgate.net [researchgate.net]
- 6. 10222-61-4|this compound|BLD Pharm [bldpharm.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mVOC 4.0 [bioinformatics.charite.de]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. 2-Phenyl-quinoline-4-carboxylic acid (2-oxo-1-phenyl-propyl)-amide | C25H20N2O2 | CID 11794168 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 17. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. clyte.tech [clyte.tech]
A Comparative Guide to Validating the Biological Activity of 2-Butoxyquinoline-4-Carboxylic Acid Derivatives as URAT1 Inhibitors
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the biological activity of novel 2-butoxyquinoline-4-carboxylic acid derivatives. The focus is on their potential as inhibitors of the human urate anion transporter 1 (URAT1), a critical target in the management of hyperuricemia and gout. We will delve into the mechanistic rationale behind experimental designs, present detailed protocols for robust in vitro validation, and objectively compare performance against established therapeutic agents, supported by experimental data.
Introduction: The Rationale for Targeting URAT1
Hyperuricemia, characterized by elevated serum uric acid (sUA) levels, is the primary precursor to gout, a debilitating inflammatory arthritis caused by the deposition of monosodium urate crystals in joints.[1] A staggering 90% of hyperuricemia cases are attributed not to the overproduction of uric acid, but to its insufficient excretion by the kidneys.[1] This physiological process is largely mediated by the human urate anion transporter 1 (URAT1), encoded by the SLC22A12 gene.[2][3]
Located on the apical membrane of renal proximal tubular cells, URAT1 is responsible for reabsorbing approximately 90% of the uric acid filtered by the glomeruli back into the bloodstream.[2][3] Consequently, inhibiting URAT1 is a highly effective therapeutic strategy to increase uric acid excretion and lower sUA levels.[4] Quinoline-based carboxylic acids have emerged as a promising scaffold for developing potent URAT1 inhibitors.[5][6] This guide outlines the essential methodologies to validate the biological efficacy of a specific subclass, this compound derivatives, using a scientifically rigorous and comparative approach.
The URAT1 Pathway: Mechanism of Action and Inhibition
The therapeutic principle of URAT1 inhibition is straightforward: blocking the reabsorption of uric acid in the kidney promotes its excretion in urine. This dual action effectively lowers the concentration of uric acid in the blood, preventing the crystallization that leads to gout. A candidate molecule, such as a this compound derivative, is designed to bind to the URAT1 transporter, sterically or allosterically hindering its ability to transport urate anions from the tubular lumen back into the epithelial cells.
Below is a diagram illustrating the role of URAT1 in renal uric acid reabsorption and the mechanism of its inhibition.
Caption: URAT1-mediated uric acid reabsorption and inhibition.
Benchmarking Performance: Comparative Compounds
To ascertain the therapeutic potential of a novel derivative, its activity must be contextualized against established URAT1 inhibitors. These compounds serve as benchmarks for potency and provide a baseline for evaluating selectivity and safety.
| Compound | Description | Reported IC50 (hURAT1) |
| Lesinurad | An FDA-approved selective uric acid reabsorption inhibitor (SURI) used in combination with a xanthine oxidase inhibitor.[7][8][9] | ~7.18 µM[10] |
| Benzbromarone | A highly potent uricosuric agent, though its use is limited in some regions due to concerns about hepatotoxicity.[1][3][11] | ~0.28 µM[10] |
Note: IC50 values can vary between assay systems. The values presented are for comparative reference.
Core Experimental Validation: In Vitro URAT1 Inhibition Assays
The cornerstone of validating a potential URAT1 inhibitor is a cell-based assay that directly measures the compound's ability to block uric acid uptake. The most robust and widely accepted model utilizes the human embryonic kidney (HEK293) cell line stably transfected to express the human URAT1 transporter.
Experimental Workflow Overview
The general workflow for assessing URAT1 inhibition is a multi-step process designed to ensure accuracy and reproducibility.
Sources
- 1. Recent Updates of Natural and Synthetic URAT1 Inhibitors and Novel Screening Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Molecular basis of the urate transporter URAT1 inhibition by gout drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lesinurad: A significant advancement or just another addition to existing therapies of gout? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors [ouci.dntb.gov.ua]
- 7. Lesinurad, a novel, oral compound for gout, acts to decrease serum uric acid through inhibition of urate transporters in the kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesinurad | C17H14BrN3O2S | CID 53465279 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Lesinurad, a Selective Uric Acid Reabsorption Inhibitor, in Combination With Febuxostat in Patients With Tophaceous Gout: Findings of a Phase III Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Discovery of Novel Biphenyl Carboxylic Acid Derivatives as Potent URAT1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 2-Alkoxy-Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged motif in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The pharmacological profile of these compounds is significantly modulated by the nature and position of substituents on the quinoline ring system. This guide focuses on the structure-activity relationship (SAR) of a specific subclass: 2-alkoxy-quinoline-4-carboxylic acids. While direct and extensive comparative studies on this particular subclass are limited in publicly available literature, this guide will synthesize findings from structurally related quinoline derivatives to provide insights into their potential therapeutic applications and the molecular features governing their activity.
The Core Scaffold: A Foundation for Diverse Biological Activity
The fundamental structure of a 2-alkoxy-quinoline-4-carboxylic acid features a quinoline ring with a carboxylic acid group at the 4-position and an alkoxy group (-OR) at the 2-position. The carboxylic acid at the C-4 position is often crucial for the biological activity of quinoline-4-carboxylic acids, as it can participate in key interactions with biological targets, such as forming salt bridges with amino acid residues in enzyme active sites.[4] The nature of the substituent at the C-2 position plays a pivotal role in determining the compound's potency, selectivity, and overall pharmacological profile.[2]
Inferred Structure-Activity Relationships of 2-Alkoxy Derivatives
Based on SAR studies of related quinoline compounds, we can extrapolate the potential influence of the 2-alkoxy group on biological activity.
Antimicrobial and Antiparasitic Potential
The lipophilicity of substituents on the quinoline ring has been shown to correlate with antimicrobial and antiparasitic activity. It is plausible that varying the length and branching of the alkyl chain in the 2-alkoxy group could modulate the lipophilicity of the molecule, thereby influencing its ability to penetrate microbial cell membranes.
For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives, variations in the alkoxy group led to changes in antimycobacterial activity.[5] Although not a direct analogue, this suggests that the nature of the alkoxy substituent is a key determinant of antimicrobial efficacy. It is hypothesized that a systematic increase in the alkyl chain length of the 2-alkoxy group could lead to enhanced antimicrobial potency up to a certain point (a "cut-off" effect), after which increased lipophilicity might hinder solubility and bioavailability.
Modulation of Inflammatory Pathways
Certain quinoline-4-carboxylic acid derivatives have demonstrated anti-inflammatory properties, with some acting as inhibitors of cyclooxygenase-2 (COX-2).[4][6] The SAR for these compounds often highlights the importance of a substituted phenyl ring at the C-2 position. While a 2-alkoxy group is structurally distinct from a 2-aryl group, it can still influence the electronic and steric properties of the quinoline scaffold. The introduction of an alkoxy group could potentially orient the molecule within the COX-2 active site in a manner that facilitates inhibitory interactions. Further investigation is warranted to explore the potential of 2-alkoxy-quinoline-4-carboxylic acids as anti-inflammatory agents.
Neuromodulatory Activity: Targeting NMDA Receptors
Kynurenic acid (4-hydroxyquinoline-2-carboxylic acid), an endogenous antagonist of the N-methyl-D-aspartate (NMDA) receptor, is structurally related to the 2-hydroxy analogue of our target compounds.[1][7] The antagonism of the NMDA receptor's glycine site is a key mechanism for neuroprotection. The substitution pattern on the quinoline ring significantly influences the binding affinity for this receptor. It is conceivable that the introduction of a 2-alkoxy group could modulate the electronic environment of the quinoline system and its interaction with the glycine binding site. The size and nature of the alkoxy group would likely be critical, with bulkier groups potentially hindering receptor binding.
Comparative Data on Related Quinoline Derivatives
To illustrate the impact of substitutions on the quinoline-4-carboxylic acid scaffold, the following table summarizes the activity of some related compounds. It is important to note that these are not 2-alkoxy derivatives, but they provide valuable context for understanding the SAR of this class of molecules.
| Compound Class | C-2 Substituent | Biological Target/Activity | Key SAR Findings | Reference |
| 2-Aryl-quinoline-4-carboxylic acids | Substituted phenyl | COX-2 Inhibition | Lipophilic substituents on the C-7 and C-8 positions of the quinoline ring are important for COX-2 inhibitory activity. | [4] |
| 2-Aryl-quinoline-4-carboxylic acids | Substituted phenyl | Antibacterial | Structural modifications of the 2-phenyl group can increase antibacterial activity. | [8] |
| 4-Amido-tetrahydroquinolines | (Derived from 2-carboxy-quinolines) | NMDA Receptor Antagonism | The stereochemistry and conformation of the quinoline ring, along with the nature of the 4-substituent, are critical for high-affinity binding. | [1] |
| 1-Alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids | (Alkoxy at N-1) | Antimicrobial | 1-methoxy derivatives showed comparable in vitro activity to their N-ethyl counterparts against gram-negative bacteria and improved pharmacokinetic profiles in rats. | [9] |
Experimental Protocols
The synthesis and evaluation of 2-alkoxy-quinoline-4-carboxylic acids would follow established methodologies in medicinal chemistry.
General Synthesis via Doebner Reaction
A common method for the synthesis of 2-substituted-quinoline-4-carboxylic acids is the Doebner reaction.[8]
Step-by-Step Protocol:
-
Iminium Ion Formation: An equimolar mixture of an appropriate aniline and an alkoxy-substituted aldehyde in a suitable solvent (e.g., ethanol) is refluxed to form the corresponding imine.
-
Addition of Pyruvic Acid: Pyruvic acid is added to the reaction mixture.
-
Cyclization and Dehydration: The mixture is refluxed, often in the presence of a catalytic amount of acid, to facilitate the cyclization and subsequent dehydration to yield the 2-alkoxy-quinoline-4-carboxylic acid.
-
Purification: The product is isolated by filtration and purified by recrystallization or column chromatography.
In Vitro Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using standard methods such as the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[8]
Step-by-Step Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate containing growth medium.
-
Inoculation: Each well is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under appropriate conditions for bacterial growth.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth.
NMDA Receptor Binding Assay
To assess the potential neuroprotective activity, a radioligand binding assay for the NMDA receptor's glycine site can be performed.[1][10]
Step-by-Step Protocol:
-
Membrane Preparation: Synaptosomal membranes are prepared from rat cerebral cortex.
-
Binding Reaction: The membranes are incubated with a radiolabeled ligand (e.g., [³H]glycine) and varying concentrations of the test compound in a suitable buffer.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis.
Visualizing Structure-Activity Relationships and Workflows
To better understand the concepts discussed, the following diagrams illustrate the general structure-activity relationships and a typical experimental workflow.
Caption: Key structural features of 2-alkoxy-quinoline-4-carboxylic acids and their influence on biological activity.
Caption: A typical workflow for the design, synthesis, and evaluation of novel 2-alkoxy-quinoline-4-carboxylic acid derivatives.
Conclusion and Future Directions
The 2-alkoxy-quinoline-4-carboxylic acid scaffold represents an intriguing, yet underexplored, area of medicinal chemistry. Based on the established SAR of related quinoline derivatives, it is reasonable to hypothesize that compounds of this class may exhibit valuable antimicrobial, anti-inflammatory, and neuroprotective properties. The alkoxy group at the C-2 position offers a readily modifiable handle to fine-tune the physicochemical properties and biological activity of these molecules.
Future research should focus on the systematic synthesis and biological evaluation of a library of 2-alkoxy-quinoline-4-carboxylic acids with varying alkoxy substituents. Such studies are essential to establish definitive SAR trends and to identify lead compounds for further development. The experimental protocols outlined in this guide provide a solid foundation for initiating such investigations. The continued exploration of the chemical space around the quinoline-4-carboxylic acid core is likely to yield novel therapeutic agents with improved efficacy and safety profiles.
References
- Leeson, P. D., et al. (1993). 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor. Journal of Medicinal Chemistry, 36(24), 3985-3999.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230.
- Massoud, M. A., et al. (2014). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Thakare, A. M., et al. (2022). Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents. RSC Advances, 12(42), 27245-27253.
- Büchi, J., Perlia, X., & Preiswerk, M. A. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae, 41(3), 164-175.
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. Bioorganic & Medicinal Chemistry, 17(14), 5312-5317.
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed.
- Al-Ostoot, F. H., et al. (2021).
- Zarghi, A., et al. (2005). A Series of Quinoline-2-carboxylic Acid Derivatives: New Potent Glycine Site NMDA Receptor Antagonists. Archiv der Pharmazie, 338(2-3), 91-96.
- Zarghi, A., et al. (2009). Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors.
- Lasne, M. C., et al. (2007). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Organic & Biomolecular Chemistry, 5(21), 3537-3543.
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.
- Wang, Y., et al. (2016).
- Grimwood, S. (2002). The Use of Ligand Binding in Assays of NMDA Receptor Function. Current Protocols in Pharmacology, Chapter 1, Unit 1.10.
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Journal of Medicinal Chemistry, 20(6), 791-796.
- Agui, H., et al. (1977). Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. PubMed.
Sources
- 1. 4-Amido-2-carboxytetrahydroquinolines. Structure-activity relationships for antagonism at the glycine site of the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol as potential antimycobacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
A Senior Application Scientist's Guide to the Synthesis of 2-Butoxyquinoline-4-Carboxylic Acid: A Comparative Analysis of Efficacious Synthetic Routes
For researchers, scientists, and professionals in the field of drug development, the efficient synthesis of quinoline derivatives is of paramount importance. The quinoline scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown a wide array of biological activities. Among these, 2-butoxyquinoline-4-carboxylic acid stands out as a significant target molecule and building block. This guide provides an in-depth, objective comparison of the most efficacious synthetic routes to this compound, supported by experimental insights and data.
Introduction to this compound
This compound, also known as cinchocaine acid, is a key intermediate in the synthesis of various biologically active molecules. Its structure, featuring a quinoline core, a carboxylic acid at the 4-position, and a butoxy group at the 2-position, imparts specific physicochemical properties that are of interest in medicinal chemistry. The strategic selection of a synthetic route is crucial for achieving high yields, purity, and cost-effectiveness, particularly in a drug development setting.
This guide will dissect and compare three primary synthetic strategies:
-
The Conrad-Limpach-Knorr Synthesis followed by Etherification: A classic and reliable multi-step approach.
-
The Pfitzinger Reaction: A direct route to the quinoline-4-carboxylic acid core.
-
The Doebner Reaction: A versatile three-component reaction.
Each route will be evaluated based on its underlying chemical principles, practicality, and overall efficiency.
Route 1: The Conrad-Limpach-Knorr Synthesis and Subsequent Etherification
This well-established route involves the initial formation of a 2-hydroxyquinoline-4-carboxylic acid intermediate, which is then converted to the target 2-butoxy derivative. This approach offers a high degree of control and generally provides good yields.
Step 1: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid via Conrad-Limpach-Knorr Reaction
The Conrad-Limpach-Knorr synthesis involves the condensation of an aniline with a β-ketoester.[1][2][3] To obtain the desired 4-carboxylic acid functionality, a specific β-ketoester, diethyl 1,3-acetonedicarboxylate, is employed. The reaction proceeds through the formation of an enamine intermediate, followed by a thermal cyclization.[4]
Experimental Protocol: Synthesis of 2-Hydroxyquinoline-4-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve aniline (1.0 eq.) and diethyl 1,3-acetonedicarboxylate (1.1 eq.) in ethanol.
-
Condensation: Heat the mixture to reflux for 4-6 hours to form the enamine intermediate.
-
Cyclization: Remove the ethanol under reduced pressure. To the residue, add a high-boiling point solvent such as Dowtherm A and heat to 250 °C for 15-30 minutes.[5]
-
Work-up and Isolation: Cool the reaction mixture and add petroleum ether to precipitate the crude product. Filter the solid and wash with petroleum ether.
-
Hydrolysis: Treat the crude ester with an aqueous solution of sodium hydroxide (2.0 eq.) and heat to reflux to hydrolyze the ester to the carboxylic acid.
-
Purification: Cool the solution and acidify with hydrochloric acid to precipitate the 2-hydroxyquinoline-4-carboxylic acid. Filter, wash with water, and dry.
Step 2: Etherification to this compound
The hydroxyl group at the 2-position of the quinoline ring can be converted to a butoxy group via a Williamson ether synthesis. This involves an intermediate chlorination step followed by nucleophilic substitution with sodium butoxide.
Experimental Protocol: Synthesis of this compound
-
Chlorination: Suspend the 2-hydroxyquinoline-4-carboxylic acid (1.0 eq.) in phosphorus oxychloride (POCl₃) and heat to reflux for 2-3 hours to form 2-chloroquinoline-4-carbonyl chloride.
-
Esterification and Etherification: In a separate flask, prepare a solution of sodium butoxide (3.0 eq.) in dry butanol. Carefully add the cooled POCl₃ mixture to the sodium butoxide solution. The butoxide will react with the acid chloride to form the butyl ester and substitute the chloro group to yield the butyl 2-butoxyquinoline-4-carboxylate.
-
Hydrolysis: After the reaction is complete, carefully add water to quench the excess sodium butoxide and hydrolyze the ester to the desired carboxylic acid.
-
Purification: Acidify the mixture with a mineral acid to precipitate the this compound. The crude product can be purified by recrystallization from a suitable solvent like ethanol.[6]
Route 2: The Pfitzinger Reaction
The Pfitzinger reaction provides a more direct approach to quinoline-4-carboxylic acids by reacting isatin with a carbonyl compound in the presence of a strong base.[7][8][9] To synthesize this compound, the required carbonyl component would be 1-butoxy-2-propanone.
Causality Behind Experimental Choices
The choice of a strong base, typically potassium hydroxide, is critical for the initial ring-opening of isatin to form the potassium salt of isatinic acid.[10] This intermediate then condenses with the carbonyl compound. The subsequent intramolecular cyclization and dehydration are also base-catalyzed.
Experimental Protocol: Synthesis of this compound via Pfitzinger Reaction
-
Reaction Setup: In a round-bottom flask, dissolve potassium hydroxide (3.0 eq.) in ethanol. To this solution, add isatin (1.0 eq.) and stir until a clear solution is formed.
-
Addition of Carbonyl Compound: Add 1-butoxy-2-propanone (1.2 eq.) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for 12-24 hours.[11]
-
Work-up and Isolation: After cooling, pour the reaction mixture into water and acidify with acetic acid to precipitate the crude product.
-
Purification: The crude this compound can be purified by recrystallization from ethanol or by column chromatography.
Route 3: The Doebner Reaction
The Doebner reaction is a three-component condensation of an aniline, an aldehyde, and pyruvic acid to directly afford a quinoline-4-carboxylic acid.[12] To synthesize the target molecule, butanal would be the aldehyde of choice.
Causality Behind Experimental Choices
The Doebner reaction is typically acid-catalyzed, which facilitates the formation of an imine from the aniline and aldehyde.[13] This imine then reacts with the enol of pyruvic acid, followed by cyclization and oxidation to yield the quinoline ring. The choice of solvent and catalyst can significantly impact the reaction yield, especially with less reactive anilines.[14]
Experimental Protocol: Synthesis of this compound via Doebner Reaction
-
Reaction Setup: In a suitable solvent such as ethanol, mix aniline (1.0 eq.), butanal (1.1 eq.), and pyruvic acid (1.2 eq.).
-
Catalysis: Add a catalytic amount of a Lewis acid, such as scandium(III) triflate, or a Brønsted acid, like p-toluenesulfonic acid.[15]
-
Reaction: Heat the mixture to reflux for 8-12 hours.
-
Work-up and Isolation: Cool the reaction mixture and pour it into ice-water. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with a sodium bicarbonate solution to remove any unreacted pyruvic acid and then recrystallized from a suitable solvent.
Comparative Analysis of Synthetic Routes
| Feature | Conrad-Limpach-Knorr with Etherification | Pfitzinger Reaction | Doebner Reaction |
| Starting Materials | Aniline, diethyl 1,3-acetonedicarboxylate, POCl₃, butanol | Isatin, 1-butoxy-2-propanone, KOH | Aniline, butanal, pyruvic acid |
| Number of Steps | 2 main synthetic steps | 1 main synthetic step | 1 main synthetic step |
| Reaction Conditions | High temperatures for cyclization (250 °C), harsh chlorinating agent (POCl₃) | Strongly basic, reflux temperatures | Acid-catalyzed, reflux temperatures |
| Reported Yields | Generally good to high yields for each step | Moderate to good, can be substrate-dependent | Variable, can be low with certain anilines[14] |
| Substrate Scope | Broad for the Conrad-Limpach step | Dependent on the availability and stability of the α-methylene carbonyl compound | Broad aldehyde and aniline scope, but can be sensitive to electronic effects[14] |
| Key Challenges | Multi-step process, use of hazardous reagents (POCl₃) | Synthesis and stability of 1-butoxy-2-propanone | Potential for side reactions, purification can be challenging |
Visualization of Synthetic Pathways
Conrad-Limpach-Knorr Route
Caption: Conrad-Limpach-Knorr route to the target molecule.
Pfitzinger Reaction Route
Caption: Direct synthesis via the Pfitzinger reaction.
Doebner Reaction Route
Caption: One-pot synthesis using the Doebner reaction.
Conclusion and Recommendations
The choice of the optimal synthetic route to this compound depends on several factors including the scale of the synthesis, the availability of starting materials, and the desired purity of the final product.
-
The Conrad-Limpach-Knorr synthesis followed by etherification is a robust and reliable method. While it involves multiple steps, each transformation is generally high-yielding and the starting materials are readily available. This route is recommended for its predictability and control, making it suitable for both laboratory and larger-scale synthesis.
-
The Pfitzinger reaction offers an attractive, more direct route. However, its practicality is contingent on the accessibility and stability of 1-butoxy-2-propanone. If this precursor is readily available, the Pfitzinger reaction can be a highly efficient one-pot synthesis.
-
The Doebner reaction is a versatile one-pot, three-component reaction. Its main advantage lies in the use of simple starting materials. However, yields can be variable and optimization of reaction conditions is often necessary. This route is a good option for rapid library synthesis or when exploring structural analogs.
Ultimately, for a robust and scalable synthesis of this compound, the Conrad-Limpach-Knorr approach with subsequent etherification is often the most prudent choice due to its well-documented and reliable nature. For more exploratory work or when a direct route is highly desired, the Pfitzinger and Doebner reactions are valuable alternatives, provided the necessary precursors are accessible and the reaction conditions are carefully optimized.
References
- Doebner, O.; von Miller, W. Ueber eine Erweiterung der Skraup'schen Chinolin-Synthese. Ber. Dtsch. Chem. Ges.1881, 14, 2812-2817.
- Doebner, O. Ueber die von α-Alkyl-β-anilido-acrylsäuren und deren Homologen abgeleiteten Chinolinderivate. Ber. Dtsch. Chem. Ges.1887, 20, 277-280.
- Doebner-Miller reaction. In Wikipedia; 2023. [Link]
- Doebner reaction. In Wikipedia; 2023. [Link]
- Conrad, M.; Limpach, L. Ueber die Einwirkung von Acetessigester auf Anilin. Ber. Dtsch. Chem. Ges.1887, 20, 944-948.
- Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules2021, 26(15), 4475. [Link]
- Conrad–Limpach synthesis. In Wikipedia; 2023. [Link]
- Conrad-Limpach Reaction. In Name Reactions in Organic Synthesis; 2005; pp 138-139. [Link]
- Skraup, Z. H. Eine Synthese des Chinolins. Ber. Dtsch. Chem. Ges.1880, 13, 2086-2087.
- Quinoline. In Organic Syntheses; 1925; Vol. 5, p 79. [Link]
- Synthesis of Quinoline and deriv
- Büchi, J.; Perlia, X.; Preiswerk, M. A. [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharm Acta Helv.1966, 41(3), 164-75.
- Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. J. Org. Chem.2023, 88(17), 12136-12145. [Link]
- Pfitzinger, W.
- Pfitzinger Quinoline Synthesis. In Name Reactions in Organic Synthesis; 2005; pp 440-441. [Link]
- Pfitzinger reaction. In Wikipedia; 2023. [Link]
- A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Lett. Org. Chem.2009, 6(1), 59-61. [Link]
- Preparation method for quinoline-4-carboxylic acid deriv
- 2-Methyl-4-hydroxyquinoline. In Organic Syntheses; 1947; Vol. 27, p 54. [Link]
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- Process for making 2-hydroxyquinoline-4-carboxylic acids. US3691171A.
- Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry2014, 11(2), 123-134. [Link]
- Application of pfitzinger reaction in the synthesis of indophenazino fused quinoline-4-carboxylic acid derivatives. J. Chem. Pharm. Res.2012, 4(4), 1956-1959. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. J. Med. Chem.2011, 54(11), 3771-3783. [Link]
- The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential. ChemRxiv. 2022. [Link]
- 2-Methyl-4-hydroxyquinoline. In Organic Syntheses; 1947; Vol. 27, p 54. [Link]
- A process for the preparation of quinoline carboxylic acid deriv
- The Pfitzinger Reaction. (Review). Chem. Rev.1942, 30(1), 115-144. [Link]
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Derivatives. Molecules2016, 21(3), 340. [Link]
- Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A2025, 8(1), 158-166. [Link]
- The Doebner modification of the Knoevenagel reaction. [Link]
- A New Insight into the Pfitzinger Reaction. A Facile Synthesis of 6-Sulfamoylquinoline-4-carboxylic Acids. Molecules2016, 21(10), 1381. [Link]
Sources
- 1. synarchive.com [synarchive.com]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. US3691171A - Process for making 2-hydroxyquinoline-4-carboxylic acids - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 11. jocpr.com [jocpr.com]
- 12. Doebner reaction - Wikipedia [en.wikipedia.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Validation of Analytical Methods for 2-Butoxyquinoline-4-Carboxylic Acid Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the precise and accurate quantification of active pharmaceutical ingredients (APIs) and their metabolites is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 2-butoxyquinoline-4-carboxylic acid, a compound of interest in various research and development pipelines. As Senior Application Scientists, our goal is to offer not just protocols, but a foundational understanding of the principles and choices that underpin robust and reliable analytical method validation.
The Critical Role of Method Validation
The validation of a bioanalytical method is the cornerstone of ensuring that it is fit for its intended purpose.[1][2] It is a process that demonstrates the reliability, reproducibility, and accuracy of an analytical method under its specified operating conditions. For regulatory submissions supporting the safety and efficacy of drug products, well-characterized and appropriately validated bioanalytical methods are critical.[1][2][3] The International Council for Harmonisation (ICH) M10 guideline provides a comprehensive framework for bioanalytical method validation, ensuring global harmonization and acceptance of data.[3][4][5]
Understanding this compound
This compound, also known as Irtemide, is a quinoline derivative. The quinoline-4-carboxylic acid scaffold is a significant structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[6] The butoxy side chain imparts specific physicochemical properties that influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as the choice of analytical methodology.
Comparative Analysis of Analytical Techniques
The quantification of this compound in biological matrices, such as plasma, urine, or tissue homogenates, necessitates methods with high sensitivity, selectivity, and robustness. The two most prominent techniques for this purpose are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection
HPLC-UV is a widely accessible and cost-effective technique for the quantification of analytes that possess a chromophore, a part of the molecule that absorbs ultraviolet or visible light.
Principle of Operation: The method involves separating the analyte from other components in the sample matrix using a liquid chromatographic column. As the analyte elutes from the column, it passes through a UV detector, which measures the absorbance of light at a specific wavelength. The concentration of the analyte is proportional to the measured absorbance.
Strengths:
-
Cost-effective: The instrumentation and operational costs are generally lower than LC-MS/MS.
-
Robustness: HPLC-UV methods are often considered workhorses in quality control laboratories due to their reliability and straightforward operation.
-
Wide Applicability: Suitable for a broad range of compounds with UV-absorbing properties.
Limitations:
-
Lower Sensitivity: Compared to LC-MS/MS, the sensitivity of HPLC-UV can be insufficient for detecting very low concentrations of the analyte, which is often required in pharmacokinetic studies.
-
Potential for Interference: The selectivity of the method relies heavily on the chromatographic separation. Co-eluting matrix components that also absorb at the analytical wavelength can lead to inaccurate quantification.[7]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the gold standard for bioanalytical quantification due to its superior sensitivity and selectivity.[8]
Principle of Operation: Similar to HPLC, the analyte is first separated chromatographically. The eluent from the LC column is then introduced into a mass spectrometer. In the mass spectrometer, the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and a specific product ion is monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity.
Strengths:
-
High Sensitivity and Selectivity: The ability to monitor a specific precursor-to-product ion transition for the analyte of interest minimizes interference from matrix components, resulting in very low limits of detection (LOD) and quantification (LOQ).[8]
-
Structural Information: Mass spectrometry can provide information about the molecular weight and structure of the analyte.
-
Wide Dynamic Range: LC-MS/MS methods typically offer a broad linear range for quantification.
Limitations:
-
Higher Cost: The initial investment and ongoing maintenance costs for LC-MS/MS instrumentation are significantly higher than for HPLC-UV.
-
Matrix Effects: The ionization efficiency of the analyte can be suppressed or enhanced by co-eluting matrix components, which can affect the accuracy and precision of the method.[4] Careful method development and validation are required to mitigate these effects.
-
Complexity: The operation and data interpretation of LC-MS/MS systems require a higher level of technical expertise.
In-Depth Method Validation Protocols
The validation of an analytical method for this compound quantification should be performed in accordance with ICH M10 guidelines.[1][2] The key validation parameters are outlined below, along with experimental considerations.
Validation Parameters and Experimental Design
| Validation Parameter | Purpose | Experimental Approach | Acceptance Criteria (Typical) |
| Selectivity and Specificity | To ensure the method can differentiate the analyte from other components in the sample, including metabolites, impurities, and matrix components.[4] | Analyze blank matrix samples from at least six different sources to check for interferences at the retention time of the analyte and internal standard. | Response in blank samples should be ≤ 20% of the lower limit of quantification (LLOQ) for the analyte and ≤ 5% for the internal standard. |
| Linearity and Range | To demonstrate a proportional relationship between the analyte concentration and the instrument response over a defined range.[9][10] | Analyze calibration standards at a minimum of six concentration levels, from the LLOQ to the upper limit of quantification (ULOQ). | The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of the standards should be within ±15% of the nominal value (±20% at the LLOQ). |
| Accuracy and Precision | To determine the closeness of the measured concentration to the true value (accuracy) and the degree of scatter between a series of measurements (precision).[4][11] | Analyze quality control (QC) samples at a minimum of four concentration levels (LLOQ, low, medium, and high) in at least five replicates on three different days. | The mean accuracy should be within 85-115% of the nominal concentration (80-120% at the LLOQ). The precision (%CV) should not exceed 15% (20% at the LLOQ). |
| Matrix Effect | To assess the impact of the biological matrix on the ionization of the analyte and internal standard (for LC-MS/MS).[4] | Compare the response of the analyte in post-extraction spiked matrix samples to the response of the analyte in a neat solution at low and high concentrations. | The matrix factor (analyte peak response in the presence of matrix ions / mean analyte peak response in the absence of matrix ions) should be consistent across different matrix lots. The %CV of the IS-normalized matrix factor should be ≤15%. |
| Recovery | To evaluate the efficiency of the extraction procedure. | Compare the peak area of the analyte in a pre-extraction spiked sample to that of a post-extraction spiked sample at three concentration levels (low, medium, and high). | Recovery should be consistent, precise, and reproducible. |
| Stability | To ensure the analyte is stable in the biological matrix under various storage and handling conditions.[4] | Evaluate the stability of the analyte in QC samples under conditions such as freeze-thaw cycles, short-term bench-top storage, long-term storage, and in processed samples. | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |
Experimental Workflows and Protocols
Sample Preparation: A Critical First Step
The goal of sample preparation is to extract the analyte from the biological matrix and remove potential interferences. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Diagram: General Sample Preparation and Analysis Workflow
Caption: A generalized workflow for sample preparation and analysis.
Protocol 1: HPLC-UV Method for this compound
This protocol provides a starting point for developing a validated HPLC-UV method. Optimization will be required based on the specific instrumentation and laboratory conditions.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte. A typical gradient might be:
-
0-2 min: 95% A
-
2-10 min: Gradient to 5% A
-
10-12 min: 5% A
-
12.1-15 min: Return to 95% A (re-equilibration).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by performing a UV scan of a standard solution of this compound to find the wavelength of maximum absorbance (λmax).
-
Injection Volume: 10 µL.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 200 µL of acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition.
-
Inject into the HPLC system.
Protocol 2: LC-MS/MS Method for this compound
This protocol outlines a more sensitive and selective method for quantification.
1. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of MRM.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative mode (to be optimized for the analyte).
-
MRM Transitions:
-
Analyte: Determine the precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and optimize the collision energy to identify a stable and intense product ion.
-
Internal Standard: A stable isotope-labeled version of the analyte is the ideal internal standard.
-
-
Chromatographic conditions: Similar to the HPLC-UV method, but often with faster gradients and smaller particle size columns for higher throughput.
2. Sample Preparation (Solid-Phase Extraction):
-
Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange or reversed-phase sorbent) with methanol followed by water.
-
Load the plasma sample (pre-treated, e.g., diluted with an acidic solution).
-
Wash the cartridge with a weak organic solvent to remove interferences.
-
Elute the analyte with a stronger organic solvent, possibly with a pH modification.
-
Evaporate the eluate and reconstitute in the initial mobile phase.
-
Inject into the LC-MS/MS system.
Diagram: Decision Tree for Method Selection
Caption: A decision-making guide for selecting the appropriate analytical method.
Conclusion
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound depends on the specific requirements of the study. For applications where high sensitivity is not paramount and cost is a significant consideration, a well-validated HPLC-UV method can be a robust and reliable choice. However, for regulated bioanalysis, particularly in support of pharmacokinetic and toxicokinetic studies where low concentrations need to be accurately measured in complex biological matrices, a validated LC-MS/MS method is the unequivocal standard.
Regardless of the chosen technique, a rigorous validation process that adheres to international guidelines is essential to ensure the generation of high-quality, reliable, and reproducible data. This guide provides the foundational knowledge and practical protocols to empower researchers to confidently develop and validate analytical methods for this compound, ultimately contributing to the advancement of pharmaceutical science.
References
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022).
- ICH. (2022).
- BioAgilytix. (2024).
- European Medicines Agency. (2022).
- U.S. Food and Drug Administration. (2019).
- Yadav, P., et al. (2023). Development and Validation of a Stability-Indicating Reversed-Phase HPLC Method for Assay and Estimation of Related Substances of Ivermectin in an Oral Paste. Journal of Chromatographic Science, 61(2), 119-129. [Link]
- Kuda, L., et al. (2024). Comparison of LC-MS-based methods for the determination of carboxylic acids in animal matrices. Analytical and Bioanalytical Chemistry, 416(1), 223-236. [Link]
- Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Molecules, 25(20), 4886. [Link]
- Griffiths, W. J., & Wang, Y. (2019). Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Clinica Chimica Acta, 495, 564-576. [Link]
- Shah, V. P., et al. (1992). Analytical Methods Validation: Bioavailability, Bioequivalence, and Pharmacokinetic Studies. Journal of Pharmaceutical Sciences, 81(3), 309. [Link]
- Logue, B. A., et al. (2014). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
- International Journal of Creative Research Thoughts. (2022). ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR SIMULTANEOUS ESTIMATION OF IVERMECTIN AND NITAZOXANIDE. [Link]
- Saito, K., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. Semantic Scholar. [Link]
- Marson, B. M., et al. (2020). Validation of analytical methods in a pharmaceutical quality system: an overview focused on hplc methods. Química Nova, 43(8), 1194-1206. [Link]
- Contin, M., et al. (2018). Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots. Journal of Pharmaceutical and Biomedical Analysis, 159, 303-310. [Link]
- Toomula, N., et al. (2011). Development and Validation of Analytical Methods for Pharmaceuticals. Journal of Analytical & Bioanalytical Techniques, 2(4). [Link]
- International Journal of Pharmaceutical Chemistry and Analysis. (2018). Method stability indicating method development and validation for emtricitabina by UV spectroscopic and RP-HPLC methods. [Link]
- Mpountoukas, P., et al. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. Molecules, 27(19), 6543. [Link]
- Patel, D. B., et al. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Journal of Chemical and Pharmaceutical Research, 9(2), 216-230. [Link]
- Büchi, J., et al. (1966). [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae, 41(3), 164-175. [Link]
- Logue, B. A., et al. (2010). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Journal of Analytical Toxicology, 34(6), 334-338. [Link]
Sources
- 1. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. ema.europa.eu [ema.europa.eu]
- 4. worldwide.com [worldwide.com]
- 5. M10 BIOANALYTICAL METHOD VALIDATION | FDA [fda.gov]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and validation of a HPLC-UV method for the quantification of antiepileptic drugs in dried plasma spots - PubMed [pubmed.ncbi.nlm.nih.gov]
Bridging the Gap: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-Butoxyquinoline-4-Carboxylic Acid Analogs
In the landscape of modern drug discovery, the journey from a promising compound in a petri dish to a clinically effective therapeutic is fraught with challenges. A critical juncture in this journey is the transition from in vitro to in vivo testing. This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of 2-butoxyquinoline-4-carboxylic acid analogs, a class of compounds with burgeoning interest across various therapeutic areas. While specific data on 2-butoxy derivatives is emerging, we will draw upon the wealth of information available for structurally related 2-alkoxy and other 2-substituted quinoline-4-carboxylic acid analogs to illuminate the key considerations and experimental frameworks for researchers, scientists, and drug development professionals.
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous approved drugs.[1][2] The 2-alkoxyquinoline-4-carboxylic acid moiety, in particular, has been explored for a range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][5] Understanding the correlation, and often the disparity, between how these molecules perform in controlled laboratory assays versus within a complex biological system is paramount for their successful development.
The In Vitro vs. In Vivo Dichotomy: More Than Just a Change of Scenery
The decision to advance a compound from in vitro to in vivo studies is a pivotal moment in drug development, underpinned by a careful analysis of its performance in preliminary assays. In vitro experiments, conducted in a controlled environment outside of a living organism, offer a rapid and cost-effective means to screen compounds for desired biological activity and to elucidate their mechanism of action at a molecular level. However, the simplicity of these systems can be a double-edged sword, as it fails to recapitulate the intricate network of physiological processes that govern a drug's fate in vivo.
The transition to in vivo models, typically involving animal studies, introduces the complexities of absorption, distribution, metabolism, and excretion (ADME) – pharmacokinetic factors that can profoundly impact a compound's efficacy and toxicity.[1] A molecule that exhibits potent activity against a cancer cell line in a culture dish may fail to reach the tumor in sufficient concentrations in a living organism, or it may be rapidly metabolized into an inactive form. Therefore, a direct comparison of in vitro and in vivo data is not merely a validation step but a critical investigation into the translational potential of a drug candidate.
Unraveling the Mechanism of Action: A Multifaceted Approach
The biological activity of 2-alkoxyquinoline-4-carboxylic acid analogs is diverse and dependent on the specific substitutions on the quinoline ring. Research into related quinoline derivatives has revealed several potential mechanisms of action:
-
Enzyme Inhibition: Many quinoline-based compounds exert their effects by targeting specific enzymes. For instance, analogs of 2-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase (HDAC) inhibitors, a class of enzymes crucial in epigenetic regulation and cancer.[6] Similarly, 4-quinoline carboxylic acids have been developed as potent inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis and a target for cancer and autoimmune diseases.[7]
-
Antimicrobial Activity: Quinolone and quinoline derivatives have a long history as antimicrobial agents. Their mechanisms can involve the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes vital for DNA replication.[3] Some quinoline derivatives also act as efflux pump inhibitors, reversing antimicrobial resistance in bacteria like Staphylococcus aureus.[8]
-
Anticancer Properties: Beyond enzyme inhibition, quinoline analogs have demonstrated broader anticancer effects. These include inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[6][9] The cytotoxic activity of these compounds is often evaluated against a panel of cancer cell lines in vitro.[10][11]
-
Antioxidant Activity: Certain hydroxyquinoline-4-carboxylic acid derivatives have been shown to possess antioxidant properties, which could be beneficial in conditions associated with oxidative stress.[12]
Comparative Efficacy: A Synthesis of Available Data
To illustrate the relationship between in vitro and in vivo efficacy for this class of compounds, the following table summarizes representative data from studies on 2-substituted quinoline-4-carboxylic acid analogs. It is important to note that direct comparative studies for 2-butoxy analogs are limited, and this table serves as a proxy based on structurally similar compounds.
| Compound Class/Analog | In Vitro Assay | In Vitro Efficacy (IC50/MIC) | In Vivo Model | In Vivo Efficacy | Reference |
| Indolo[2,3-b]quinoline Analogs | Cytotoxicity against Ehrlich ascites carcinoma (EAC) cells | IC50: 6.4 x 10⁻⁵ to 1.5 x 10⁻⁴ µM | EAC-induced solid tumor in mice | Significant decrease in tumor volume | [9] |
| Quinoline Derivatives (PQQ16P, PQK4F) | NorA efflux pump inhibition in S. aureus | Not specified | Murine model of S. aureus infection | Enhanced efficacy of ciprofloxacin | [8] |
| 2-Phenylquinoline-4-carboxylic Acid Derivative (D28) | HDAC3 inhibition | IC50: 24.45 µM | Not reported | Potent in vitro anticancer activity | [6] |
| 4-Quinoline Carboxylic Acid Analog (41) | DHODH inhibition | IC50: 9.71 ± 1.4 nM | Pharmacokinetic study in mice | Significant oral bioavailability (F = 56%) | [7] |
This table highlights that potent in vitro activity is a prerequisite for in vivo efficacy, but it does not guarantee success. Factors such as oral bioavailability, as demonstrated for the DHODH inhibitor, are critical for translating in vitro potency into a therapeutic effect.[7]
Experimental Protocols: A Guide to Best Practices
To ensure the generation of robust and reproducible data, the following detailed protocols for key in vitro and in vivo experiments are provided. These are generalized methodologies based on established practices in the field.
In Vitro Efficacy Assessment: Cell Viability Assay (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Objective: To determine the cytotoxic effects of this compound analogs on a cancer cell line.
Materials:
-
Cancer cell line (e.g., HT29, MDA-MB231)[10]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
This compound analogs (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).
In Vivo Efficacy Assessment: Xenograft Tumor Model
This protocol describes a common in vivo model to evaluate the antitumor activity of a compound.
Objective: To assess the in vivo antitumor efficacy of a lead this compound analog.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude mice)
-
Cancer cell line for tumor induction
-
Lead this compound analog
-
Vehicle for drug administration (e.g., saline, PEG400)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle only.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for weighing and further analysis (e.g., histopathology).
-
Data Analysis: Compare the tumor growth inhibition in the treated group to the control group.
Visualizing the Path Forward: Workflows and Pathways
To provide a clearer understanding of the experimental logic and potential biological context, the following diagrams have been generated.
Caption: Putative signaling pathway for HDAC-inhibiting quinoline analogs.
Conclusion and Future Directions
The successful translation of a this compound analog from a laboratory curiosity to a viable therapeutic candidate hinges on a thorough and systematic evaluation of its in vitro and in vivo properties. While in vitro assays provide essential information on potency and mechanism, in vivo studies are indispensable for understanding the complex interplay of pharmacokinetics and pharmacodynamics that ultimately determines a drug's fate in a living system.
Future research should focus on establishing a clearer structure-activity relationship for the 2-butoxy series and on conducting head-to-head comparative studies of promising analogs in relevant in vivo models. A deeper understanding of the metabolic fate of these compounds will also be crucial for optimizing their drug-like properties. By bridging the gap between in vitro and in vivo data, we can unlock the full therapeutic potential of this promising class of molecules.
References
- In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics (Basel). 2025 Mar 26;14(4):339. [Link]
- In Vitro and In Vivo Antitumor Activity of Indolo[2,3-b] Quinolines, Natural Product Analogs from Neocryptolepine Alkaloid. Molecules. 2021 Nov 23;26(23):7115. [Link]
- In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents. Frontiers in Chemistry. 2023;11:1247963. [Link]
- Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents. European Journal of Medicinal Chemistry. 2014 Dec 5;87:316-25. [Link]
- Synthesis, in vitro antiurease, in vivo antinematodal activity of quinoline analogs and their in-silico study.
- Synthesis and in vitro antiproliferative activities of quinoline derivatives. European Journal of Medicinal Chemistry. 2010 Apr;45(4):1657-62. [Link]
- Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Frontiers in Chemistry. 2022 Jul 14;10:932649. [Link]
- Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Journal of Medicinal Chemistry. 2022 Mar 10;65(5):4185-4203. [Link]
- Synthesis and Molecilar Docking study of 2-Aryl/Heteroaryl quinoline - 4- Carboxylic Acids for Antimalerial, Antituberculosos an. International Journal of Chemical and Physical Sciences. [Link]
- Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Frontiers in Chemistry. 2022 Mar 29;10:857434. [Link]
- Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives.
- Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
- 2-Hydroxyquinoline-4-carboxylic acid. Anshul Specialty Molecules. [Link]
- [Synthesis and physical-chemical properties of 2-alkoxy-quinoline-4-carboxylic acids and -4-carboxylic acid esters]. Pharmaceutica Acta Helvetiae. 1966 Mar;41(3):164-75. [Link]
Sources
- 1. Frontiers | In silico target identification and pharmacokinetic profiling of 2-aryl-quinoline-4-carboxylic acid derivatives as potential antileishmanial agents [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 5. 2-Methoxyquinoline-4-carboxylic acid [myskinrecipes.com]
- 6. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis and in vitro antiproliferative effect of novel quinoline-based potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and in vitro antiproliferative activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Analysis of 2-Butoxyquinoline-4-Carboxylic Acid: Benchmarking Against Commercially Available Drugs in Inflammation and Beyond
Abstract
This guide provides a comprehensive technical comparison of 2-butoxyquinoline-4-carboxylic acid, a quinoline derivative with significant therapeutic potential, against established commercially available drugs. Due to the limited direct experimental data on this specific molecule, this analysis leverages data from its close structural analog, cinchophen, and the broader class of quinoline-4-carboxylic acid derivatives. We objectively evaluate its hypothetical performance profile against representative drugs from several classes: non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen and Celecoxib, a histone deacetylase (HDAC) inhibitor (Vorinostat), and a neurokinin-3 (NK3) receptor antagonist (Osanetant). This document is intended for researchers, scientists, and drug development professionals, offering insights into the potential mechanisms, comparative physicochemical and pharmacological properties, and essential experimental protocols for future evaluation.
Introduction: The Quinoline-4-Carboxylic Acid Scaffold
The quinoline-4-carboxylic acid moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds. Derivatives have shown a wide spectrum of activities, including anti-inflammatory, antimicrobial, anticancer, and neuromodulatory effects[1][2]. This compound is a member of this class, distinguished by a butoxy group at the 2-position. While this specific compound is not extensively characterized in the scientific literature, its structure invites comparison with both historical and contemporary therapeutics.
Our primary analogue for initial comparison is cinchophen (2-phenylquinoline-4-carboxylic acid), a historical anti-inflammatory and analgesic drug.[3][4] Cinchophen was introduced in the early 20th century for the treatment of gout and arthritis but was later withdrawn due to a high incidence of severe, and sometimes fatal, hepatotoxicity.[3][4] This history underscores the critical importance of rigorous toxicological evaluation for any new structural analogs.
This guide will therefore explore the hypothetical therapeutic profile of this compound by comparing it to:
-
Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen (a non-selective COX inhibitor) and Celecoxib (a selective COX-2 inhibitor), based on the historical use of cinchophen.
-
Targeted Cancer Therapeutics: Vorinostat, a histone deacetylase (HDAC) inhibitor, as other quinoline derivatives have shown activity against this enzyme class[5].
-
Neuromodulatory Agents: Osanetant, a neurokinin-3 (NK3) receptor antagonist, as another therapeutic avenue for quinoline-based structures[6].
Comparative Mechanisms of Action
A key aspect of drug evaluation is understanding its mechanism of action at a molecular level. Below, we compare the established mechanisms of our selected commercial drugs with the potential pathways for this compound.
Anti-Inflammatory Pathway: COX Inhibition
Ibuprofen and Celecoxib exert their anti-inflammatory, analgesic, and antipyretic effects by inhibiting cyclooxygenase (COX) enzymes.[3][7] These enzymes are crucial for the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.[7][8] The primary difference between these two drugs lies in their selectivity:
-
Ibuprofen is a non-selective inhibitor of both COX-1 and COX-2.[3][9] While COX-2 inhibition is responsible for its therapeutic effects, the inhibition of the constitutively expressed COX-1 can lead to gastrointestinal side effects[10][11].
-
Celecoxib is a selective COX-2 inhibitor, which in theory, provides similar anti-inflammatory benefits with a reduced risk of gastrointestinal complications.[4][12][13]
Given cinchophen's historical use, it is plausible that this compound may also possess COX-inhibitory activity.
Neuromodulation: NK3 Receptor Antagonism
Osanetant is a selective, non-peptide antagonist of the neurokinin-3 (NK3) receptor. [6]The NK3 receptor is a G-protein coupled receptor (GPCR) primarily activated by the neurotransmitter neurokinin B. This system is involved in regulating the release of various neurotransmitters, including dopamine and serotonin, and has been implicated in conditions like schizophrenia and menopausal hot flashes. [14][15]Osanetant competitively binds to and blocks the NK3 receptor, thereby modulating these downstream signaling pathways. [15][16]The quinoline scaffold is present in some NK3 receptor antagonists, making this a plausible, albeit more speculative, mechanism for this compound.
Discussion and Future Directions
The structural similarity of this compound to the historically effective but toxic anti-inflammatory drug cinchophen provides a strong rationale for investigating its potential as a COX inhibitor. The replacement of the phenyl group in cinchophen with a butoxy group in the target compound may significantly alter its physicochemical and toxicological properties. A lower lipophilicity could, for instance, change its metabolic profile and potentially mitigate the liver toxicity associated with cinchophen. However, this remains a key hypothesis to be tested.
Furthermore, the broader quinoline-4-carboxylic acid class has demonstrated diverse biological activities, including HDAC inhibition and NK3 receptor antagonism. Th[5][17]erefore, it is crucial not to limit the investigation of this compound to a single mechanism. The experimental protocols outlined in this guide provide a roadmap for a comprehensive initial screening to identify its primary biological targets.
Future research should prioritize:
-
Synthesis and Physicochemical Characterization: Determination of key properties such as solubility, LogP, and pKa.
-
In Vitro Biological Screening: Execution of the COX, HDAC, and NK3 receptor assays described, along with broader kinase and receptor profiling.
-
In Vitro Toxicology: A critical early assessment of hepatotoxicity using primary human hepatocytes or HepG2 cells is mandatory, given the history of cinchophen.
-
In Vivo Efficacy and Safety: Should in vitro studies yield promising results, progression to animal models of inflammation, cancer, or neurological disorders would be warranted, alongside pharmacokinetic and toxicology studies.
By systematically evaluating this compound against well-characterized drugs like Ibuprofen, Celecoxib, and Vorinostat, the scientific community can efficiently determine its therapeutic potential and position it within the landscape of modern medicine.
References
- Ibuprofen - Wikipedia. (URL: [Link])
- Celecoxib - Wikipedia. (URL: [Link])
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
- Pharmacokinetics of ibuprofen - PubMed. (URL: [Link])
- Vorinostat—An Overview - PMC - NIH. (URL: [Link])
- Celecoxib - St
- Ibuprofen Mechanism - News-Medical.Net. (URL: [Link])
- Ibuprofen Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
- Ibuprofen - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])
- Celecoxib pathways: pharmacokinetics and pharmacodynamics - PMC - NIH. (URL: [Link])
- Vorinost
- Celecoxib Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
- What is the mechanism of Vorinostat?
- The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One - Research journals. (URL: [Link])
- Ibuprofen Pathway, Pharmacokinetics - ClinPGx. (URL: [Link])
- The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling P
- What is the mechanism of Ibuprofen?
- Pharmacokinetics of Celecoxib in the Presence and Absence of Interferon- Induced Acute Inflammation in the Rat - University of Alberta. (URL: [Link])
- What is the mechanism of action of ibuprofen (Nonsteroidal Anti-Inflammatory Drug, NSAID)? - Dr.Oracle. (URL: [Link])
- Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed. (URL: [Link])
- What is the mechanism of Celecoxib?
- Pharmacokinetics of celecoxib after oral administration in dogs and humans: effect of food and site of absorption - PubMed. (URL: [Link])
- Clinical Pharmacology Biopharmaceutics Review(s) - CPY Document - FDA. (URL: [Link])
- Improving the Physical and Chemical Properties of Ibuprofen | Pharmaceutical Technology. (URL: [Link])
- Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem - NIH. (URL: [Link])
- A phase I pharmacokinetic study of pulse-dose vorinostat with flavopiridol in solid tumors. (URL: [Link])
- Definition of osanetant - NCI Drug Dictionary - N
- Physiochemical properties of ibuprofen | Download Scientific Diagram - ResearchG
- Characterization of The Physicochemical properties of Celecoxib-PEG 4000 Solid Dispersion using The Co-Grinding Method - Research Journal of Pharmacy and Technology. (URL: [Link])
- Measuring Histone Deacetylase Inhibition in the Brain - PMC - PubMed Central. (URL: [Link])
- vorinost
- Ibuprofen Chemistry. (URL: [Link])
- Physicochemical characterisation and drug release properties of celecoxib hot melt extruded glass solutions - Queen's University Belfast. (URL: [Link])
- Phase I and Pharmacokinetic Study of Vorinostat, A Histone Deacetylase Inhibitor, in Combination with Carboplatin and Paclitaxel for Advanced Solid Malignancies - AACR Journals. (URL: [Link])
- physicochemical characteristics of ibuprofen | PPTX - Slideshare. (URL: [Link])
- Celecoxib: A Detailed Exploration of Its Chemistry, Applic
- Phase I and pharmacokinetic study of vorinostat, a histone deacetylase inhibitor, in combination with carboplatin and paclitaxel for advanced solid malignancies - PubMed. (URL: [Link])
- Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC - NIH. (URL: [Link])
- Epigenase™ HDAC Activity/Inhibition Direct Assay Kit (Colorimetric) - EpigenTek. (URL: [Link])
- Celecoxib | C17H14F3N3O2S | CID 2662 - PubChem - NIH. (URL: [Link])
- Preparation and Physicochemical and Preclinical Evaluations of Recrystallized Celecoxib. (URL: [Link])
Sources
- 1. Ibuprofen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Neurokinin-3 receptor-specific antagonists talnetant and osanetant show distinct mode of action in cellular Ca2+ mobilization but display similar binding kinetics and identical mechanism of binding in ligand cross-competition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ibuprofen - Wikipedia [en.wikipedia.org]
- 4. Celecoxib - Wikipedia [en.wikipedia.org]
- 5. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. news-medical.net [news-medical.net]
- 8. news-medical.net [news-medical.net]
- 9. ClinPGx [clinpgx.org]
- 10. What is the mechanism of Ibuprofen? [synapse.patsnap.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 14. Osanetant | C35H41Cl2N3O2 | CID 219077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Facebook [cancer.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. ClinPGx [clinpgx.org]
A Researcher's Guide to Validating Mechanism of Action: A Comparative Analysis of Genetic and Chemical Probes
In the landscape of drug discovery and chemical biology, identifying a compound with a desirable phenotypic effect is only the beginning. The critical, and often most challenging, next step is to unequivocally determine its mechanism of action (MoA). A validated MoA transforms a "hit" compound into a valuable tool and a potential therapeutic lead, providing the biological rationale for its efficacy and potential toxicities. Failure to rigorously validate the MoA is a primary contributor to late-stage clinical trial failures.
This guide provides an in-depth comparison of the two foundational pillars for MoA validation: genetic probes and chemical probes . We will move beyond simple protocol lists to explore the causality behind experimental choices, emphasizing the design of self-validating experimental frameworks. Our goal is to equip researchers, scientists, and drug development professionals with the strategic insights needed to build a compelling, multi-faceted case for a compound's MoA.
Part I: Genetic Probes — Modulating the Target at its Source
Genetic tools offer the most direct method for interrogating a putative drug target. By manipulating the gene or its transcript, we can assess how the absence or modulation of the target protein affects the cellular phenotype and the activity of an investigational compound.
The Gold Standard: CRISPR-Cas9
The advent of CRISPR-Cas9 has revolutionized target validation by enabling precise and permanent gene editing.[1][2] This technology can be harnessed in several ways to test an MoA hypothesis.
-
Gene Knockout (CRISPR-KO): The most definitive genetic test. If a compound achieves its effect by inhibiting a specific protein, then completely removing that protein from the cell should either replicate the compound's phenotype or render the cells resistant to the compound.[3]
-
Gene Activation/Interference (CRISPRa/i): These "lesser" perturbations are useful for studying targets where a full knockout might be lethal. CRISPRi can knockdown gene expression at the transcriptional level, while CRISPRa can upregulate it, allowing for gain-of-function studies.[]
Causality in Experimental Design: The core logic is simple: if compound 'X' acts through target 'Y', then genetically removing 'Y' should make 'X' irrelevant to the cell's fate in a specific assay. The observation of resistance in knockout cells is a powerful piece of evidence.[3][5]
Experimental Workflow: CRISPR-KO for MoA Validation
This workflow outlines the critical steps to test if a small molecule's effect is dependent on its putative target.
Caption: Workflow for validating a drug's MoA using CRISPR-Knockout.
The Predecessor: RNA Interference (RNAi)
Trustworthiness and Controls: RNAi's major drawback is its propensity for off-target effects, where the siRNA inadvertently silences unintended genes.[7][8] This is a critical threat to the validity of an experiment. To build a trustworthy case with RNAi, a self-validating system must include:
-
Multiple, independent sh/siRNAs: A true on-target effect should be reproducible with several different RNA sequences targeting the same gene.
-
Dose-response correlation: The degree of phenotypic effect should correlate with the level of protein knockdown.
-
Rescue experiment: Re-expressing a version of the target protein that is resistant to the sh/siRNA (e.g., by silent mutations in the binding site) should reverse the phenotype.
Comparison of Genetic Probes
| Feature | CRISPR/Cas9 (Knockout) | RNAi (shRNA/siRNA) |
| Mechanism | DNA-level permanent gene disruption[6] | mRNA-level transient degradation[6] |
| Effect | Complete loss-of-function (null phenotype)[7] | Partial loss-of-function (hypomorphic)[7] |
| On-Target Efficacy | Very high; typically >90% | Variable; often incomplete knockdown[9] |
| Off-Target Risk | Lower, but can occur. Mitigated by guide design.[6][8] | High, especially seed-region effects.[7][8] |
| Key Controls | ≥2 unique sgRNAs, non-targeting control, rescue | ≥3 unique siRNAs, non-targeting control, rescue |
| Best Use Case | Definitive validation for non-essential genes. | Titrating gene dosage, studying essential genes.[10] |
Part II: Chemical Probes — Interrogating the Target with Molecules
Chemical probes are small molecules used to interrogate protein function.[11] A high-quality chemical probe is potent, selective, and has a well-characterized MoA.[12][13] When validating the MoA of a new investigational compound, we use established chemical biology principles and tools to build a logical, evidence-based argument.
The Principle of Orthogonality
The Essential Negative Control
Perhaps the most crucial tool in chemical biology is the inactive analog .[17][18] This is a molecule that is structurally very similar to your active compound but has been modified to be biologically inert against the intended target.
Confirming Target Engagement: The Cellular Thermal Shift Assay (CETSA)
Genetic experiments can show that a target is necessary for a compound's activity, but they don't prove that the compound physically binds to the target in a cell. CETSA is a powerful biophysical assay that directly measures target engagement in a cellular environment.[22][23]
Mechanism: The principle is based on ligand-induced thermal stabilization.[24][25] When a compound binds to its target protein, it typically makes the protein more resistant to unfolding and aggregation when heated. By heating cell lysates or intact cells across a range of temperatures, one can measure how much of the target protein remains soluble. A shift in this "melting curve" in the presence of the compound is direct evidence of binding.[22][26]
Experimental Workflow: CETSA for Target Engagement
Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Advanced Chemical Probes: Photo-affinity Labeling (PAL)
For unambiguous target identification, photo-affinity labeling is a powerful technique.[27][28][29] A PAL probe is a version of the investigational compound modified with two key moieties: a photo-reactive group (like a diazirine or benzophenone) and a reporter tag (like biotin or a fluorophore).[27][30]
Mechanism: The probe is introduced to cells or lysates. It binds non-covalently to its targets. Upon irradiation with UV light, the photo-reactive group becomes highly reactive and forms a permanent, covalent bond with the nearest amino acid residues of the binding protein.[27][28] The tagged protein can then be isolated and identified, for example, by mass spectrometry.[31]
Comparison of Chemical Probe Approaches
| Technique | Principle | Provides Evidence For | Key Considerations |
| Orthogonal Probes | If different inhibitors of target 'Y' cause the same phenotype, the effect is likely on-target. | Target pathway involvement. | Requires availability of multiple, structurally distinct, and well-validated probes. |
| Inactive Analog | A structurally similar but inactive molecule should not cause the phenotype. | Specificity of the pharmacophore. | Synthesis can be non-trivial; must be truly inactive against the target. |
| CETSA | Ligand binding stabilizes a protein against heat-induced denaturation.[24] | Direct target engagement in cells.[22] | Requires a good antibody for detection; not all proteins show a robust shift. |
| Photo-affinity Labeling | UV-induced covalent cross-linking of a probe to its binding partner(s).[27][30] | Unambiguous target identification. | Requires chemical synthesis of the probe; can have non-specific cross-linking. |
Part III: A Self-Validating Framework for MoA Confirmation
The most compelling MoA validation studies do not rely on a single piece of evidence. Instead, they build a fortress of interlocking, orthogonal data where the weaknesses of one technique are covered by the strengths of another.[5] The convergence of genetic and chemical evidence is the ultimate goal.
The Integrated (Orthogonal) MoA Validation Framework
This logical workflow demonstrates how to combine techniques to build an unassailable case for a specific MoA.
Caption: An integrated workflow combining chemical and genetic evidence for MoA validation.
Validating a compound's mechanism of action is a rigorous, multi-step process that demands scientific integrity at every stage. There is no single "magic bullet" experiment. By thoughtfully combining genetic approaches like CRISPR, which directly probe the necessity of a target, with chemical biology techniques like CETSA and the use of inactive analogs, which confirm physical binding and chemical specificity, researchers can build a powerful, self-validating argument. This orthogonal approach not only de-risks drug development projects but also provides the deep biological insight necessary to turn a promising molecule into a transformative scientific tool or therapeutic.
References
- Dubinsky, L., Krom, B. P., & Meijler, M. M. (2020). Recent Advances in Target Characterization and Identification by Photoaffinity Probes. Molecules, 25(3), 654. [Link]
- Dravid, P., et al. (2022). Photoaffinity labeling in target- and binding-site identification. RSC Medicinal Chemistry, 13(9), 1025-1045. [Link]
- Creative Biolabs. (n.d.). Photoaffinity Labeling (PAL).
- Dravid, P., et al. (2022).
- MtoZ Biolabs. (n.d.). Photoaffinity Labeling in Target and Binding Site Identification.
- Scott, J. S., et al. (2022). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 65(11), 7577-7590. [Link]
- Abo, A., et al. (2021). Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. Cancer Research, 81(19), 4886-4896. [Link]
- Structural Genomics Consortium. (2020). Best Practices: Chemical Probes Webinar. YouTube. [Link]
- Martinez Molina, D., & Nordlund, P. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- ResearchGate. (n.d.). Principle of the cellular thermal shift assay (CETSA).
- ResearchGate. (n.d.). Key principles for designing and selecting effective chemical probes.
- Jafari, R., et al. (2015). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 475-495. [Link]
- Pelago Bioscience. (n.d.). CETSA.
- Synthego. (2025). RNAi vs. CRISPR: Guide to Selecting the Best Gene Silencing Method.
- Novartis Institutes for BioMedical Research. (n.d.). A Massively Orthogonal Search Engine for Mechanism of Action & Toxicity Studies.
- Biocompare. (2019). The Best Functional Genomic Screening Method: CRISPR or RNAi?.
- Biocompare. (2022). Target Validation with CRISPR.
- Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. Annual Review of Biochemistry, 91, 61-87. [Link]
- Study.com. (n.d.). Negative Control Group | Definition & Examples.
- Science Ready. (n.d.). What are Positive and Negative Controls?.
- BioIVT. (2022). What Are Controls and Why Do We Need Them?.
- siTOOLs Biotech. (2023). RNAi vs CRISPR: RNAi even better at finding essential genes.
- Quora. (2021). In biology, what is the purpose of having a positive control and a negative control?.
- Antolin, A. A., et al. (2018). The era of high-quality chemical probes. Trends in Pharmacological Sciences, 39(9), 751-760. [Link]
- Subramanian, A., et al. (2017). Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map. PLoS ONE, 12(12), e0190013. [Link]
- Al-Hraishawi, H., & Al-Khafaji, K. (2024). CRISPR-Cas9 in Drug Discovery: Revolutionizing Target Identification and Validation. Journal of Biomedicine and Biochemistry, 7(1), 1-5. [Link]
- Moore, J. D. (2015). The impact of CRISPR-Cas9 on target identification and validation. Drug Discovery Today, 20(4), 450-457. [Link]
- Barsyte-Lovejoy, D., et al. (2022). Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. [Link]
- News-Medical.Net. (2024). What control types are used in scientific discovery?.
- Pacini, C., et al. (2020). Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens. Molecular Systems Biology, 16(7), e9405. [Link]
- ResearchGate. (2025). Comparing CRISPR and RNAi-based screening technologies.
- Terstappen, G. C., et al. (2007). Target identification and mechanism of action in chemical biology and drug discovery. Nature Reviews Drug Discovery, 6(11), 891-903. [Link]
- Shah, K., & Shokat, K. M. (2003). Orthogonal chemical genetic approaches for unraveling signaling pathways.
Sources
- 1. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 2. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 5. Drug mechanism-of-action discovery through the integration of pharmacological and CRISPR screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. synthego.com [synthego.com]
- 7. biocompare.com [biocompare.com]
- 8. Evaluation of RNAi and CRISPR technologies by large-scale gene expression profiling in the Connectivity Map - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RNAi vs CRISPR: RNAi even better at finding essential genes | siTOOLs Biotech [sitoolsbiotech.com]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Orthogonal chemical genetic approaches for unraveling signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The era of high-quality chemical probes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. study.com [study.com]
- 18. scienceready.com.au [scienceready.com.au]
- 19. bioivt.com [bioivt.com]
- 20. quora.com [quora.com]
- 21. news-medical.net [news-medical.net]
- 22. pdf.benchchem.com [pdf.benchchem.com]
- 23. CETSA [cetsa.org]
- 24. scispace.com [scispace.com]
- 25. researchgate.net [researchgate.net]
- 26. annualreviews.org [annualreviews.org]
- 27. mdpi.com [mdpi.com]
- 28. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Photoaffinity labeling in target- and binding-site identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Photoaffinity Labeling - Creative Biolabs [creative-biolabs.com]
- 31. Photoaffinity Labeling in Target and Binding Site Identification | MtoZ Biolabs [mtoz-biolabs.com]
A Researcher's Guide to Benchmarking the Synthetic Efficiency of New Protocols
In the fast-paced world of chemical synthesis, particularly within drug discovery and development, the introduction of a new synthetic protocol is a common occurrence. However, demonstrating its true value requires more than simply reporting a high reaction yield. A rigorous, objective assessment of its efficiency is paramount. This guide provides a comprehensive framework for benchmarking new synthetic protocols against established alternatives, ensuring that claims of "improvement" are substantiated by robust, quantitative data. As a senior application scientist, my goal is to provide not just a set of instructions, but a logical and scientifically sound methodology for generating trustworthy and compelling evidence.
The Hierarchy of Efficiency: Moving Beyond Percentage Yield
For decades, percentage yield was the primary, and often sole, indicator of a reaction's success. While crucial, it only tells part of the story. A 95% yield is impressive, but not if it generates vast quantities of hazardous waste or requires complex, energy-intensive purification. To truly evaluate a protocol, we must adopt a multi-layered approach using a suite of established green chemistry metrics.[1][2]
1. Atom Economy (AE): The Theoretical Ideal
Proposed by Barry Trost, Atom Economy assesses the efficiency of a reaction at the atomic level, calculating the proportion of reactant atoms that are incorporated into the desired product.[3][4] It represents the theoretical maximum efficiency, assuming 100% yield and no waste products.
Formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100[5]
-
Expertise & Experience: AE is a powerful conceptual tool for reaction design. It forces chemists to question the inherent efficiency of a transformation. For example, an addition reaction, where A + B → C, can have a 100% atom economy.[6] In contrast, a substitution reaction like A + B → C + D, where D is a byproduct, will always have an atom economy below 100%. This metric is your first checkpoint; a low theoretical AE may indicate a fundamentally inefficient pathway, regardless of the experimental yield.
2. Reaction Mass Efficiency (RME): A More Realistic View
RME provides a more practical measure by incorporating the actual yield and the stoichiometry of the reactants used, including any excess reagents.[7][8]
Formula: RME (%) = (Mass of Isolated Product / Total Mass of All Reactants) x 100[9]
-
Expertise & Experience: RME bridges the gap between theoretical efficiency (AE) and experimental outcome. It penalizes the use of large excesses of one reactant, a common strategy to drive reactions to completion, thereby providing a more honest assessment of the material input versus the desired output for the core reaction.[7]
3. Process Mass Intensity (PMI): The Industrial Gold Standard
For a protocol to be viable in a drug development setting, its efficiency must be evaluated in the context of the entire process. The American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable advocates for PMI as the key high-level metric for this purpose.[10] PMI considers every material put into the process, including reactants, solvents, reagents, and materials used in workup and purification.[2][9][10]
Formula: PMI = Total Mass of Inputs (Reactants, Solvents, Reagents, etc.) / Mass of Isolated Product
-
Trustworthiness: A lower PMI is better. An ideal PMI would be 1, meaning no waste is generated.[10] In practice, pharmaceutical processes can have PMIs in the hundreds or even thousands.[11] This metric is critical because solvents and purification materials often constitute the vast majority of the mass in a process.[7] A new protocol that reduces or eliminates a solvent-intensive chromatography step can dramatically lower the PMI, even if the reaction yield remains the same.
4. Environmental Factor (E-Factor): A Focus on Waste
The E-Factor, introduced by Roger Sheldon, directly quantifies the amount of waste produced relative to the desired product.[12][13] It is elegantly simple and directly related to PMI.
Formula: E-Factor = Total Mass of Waste / Mass of Isolated Product Relationship to PMI:E-Factor = PMI - 1[9]
-
Expertise & Experience: The E-Factor forces a direct confrontation with the waste generated. Different sectors of the chemical industry have vastly different typical E-Factors, ranging from <1-5 for bulk chemicals to over 100 for pharmaceuticals.[11] This metric is a powerful communication tool for highlighting the environmental impact of a process and demonstrating the tangible benefits of a new, greener protocol.
Visualizing the Metrics Landscape
The relationship between these core metrics can be visualized as a hierarchy, moving from the theoretical to the practical and process-wide.
Caption: Standard experimental workflow for benchmarking.
Detailed Step-by-Step Methodology
-
Reagent Preparation & Stoichiometry:
-
Reactants: Benzoic acid (1.0 eq), Benzylamine (1.0 eq).
-
Reagents: EDC (1.1 eq), HOBt (1.1 eq).
-
Solvent: Dichloromethane (DCM), calculated to a concentration of 0.1 M.
-
Internal Standard (for analysis): 1,3,5-Trimethoxybenzene (TMB), accurately weighed.
-
-
Reaction Setup (Standard Protocol):
-
To a clean, dry vial, add benzoic acid (e.g., 122.1 mg, 1.0 mmol), HOBt (148.6 mg, 1.1 mmol), and an accurate mass of the internal standard.
-
Dissolve the solids in DCM (10 mL).
-
Add benzylamine (109 µL, 1.0 mmol).
-
Add EDC (210.8 mg, 1.1 mmol).
-
Seal the vial and stir at room temperature for 12 hours.
-
-
Reaction Setup (New Protocol):
-
Follow the procedure specified by the new protocol, using the exact same scale (1.0 mmol) and batch of reactants. Meticulously record the mass and volume of all materials used.
-
-
Workup and Purification:
-
Standard Protocol:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash sequentially with 1 M HCl (15 mL), saturated NaHCO₃ solution (15 mL), and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography (e.g., silica gel, 20% ethyl acetate in hexanes).
-
Combine pure fractions and concentrate to yield the final product.
-
-
New Protocol:
-
Follow the prescribed workup and purification procedure, recording the mass and volume of all materials. If the protocol claims to avoid chromatography, this is where the advantage will become apparent in the PMI calculation.
-
-
-
Analysis and Quantification:
-
Trustworthiness: Accurate quantification is non-negotiable. This protocol is self-validating because it relies on an internal standard, which is unaffected by handling losses during workup.
-
Accurately weigh the isolated product.
-
Prepare a sample of the isolated product with a known mass of the same internal standard (TMB).
-
Analyze by Quantitative NMR (qNMR) or HPLC to determine the precise purity of the isolated solid and the exact yield. [14][15]This step confirms the mass of pure product obtained.
-
Presenting the Data: An Objective Comparison
After running both the standard and new protocols and performing a thorough analysis, summarize the results in a clear, comparative table. This is the cornerstone of your evidence.
Table 1: Comparative Efficiency Analysis of Amide Bond Formation Protocols
| Metric | Standard Protocol (EDC/HOBt) | New Protocol (Hypothetical) | Analysis |
| Atom Economy (AE) | 85.1% | 85.1% | Identical, as the fundamental transformation is the same. |
| Isolated Yield | 88% | 92% | The new protocol shows a modest improvement in yield. |
| Purity (by qNMR) | >99% | >99% | Both protocols deliver high-purity material after purification. |
| Reaction Mass Efficiency (RME) | 35.2% | 45.5% | The new protocol is significantly more efficient at converting reactant mass into product. |
| Process Mass Intensity (PMI) | 455 | 85 | Crucial Difference: The new protocol's PMI is over 5x lower due to eliminating chromatography and using less solvent. |
| E-Factor | 454 | 84 | Directly reflects the massive reduction in waste generation achieved by the new protocol. |
Note: Data is hypothetical for illustrative purposes. All inputs for PMI/E-Factor calculations (solvents, chromatography silica/solvents, aqueous washes, etc.) must be meticulously recorded from experimental notebooks.
Interpreting the Results
The data table provides a powerful narrative. While the "New Protocol" offers a slightly better yield, its primary advantage lies in its process efficiency. The dramatic reduction in PMI and E-Factor demonstrates a significant decrease in solvent use and waste generation, likely by avoiding a chromatographic purification step. This is a compelling argument for its adoption, especially in a scale-up or manufacturing environment where waste disposal and solvent costs are major considerations. [10][11]This analysis provides the authoritative grounding to claim the new protocol is not just different, but demonstrably better and more sustainable.
References
- The E-Factor in Green Chemistry. (2021). LibreTexts Chemistry.[Link]
- E-factor. (2023). Green Chemistry Teaching and Learning Community.[Link]
- Sheldon, R. A. (2017). The E factor 25 years on: the rise of green chemistry and sustainability.Green Chemistry.[Link]
- Green chemistry metrics.Wikipedia.[Link]
- Kołodyńska, D., & Hubicki, Z. (2020). Green Chemistry Metrics with Special Reference to Green Analytical Chemistry.Molecules.[Link]
- Constable, D. J. C., Curzons, A. D., & Cunningham, V. L. (2002). Metrics to 'green' chemistry—which are the best?Green Chemistry.[Link]
- Atom economy. (2025). Save My Exams.[Link]
- Atom Economy: Definition, Formula & Examples. (n.d.). StudySmarter.[Link]
- Why Is The E-factor Important For Sustainable Chemistry? (2025). YouTube.[Link]
- Atom Economy (GCSE Chemistry). (n.d.). Study Mind.[Link]
- Atom Economy | Formula & Examples. (n.d.). Study.com.[Link]
- Atom Economy Calcul
- METRICS - Green Chemistry Toolkit. (n.d.). Beyond Benign.[Link]
- Tobiszewski, M., et al. (2022). Green Chemistry Metrics, A Review.MDPI.[Link]
- Reaction Mass Efficiency. (n.d.). Area of Sustainability.[Link]
- The E Factor and Process Mass Intensity. (n.d.).
- A Standard Set of Pericyclic Reactions of Hydrocarbons for the Benchmarking of Computational Methods. (2005).
- Jimenez-Gonzalez, C., et al. (2011). Using the Right Green Yardstick: Why Process Mass Intensity Is Used in the Pharmaceutical Industry To Drive More Sustainable Processes.ACS Sustainable Chemistry & Engineering.[Link]
- Advanced Analytical Techniques for Quality Control in GMP Synthesis. (n.d.). Journal of Organic & Inorganic Chemistry.[Link]
- Environmental Performance Metrics for Daily Use in Synthetic Chemistry. (2023).
Sources
- 1. Green chemistry metrics - Wikipedia [en.wikipedia.org]
- 2. greenchemistry-toolkit.org [greenchemistry-toolkit.org]
- 3. savemyexams.com [savemyexams.com]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Atom Economy Calculator | Green Chemistry & Reaction Efficiency [pearson.com]
- 6. science-revision.co.uk [science-revision.co.uk]
- 7. chem.tamu.edu [chem.tamu.edu]
- 8. Reaction Mass Efficiency → Area → Sustainability [product.sustainability-directory.com]
- 9. Green Chemistry Metrics with Special Reference to Green Analytical Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. gctlc.org [gctlc.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubsapp.acs.org [pubsapp.acs.org]
A Senior Application Scientist's Guide to Comparative Docking Studies of 2-Butoxyquinoline-4-Carboxylic Acid Derivatives as Potential Anti-Inflammatory Agents
This guide provides a comprehensive framework for conducting comparative molecular docking studies on 2-butoxyquinoline-4-carboxylic acid derivatives. As a Senior Application Scientist, my goal is to blend theoretical principles with practical, field-proven insights to empower researchers in drug discovery. While specific experimental data for this compound itself is not extensively available in peer-reviewed literature, this guide will use a closely related, well-characterized quinoline derivative as a reference to establish a robust and scientifically sound workflow. We will focus on the potential anti-inflammatory activity of these compounds by targeting the cyclooxygenase-2 (COX-2) enzyme.
Introduction: The Therapeutic Potential of Quinoline-4-Carboxylic Acids
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a wide array of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties[1][2]. The versatility of the quinoline ring allows for extensive functionalization, enabling the fine-tuning of a compound's pharmacological profile. The 4-carboxylic acid moiety, in particular, is a key feature in many biologically active quinolines, often contributing to target binding through crucial hydrogen bond interactions[3].
Our focus here is on 2-alkoxyquinoline-4-carboxylic acid derivatives, with a specific interest in the 2-butoxy variant. The introduction of an alkoxy group at the 2-position can significantly influence the lipophilicity and steric bulk of the molecule, potentially altering its binding affinity and selectivity for a given biological target.
Given the established anti-inflammatory potential of the broader quinoline class, we will explore the hypothesis that this compound derivatives may act as inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory cascade. To provide a rigorous comparative framework, we will benchmark our hypothetical 2-butoxy derivative against a known potent quinoline-based COX-2 inhibitor and a standard-of-care drug, Celecoxib.
The Biological Target: Cyclooxygenase-2 (COX-2)
Cyclooxygenase (COX) is an enzyme that exists in two main isoforms, COX-1 and COX-2. While COX-1 is constitutively expressed in most tissues and is involved in physiological functions, COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation[3]. Therefore, selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy for treating inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
For our in-silico study, we will utilize the crystal structure of murine COX-2 in complex with a selective inhibitor, SC-558 (PDB ID: 1CX2)[4][5]. This structure provides a well-defined active site for our docking simulations.
Comparative Compounds
For a meaningful comparative docking study, we will analyze three molecules:
-
This compound (Hypothetical Lead Compound): This is our primary compound of interest. Its structure will be built and energy-minimized for the docking study.
-
7,8,9,10-tetrahydro-2-(4-(methylsulfonyl)phenyl)benzo[h]quinoline-4-carboxylic acid (Reference Compound): This compound, which we will refer to as Q-Ts , has been reported as a potent and selective COX-2 inhibitor with an IC50 value of 0.043 µM[3]. This experimental data provides a crucial validation point for our in-silico results.
-
Celecoxib (Standard Drug): A well-known and clinically used selective COX-2 inhibitor. Its IC50 value against COX-2 is reported to be 0.060 µM in the same study as Q-Ts, allowing for a direct comparison[3].
Experimental Protocol: Comparative Molecular Docking
This section provides a detailed, step-by-step protocol for conducting a comparative molecular docking study. The principles outlined here are applicable to various molecular modeling software packages, such as AutoDock Vina, Schrödinger Suite (Glide), or MOE.
Step 1: Preparation of the Receptor (COX-2)
The initial step involves preparing the crystal structure of the target protein for docking.
-
Retrieve the Protein Structure: Download the crystal structure of COX-2 from the Protein Data Bank (PDB ID: 1CX2).
-
Pre-processing:
-
Remove water molecules and any co-crystallized ligands and ions that are not essential for the docking study.
-
Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures.
-
Assign appropriate protonation states to the amino acid residues at a physiological pH (7.4).
-
Repair any missing side chains or atoms in the protein structure using the software's protein preparation tools.
-
-
Energy Minimization: Perform a restrained energy minimization of the protein structure to relieve any steric clashes and optimize the hydrogen-bonding network.
Step 2: Preparation of the Ligands
The small molecules to be docked need to be prepared in a 3D format with correct stereochemistry and protonation states.
-
2D to 3D Conversion:
-
Draw the 2D structures of this compound, Q-Ts, and Celecoxib using a chemical drawing tool like ChemDraw or MarvinSketch.
-
Convert the 2D structures into 3D structures using a molecule builder within the docking software.
-
-
Ligand Optimization:
-
Generate possible ionization states and tautomers at a physiological pH.
-
Perform a thorough conformational search and energy minimization for each ligand to obtain the lowest energy conformer.
-
Step 3: Grid Generation and Docking Simulation
The docking process is confined to a specific region of the protein, known as the binding site.
-
Define the Binding Site: The binding site can be defined based on the location of the co-crystallized ligand in the original PDB structure. A grid box should be generated that encompasses the entire binding pocket.
-
Run Docking: Execute the docking algorithm. The software will systematically sample different conformations and orientations of each ligand within the defined grid box and score them based on a scoring function that estimates the binding affinity.
Step 4: Analysis of Docking Results
-
Binding Energy/Docking Score: The primary metric for comparison is the binding energy or docking score, which is an estimate of the binding affinity. More negative values typically indicate a more favorable binding.
-
Binding Pose and Interactions: Visualize the top-ranked poses of each ligand within the active site. Analyze the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the key amino acid residues of the protein.
-
Comparison: Compare the binding modes and interactions of the 2-butoxy derivative with those of the reference compound (Q-Ts) and the standard drug (Celecoxib).
Caption: A generalized workflow for a comparative molecular docking study.
Data Presentation and Comparative Analysis
The following table summarizes the experimental data for our reference and standard compounds, alongside the hypothetical docking results for our lead compound. The docking scores are illustrative and would be determined by the actual docking experiment.
| Compound | Type | Experimental IC50 (COX-2) [µM] | Predicted Binding Energy (kcal/mol) | Key Interactions (Hypothetical) |
| This compound | Lead Compound | - | -8.5 | Hydrogen bond with Arg120; Hydrophobic interactions with Val523, Ala527 |
| Q-Ts | Reference Compound | 0.043[3] | -9.8 | Hydrogen bond with Arg120; Sulfonyl group interaction with His90, Arg513 |
| Celecoxib | Standard Drug | 0.060[3] | -9.5 | Hydrogen bond with Arg120; Sulfonamide interaction with His90, Arg513 |
Analysis of Expected Interactions:
The carboxylic acid moiety of the quinoline derivatives is expected to form a crucial hydrogen bond with the side chain of Arginine 120 (Arg120) at the entrance of the COX-2 active site. This interaction is a hallmark of many COX-2 inhibitors.
The butoxy group of our lead compound is predicted to extend into a hydrophobic pocket lined by residues such as Valine 523 (Val523) and Alanine 527 (Ala527) . The length and flexibility of the butoxy chain may allow for optimal hydrophobic packing within this pocket.
In contrast, the well-characterized inhibitors Q-Ts and Celecoxib position their sulfonyl and sulfonamide groups, respectively, into a secondary side pocket where they can interact with residues like Histidine 90 (His90) and Arginine 513 (Arg513) . This interaction is a key determinant of COX-2 selectivity.
Caption: Key hypothetical interactions of this compound in the COX-2 active site.
Conclusion and Future Directions
This guide outlines a comprehensive and scientifically rigorous approach to conducting a comparative molecular docking study of this compound derivatives. By benchmarking against a well-characterized reference compound and a standard drug, we can generate meaningful hypotheses about the potential of our lead compound as a selective COX-2 inhibitor.
The in-silico findings from such a study would provide a strong rationale for the synthesis and in-vitro biological evaluation of this compound and its analogues. Subsequent experimental validation of the predicted binding affinities and biological activities is essential to confirm the therapeutic potential of this chemical series.
References
- Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflamm
- Design, Synthesis and Antibacterial Evaluation of Some New 2-Phenyl-quinoline-4-carboxylic Acid Deriv
- Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors. PubMed. [Link]
- (a) 3D structure of 'COX-2' enzyme (PDB code: 1CX2); (b) The critical amino acids for binding of COX-2 inhibitors.
- CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. RCSB PDB. [Link]
Sources
- 1. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of new 4-carboxyl quinoline derivatives as cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rcsb.org [rcsb.org]
A Researcher's Guide to Assessing the In Vitro Selectivity of Novel Anticancer Compounds: The Case of 2-Butoxyquinoline-4-Carboxylic Acid
Introduction: The Quest for Selective Anticancer Agents
In the landscape of anticancer drug discovery, the pursuit of compounds that selectively target cancer cells while sparing their normal counterparts is paramount. This selectivity minimizes the often-debilitating side effects associated with traditional chemotherapy and forms the bedrock of targeted therapies.[1] The quinoline-4-carboxylic acid scaffold has emerged as a promising framework for the development of various bioactive molecules, including inhibitors of SIRT3 and HDAC, which have demonstrated anticancer properties.[2][3] This guide provides a comprehensive framework for assessing the in vitro selectivity of a novel compound, using the hypothetical investigational agent 2-butoxyquinoline-4-carboxylic acid as a case study.
This document is intended for researchers, scientists, and drug development professionals. It will provide not only the detailed experimental protocols but also the rationale behind the methodological choices, ensuring a robust and reliable assessment of compound selectivity.
Pillar 1: Strategic Experimental Design
A well-designed experiment is the foundation of meaningful selectivity data. This involves careful consideration of the cell lines, comparator compounds, and concentration ranges to be tested.
Cell Line Panel Selection: A Representative Spectrum of Malignancy
The choice of cell lines is critical for a comprehensive selectivity profile. The National Cancer Institute's NCI-60 panel, a collection of 60 human cancer cell lines from nine different tissue types, provides an excellent example of a broad screening platform.[4][5] For an initial assessment, a smaller, representative panel is often employed. This panel should include:
-
Cancer cell lines from diverse tissue origins: To identify potential tissue-specific activity.
-
Cancer cell lines with different genetic backgrounds: To correlate sensitivity with specific mutations or gene expression patterns.[6][7]
-
At least one non-cancerous cell line: To serve as a direct measure of toxicity to normal cells and enable the calculation of a selectivity index.[8]
It is imperative to ensure the identity and purity of all cell lines through regular characterization, such as STR profiling, to prevent misleading results from misidentified or contaminated cells. [9][10]
For our case study with this compound, we will use the following hypothetical panel:
| Cell Line | Tissue of Origin | Type | Rationale |
| MCF-7 | Breast | Adenocarcinoma | Represents a common solid tumor type. |
| A549 | Lung | Carcinoma | Represents another prevalent solid tumor. |
| K562 | Bone Marrow | Chronic Myelogenous Leukemia | Represents a hematological malignancy. |
| HEK293 | Kidney | Embryonic Kidney | A commonly used non-cancerous cell line for toxicity assessment. |
Comparator Compounds: Establishing Benchmarks for Selectivity
To contextualize the selectivity of this compound, it is essential to include well-characterized comparator compounds with known mechanisms of action.
-
Selective (Targeted) Agent: A compound known to inhibit a specific molecular target, which should ideally show high potency against cancer cells harboring that target and low toxicity towards normal cells. For our example, we will use Gefitinib , an EGFR inhibitor.
-
Non-Selective (Cytotoxic) Agent: A traditional chemotherapeutic agent that targets general cellular processes like DNA replication or cell division, and is expected to be toxic to both cancerous and non-cancerous cells. Doxorubicin , a DNA intercalator, will serve as our non-selective control.[11]
Dose-Response Range: Capturing the Full Spectrum of Activity
Determining the appropriate concentration range for a novel compound requires a preliminary range-finding experiment. A common approach is to start with a broad range of concentrations, for instance, from 1 nM to 100 µM, to identify the window of biological activity.[12] Based on the initial findings, a more refined set of concentrations can be chosen for the definitive dose-response experiments, typically using serial dilutions.[13]
Pillar 2: Robust Methodologies for Assessing Cell Viability
The following section details two widely accepted and robust methods for quantifying the effect of a compound on cell viability: the Sulforhodamine B (SRB) assay and the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Workflow for Assessing Compound Selectivity
The overall experimental workflow is depicted in the diagram below.
Caption: Overall workflow for assessing compound selectivity.
Detailed Protocol 1: The Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins, providing an estimation of total biomass.[9][14] It is a reliable method as it is independent of cellular metabolic activity.[14]
Materials:
-
Selected cell lines
-
Complete culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Test compounds (this compound, Gefitinib, Doxorubicin)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Wash solution: 1% (v/v) acetic acid
-
Solubilization solution: 10 mM Tris base solution, pH 10.5
-
96-well flat-bottom microtiter plates
Procedure:
-
Cell Plating:
-
Harvest exponentially growing cells and determine the cell density.
-
Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-20,000 cells/well) in a volume of 100 µL of complete medium.[12]
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and wells with medium only (blank).
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cell Fixation:
-
SRB Staining:
-
Solubilization and Absorbance Reading:
Detailed Protocol 2: The MTT Assay
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[8]
Materials:
-
All materials from the SRB assay protocol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution, 5 mg/mL in PBS
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Plating and Compound Treatment:
-
Follow steps 1 and 2 from the SRB assay protocol.
-
-
MTT Incubation:
-
After the 72-hour compound incubation, add 20 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plates for 3-4 hours at 37°C in a humidified 5% CO2 incubator, allowing the formazan crystals to form.[18]
-
-
Formazan Solubilization:
-
Absorbance Reading:
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[21]
-
Pillar 3: Data Analysis and Interpretation
Calculating Percentage Growth and IC50 Values
The raw absorbance data is first converted to a percentage of growth relative to the untreated control.
Percentage Growth Calculation:
-
For SRB and MTT assays:
-
Percentage Growth = [(Mean OD_treated - Mean OD_blank) / (Mean OD_untreated - Mean OD_blank)] * 100
-
The half-maximal inhibitory concentration (IC50) is the concentration of a compound that causes a 50% reduction in cell growth. This value is determined by plotting the percentage of growth against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sources
- 1. Assessing Specificity of Anticancer Drugs In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. lifesciences.danaher.com [lifesciences.danaher.com]
- 4. researchgate.net [researchgate.net]
- 5. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.cn]
- 6. Cancer Cell Lines Are Useful Model Systems for Medical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CCLE - Seven Bridges [sevenbridges.com]
- 8. researchgate.net [researchgate.net]
- 9. cellculturecompany.com [cellculturecompany.com]
- 10. biofortuna.com [biofortuna.com]
- 11. youtube.com [youtube.com]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The NCI-60 screen and COMPARE algorithm as described by the original developers. - NCI [dctd.cancer.gov]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 19. dctd.cancer.gov [dctd.cancer.gov]
- 20. youtube.com [youtube.com]
- 21. atcc.org [atcc.org]
A Senior Application Scientist's Guide to the Validation of Therapeutic Potential in Animal Models
Introduction: Bridging the Preclinical-Clinical Divide
In the lengthy and expensive journey of drug discovery, the validation of a therapeutic candidate's potential in animal models stands as a critical checkpoint.[1] This phase serves as the bridge between promising in vitro data and the high-stakes reality of human clinical trials.[2] The conventional role of these preclinical studies is to furnish evidence for 'proof-of-concept,' establishing the safety, efficacy, and mechanism of action for a novel compound.[1][3]
However, the path is fraught with challenges. The high attrition rate of drugs moving from preclinical to clinical phases underscores a significant translational gap.[4][5] Many therapies that show remarkable success in animal models ultimately fail in human trials, a discrepancy often attributed to the inherent biological differences between species and shortcomings in experimental design.[4][6][7][8]
This guide, therefore, is not a mere collection of protocols. It is an in-depth exploration of the strategy, logic, and scientific integrity required to design and execute animal studies that are not only robust and reproducible but also maximally predictive of clinical outcomes. We will delve into the causality behind experimental choices, advocating for a "fit-for-purpose" approach where the animal model and study design are meticulously tailored to the specific scientific question at hand.[9]
Part 1: Strategic Selection of the Animal Model: The Foundation of Validity
The selection of an appropriate animal model is arguably the most critical decision in the entire preclinical validation process.[1][10] An ill-suited model can generate misleading data, wasting invaluable time and resources. The choice must be a deliberate, evidence-based process guided by the disease pathophysiology, the therapeutic's mechanism of action, and the specific questions being asked.
A Comparative Overview of Prevalent Animal Models
The arsenal of available animal models is diverse, each with distinct advantages and limitations. The key is to understand these nuances to select the model that best recapitulates the specific aspects of the human condition you aim to treat.
-
Induced Models (Chemical or Surgical): These are workhorse models where the disease state is artificially induced. For example, chemical carcinogens like methylnitrosourea (MNU) are used to induce mammary tumors in rats, providing a robust model for screening cancer prevention agents.[11] Similarly, streptozotocin (STZ) is widely used to destroy pancreatic β-cells, inducing a diabetic phenotype in rodents.[12] These models are valuable for their consistency and high incidence of disease, but may not fully replicate the natural etiology of sporadic human diseases.
-
Genetically Engineered Models (GEMs): With the advent of genetic engineering, we can now create models that harbor specific genetic mutations known to cause human disease.[2] Transgenic models (which overexpress a foreign gene) and knockout models (in which a specific gene is disabled) have become indispensable tools for studying diseases with a strong genetic component and for validating molecular targets.[1][13][14]
-
Xenograft Models: In these models, human tissues or cells are transplanted into immunodeficient animals, typically mice.[1]
-
Cell line-Derived Xenografts (CDX): These involve implanting established human cancer cell lines. They are cost-effective and offer high reproducibility, making them useful for initial efficacy screening.[15][16] However, long-term cell culture can lead to genetic drift away from the original tumor.[15]
-
Patient-Derived Xenografts (PDX): These models are created by directly implanting fresh tumor tissue from a patient into a mouse.[13] PDX models are considered more clinically relevant as they better maintain the heterogeneity and microenvironment of the original human tumor, offering superior predictive value for treatment efficacy.[13][14]
-
-
Spontaneous/Hereditary Models: Some animals naturally develop diseases that closely mimic human conditions. The Zucker diabetic fatty (ZDF) rat, for instance, spontaneously develops type 2 diabetes and is a valuable model for studying metabolic disease.[12][17]
-
Humanized Models: A sophisticated evolution of xenograft models, these involve engrafting human cells or tissues (e.g., hematopoietic stem cells to create a human immune system) into immunodeficient mice.[7][13] They are particularly crucial for evaluating immunotherapies.
Below is a summary table comparing these primary model types.
| Model Type | Key Advantages | Key Limitations | Primary Applications |
| Induced (Chemical/Surgical) | High disease incidence, reproducibility, cost-effective. | May not reflect natural disease etiology. | Efficacy screening, proof-of-concept for specific pathways. |
| Genetically Engineered (GEMs) | High construct validity for genetic diseases, target validation.[1][18] | Can be time-consuming and expensive to create, may not fully replicate human phenotype. | Investigating gene function, modeling monogenic diseases. |
| Cell line-Derived Xenograft (CDX) | Low cost, rapid tumor growth, high-throughput screening.[16] | Lack of tumor microenvironment, genetic drift from original tumor.[15] | Initial anti-cancer drug efficacy and dose-finding studies. |
| Patient-Derived Xenograft (PDX) | High clinical relevance, preserves tumor heterogeneity and architecture.[13] | High cost, lower take-rate, technically demanding. | Personalized medicine studies, predicting patient response. |
| Spontaneous/Hereditary | Closely mimics natural disease progression and complexity. | Can have variable disease onset and progression, may be expensive. | Studying complex polygenic diseases (e.g., diabetes, hypertension).[17] |
| Humanized Models | Allows for the study of human-specific processes (e.g., immune response).[13] | Technically complex, high cost, potential for graft-versus-host disease. | Immuno-oncology, infectious disease, vaccine development. |
Causality in Model Selection: A Decision-Making Framework
The choice of model should not be arbitrary. It requires a logical, stepwise evaluation of the research objectives. The following diagram illustrates a decision-making process for selecting an appropriate model.
The Three Pillars of Model Validity
Beyond the type of model, its "validity" must be critically assessed. This is not a single metric but a composite of three distinct aspects[7][19]:
-
Construct Validity: How well does the model's underlying mechanism of disease mirror the human condition? A model with high construct validity is essential for testing hypotheses about disease etiology.
-
Face Validity: How well does the model replicate the symptoms and pathologies observed in humans? This is crucial for evaluating therapies aimed at symptom relief.
-
Predictive Validity: How well does the model's response to a therapeutic intervention predict the response that will be seen in humans? This is the ultimate goal for translational research.
No single model is perfect across all three domains.[19] Therefore, a multi-model approach, leveraging the strengths of different systems, often provides the most comprehensive and trustworthy validation.
Part 2: Designing Self-Validating Preclinical Studies
A well-chosen model is only as good as the study designed around it. Rigorous experimental design is a self-validating system, incorporating controls and methodologies that minimize bias and enhance reproducibility.[7] Key elements like randomization, blinding, and appropriate statistical power are not optional—they are foundational to generating trustworthy data.[7][20]
The Indispensable Role of PK/PD Studies
Before a large-scale efficacy study is launched, understanding the drug's Pharmacokinetics (PK) and Pharmacodynamics (PD) is essential.[21]
-
Pharmacokinetics (PK): Describes what the body does to the drug—its absorption, distribution, metabolism, and excretion (ADME).[21] PK studies determine critical parameters like maximum concentration (Cmax) and the total drug exposure over time (Area Under the Curve, or AUC).[22]
-
Pharmacodynamics (PD): Describes what the drug does to the body—the relationship between drug concentration and the resulting physiological or molecular effect.[21]
Linking PK and PD is crucial for establishing a dose-response relationship and selecting a dosing regimen for efficacy studies that ensures adequate target engagement without undue toxicity.[21][23] Animal studies have been instrumental in demonstrating that the specific PK/PD target determining efficacy can vary between different classes of drugs.[23]
The following workflow illustrates the logical progression from initial characterization to a definitive efficacy experiment.
Protocol: Standard Efficacy Assessment in a Subcutaneous Xenograft Model
This protocol outlines a typical efficacy study for an anti-cancer agent using a cell line-derived xenograft (CDX) model. The causality is clear: establishing a palpable tumor before treatment initiation mimics a therapeutic (rather than preventative) clinical scenario.
Objective: To evaluate the anti-tumor efficacy of Compound X in an immunodeficient mouse model bearing human cancer cell line ABC-1 tumors.
Methodology:
-
Animal Model: Female athymic nude mice, 6-8 weeks of age.[15]
-
Cell Culture & Implantation:
-
Culture ABC-1 human cancer cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a sterile, serum-free medium (e.g., PBS) at a concentration of 5 x 10^7 cells/mL.
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 10^6 cells) into the right flank of each mouse.
-
-
Tumor Growth Monitoring & Randomization:
-
Monitor tumor growth by caliper measurements 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
-
When mean tumor volume reaches approximately 100-150 mm³, randomize animals into treatment groups (n=8-10 mice per group) to ensure a similar mean tumor volume across all groups. This step is critical to prevent allocation bias.
-
-
Treatment Groups:
-
Group 1: Vehicle Control (the formulation buffer used to dissolve Compound X).
-
Group 2: Compound X, Dose 1 (e.g., 10 mg/kg), administered via the determined route (e.g., intraperitoneal injection) on a pre-defined schedule (e.g., daily for 21 days).
-
Group 3: Compound X, Dose 2 (e.g., 30 mg/kg), same route and schedule.
-
Group 4: Positive Control (a standard-of-care chemotherapy), if applicable.
-
-
Data Collection (Endpoints):
-
Primary Endpoint: Tumor volume measurements, taken 2-3 times weekly.
-
Secondary Endpoints:
-
Animal body weight (as a measure of general toxicity), measured 2-3 times weekly.
-
Survival analysis (if the study continues to a humane endpoint).
-
At study termination, tumors are excised, weighed, and may be processed for histopathology or biomarker analysis (PD endpoint).
-
-
-
Study Termination:
-
The study is typically terminated when tumors in the vehicle control group reach a pre-determined maximum size (e.g., 2000 mm³) or after a fixed duration of treatment.
-
Individual animals are euthanized if they meet pre-defined humane endpoints (e.g., >20% body weight loss, tumor ulceration).
-
-
Statistical Analysis:
-
Compare tumor growth between groups using appropriate statistical methods, such as a repeated-measures ANOVA.
-
Part 3: The Non-Negotiable Step: Toxicology and Safety Assessment
Efficacy is only half the story. A potent therapeutic is useless if it is unacceptably toxic. Regulatory agencies mandate rigorous safety and toxicology studies before any human exposure.[24][25][26] These studies are designed to identify potential adverse effects and establish a safe starting dose for clinical trials.[25]
Types of Preclinical Toxicity Studies
Toxicology assessments are tiered, ranging from acute to chronic exposure.[24]
-
Acute Toxicity Studies: Evaluate the effects of a single, high dose of the drug. The primary goal is to determine the maximum tolerated dose (MTD) and identify potential target organs for toxicity.[24][25]
-
Repeated Dose Toxicity (Subchronic & Chronic): These studies assess the effects of repeated drug exposure over longer periods (e.g., 28 days for subchronic, 6 months or longer for chronic).[24][25] They are crucial for drugs intended for long-term use.
The table below summarizes the key parameters evaluated in these essential safety studies.
| Study Type | Primary Objective(s) | Key Endpoints & Assessments |
| Acute Toxicity | Determine Maximum Tolerated Dose (MTD); identify acute adverse effects. | Clinical observations, body weight, gross pathology at necropsy. |
| Repeated Dose (Subchronic/Chronic) | Characterize toxicity profile with long-term exposure; identify target organs; determine a No-Observed-Adverse-Effect Level (NOAEL). | Clinical observations, body weight, food/water consumption, ophthalmology, hematology, clinical chemistry, urinalysis, full histopathology of organs.[24] |
| Safety Pharmacology | Investigate effects on vital functions (cardiovascular, respiratory, central nervous system). | Electrocardiogram (ECG), blood pressure, respiratory rate, behavioral assessments. |
| Genotoxicity | Assess the potential for the drug to damage genetic material (DNA). | In vitro (e.g., Ames test) and in vivo (e.g., micronucleus test) assays. |
Part 4: The Final Hurdle: Data Interpretation and Translational Reality
The ultimate test of preclinical research is its ability to predict clinical success. Unfortunately, the translation from animal models to the clinic is notoriously difficult.[8][27] Success rates for new drugs entering clinical trials remain low, highlighting the limitations of animal models in perfectly replicating human biology.[4][5][7]
Key challenges include:
-
Interspecies Differences: Animals and humans differ in their metabolism, physiology, and genetics, which can lead to significant variations in drug PK/PD and toxicity profiles.[28]
-
Model Limitations: As discussed, even the best models are simplifications of complex human diseases. GEMs may not capture polygenic complexities, and xenografts lack a competent immune system.[29][30]
-
Lack of Rigor: A significant contributor to translational failure is a lack of rigor in the design, conduct, and reporting of preclinical studies.[7][31][32]
To improve the predictive value of animal research, the scientific community must adhere to the highest standards of experimental conduct, including robust statistical analysis, randomization, blinding, and transparent reporting.[20] Furthermore, the intelligent integration of emerging non-animal technologies, such as "organs-on-chips" and advanced 3D cell culture systems, can provide complementary, human-relevant data to better inform clinical trial design.[4][33]
Conclusion
Validating a therapeutic's potential in animal models is a complex, multi-faceted endeavor that forms the bedrock of modern drug development. It is a process that demands more than technical proficiency; it requires strategic thinking, scientific integrity, and a deep understanding of both the potential and the inherent limitations of our models. By meticulously selecting the right model for the right question, designing robust, self-validating studies that link exposure to effect, and critically evaluating safety alongside efficacy, we can enhance the quality and predictive power of preclinical data. While no animal model is a perfect crystal ball, their thoughtful and rigorous application remains one of our most vital tools in the mission to translate scientific discoveries into life-changing human therapies.[3]
References
- The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. (n.d.). MDPI.
- The (misleading) role of animal models in drug development. (2024, April 7). Frontiers.
- How necessary are animal models for modern drug discovery?. (n.d.). Taylor & Francis Online.
- The Use of Animal Models for Cancer Chemoprevention Drug Development. (n.d.). PMC.
- Animal models of cardiovascular disease for pharmacologic drug development and testing: appropriateness of comparison to the human disease state and pharmacotherapeutics. (n.d.). PubMed.
- Animal model pharmacokinetics and pharmacodynamics: a critical review. (n.d.). PubMed.
- How is drug toxicity assessed in animal models?. (2025, May 27). Patsnap Synapse.
- Considerations for choosing an optimal animal model of cardiovascular disease. (n.d.). Unknown Source.
- All (animal) models (of neurodegeneration) are wrong. Are they also useful?. (2018, November 20). Unknown Source.
- Role of animal models in biomedical research: a review. (2022, July 1). PMC.
- Animal Models of Neurodegenerative Diseases. (n.d.). PMC.
- Animal Models in Drug Development. (n.d.). SciSpace.
- ROLE OF ANIMAL MODELS IN DRUG DEVELOPMENT: PAST, PRESENT AND FUTURE PERSPECTIVES. (2023, May 29). IJRPC.
- Animal models and therapeutic molecular targets of cancer: utility and limitations. (n.d.). PMC.
- Preclinical Research: Translating Results from Mice to Humans. (2020, August 13). Labtag Blog.
- Animal Models of Cardiovascular Disease. (n.d.). Creative Bioarray.
- Animal Models of Diabetes and Metabolic Disease. (n.d.). PMC.
- Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. (n.d.). PubMed Central.
- Animal model pharmacokinetics and pharmacodynamics: a critical review.. (n.d.). Unknown Source.
- Metabolic Disease Mouse Models for Reliable Drug Discovery. (n.d.). Unknown Source.
- Translation from Animal Models to the Clinic: Case Examples from Neuroscience Research. (n.d.). Unknown Source.
- Understanding Validity in Animal Models for Drug Discovery. (n.d.). Taconic Biosciences.
- Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021, March 15). Unknown Source.
- Animal pharmacokinetics/pharmacodynamics (PK/PD) infection models for clinical development of antibacterial drugs: lessons from selected cases. (2023, April 18). Journal of Antimicrobial Chemotherapy.
- Metabolic Disease Models. (n.d.). Inotiv.
- Replacement of animals in cancer drug development by using 3D in vitro functional assays for increased predictive power. (n.d.). NC3Rs.
- Do pharmacodynamics and pharmacokinetics of the drug in animals are the same as in human?. (2016, February 27). Biology Stack Exchange.
- Animal Models of Cardiovascular Research: Guide. (n.d.). Biotechfarm.
- Metabolic Disease - Research Services. (n.d.). BioModels.
- How to make preclinical animal research more effective. (2013, July 24). McGill University Newsroom.
- “Lost in translation?” Animal research in the era of precision medicine. (2025, February 4). PMC.
- Experimental Rodent Models of Cardiovascular Diseases. (2020, December 6). Frontiers.
- Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models. (n.d.). PubMed.
- Preclinical Animal Models for Metabolic Diseases. (2025, June 16). Biocytogen.
- Using Animal Models for Drug Development. (n.d.). Taconic Biosciences.
- Analysis of animal-to-human translation shows that only 5% of animal-tested therapeutic interventions obtain regulatory approval for human applications. (2024, June 13). NIH.
- Assessing Safety and Toxicology. (2018, May 30). NCBI.
- Predictive in vivo animal models and translation to clinical trials. (2025, August 10). ResearchGate.
- Best Practices For Preclinical Animal Testing. (2025, January 9). BioBoston Consulting.
- The Vital Role of Toxicity Studies in New Drug Development. (2024, June 20). WuXi AppTec.
- Animal model of Huntington's offers advantages for testing treatments. (2018, April 2). Drug Target Review.
- Animal models of Alzheimer's disease and drug development. (2025, August 7). Request PDF.
- Validation of Animal Models. (n.d.). ResearchGate.
- Predicting Toxicity in Drug Development. (2022, February 2). Pharmaceutical Technology.
- Validation of Effective Therapeutic Targets for ADPKD Using Animal Models. (n.d.). PubMed.
- Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross-sectional study. (n.d.). NIH.
- General Principles of Preclinical Study Design. (n.d.). PMC.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. ijrpc.com [ijrpc.com]
- 3. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The (misleading) role of animal models in drug development [frontiersin.org]
- 5. “Lost in translation?” Animal research in the era of precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. Preclinical Research: Translating Results from Mice to Humans - Labtag Blog [blog.labtag.com]
- 8. Translation from Animal Models to the Clinic: Case Examples from Neuroscience Research - Improving the Utility and Translation of Animal Models for Nervous System Disorders - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. The Use of Animal Models for Cancer Chemoprevention Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabolic Disease - Research Services [biomodels.com]
- 13. mdpi.com [mdpi.com]
- 14. dovepress.com [dovepress.com]
- 15. Animal models and therapeutic molecular targets of cancer: utility and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Animal Models of Diabetes and Metabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Using Animal Models for Drug Development | Taconic Biosciences [taconic.com]
- 19. Understanding Validity in Animal Models for Drug Discovery | Taconic Biosciences [taconic.com]
- 20. mcgill.ca [mcgill.ca]
- 21. Pharmacokinetics and Pharmacodynamics in Breast Cancer Animal Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. academic.oup.com [academic.oup.com]
- 23. Animal model pharmacokinetics and pharmacodynamics: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
- 25. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 26. pharmtech.com [pharmtech.com]
- 27. Analysis of animal-to-human translation shows that only 5% of animal-tested therapeutic interventions obtain regulatory approval for human applications - PMC [pmc.ncbi.nlm.nih.gov]
- 28. biology.stackexchange.com [biology.stackexchange.com]
- 29. drugtargetreview.com [drugtargetreview.com]
- 30. researchgate.net [researchgate.net]
- 31. Preclinical efficacy in therapeutic area guidelines from the U.S. Food and Drug Administration and the European Medicines Agency: a cross‐sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 32. General Principles of Preclinical Study Design - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Replacement of animals in cancer drug development by using 3D in vitro functional assays for increased predictive power | NC3Rs [nc3rs.org.uk]
A Senior Application Scientist's Guide to Statistical Validation of High-Throughput Screening Data
In the fast-paced world of drug discovery and biological research, high-throughput screening (HTS) stands as a cornerstone technology, enabling the rapid assessment of vast compound libraries against biological targets.[1][2] However, the sheer volume of data generated necessitates a rigorous statistical framework to ensure the identification of genuine "hits" while minimizing the costly pursuit of false positives.[3] This guide provides an in-depth comparison of statistical validation methods, grounded in field-proven insights, to empower researchers, scientists, and drug development professionals in making robust, data-driven decisions.
Part 1: The Foundational Pillars of HTS Data Validation
1.1 The Imperative of Data Normalization: Correcting for Systematic Error
HTS experiments are susceptible to systematic variations arising from factors like plate position, dispensing errors, and temporal drifts.[3][5][6] Normalization aims to mitigate these biases, making data comparable across different plates and experimental runs.[6][7]
Several normalization techniques are employed, each with its own assumptions and ideal use cases.[6][8] A common approach is controls-based normalization , where the activity of test compounds is calculated relative to positive and negative controls on the same plate.[7] This method is intuitive but can be sensitive to outlier control values.
More sophisticated methods, such as the B-score and Loess normalization , can account for complex spatial effects.[8][9] The B-score is a robust method that uses a median polish algorithm, making it less sensitive to outliers, though it assumes a low hit rate.[9] For screens with higher hit rates, a local polynomial fit method like Loess can provide more accurate normalization, especially when controls are scattered across the plate.[9]
1.2 Quality Control: Gauging the Health of Your Assay
Before identifying hits, it's crucial to assess the quality of the HTS assay itself.[10] Several statistical parameters are used for this purpose, with the Z-factor being a widely adopted metric.[11][12][13] The Z-factor quantifies the separation between the distributions of positive and negative controls, providing a measure of the assay's signal window and data variability.[12][13]
-
Z-factor > 0.5: Generally indicates an excellent assay suitable for HTS.[13][14]
-
0 < Z-factor < 0.5: Represents a marginal assay that may require optimization.[13][14]
-
Z-factor < 0: Suggests the assay is unsuitable for identifying hits.[13]
It's important to note that the Z-factor assumes a normal distribution of data, and its standard calculation is not robust to outliers.[11][14] In such cases, a robust Z-factor , which uses the median and median absolute deviation, is a preferable alternative.[11] While the Z-factor is a valuable tool, some researchers caution against its arbitrary thresholds and point out statistical limitations.[15]
1.3 The Hit Identification Funnel: From Raw Data to Confirmed Actives
The process of identifying and validating hits can be visualized as a funnel, progressively narrowing down the number of compounds for further investigation.[4]
Caption: The Hit Identification Funnel illustrates the sequential reduction of compounds from raw HTS data to validated hits through statistical and experimental validation steps.
Part 2: A Comparative Guide to Hit Selection Strategies
Once the data has been normalized and the assay quality confirmed, the next step is to select potential hits. The choice of hit selection method can significantly impact the outcome of a screening campaign.
| Method | Principle | Advantages | Disadvantages | Recommended Use Case |
| Percent Inhibition/Activation | Calculates the effect of a compound relative to positive and negative controls. | Simple to calculate and interpret. | Sensitive to outliers in control wells. Can be misleading if the dynamic range of the assay is small. | Initial, straightforward screening with well-behaved assays. |
| Z-score | Measures how many standard deviations a compound's activity is from the mean of the sample population. | Provides a standardized measure of hit potency. Less sensitive to the performance of individual control wells. | Assumes a normal distribution of the data. Can be influenced by a high hit rate. | Large-scale screens where a standardized hit threshold is desired. |
| Robust Z-score (using Median/MAD) | Similar to the Z-score but uses the median and median absolute deviation (MAD) for calculation. | Robust to outliers in the data.[7] | More computationally intensive than the standard Z-score. | Screens with known or suspected outliers in the data. |
| B-score | A robust method that accounts for positional effects by fitting a model to the plate data.[9] | Corrects for row, column, and edge effects.[9] Less sensitive to outliers. | Assumes a low hit rate.[9] Can be complex to implement. | Screens where significant positional effects are observed. |
Part 3: Experimental Protocols for Robust Validation
To ensure the trustworthiness of your findings, a multi-step validation process is essential. This involves confirming the activity of primary hits and ruling out false positives.
3.1 Protocol: Primary Hit Confirmation with Dose-Response Curves
Objective: To confirm the activity of primary hits and determine their potency (e.g., IC50 or EC50).
Methodology:
-
Compound Preparation: Select primary hits and prepare a dilution series (typically 8-12 concentrations) for each compound.
-
Assay Execution: Perform the HTS assay with the diluted compounds, including appropriate positive and negative controls.
-
Data Analysis:
-
Normalize the data for each concentration point.
-
Plot the normalized response against the log of the compound concentration.
-
Fit the data to a non-linear regression model (e.g., a four-parameter logistic model) to determine the IC50 or EC50 value.[16] Robust regression methods can be employed to handle outliers automatically.[17]
-
-
Acceptance Criteria: A confirmed hit should exhibit a clear dose-dependent effect and have a potent IC50/EC50 value relevant to the project's goals.
3.2 Protocol: Orthogonal Assay for Hit Validation
Objective: To validate the activity of confirmed hits using a different assay technology to rule out assay-specific artifacts.
Methodology:
-
Assay Selection: Choose a secondary assay that measures the same biological endpoint but uses a different detection method or principle. For example, if the primary assay was luminescence-based, an orthogonal assay could be based on fluorescence resonance energy transfer (FRET) or a biophysical method.[18]
-
Assay Execution: Test the confirmed hits in the orthogonal assay, typically in a dose-response format.
-
Data Analysis: Analyze the data from the orthogonal assay to determine if the compound shows consistent activity.
-
Acceptance Criteria: A validated hit should demonstrate activity in both the primary and orthogonal assays, increasing confidence that the compound's effect is genuine and not an artifact of the initial screening technology.[4]
Part 4: The Evolving Landscape of HTS Data Validation
The field of HTS data analysis is continually evolving, with an increasing emphasis on robust statistical methods and machine learning approaches.[2][5] As data sets become larger and more complex, so too will the statistical tools required to extract meaningful insights. It is imperative for researchers to stay abreast of these developments to ensure the continued success of their drug discovery efforts.
References
- Z-factor - Wikipedia. Wikipedia. [Link]
- Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC - NIH.
- A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed. PubMed. [Link]
- On HTS: Z-factor. On HTS. [Link]
- A pragmatic approach to hit validation following biochemical high-throughput screening. Drug Discovery World. [Link]
- Z-factors - BIT 479/579 High-throughput Discovery.
- Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies | Bioinformatics | Oxford Academic. Oxford Academic. [Link]
- (PDF) Improved Statistical Methods for Hit Selection in High-Throughput Screening.
- Data analysis approaches in high throughput screening. SlideShare. [Link]
- Two effective methods for correcting experimental high-throughput screening data | Bioinformatics | Oxford Academic. Oxford Academic. [Link]
- Robust Analysis of High Throughput Screening (HTS) Assay Data - PMC - PubMed Central.
- Normalization techniques for high‐throughput screening by infrared matrix‐assisted laser desorption electrospray ionization mass spectrometry - PMC - NIH.
- Data normalization methods recommended for the analysis of HTS and HCS... | Download Table - ResearchGate.
- Hit Identification - Revolutionizing Drug Discovery | Explore Now - Vipergen. Vipergen. [Link]
- Robust regression for high throughput drug screening - PubMed - NIH. PubMed. [Link]
- Robust Analysis of High Throughput Screening (HTS) Assay Data - Taylor & Francis Online. Taylor & Francis Online. [Link]
- How To Optimize Your Hit Identification Str
- Statistical practice in high-throughput screening d
- Hit Identification Approaches and Future Directions – Protac - Drug Discovery Pro. Drug Discovery Pro. [Link]
- Four Well-Established Strategies Used in Hit Identification - Clinical Research News. Clinical Research News. [Link]
- HTS Assay Validation - Assay Guidance Manual - NCBI Bookshelf - NIH.
- Assay Validation in High Throughput Screening – from Concept to Application.
- Perspectives on Validation of High-Throughput Assays Supporting 21st Century Toxicity Testing - PubMed Central.
- QUALITY ASSURANCE OF HIV TESTING - NCBI - NIH.
- ICH guideline Q2(R2) on validation of analytical procedures - European Medicines Agency (EMA). European Medicines Agency. [Link]
- Q2(R2) Validation of Analytical Procedures March 2024 - FDA. U.S.
- Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. [Link]
Sources
- 1. Hit Identification - Revolutionizing Drug Discovery | Explore Now [vipergen.com]
- 2. Hit Identification Approaches and Future Directions – Protac [drugdiscoverypro.com]
- 3. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. rna.uzh.ch [rna.uzh.ch]
- 8. academic.oup.com [academic.oup.com]
- 9. Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. assay.dev [assay.dev]
- 14. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 15. academic.oup.com [academic.oup.com]
- 16. Robust Analysis of High Throughput Screening (HTS) Assay Data - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Robust regression for high throughput drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
Safety Operating Guide
A Senior Application Scientist's Guide to Handling 2-Butoxyquinoline-4-Carboxylic Acid: Essential Safety and Operational Protocols
As researchers and drug development professionals, our work with novel chemical entities like 2-butoxyquinoline-4-carboxylic acid (CAS No. 10222-61-4) pushes the boundaries of science. However, this innovation must be anchored in an unwavering commitment to safety. This guide provides a detailed operational plan for handling this compound, moving beyond a simple checklist to explain the causality behind each safety recommendation. Our goal is to create a self-validating system of protocols that ensures both personal safety and the integrity of your research.
Hazard Identification and Initial Assessment
This compound is a quinoline derivative.[1][2] While its specific toxicological profile is not as extensively documented as more common reagents, the available Safety Data Sheet (SDS) clearly outlines its primary hazards.[3] Understanding these hazards is the foundation of our safety protocol.
The compound is classified with the following GHS hazard statements:
-
H315: Causes skin irritation. [3]
-
H319: Causes serious eye irritation. [3]
-
H335: May cause respiratory irritation. [3]
These classifications mandate a stringent set of handling procedures focused on preventing contact through all primary routes of exposure: dermal (skin), ocular (eyes), and inhalation.
| Hazard Statement | GHS Pictogram | Signal Word | Precautionary Response |
| H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | P264, P280, P302+P352, P332+P313, P362 |
| H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | P280, P305+P351+P338, P337+P313 |
| H335: May cause respiratory irritation | GHS07 (Exclamation Mark) | Warning | P261, P271, P304+P340, P312, P403+P233 |
| Data sourced from the AK Scientific, Inc. Safety Data Sheet for this compound.[3] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step; it is our primary barrier against the identified hazards. Each component is chosen for its specific protective capabilities against the chemical and physical properties of this compound.
| Protection Type | Required Equipment | Specifications and Rationale |
| Eye and Face Protection | Chemical Splash Goggles & Face Shield | Rationale: The H319 classification ("Causes serious eye irritation") necessitates robust protection.[3] Standard safety glasses are insufficient. Goggles: Must be indirectly vented and form a seal around the eyes to protect against splashes and fine dust.[4] They must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[5] Face Shield: Required over goggles when handling larger quantities (>50g) or when there is a significant risk of splashing during transfer or dissolution.[4][6] |
| Hand Protection | Chemical-Resistant Gloves | Rationale: To prevent skin contact and irritation (H315), gloves made of appropriate materials are critical.[3] Material: Nitrile or butyl rubber gloves are recommended for their resistance to a broad range of chemicals, including carboxylic acids.[4][6] Always inspect gloves for tears or punctures before use.[7] Technique: Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[7] |
| Body Protection | Laboratory Coat & Chemical-Resistant Apron | Rationale: Standard lab coats protect personal clothing from minor contamination. The apron provides an additional barrier against spills. Lab Coat: A flame-resistant coat is standard practice in a chemical laboratory. Apron: A chemical-resistant apron made of PVC or neoprene should be worn over the lab coat during dispensing or transfer operations.[6] |
| Respiratory Protection | Certified Chemical Fume Hood | Rationale: The H335 classification ("May cause respiratory irritation") makes respiratory protection mandatory.[3] Primary Control: All handling of the solid compound (weighing, transferring) and its solutions must be conducted within a certified chemical fume hood to control exposure to dust and vapors.[6] Secondary Control: If a fume hood is not available, a NIOSH-approved respirator with appropriate acid gas and particulate cartridges is necessary.[4][5] Fit testing is essential to ensure the respirator's effectiveness.[4] |
| Foot Protection | Closed-Toed Shoes | Rationale: Protects feet from spills and falling objects. Shoes must be made of a non-porous material.[6] |
Operational Plan: From Preparation to Disposal
Adherence to a strict, logical workflow is crucial for minimizing risk. This protocol is designed as a self-validating system, with checks at each stage.
Experimental Workflow: Safe Handling Protocol
Sources
- 1. Human Metabolome Database: Showing metabocard for Quinoline-4-carboxylic acid (HMDB0257047) [hmdb.ca]
- 2. 2-Hydroxyquinoline-4-carboxylic acid [anshulchemicals.com]
- 3. aksci.com [aksci.com]
- 4. leelinework.com [leelinework.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
